Product packaging for Z-DL-Leu-OH(Cat. No.:CAS No. 3588-60-1)

Z-DL-Leu-OH

Cat. No.: B554504
CAS No.: 3588-60-1
M. Wt: 265.3 g/mol
InChI Key: USPFMEKVPDBMCG-UHFFFAOYSA-N
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Description

Z-DL-Leu-OH, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523826. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4 B554504 Z-DL-Leu-OH CAS No. 3588-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPFMEKVPDBMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289266
Record name Z-DL-Leu-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289266
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Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28862-79-5, 2018-66-8, 3588-60-1
Record name NSC523826
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2018-66-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-DL-Leu-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Applications of N-benzyloxycarbonyl-DL-leucine (Z-DL-Leu-OH)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-benzyloxycarbonyl-DL-leucine (Z-DL-Leu-OH) is a synthetic amino acid derivative that holds a unique position in biochemical research. As a racemic mixture, its direct application in stereospecific peptide synthesis is limited, a fact that often raises questions among researchers. This technical guide provides an in-depth exploration of the primary and nuanced applications of this compound. We will dissect the role of the benzyloxycarbonyl (Z) protecting group, clarify the strategic implications of using a racemic mixture, and detail its function as a precursor for chiral building blocks. Furthermore, we will explore its utility in the context of enzyme inhibitor screening and in specialized synthetic applications where stereochemistry is not a primary concern. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind the selection and application of this specific reagent in a laboratory setting.

Foundational Principles: Understanding the this compound Molecule

This compound is the amino acid leucine in which the nitrogen of the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. The designation "DL" signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.

PropertyValue
IUPAC Name 2-(benzyloxycarbonylamino)-4-methylpentanoic acid
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.30 g/mol
Appearance White to off-white solid
Synonyms N-Cbz-DL-leucine, Z-DL-Leucine
The Role of the Benzyloxycarbonyl (Z) Protecting Group

The Z-group is one of the classical and most venerable amine-protecting groups in organic synthesis, particularly in peptide chemistry.[1] Its selection is based on two key characteristics:

  • Inertness: It renders the alpha-amino group nucleophilically inert, preventing it from participating in unwanted side reactions, most notably self-condensation, during the activation of the carboxyl group for peptide bond formation.[2][3]

  • Controlled Removal (Deprotection): The Z-group is stable to a range of chemical conditions but can be removed reliably under specific, non-hydrolytic conditions that typically do not affect the sensitive peptide bonds. The most common method for its removal is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.[1]

G cluster_0 Protection Step cluster_1 Deprotection Step DL-Leu DL-Leucine Z_DL_Leu This compound DL-Leu->Z_DL_Leu Base Z_Cl Benzyl Chloroformate (Z-Cl) Z_Cl->Z_DL_Leu Z_DL_Leu_In This compound Free_Amine DL-Leucine Z_DL_Leu_In->Free_Amine Hydrogenolysis H2_PdC H₂ / Pd-C H2_PdC->Free_Amine Byproducts Toluene + CO₂ caption Figure 1: Protection and Deprotection Cycle of Leucine.

Figure 1: Protection and Deprotection Cycle of Leucine.

The Racemic Dilemma: Why Use a DL-Mixture?

In modern biochemistry and drug development, stereochemical purity is paramount. The vast majority of biological targets, such as enzymes and receptors, are chiral and will interact differently with D- and L-enantiomers. Synthesizing a peptide with a racemic amino acid would result in a mixture of diastereomers, complicating purification, characterization, and interpretation of biological activity. This begs the question: what is the utility of this compound?

The answer lies in three primary, context-dependent applications:

  • As a Cost-Effective Precursor for Chiral Resolution: It is often more economical to synthesize the racemic DL-leucine, protect it to form this compound, and then separate the enantiomers.[4] This process, known as resolution, is a cornerstone of industrial and laboratory-scale chiral synthesis.

  • In Non-Stereospecific Applications: For the synthesis of molecules where the leucine sidechain is desired but the chirality at the alpha-carbon is irrelevant or is eliminated in a subsequent step, using the less expensive racemic starting material is a logical choice.

  • As a Tool in Discovery Screening: In the initial stages of drug discovery, racemic mixtures can be used in high-throughput screening to identify "hits". If this compound shows activity as an inhibitor of a target enzyme, for instance, this justifies the subsequent, more resource-intensive synthesis and testing of the individual Z-L-Leu-OH and Z-D-Leu-OH enantiomers to identify the active stereoisomer.[5]

G cluster_res Application 1: Chiral Resolution cluster_screen Application 2: Discovery Screening cluster_synth Application 3: Achiral Synthesis Z_DL_Leu This compound (Racemic Mixture) Resolution Resolution (e.g., Diastereomeric Salt Formation) Z_DL_Leu->Resolution Screening Enzyme Inhibition Assay Z_DL_Leu->Screening Synthesis Synthesis of Achiral Target or Racemic Library Z_DL_Leu->Synthesis Z_L_Leu Z-L-Leu-OH Resolution->Z_L_Leu Z_D_Leu Z-D-Leu-OH Resolution->Z_D_Leu Result Activity Detected? (Hit/No Hit) Screening->Result Product Final Product Synthesis->Product caption Figure 2: Primary Use Cases for Racemic this compound.

Figure 2: Primary Use Cases for Racemic this compound.

Core Application I: this compound as a Precursor for Chiral Resolution

The most common industrial and academic application of this compound is as a stable, easily handled intermediate for the separation of D- and L-leucine derivatives. Enzymatic resolution is a powerful technique for this purpose.

Scientific Rationale: Enzymatic Resolution

This method leverages the high stereospecificity of certain enzymes, such as Acylase I from Aspergillus oryzae. While this compound itself isn't the direct substrate, a common strategy involves first acetylating DL-leucine to N-acetyl-DL-leucine, resolving this mixture, and then protecting the desired enantiomer with the Z-group if needed. A more direct enzymatic approach can be used with other enzyme classes. The principle remains the same: the enzyme selectively acts on one enantiomer, allowing for separation. For instance, an amidase could selectively hydrolyze the amide of one enantiomer in a derivative, or an oxidase could selectively degrade one enantiomer, leaving the other behind.[6]

Field-Proven Protocol: Enzymatic Resolution of N-Acyl-DL-Leucine

This protocol describes a classic resolution using acylase, which acts on N-acetyl derivatives. The principle is directly translatable to other enzymatic systems.

Objective: To separate L-Leucine from a racemic N-acetyl-DL-leucine mixture.

Materials:

  • N-acetyl-DL-leucine

  • Acylase I (Aspergillus oryzae)

  • Lithium Hydroxide (LiOH) or other suitable base

  • Glacial Acetic Acid

  • Diethyl Ether

  • Deionized Water

  • pH meter, Stir plate, Separation funnel

Methodology:

  • Substrate Preparation: Dissolve N-acetyl-DL-leucine in a volume of deionized water. Adjust the pH to 7.0 using a solution of LiOH. The final concentration should be around 0.2 M.

  • Enzyme Addition: Add Acylase I to the solution. The enzyme-to-substrate ratio is critical and typically ranges from 1:100 to 1:1000 by weight. Consult the enzyme's technical datasheet for optimal activity units.

  • Incubation: Incubate the mixture at 37 °C with gentle stirring for 24 hours. The acylase will selectively hydrolyze the N-acetyl group from the L-enantiomer, yielding free L-leucine, while leaving the N-acetyl-D-leucine unreacted.

  • Reaction Quench: Stop the reaction by adding a small amount of glacial acetic acid to lower the pH to ~5. This denatures and precipitates the enzyme.

  • Enzyme Removal: Chill the solution on ice for 30 minutes, then centrifuge or filter to remove the precipitated enzyme.

  • Separation of Products:

    • The supernatant now contains L-leucine and N-acetyl-D-leucine.

    • Concentrate the solution by rotary evaporation.

    • L-leucine has low solubility in ethanol/water mixtures compared to N-acetyl-D-leucine. Add ethanol to precipitate the L-leucine, which can be collected by filtration.

    • The remaining filtrate contains N-acetyl-D-leucine. Acidify the filtrate to pH ~2 with HCl and extract with diethyl ether. The N-acetyl-D-leucine will move into the organic phase, which can be dried and evaporated to recover the product.

  • Final Processing: The recovered L-leucine and N-acetyl-D-leucine can then be used. The N-acetyl-D-leucine can be hydrolyzed to D-leucine by acid hydrolysis. Either pure enantiomer can then be protected with a Z-group to yield Z-L-Leu-OH or Z-D-Leu-OH for peptide synthesis.

Core Application II: this compound in Enzyme Inhibitor Screening

Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides.[7] Their activity is implicated in various physiological and pathological processes, making them attractive drug targets.[5] Small molecules that can bind to the active site of these enzymes can act as inhibitors.

Scientific Rationale: A Probe for Active Site Binding

This compound serves as an interesting candidate for initial inhibitor screening for several reasons:

  • Leucine Sidechain: The isobutyl sidechain mimics the natural substrate, promoting binding to the S1 pocket of the enzyme, which is adapted to accommodate this bulky, hydrophobic group.

  • N-terminal Block: The Z-group prevents the molecule from being a substrate for cleavage. Instead of being hydrolyzed, it can act as a competitive inhibitor by occupying the active site.

  • Racemic Advantage in Screening: Testing the DL-mixture is a rapid and cost-effective way to determine if either enantiomer has an affinity for the target. A positive result (inhibition) from the racemic mixture provides the rationale for follow-up studies with the pure D and L forms to determine stereospecificity and identify the more potent inhibitor.

Field-Proven Protocol: Leucine Aminopeptidase (LAP) Inhibition Assay

Objective: To determine if this compound inhibits the activity of a commercially available Leucine Aminopeptidase.

Materials:

  • Leucine Aminopeptidase (e.g., from porcine kidney)

  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA)

  • This compound (test inhibitor)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • DMSO (for dissolving inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of L-Leu-pNA in DMSO (e.g., 100 mM).

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Create a serial dilution in DMSO to test a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, etc.).

    • Prepare the working enzyme solution by diluting the commercial LAP stock in Tris-HCl buffer to a concentration that gives a linear rate of substrate hydrolysis over 10-15 minutes.

    • Prepare the working substrate solution by diluting the L-Leu-pNA stock in Tris-HCl buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 180 µL Tris-HCl buffer, 10 µL of this compound dilution, 10 µL of enzyme solution.

    • Control Wells (No Inhibitor): 180 µL Tris-HCl buffer, 10 µL of DMSO, 10 µL of enzyme solution.

    • Blank Wells (No Enzyme): 190 µL Tris-HCl buffer, 10 µL of DMSO.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 25 °C or 37 °C) for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the working substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 60 seconds for 15-20 minutes. The cleavage of the p-nitroanilide group by the enzyme releases p-nitroaniline, a yellow product that absorbs light at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot % Inhibition vs. log[Inhibitor Concentration] to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

G cluster_workflow LAP Inhibition Assay Workflow Prepare 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate 2. Set up 96-well Plate (Control, Blank, Test Wells) Prepare->Plate Incubate 3. Pre-incubate (Enzyme + Inhibitor) Plate->Incubate Initiate 4. Initiate Reaction (Add Substrate) Incubate->Initiate Read 5. Kinetic Read at 405 nm Initiate->Read Analyze 6. Calculate Rate & % Inhibition Determine IC₅₀ Read->Analyze caption Figure 3: Experimental Workflow for Enzyme Inhibition Screening.

Figure 3: Experimental Workflow for Enzyme Inhibition Screening.

Conclusion and Future Perspectives

While N-benzyloxycarbonyl-DL-leucine may initially appear to be a reagent of limited utility due to its racemic nature, a deeper understanding reveals its strategic value in specific biochemical contexts. It serves as a practical and economical starting point for the synthesis of chirally pure Z-L-Leu-OH and Z-D-Leu-OH, which are indispensable building blocks for peptide synthesis. Furthermore, its application as a screening compound in the discovery of enzyme inhibitors highlights a pragmatic approach in early-stage drug development, allowing for rapid assessment of molecular scaffold viability before committing to more complex chiral syntheses. The informed researcher will recognize this compound not as a compromise, but as a versatile tool to be deployed judiciously where its specific properties offer a distinct advantage in efficiency and cost. Future applications may see similar racemic N-protected amino acids used in the development of materials or as components in complex racemic libraries designed to probe biological systems where stereospecificity is initially unknown.

References

  • Smolecule. (n.d.). Buy Z-Gly-D-leu-OH | 57818-73-2.
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  • Ohshima, T., et al. (2019). Practical N-to-C peptide synthesis with minimal protecting groups.
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  • PubChem. (n.d.). DL-leucine.
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  • Cloos, P. A., & Christgau, S. (2002). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease.
  • Drag, M., & Salvesen, G. S. (2008). Leucine aminopeptidase as a target for inhibitor design. Protein & Peptide Letters.[7]
  • Shi, L., et al. (2025).
  • Wiley-VCH. (n.d.). Synthesis of Peptides.
  • Fichtner, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids.[14]
  • ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.
  • Rogers, J. R., et al. (2023). Evaluating Translational Efficiency of Noncanonical Amino Acids to Inform the Design of Druglike Peptide Libraries. ACS Chemical Biology.[16]
  • Thermo Fisher Scientific. (n.d.). N-Benzyloxycarbonyl-L-leucine N-succinimidyl ester, 95%.
  • Patel, S., et al. (2017). Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease. Journal of Medicinal Chemistry.[18]
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  • Wiley-VCH. (n.d.). Protection Reactions.
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  • Meierhenrich, U. J., et al. (2021).
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  • Church, S. E., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE.[22][23][24]
  • Patel, S., et al. (2022). Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry.[25]
  • Benchchem. (n.d.). An In-depth Technical Guide on the Historical Use of Racemic Amino Acids in Research.
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Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyloxycarbonyl-DL-Leucine (Z-DL-Leu-OH)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of N-Benzyloxycarbonyl-DL-Leucine (Z-DL-Leu-OH). This compound serves as a crucial building block in peptide synthesis and the development of novel therapeutics. The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. This guide offers a detailed synthesis protocol, in-depth characterization methodologies, and the underlying scientific principles.

Introduction: The Significance of this compound

N-benzyloxycarbonyl-DL-leucine is a derivative of the essential amino acid DL-leucine, where the amino group is protected by a benzyloxycarbonyl group. Leucine, a branched-chain amino acid, is a fundamental component of proteins and plays a vital role in various biological processes. The introduction of the Z-group allows for the selective formation of peptide bonds at the carboxyl terminus without undesired side reactions at the amino terminus. The use of the racemic DL-leucine form can be advantageous in specific applications, including the synthesis of peptide libraries and the development of peptidomimetics with altered enzymatic stability.

Synthesis of this compound: The Schotten-Baumann Reaction

The protection of the amino group of DL-leucine is efficiently achieved through the Schotten-Baumann reaction. This classic organic reaction involves the acylation of an amine with an acyl chloride in the presence of a base, typically in a biphasic aqueous-organic system[1][2][3]. In the synthesis of this compound, DL-leucine is reacted with benzyl chloroformate (also known as benzyloxycarbonyl chloride or Cbz-Cl) under alkaline conditions.

Reaction Mechanism and Rationale

The mechanism of the Schotten-Baumann reaction for the synthesis of this compound proceeds via a nucleophilic acyl substitution. The deprotonated amino group of DL-leucine, a potent nucleophile, attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of the chloride leaving group, resulting in the formation of the N-protected amino acid. The base, typically sodium hydroxide or sodium carbonate, serves two critical purposes: it deprotonates the amino group to enhance its nucleophilicity and neutralizes the hydrochloric acid byproduct, driving the reaction to completion[1][2][3]. The biphasic nature of the reaction sequesters the water-sensitive benzyl chloroformate in the organic phase while the deprotonated amino acid resides in the aqueous phase, with the reaction occurring at the interface.

Diagram of the Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product DL-Leucine DL-Leucine Reaction_Vessel Biphasic Mixture (Aqueous & Organic Layers) Stirring at 0-5 °C DL-Leucine->Reaction_Vessel Dissolved in NaOH(aq) Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction_Vessel Added dropwise Sodium_Hydroxide Sodium Hydroxide (aq) Sodium_Hydroxide->Reaction_Vessel Organic_Solvent Organic Solvent (e.g., Diethyl Ether) Organic_Solvent->Reaction_Vessel Separation Separatory Funnel Phase Separation Reaction_Vessel->Separation Reaction Completion Acidification Acidification of Aqueous Layer (e.g., with HCl) to pH ~2 Separation->Acidification Aqueous Layer Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Acidification->Extraction Drying Drying of Organic Layer (e.g., with Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Crude Product Z_DL_Leu_OH This compound (Pure) Recrystallization->Z_DL_Leu_OH

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

  • DL-Leucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or another suitable organic solvent)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution of DL-Leucine: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve DL-Leucine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq).

  • Addition of Benzyl Chloroformate: While maintaining the temperature at 0-5 °C and stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture. A white precipitate may form during the addition.

  • Reaction: Allow the reaction to proceed with stirring in the ice bath for one hour, followed by stirring at room temperature for an additional 2-3 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x volume of the aqueous layer) to remove any unreacted benzyl chloroformate and benzyl alcohol.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate of this compound should form.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude this compound from a suitable solvent system, such as ethyl acetate/hexane or chloroform/petroleum ether, to obtain a pure, crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of physical and spectroscopic methods should be employed.

Physical Properties

The physical properties of the starting material and the final product are summarized in the table below.

PropertyDL-LeucineThis compound
Molecular Formula C₆H₁₃NO₂C₁₄H₁₉NO₄
Molecular Weight 131.17 g/mol [4]265.31 g/mol [5]
Appearance White crystalline powderWhite to almost white powder or crystals[5]
Melting Point 293-295 °C (decomposes)[6]51.0-55.0 °C[5]
Spectroscopic Analysis

Spectroscopic techniques provide detailed structural information about the synthesized molecule.

Diagram of the Chemical Structure of this compound

Z_DL_Leu_OH_Structure cluster_leucine Leucine Moiety cluster_z_group Benzyloxycarbonyl (Z) Group C_alpha C_beta C_alpha->C_beta COOH COOH C_alpha->COOH NH NH C_alpha->NH C_gamma C_beta->C_gamma C_delta1 Cδ1 C_gamma->C_delta1 C_delta2 Cδ2 C_gamma->C_delta2 Cbz_CO C=O NH->Cbz_CO Amide Bond Cbz_O O Cbz_CO->Cbz_O Cbz_CH2 CH₂ Cbz_O->Cbz_CH2 Cbz_Ph Phenyl Cbz_CH2->Cbz_Ph

Caption: Structure of N-Benzyloxycarbonyl-DL-Leucine (this compound).

¹H NMR spectroscopy is used to determine the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) for this compound are:

  • ~0.9 ppm (doublet, 6H): The two diastereotopic methyl groups (Cδ) of the isobutyl side chain.

  • ~1.5-1.7 ppm (multiplet, 3H): The Cβ and Cγ protons of the leucine side chain.

  • ~4.3 ppm (multiplet, 1H): The α-proton (Cα-H) of the leucine backbone.

  • ~5.1 ppm (singlet, 2H): The benzylic protons (-CH₂-) of the Z-group.

  • ~7.3-7.4 ppm (multiplet, 5H): The aromatic protons of the phenyl ring of the Z-group.

  • ~9.0-11.0 ppm (broad singlet, 1H): The carboxylic acid proton (-COOH). The chemical shift of this proton is highly dependent on the solvent and concentration.

  • A broad singlet for the NH proton will also be present, with its chemical shift being solvent and temperature-dependent.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts (in ppm) for this compound are:

  • ~21-23 ppm: The two methyl carbons (Cδ) of the isobutyl side chain.

  • ~25 ppm: The Cγ carbon of the leucine side chain.

  • ~41 ppm: The Cβ carbon of the leucine side chain.

  • ~53 ppm: The Cα carbon of the leucine backbone.

  • ~67 ppm: The benzylic carbon (-CH₂-) of the Z-group.

  • ~127-129 ppm: The carbons of the phenyl ring.

  • ~136 ppm: The quaternary carbon of the phenyl ring attached to the benzylic group.

  • ~156 ppm: The carbonyl carbon of the carbamate group (Z-group).

  • ~176 ppm: The carbonyl carbon of the carboxylic acid group.

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands (in cm⁻¹) for this compound include:

  • ~3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~3300-3400 cm⁻¹: N-H stretching of the carbamate.

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~2800-3000 cm⁻¹: Aliphatic C-H stretching.

  • ~1720 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

  • ~1690 cm⁻¹ (strong): C=O stretching of the carbamate (urethane).

  • ~1500-1600 cm⁻¹: Aromatic C=C stretching.

  • ~1200-1300 cm⁻¹: C-N stretching.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M+H]⁺ in electrospray ionization (ESI) mass spectrometry would be at m/z 266.13. Common fragments would correspond to the loss of the benzyl group or the entire benzyloxycarbonyl group.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound via the Schotten-Baumann reaction. The detailed protocol and comprehensive characterization data provide researchers with the necessary information to produce and verify this important N-protected amino acid. The successful synthesis and purification of this compound are crucial first steps in its application as a versatile building block in the fields of peptide synthesis, medicinal chemistry, and drug development.

References

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Z-DL-Leu-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-Benzyloxycarbonyl-DL-leucine (Z-DL-Leu-OH), a foundational reagent in peptide chemistry and stereoselective synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and critical applications, with a focus on the scientific principles underpinning its utility.

Core Compound Identification and Properties

This compound is a racemic mixture of the N-benzyloxycarbonyl (Z or Cbz) protected forms of D- and L-leucine. The Z-group is a crucial amine protecting group in peptide synthesis, renowned for its stability under various coupling conditions and its selective removal via catalytic hydrogenolysis.[1] The presence of both enantiomers makes this compound a key starting material for enzymatic resolution studies and the synthesis of peptides containing either D- or L-leucine residues.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3588-60-1
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.30 g/mol
Synonyms N-Benzyloxycarbonyl-DL-leucine, N-Cbz-DL-leucineN/A
Appearance Typically an oil or low-melting solid

Synthesis of this compound: The Schotten-Baumann Reaction

The standard method for the N-protection of amino acids, including the synthesis of this compound, is the Schotten-Baumann reaction.[2][3][4] This robust and widely used protocol involves the acylation of the amino acid's amino group with benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl or Z-Cl) under aqueous alkaline conditions.

The causality behind this choice of reaction conditions is twofold: the aqueous base (typically sodium hydroxide or sodium carbonate) serves to deprotonate the amino group, rendering it nucleophilic, and simultaneously neutralizes the hydrochloric acid byproduct generated during the reaction.[3][4] The reaction is often performed in a two-phase system (e.g., an organic solvent and water) to facilitate the separation of the product.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a standard laboratory procedure for the N-protection of DL-leucine.

Materials:

  • DL-Leucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Hydrochloric acid (HCl, concentrated and dilute)

  • Distilled water

  • Ice bath

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • pH indicator paper

Procedure:

  • Dissolution of DL-Leucine: In a flask, dissolve DL-leucine in a 1M solution of sodium hydroxide in water. The amount of NaOH should be slightly more than two molar equivalents relative to the DL-leucine to ensure the amino acid is fully deprotonated and to neutralize the HCl byproduct. Cool the solution in an ice bath to 0-5 °C with stirring.

  • Acylation: While maintaining the low temperature and vigorous stirring, add benzyl chloroformate dropwise. It is crucial to add the benzyl chloroformate and a 2M NaOH solution concurrently in separate streams to maintain a pH of approximately 9-10. This prevents the hydrolysis of the benzyl chloroformate and minimizes side reactions.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, followed by stirring at room temperature for another 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol (a hydrolysis byproduct).

  • Acidification and Product Isolation: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2, while cooling in an ice bath. This compound, being less soluble in acidic water, will precipitate out as an oil or a solid.

  • Final Extraction and Drying: Extract the product from the acidified aqueous layer with ethyl acetate or another suitable organic solvent. Wash the combined organic extracts with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

Application in Dipeptide Synthesis

Z-protected amino acids are fundamental building blocks in solution-phase peptide synthesis.[5] The Z-group prevents the amino terminus from participating in the coupling reaction, thus ensuring the formation of the desired peptide bond.[6]

Experimental Protocol: Synthesis of a Dipeptide (e.g., Z-DL-Leu-Gly-OMe)

This protocol illustrates the use of this compound in the synthesis of a dipeptide, coupling it with the methyl ester of glycine.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Ethyl acetate

  • 1N Hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

Procedure:

  • Reactant Dissolution: Dissolve this compound and HOBt (1 equivalent) in DMF. In a separate flask, suspend glycine methyl ester hydrochloride in DMF and add triethylamine (1 equivalent) to neutralize the hydrochloride and free the amine.

  • Activation: Cool the this compound solution in an ice bath and add DCC (1.1 equivalents). A white precipitate of dicyclohexylurea (DCU) will begin to form as the carboxylic acid is activated. Allow the activation to proceed for 30 minutes.

  • Coupling: Add the neutralized glycine methyl ester solution to the activated this compound solution. Allow the reaction to stir overnight, gradually warming to room temperature.[7]

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Evaporate the solvent from the filtrate.

  • Extraction and Purification: Dissolve the residue in ethyl acetate. Wash the solution sequentially with 1N HCl, water, 5% sodium bicarbonate solution, and finally with saturated sodium chloride solution.[7] Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude dipeptide.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as isopropyl ether.[7]

Enzymatic Resolution of this compound

A significant application of this compound is in the stereoselective synthesis of enantiomerically pure L- or D-leucine derivatives. This is often achieved through enzymatic kinetic resolution. Acylase I from porcine kidney or Aspergillus oryzae is highly specific for the hydrolysis of the N-acyl group of L-amino acids, leaving the N-acyl-D-amino acid untouched.[8][9]

The underlying principle of this self-validating system is the high enantioselectivity of the enzyme. The successful separation of the L-amino acid from the N-acyl-D-amino acid confirms the enzyme's specific activity.

Enzymatic_Resolution cluster_0 Reaction Mixture cluster_1 Separation This compound This compound (Racemic Mixture) Acylase Acylase I (e.g., from Porcine Kidney) This compound->Acylase Substrate L-Leu L-Leucine (Hydrolyzed Product) Acylase->L-Leu Enantioselective Hydrolysis of L-enantiomer Z-D-Leu-OH Z-D-Leu-OH (Unhydrolyzed) Acylase->Z-D-Leu-OH D-enantiomer remains intact Separation Separation by Solubility Difference (Acidification) L-Leu->Separation Z-D-Leu-OH->Separation

Caption: Enzymatic kinetic resolution of this compound using Acylase I.

Conclusion

This compound is a versatile and indispensable reagent in the field of peptide chemistry and stereoselective synthesis. Its straightforward preparation via the Schotten-Baumann reaction and its utility as both a protected building block and a substrate for enzymatic resolution underscore its importance. A thorough understanding of the principles behind its synthesis and application, as detailed in this guide, is crucial for researchers aiming to develop novel therapeutics and other advanced biomolecules.

References

  • PrepChem. (n.d.). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester.
  • Lokey Lab Protocols. (2017). Schotten-Baumann Reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction.
  • Wiley-VCH. (n.d.). Protection Reactions.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
  • Bommarius, A. S., Drauz, K., Klenk, H., & Wandrey, C. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126-136.
  • Chibata, I., Tosa, T., & Endo, N. (1968). U.S. Patent No. 3,386,888. Washington, DC: U.S. Patent and Trademark Office.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (n.d.). Synthesis of Peptides.
  • Boosting Peptide Synthesis: The Role of Protected Amino Acids like Z-Leu-OH. (2025).

Sources

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Benzyloxycarbonyl Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ability to construct peptides with precisely defined sequences is a foundational pillar of modern chemistry, biochemistry, and pharmacology. This capacity, however, was not always within our grasp. Prior to the 1930s, attempts to link amino acids were fraught with challenges, often leading to uncontrolled polymerization and yielding complex, uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably altered with the seminal introduction of the carboxybenzyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2][3] This pioneering innovation provided the first truly reliable method for the stepwise synthesis of peptides, thereby unlocking the door to the creation of novel therapeutics, invaluable research tools, and a more profound understanding of biological processes.[1][3]

The Primordial Challenge: Uncontrolled Polymerization

Before the groundbreaking work of Bergmann and Zervas, the principal impediment in peptide synthesis was the inherent bifunctional reactivity of amino acids.[3] Each amino acid possesses at least two reactive centers: a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). When attempting to form a peptide bond by activating the carboxylic acid of one amino acid to facilitate its reaction with the amino group of another, the activated amino acid could just as readily react with another molecule of itself. This lack of control led to a random and unmanageable chain of amino acids, severely curtailing the synthesis of peptides with a specific, predetermined sequence.[3]

Bergmann and Zervas introduced the benzyloxycarbonyl group as a temporary "mask" for the amino group of an amino acid. By converting the reactive amine into a much less nucleophilic carbamate, they could selectively activate the carboxylic acid and couple it with the free amino group of another amino acid.[3] The success of the Cbz group is rooted in a combination of key characteristics:

  • Robust Stability: Cbz-protected amines exhibit stability across a wide range of reaction conditions, including basic and mildly acidic media, which allows for considerable flexibility in subsequent synthetic steps.[3][4]

  • Suppression of Racemization: The urethane-type protection afforded by the Cbz group significantly reduces the propensity for racemization of the chiral center during peptide coupling reactions, a critical factor in synthesizing biologically active peptides.[4]

  • Crystallinity: The introduction of the Cbz group often imparts a crystalline nature to the protected amino acid derivatives, facilitating their purification.[4][5]

  • Clean Cleavage: The group can be removed under specific conditions that do not affect the newly formed peptide bond, allowing for the stepwise elongation of the peptide chain.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the benzyloxycarbonyl protecting group, from its fundamental chemistry to its practical application and strategic place in modern synthetic methodologies.

The Chemistry of the Benzyloxycarbonyl (Cbz) Group: A Mechanistic Perspective

A deep understanding of the Cbz group's behavior begins with its chemical structure and the mechanisms governing its introduction and removal. This knowledge is paramount for its effective deployment in synthesis, allowing for the prediction of reactivity and the avoidance of unwanted side reactions.

Mechanism of Protection: N-Cbz Bond Formation

The most common method for introducing the Cbz group is through the reaction of an amine with benzyl chloroformate (Cbz-Cl) under what are known as Schotten-Baumann conditions.[1] This involves performing the reaction in a biphasic system or in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

The mechanism is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion.

Mechanism of Cbz Protection

Causality Behind Experimental Choices:

  • Base Selection: An inorganic base like sodium carbonate or sodium bicarbonate is often used in an aqueous medium.[3] The choice of base and careful control of pH (typically between 8 and 10) are critical.[5] A pH that is too high can lead to the racemization of the amino acid, while a pH that is too low can cause the decomposition of benzyl chloroformate.[5]

  • Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to manage the exothermic nature of the reaction and minimize side reactions.[3]

  • Alternative Reagents: Besides Cbz-Cl, other activated reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be used, which may offer advantages in specific contexts, such as in anhydrous conditions.[1]

Mechanisms of Deprotection: N-Cbz Bond Cleavage

The strategic removal of the Cbz group is the cornerstone of its utility. The choice of deprotection method is dictated by the presence of other functional groups within the molecule.

This is the most common and mildest method for Cbz deprotection.[2][5] The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).

The reaction proceeds via the hydrogenolysis of the benzylic C-O bond. The catalyst facilitates the oxidative addition of the C-O bond to the palladium surface, followed by reaction with hydrogen to cleave the bond, ultimately releasing toluene, carbon dioxide, and the free amine.

Cbz Deprotection via Catalytic Hydrogenolysis

Field-Proven Insights:

  • Catalyst Choice: 10% Pd/C is the workhorse catalyst. The catalyst loading is typically 5-10 mol%.[3]

  • Solvent: Protic solvents like methanol, ethanol, or ethyl acetate are commonly used.

  • Limitations: This method is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some sulfur-containing amino acids (e.g., methionine, cysteine), which can poison the catalyst.[6]

  • Catalytic Transfer Hydrogenation (CTH): As an alternative to using hydrogen gas, a hydrogen donor like ammonium formate, cyclohexadiene, or triethylsilane can be used.[7][8] This can be advantageous for safety and convenience.

When catalytic hydrogenolysis is not a viable option, strong acidic conditions can be employed to cleave the Cbz group. A common reagent system is a solution of hydrogen bromide in glacial acetic acid (HBr/AcOH).[4][9]

The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack by the bromide ion on the benzylic carbon (an SN2-type displacement), leading to the formation of benzyl bromide and an unstable carbamic acid, which rapidly decarboxylates.

Expert Commentary:

  • Harsh Conditions: This method is significantly harsher than hydrogenolysis and can lead to the cleavage of other acid-labile protecting groups (e.g., Boc, t-butyl esters).[4]

  • Selectivity: While harsh, it is useful for substrates containing reducible groups that are incompatible with hydrogenolysis. The deprotection rate increases with higher concentrations of HBr.[5]

  • Lewis Acids: More recently, Lewis acid systems like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) have been developed as a milder alternative for acid-mediated Cbz removal, offering good functional group tolerance.[5][8][10]

The Cbz Group in Practice: A Guide for the Synthetic Chemist

The true value of a protecting group is demonstrated in its application. The Cbz group was instrumental in the development of solution-phase peptide synthesis and still finds a niche role in modern solid-phase strategies.

Solution-Phase Peptide Synthesis (SPPS)

For decades, the Cbz group, in conjunction with benzyl esters for C-terminal protection, was the cornerstone of solution-phase peptide synthesis. The general workflow involves the protection of one amino acid, activation of its carboxyl group, coupling with a C-terminally protected amino acid, and then selective deprotection of the N-terminus to allow for the next coupling cycle.

G A 1. Protect Amino Acid 1 (e.g., Z-Ala-OH) C 3. Activate & Couple (e.g., using DCC) Form Z-Ala-Gly-OBn A->C B 2. Protect Amino Acid 2 (e.g., H-Gly-OBn) B->C D 4. Deprotect N-terminus (e.g., H₂/Pd-C) Form H-Ala-Gly-OBn C->D E 5. Couple with next Z-protected amino acid D->E F 6. Final Deprotection (Cleave Z and OBn groups) E->F G Dipeptide (Ala-Gly) F->G

Classical Solution-Phase Dipeptide Synthesis Workflow
Orthogonality in Modern Synthesis

In the context of multi-step synthesis, orthogonality refers to the ability to remove one protecting group in the presence of others without affecting them.[11] This is achieved by using protecting groups that are cleaved under distinct and non-interfering conditions.[11] The Cbz group's unique deprotection via hydrogenolysis makes it orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][11]

This orthogonality is crucial in complex syntheses, such as the construction of branched or cyclic peptides, where selective deprotection of a specific site is required. While Cbz is not commonly used for temporary Nα-protection in modern solid-phase peptide synthesis (SPPS), it remains a valuable tool for the "permanent" protection of side chains, particularly for lysine or ornithine.[12][13]

Data Presentation: A Comparative Overview

To aid in strategic decision-making, the properties of the Cbz group are best understood in comparison to the other workhorses of peptide synthesis, Boc and Fmoc.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionKey Byproducts
Cbz (Z) Benzyl-O-(C=O)-Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH)Toluene, CO₂
Boc tert-Butyl-O-(C=O)-Di-tert-butyl dicarbonate (Boc₂O)Moderate to Strong Acid (e.g., TFA)Isobutylene, CO₂
Fmoc Fluorenyl-CH₂-O-(C=O)-Fmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)Dibenzofulvene-piperidine adduct

This table provides a summary of the key characteristics of the most common Nα-protecting groups in peptide synthesis.[1][2][4][11][14]

Detailed Experimental Protocols

The following protocols are representative and should be adapted based on the specific substrate and laboratory safety guidelines.

Protocol 1: Cbz Protection of Glycine [3]

  • Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask and cool the solution in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected glycine.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis [3]

  • Setup: In a round-bottom flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Ensure the catalyst pad remains wet during filtration to prevent ignition.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are removed during this process.[3]

Navigating Challenges: Troubleshooting and Advanced Insights

As with any chemical transformation, the use of the Cbz group is not without its potential pitfalls. A senior scientist's experience lies in anticipating and mitigating these challenges.

  • Catalyst Poisoning: Sulfur-containing compounds are notorious for deactivating (poisoning) palladium catalysts.[6] When synthesizing peptides containing cysteine or methionine, catalytic hydrogenolysis of a Cbz group is often sluggish or fails completely. In such cases, acidolytic cleavage (e.g., HBr/AcOH) or other deprotection methods must be considered.

  • Incomplete Deprotection: In some cases, particularly with sterically hindered substrates or due to poor catalyst activity, deprotection may be incomplete. Monitoring the reaction by TLC or LC-MS is crucial. If the reaction stalls, filtering and adding fresh catalyst can sometimes drive it to completion.

  • Over-reduction: While the Cbz group is readily cleaved, other functional groups in the molecule might be susceptible to reduction. Aromatic rings, nitro groups, and nitriles can also be reduced under hydrogenation conditions. Careful evaluation of the substrate is necessary before choosing this deprotection method.

  • Premature Cleavage: Although generally stable, the Cbz group is not completely inert to strongly acidic conditions. When using an orthogonal strategy with the Boc group, repeated TFA deprotection cycles in SPPS can lead to some premature cleavage of a Cbz side-chain protecting group, though this is generally minimal. There is some debate on whether Cbz is stable to 95% TFA treatment during final cleavage from a resin.[15]

Strategic Choice of Cbz: The decision to use a Cbz group in a modern synthetic campaign is a strategic one. It is an excellent choice for:

  • Side-chain protection of lysine in an Fmoc-based SPPS strategy where final deprotection can be achieved by hydrogenolysis after cleavage from the resin.

  • Solution-phase synthesis of small peptide fragments.

  • Syntheses where the final deprotection needs to be exceptionally mild and neutral, and the peptide sequence is devoid of reducible functionalities.

Conclusion: The Enduring Legacy of the Cbz Group

The introduction of the benzyloxycarbonyl group by Bergmann and Zervas was more than just the development of a new reagent; it was a paradigm shift that transformed peptide synthesis from an art of approximation to a science of precision. It laid the conceptual groundwork for the principle of temporary protection, a strategy that now permeates all of multi-step organic synthesis.

While the advent of solid-phase methodologies and the development of the Boc and Fmoc groups have largely superseded Cbz for routine Nα-protection in SPPS, it has not been relegated to the annals of chemical history. Its unique cleavage conditions, robust stability, and the wealth of historical data supporting its use ensure that the Cbz group remains an indispensable tool in the arsenal of the modern synthetic chemist. For researchers and drug development professionals, a thorough understanding of its chemistry, applications, and limitations is not merely a lesson in history, but a practical necessity for the elegant and efficient construction of complex molecular architectures.

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link][10][16]
  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link][12]
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link][1]
  • ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. [Link][15]
  • Master Organic Chemistry.
  • Protheragen. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link][4]
  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link][17]
  • Wikipedia. Peptide synthesis. [Link][14]
  • ACS Publications.
  • ACS Publications.
  • ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link][19]
  • ResearchGate.
  • AAPPTec.

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Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Z-DL-Leucine-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Advancement

N-Benzyloxycarbonyl-DL-leucine (Z-DL-Leu-OH) is a cornerstone reagent in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of complex molecular architectures. Its utility, however, is fundamentally governed by its behavior in solution. A comprehensive understanding of its solubility across a diverse array of organic solvents is not merely academic; it is a critical determinant for reaction kinetics, purification efficiency, and the successful formulation of novel chemical entities. This guide provides a deep dive into the physicochemical principles governing the solubility of this compound, offers a practical framework for solubility determination, and presents available data to inform your experimental design.

Physicochemical Properties of this compound at a Glance

PropertyValueSource
Molecular FormulaC₁₄H₁₉NO₄
Molecular Weight265.30 g/mol
AppearanceWhite to off-white solidGeneric observation
pKa~3-4 (carboxylic acid)Estimated based on similar structures
XLogP32.8

The Molecular Architecture of this compound and its Implications for Solubility

The solubility of this compound is a tale of competing molecular forces, dictated by its three primary structural motifs: the nonpolar benzyloxycarbonyl (Z) group, the hydrophobic isobutyl side chain of leucine, and the polar carboxylic acid group.

  • The Benzyloxycarbonyl (Z) Group: This bulky, aromatic protecting group significantly increases the nonpolar character of the molecule compared to unprotected leucine. The phenyl ring contributes to van der Waals interactions and can engage in π-π stacking, favoring solubility in aromatic and less polar solvents.

  • The Isobutyl Side Chain: The leucine side chain is aliphatic and hydrophobic, further pushing the molecule's preference towards nonpolar environments.

  • The Carboxylic Acid Group: This is the primary polar, hydrophilic center of the molecule. It is capable of acting as both a hydrogen bond donor and acceptor. This group is crucial for solubility in polar solvents, particularly those that can participate in hydrogen bonding.

The interplay of these groups means that this compound is an amphiphilic molecule, possessing both significant nonpolar and polar characteristics. Its solubility in a given organic solvent is therefore a direct consequence of the solvent's ability to favorably interact with these distinct regions of the molecule.

A Mechanistic Approach to Solubility in Different Solvent Classes

The choice of solvent is paramount in controlling the dissolution of this compound. Organic solvents can be broadly categorized into three classes, each interacting with the solute in a distinct manner.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents possess a hydrogen atom attached to an electronegative atom (like oxygen) and can therefore act as hydrogen bond donors.

  • Mechanism of Solvation: The primary driving force for the solubility of this compound in these solvents is the hydrogen bonding interaction between the solvent's hydroxyl group and the solute's carboxylic acid. The solvent can act as a hydrogen bond donor to the carbonyl oxygen and a hydrogen bond acceptor for the acidic proton of the carboxylic acid. The alkyl portion of the alcohol can also engage in weaker van der Waals interactions with the isobutyl and benzyloxycarbonyl groups.

  • Expected Solubility: Moderate. While strong hydrogen bonding with the carboxylic acid is favorable, the large nonpolar portion of this compound can be less readily accommodated by the hydrogen-bonded network of the alcohol, especially for larger alcohols where the nonpolar character of the solvent itself increases.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents have a significant dipole moment but lack an O-H or N-H bond, meaning they can act as hydrogen bond acceptors but not donors.

  • Mechanism of Solvation: Solvation in these solvents is driven by strong dipole-dipole interactions. The partially negative oxygen atoms of DMSO and DMF, for instance, can act as potent hydrogen bond acceptors for the carboxylic acid proton of this compound. Furthermore, the relatively large and polarizable nature of these solvents allows for effective van der Waals and dipole-induced dipole interactions with the nonpolar Z-group and leucine side chain.

  • Expected Solubility: High. Solvents like DMSO and DMF are often excellent choices for dissolving N-protected amino acids due to their ability to effectively solvate both the polar and nonpolar regions of the molecule.

Nonpolar Solvents (e.g., Dichloromethane, Chloroform, Toluene, Hexane)

These solvents have low dielectric constants and are incapable of significant hydrogen bonding.

  • Mechanism of Solvation: Dissolution is primarily driven by van der Waals forces (London dispersion forces). The aromatic ring of toluene can interact favorably with the phenyl ring of the Z-group through π-π stacking. Chlorinated solvents like dichloromethane and chloroform can offer weak hydrogen bonding with the carbonyl oxygen.

  • Expected Solubility: Variable. Solubility is expected to be moderate in solvents like dichloromethane and chloroform that can accommodate the molecule's polarity to some extent. In highly nonpolar aliphatic solvents like hexane, solubility is likely to be very low, as these solvents cannot effectively solvate the polar carboxylic acid group.

G cluster_solute This compound cluster_solvents Organic Solvents Z_DL_Leu_OH This compound Z_group Z-Group (Nonpolar, Aromatic) Z_DL_Leu_OH->Z_group Side_Chain Isobutyl Side Chain (Nonpolar, Aliphatic) Z_DL_Leu_OH->Side_Chain Carboxyl Carboxylic Acid (Polar, H-Bonding) Z_DL_Leu_OH->Carboxyl Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) Z_group->Polar_Aprotic Dipole-Induced Dipole Nonpolar Nonpolar (e.g., Toluene, DCM) Z_group->Nonpolar Van der Waals, π-π stacking Polar_Protic Polar Protic (e.g., Methanol, Ethanol) Side_Chain->Polar_Protic Van der Waals Side_Chain->Nonpolar Van der Waals Carboxyl->Polar_Protic Strong H-Bonding Carboxyl->Polar_Aprotic Strong H-Bonding (Acceptor)

Quantitative and Qualitative Solubility Data

Qualitative Solubility of a Related Compound: Z-L-Leu-OH DCHA Salt

The dicyclohexylammonium (DCHA) salt of the L-enantiomer is reported to be soluble in the following solvents. While the salt form will exhibit different solubility from the free acid, this provides a good indication of solvents that can effectively solvate the Z-leucine moiety.

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • DMSO

  • Acetone

Quantitative Solubility of Other N-Protected Leucine Derivatives

The following data for other N-protected leucine derivatives can serve as a useful proxy to estimate the potential solubility of this compound. Note that the different protecting groups (Acetyl, Boc) have their own influence on solubility.

CompoundSolventSolubility (approx.)
N-Acetyl-D-LeucineEthanol~1 mg/mL
DMSO~30 mg/mL
DMF~30 mg/mL
Boc-Leu-Leu-OHEthanol~30 mg/mL
DMF~30 mg/mL
DMSO~10 mg/mL

Data sourced from supplier technical datasheets.

Based on these data points and the mechanistic principles discussed, a general trend of high solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in polar protic solvents (alcohols) and some nonpolar solvents (dichloromethane), and low solubility in very nonpolar solvents (hexane) can be anticipated for this compound.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

To obtain precise solubility data for this compound in a specific solvent, the following equilibrium solubility (shake-flask) method is recommended. This protocol is considered the gold standard for its reliability and reproducibility.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification A 1. Add excess this compound to a known volume of solvent in a sealed vial. B 2. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. A->B C 3. Allow solid to settle. Withdraw supernatant and filter through a 0.22 µm filter to remove undissolved solid. B->C D 4. Accurately dilute the clear filtrate with a suitable mobile phase. C->D E 5. Quantify the concentration using a validated HPLC method against a calibration curve. D->E

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • To a series of glass vials, add a known volume (e.g., 2 mL) of the desired organic solvent.

    • Add an excess amount of solid this compound to each vial. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the minimum time to reach a plateau in concentration.

  • Sample Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is critical to remove any microscopic solid particles.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (a wavelength of ~254 nm is typically suitable for the benzyloxycarbonyl group).

    • A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

Conclusion

The solubility of this compound is a complex interplay between its amphiphilic nature and the properties of the organic solvent. A mechanistic understanding of these interactions allows for rational solvent selection to optimize experimental outcomes. While specific quantitative data remains sparse, the information on related compounds and the robust experimental protocol provided in this guide empower researchers to make informed decisions and precisely determine the solubility of this compound in their systems of interest. This foundational knowledge is indispensable for leveraging the full potential of this versatile reagent in research and development.

References

  • PubChem. Compound Summary for CID 7000099, N-Cbz-D-leucine.
  • Buncel, E., & Wilson, H. (2012). Understanding the Role of the Solvent. Chemical Education: Towards Research-based Practice, 251-275. [Link]
  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Z-Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ability to synthesize peptides with a defined sequence is a cornerstone of modern chemistry, biochemistry, and pharmacology. This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably changed with the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. This innovation provided the first reliable method for the stepwise synthesis of peptides, paving the way for the development of novel therapeutics, research tools, and a deeper understanding of biological processes. This in-depth technical guide explores the discovery, history, and practical application of Z-protected amino acids, offering field-proven insights for researchers, scientists, and drug development professionals.

The Historical Imperative: Overcoming Uncontrolled Polymerization

Prior to the seminal work of Bergmann and Zervas, the synthesis of peptides was a formidable challenge. The bifunctional nature of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, led to a chaotic reaction environment. Activation of the carboxyl group of one amino acid for coupling with the amino group of another would invariably lead to self-condensation, producing a random polymer.[1] This lack of control rendered the synthesis of peptides with a specific, predetermined sequence virtually impossible.

The breakthrough came with the concept of a temporary, reversible protecting group for the amine functionality. This "mask" would render the amino group unreactive during the carboxyl group activation and coupling steps, and could then be cleanly removed to allow for the next amino acid to be added in the sequence.

The Dawn of a New Era: The Bergmann-Zervas Synthesis

In 1932, Max Bergmann and his postdoctoral associate Leonidas Zervas, working at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, introduced the benzyloxycarbonyl (Cbz or Z) group.[2] The choice of this group was a stroke of genius. The Z-group could be readily introduced by reacting an amino acid with benzyl chloroformate under alkaline conditions. The resulting N-protected amino acid was stable to the conditions required for peptide bond formation. Crucially, the Z-group could be removed under mild conditions by catalytic hydrogenation, which did not affect the newly formed peptide bond.[3] This discovery was truly "epoch-making" and is widely considered to have laid the foundation for the field of synthetic peptide chemistry.[4] The Z-group is often abbreviated in honor of Zervas.[5]

The Bergmann-Zervas method for peptide synthesis using the Z-group for N-terminal protection was the dominant strategy for the next two decades, enabling the synthesis of numerous biologically active peptides and paving the way for later innovations such as solid-phase peptide synthesis.

The Chemistry of the Z-Group: A Tale of Protection and Deprotection

The utility of the Z-group lies in its unique chemical properties, which allow for its selective introduction and removal.

Protection of the Amino Group

The Z-group is introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) in an aqueous alkaline solution, a variation of the Schotten-Baumann reaction.[5][6] The base, typically sodium hydroxide or sodium carbonate, serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct of the reaction.

Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amino_Acid Amino Acid (H₂N-CHR-COOH) Nucleophilic_Attack Nucleophilic attack of the amino group on the carbonyl carbon of Cbz-Cl Amino_Acid->Nucleophilic_Attack Cbz_Cl Benzyl Chloroformate (C₆H₅CH₂OCOCl) Cbz_Cl->Nucleophilic_Attack Base Base (e.g., NaOH) Base->Nucleophilic_Attack Deprotonates amino group Z_Amino_Acid Z-Protected Amino Acid (C₆H₅CH₂OCONH-CHR-COOH) Nucleophilic_Attack->Z_Amino_Acid HCl HCl (neutralized by base) Nucleophilic_Attack->HCl Protection of an amino acid with the Z-group.

Caption: The reaction mechanism for the protection of an amino acid with the benzyloxycarbonyl (Z) group.

Deprotection of the Amino Group

The selective removal of the Z-group is the key to its success in stepwise peptide synthesis. There are two primary methods for Z-group deprotection:

  • Catalytic Hydrogenolysis: This is the most common and mildest method for Z-group removal. The Z-protected amino acid or peptide is treated with hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C). The reaction proceeds at room temperature and atmospheric pressure and yields the deprotected amine, toluene, and carbon dioxide, all of which are easily removed.[5]

Deprotection_Hydrogenolysis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Z_Peptide Z-Protected Peptide Hydrogenolysis Catalytic Hydrogenolysis Z_Peptide->Hydrogenolysis H2_PdC H₂ / Pd/C H2_PdC->Hydrogenolysis Deprotected_Peptide Deprotected Peptide Hydrogenolysis->Deprotected_Peptide Toluene Toluene Hydrogenolysis->Toluene CO2 Carbon Dioxide Hydrogenolysis->CO2 Deprotection of a Z-protected peptide via catalytic hydrogenolysis.

Caption: The deprotection of a Z-protected peptide via catalytic hydrogenolysis.

  • Acidolysis: The Z-group can also be cleaved by strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA), although the conditions are harsher than for hydrogenolysis. This method is useful when the peptide contains other functional groups that are sensitive to catalytic hydrogenation.

Orthogonality: The Z-Group in Modern Peptide Synthesis

In the context of protecting group strategies, "orthogonality" refers to the ability to remove one protecting group in the presence of others without affecting them. The Z-group exhibits a degree of orthogonality with the two most common Nα-protecting groups used in modern solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

  • Z and Boc: The Z-group is stable to the acidic conditions (e.g., TFA) used to remove the Boc group. This allows for the use of Z-protection for the side chains of amino acids like lysine in Boc-based SPPS.[7]

  • Z and Fmoc: The Z-group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group.

This orthogonality makes the Z-group a valuable tool in complex synthetic strategies, particularly in solution-phase synthesis and for the protection of side-chain functionalities.[7]

Data Presentation: Yields for Z-Protection of Common Amino Acids

The following table provides representative yields for the synthesis of Z-protected amino acids. It is important to note that yields can vary depending on the specific reaction conditions, scale, and purification method.

Amino AcidMolecular Formula of Z-derivativeTypical Yield (%)Reference
GlycineC₁₀H₁₁NO₄64-65[8]
L-AlanineC₁₁H₁₃NO₄~98[9]
L-ValineC₁₃H₁₇NO₄137.9 (in a specific optimized procedure)[10]
L-LeucineC₁₄H₁₉NO₄Not specified in the provided search results

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection of an amino acid with the Z-group and its subsequent deprotection.

Protocol for the Synthesis of Z-Glycine

Materials:

  • Glycine

  • 2 M Sodium hydroxide (NaOH) solution

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Ice bath

Procedure:

  • Dissolution: Dissolve glycine (0.1 mol) in 2 M aqueous sodium hydroxide (50 mL) in a flask and cool the solution in an ice bath.[11]

  • Addition of Reagents: Simultaneously add benzyl chloroformate (1.2 eq) and 4 M aqueous sodium hydroxide (25 mL) dropwise to the cooled glycine solution over 30 minutes, maintaining the temperature at 0°C.[11]

  • Reaction: Stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.[11]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other impurities. The Z-protected glycine will remain in the aqueous phase.[11]

  • Acidification: Carefully acidify the aqueous layer to pH 1 with hydrochloric acid while cooling in an ice bath. The Z-glycine will precipitate as a white solid.[11]

  • Isolation: Collect the solid by filtration, wash with cold water, and dry to yield the final product.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of n-propanol and water (e.g., 70:30 v/v).[12] The amino acid and the Z-protected product can be visualized using a ninhydrin stain (the starting amino acid will be positive, while the protected product will be negative) or by UV light (the Z-group is UV active).[12]

Protocol for the Deprotection of a Z-Protected Amino Acid via Catalytic Hydrogenolysis

Materials:

  • Z-protected amino acid or peptide

  • Methanol or ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolution: Dissolve the Z-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material (UV active) and the appearance of the product (ninhydrin positive) indicates the reaction is complete.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Troubleshooting and Field-Proven Insights

While the synthesis and deprotection of Z-protected amino acids are generally robust procedures, several issues can arise.

  • Incomplete Protection: If the protection reaction is incomplete, ensure the pH of the reaction mixture is maintained between 9 and 10. A pH that is too low will result in a protonated amine that is not nucleophilic enough to react, while a pH that is too high can lead to the hydrolysis of benzyl chloroformate.

  • Sluggish or Incomplete Hydrogenolysis: This is a common issue and can be caused by several factors:

    • Catalyst Poisoning: Sulfur-containing amino acids (cysteine and methionine) can poison the palladium catalyst. If your peptide contains these residues, acidolytic cleavage may be a better option.

    • Poor Catalyst Quality: Use a fresh, high-quality catalyst.

    • Insufficient Hydrogen: Ensure there are no leaks in your hydrogenation setup.

    • Poor Solubility: The substrate must be fully dissolved for the reaction to proceed efficiently.

  • Safety Precautions:

    • Benzyl chloroformate (Cbz-Cl) is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

    • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. The palladium catalyst is pyrophoric and should be handled with care.

The Legacy and Future of the Z-Group

While solid-phase peptide synthesis (SPPS) using Fmoc and Boc chemistry has become the dominant method for the routine synthesis of peptides, the Z-group remains a valuable tool in the peptide chemist's arsenal.[7] Its stability, ease of introduction, and mild deprotection conditions make it particularly well-suited for:

  • Solution-phase peptide synthesis: Especially for the large-scale production of shorter peptides.

  • Fragment Condensation: Where protected peptide fragments are synthesized and then coupled together.

  • Side-chain protection: In both solution-phase and solid-phase synthesis, particularly in Boc-based strategies.

  • Synthesis of non-natural amino acids and other complex organic molecules. [13]

The discovery of the Z-group by Bergmann and Zervas was a watershed moment in the history of chemistry. It transformed peptide synthesis from an art to a science, enabling the controlled assembly of these vital biomolecules. While newer methods have been developed, the fundamental principles established by their work continue to underpin the field of peptide chemistry today.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
  • 1 Protection Reactions - Wiley-VCH. (URL: [Link])
  • Introduction to Peptide Synthesis - PMC - NIH. (URL: [Link])
  • CN1022320C - Purification method of glycine - Google P
  • TLC Separation of Amino Acids with a Green Mobile Phase | Request PDF - ResearchG
  • Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC - PubMed Central. (URL: [Link])
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
  • CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method - Google P
  • Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux - PMC - PubMed Central. (URL: [Link])
  • glycine - Organic Syntheses Procedure. (URL: [Link])
  • 1 Protection Reactions - Wiley-VCH. (URL: [Link])
  • High-yield enzymatic synthesis of mono- and trifluorin
  • Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets - MDPI. (URL: [Link])
  • Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)
  • Chemoenzymatic Synthesis of Poly(l-alanine)
  • Solid-phase peptide synthesis. (URL: [Link])
  • Synthesis of glycine from 4-hydroxyproline in tissues of neonatal pigs - PubMed Central. (URL: [Link])
  • Method for purifying glycine - European Patent Office - EP 0459803 A1. (URL: [Link])
  • Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door - PMC. (URL: [Link])
  • Identification of Amino acids on Thin-layer Chromatography Pl
  • TLC Thin Layer Chromatography with amino acids | U4 | ATAR Chemistry QCE - YouTube. (URL: [Link])
  • Advances in the synthesis of β-alanine - Frontiers. (URL: [Link])
  • Amino Acid-Protecting Groups - ResearchG
  • Chemistry of peptide synthesis. (URL: [Link])
  • Carboxyl protecting groups. - GCW Gandhi Nagar Jammu. (URL: [Link])
  • (PDF)
  • Uber ein allgemeies Verfahren der Peptid-Synthese - ResearchG
  • Thin Layer Chromatography of Amino Acids - cr subscription agency. (URL: [Link])
  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroform
  • Bergmann azlactone peptide synthesis - Wikipedia. (URL: [Link])
  • Optimization of the TLC separation of seven amino acids | Request PDF - ResearchG
  • Grain Feeding Improves Yak Meat Tenderness and Lipid Deposition: Meat Quality, Amino Acid and Fatty Acid Profiles, Metabolomics, and Transcriptomics - MDPI. (URL: [Link])

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Procurement and Quality Control of Z-DL-Leu-OH for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-benzyloxycarbonyl-DL-leucine (Z-DL-Leu-OH). It offers field-proven insights into supplier selection, robust quality control methodologies, and the rationale behind its application in peptide synthesis and other research areas.

Introduction: The Role of this compound in Advancing Research

N-benzyloxycarbonyl-DL-leucine, commonly abbreviated as this compound, is a protected form of the racemic amino acid DL-leucine. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the amino functionality, preventing unwanted side reactions during chemical synthesis. This strategic protection makes this compound a valuable building block in various research and development applications, most notably in the synthesis of peptides and peptidomimetics.[1] The racemic nature of this compound, containing both D- and L-enantiomers, offers a unique tool for specific applications where stereochemistry is being investigated or where a mixture of stereoisomers is desired.

The quality and purity of this compound are paramount to the success and reproducibility of experimental outcomes. Impurities can lead to failed syntheses, unexpected byproducts, and misinterpreted data. Therefore, a thorough understanding of supplier qualification and incoming quality control is not merely a procedural formality but a critical component of scientific rigor.

Part 1: Strategic Supplier Selection for this compound

The selection of a commercial supplier for this compound should be a meticulous process, guided by a risk-based approach as outlined in principles similar to those in USP General Chapter <1083> on Supplier Qualification.[2][3] While numerous suppliers offer this reagent, the onus is on the researcher to ensure the material meets the stringent requirements of their specific application.

A robust supplier qualification process is essential for ensuring the consistent quality of raw materials.[4][5] This involves a systematic evaluation of potential suppliers based on their ability to consistently provide materials that meet predefined specifications.

Key Supplier Evaluation Criteria:
  • Certificate of Analysis (CoA): The CoA is a critical document that provides a batch-specific summary of the quality control testing performed by the supplier. A comprehensive CoA should be requested and reviewed for each batch.[6]

  • Purity and Impurity Profile: The purity of this compound is a critical parameter. Suppliers typically specify purity as determined by techniques like High-Performance Liquid Chromatography (HPLC). It is essential to understand the nature of any impurities, as they can interfere with subsequent reactions.

  • Analytical Methods: The supplier should be transparent about the analytical methods used to determine the specifications on the CoA. Understanding these methods allows for a more informed assessment of the product's quality.

  • Consistency and Reliability: A supplier's ability to consistently provide material of the same quality from batch to batch is crucial for the long-term reproducibility of research.

  • Technical Support: A reputable supplier will have knowledgeable technical support staff who can provide additional information and assistance.

Comparative Analysis of Commercial Suppliers:

The following table provides a comparative overview of representative commercial suppliers of this compound. The data presented is based on publicly available information and should be verified with the supplier for the specific lot being purchased.

SupplierProduct NumberStated PurityAnalytical Methods MentionedAvailable Documentation
MilliporeSigma Varies by brandTypically ≥97.0%HPLC, GC, NMRCoA, SDS
TCI Chemicals L0027 (D-form)>98.0% (T)Nonaqueous TitrationSDS, Specifications, CoA[7]
Bachem Custom SynthesisTo specificationHPLC, MS, Amino Acid AnalysisAnalytical Data Sheet (ADS)[6][8][9]
Santa Cruz Biotechnology sc-268884Information not specifiedNot specifiedOnline data sheet
BLD Pharm 3588-60-1Not specifiedNMR, HPLC, LC-MS, UPLCOnline product page[2]
Aapptec AZL102 (L-form as DCHA salt)Lot-specificNot specifiedCoA available[10]

Note: This table is for illustrative purposes. Researchers should always obtain the most current information directly from the suppliers.

Part 2: A Self-Validating System for Incoming Quality Control

Upon receipt of this compound, it is imperative to perform in-house quality control to verify the supplier's CoA and to ensure the material is suitable for its intended use. This section outlines a series of analytical procedures that constitute a robust, self-validating system for the qualification of incoming this compound. The validation of these analytical procedures should be conducted in accordance with ICH guidelines (Q2(R2)) to ensure they are fit for purpose.[11][12][13][14][15]

Experimental Protocols:

1. Identity Confirmation by FTIR Spectroscopy:

  • Principle: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for confirming the identity of a compound by analyzing its vibrational modes. The spectrum of the incoming material should be compared to that of a known reference standard or a previously qualified batch. Key functional groups to identify in this compound include the carbamate, carboxylic acid, and aromatic ring.[16][17][18][19]

  • Procedure:

    • Prepare a small sample of this compound as a KBr pellet or for analysis by Attenuated Total Reflectance (ATR).

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Compare the resulting spectrum to a reference spectrum. Key peaks to observe include:

      • ~3300 cm⁻¹ (O-H stretch of carboxylic acid)

      • ~3030 cm⁻¹ (aromatic C-H stretch)

      • ~2960 cm⁻¹ (aliphatic C-H stretch)

      • ~1710 cm⁻¹ (C=O stretch of carboxylic acid)

      • ~1690 cm⁻¹ (C=O stretch of carbamate)

      • ~1530 cm⁻¹ (N-H bend of carbamate)

      • ~1250 cm⁻¹ (C-O stretch of carbamate)

2. Purity Determination by High-Performance Liquid Chromatography (HPLC):

  • Principle: Reversed-phase HPLC is the workhorse for determining the purity of non-polar to moderately polar organic compounds. It separates the main component from any impurities, allowing for quantification of the purity as a percentage of the total peak area.

  • Procedure:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: A typical gradient would be from 10% to 90% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for the aromatic ring of the Z-group).

    • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

    • Analysis: Inject the sample and integrate all peaks. Calculate the purity as the area of the main peak divided by the total area of all peaks.

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of a molecule, confirming the presence of all expected protons and carbons in their respective chemical environments.

  • Procedure:

    • Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.[20][21][22]

    • Analyze the spectra for the characteristic signals of the Z-group protons and carbons, the leucine side chain, and the α-proton and carbon. The chemical shifts and coupling patterns should be consistent with the known structure of this compound.

Part 3: Application in Peptide Synthesis: A Practical Perspective

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS), particularly when the incorporation of a racemic leucine residue is desired.[23][24][25][26][27][28] The Z-protecting group is stable to the basic conditions used for Fmoc-deprotection but can be cleaved under acidic conditions or by hydrogenolysis, offering flexibility in deprotection strategies.

The use of a racemic amino acid derivative can be a deliberate choice in the design of peptide libraries for drug discovery, where the stereochemistry at a particular position is varied to probe its effect on biological activity. However, it is crucial to be aware of the potential for racemization of the chiral center during the coupling reaction, which can be influenced by the coupling reagents and reaction conditions.[29][30][31]

Monitoring Peptide Coupling Reactions with this compound:

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of coupling reactions in SPPS.

  • Principle: By comparing the TLC profile of the reaction mixture to that of the starting materials, one can qualitatively assess the consumption of the starting amino acid and the formation of the product.

  • Procedure:

    • Prepare a TLC plate with three lanes: starting this compound, the reaction mixture, and a co-spot of both.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ninhydrin for free amines).

    • The disappearance of the this compound spot in the reaction mixture lane indicates the progression of the coupling reaction.

Visualization of the Supplier Qualification Workflow

SupplierQualification cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Technical Evaluation cluster_Phase3 Phase 3: Approval & Monitoring IdentifySuppliers Identify Potential Suppliers RequestInfo Request Product Information & CoA IdentifySuppliers->RequestInfo InitialReview Initial Review of Documentation RequestInfo->InitialReview OrderSample Order Sample for Evaluation InitialReview->OrderSample If promising IncomingQC Perform In-House QC (FTIR, HPLC, NMR) OrderSample->IncomingQC CompareResults Compare Results with Supplier's CoA IncomingQC->CompareResults ApproveSupplier Approve Supplier CompareResults->ApproveSupplier If results are satisfactory EstablishAgreement Establish Quality Agreement ApproveSupplier->EstablishAgreement OngoingMonitoring Ongoing Batch-to-Batch Monitoring EstablishAgreement->OngoingMonitoring

Caption: Workflow for the qualification of a new commercial supplier for this compound.

Conclusion

The successful application of this compound in research and drug development is critically dependent on the quality of the starting material. By implementing a rigorous supplier qualification process and a comprehensive in-house quality control program, researchers can ensure the reliability and reproducibility of their work. This guide provides a framework for making informed decisions about the procurement and validation of this compound, ultimately contributing to the integrity of the scientific process.

References

  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. [Link]
  • FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. EMA. [Link]
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Foods. [Link]
  • Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies.
  • Z-Leu-Leu-OH. Bachem AG - Cambridge Bioscience. [Link]
  • Bioactive peptides: Synthesis, applications, and associated challenges.
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes.
  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria - for biotechnological/biological products. ICH. [Link]
  • What are the GMP Requirements for Supplier Qualific
  • A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin.
  • Z-Leu-OH DCHA. Aapptec Peptides. [Link]
  • Qualification of Raw Materials for Biopharmaceutical Use.
  • Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chrom
  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]
  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]
  • Validation of Amino Acid Analysis Methods.
  • BMRB entry bmse000042 - L-Leucine. BMRB. [Link]
  • Supplier Qualification: Definition, Process, and Guidelines. SimplerQMS. [Link]
  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. NIH. [Link]
  • Validation of Analytical Procedures Q2(R2). ICH. [Link]
  • Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies.
  • Supplier Qualification - Ensuring High Quality Suppliers. PharmOut. [Link]
  • Title: Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
  • Small bioactive peptides for biomaterials design and therapeutics. CentAUR. [Link]
  • Validation of a Reversed-Phase HPLC Method for Quantit
  • L-Leucine, N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1). PubChem. [Link]
  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
  • Inverse Peptide Synthesis Using Transient Protected Amino Acids. PubMed. [Link]

Sources

Navigating the Safety Landscape of Z-DL-Leu-OH: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Core Properties

Z-DL-Leu-OH is a synthetic amino acid derivative where the amino group of DL-leucine is protected by a benzyloxycarbonyl (Cbz or Z) group. This modification is a cornerstone of peptide synthesis, preventing the amino group from participating in unwanted side reactions.

PropertyValueSource
Chemical Name N-Carbobenzyloxy-DL-leucineN/A
Synonyms This compound, N-Cbz-DL-leucineN/A
CAS Number 3588-60-1[1]
Molecular Formula C14H19NO4[1]
Molecular Weight 265.30 g/mol [1]
Appearance White to off-white solid[2]

Hazard Identification and Risk Assessment

  • Potential Health Effects:

    • Eye Contact: May cause irritation.[4]

    • Skin Contact: May cause irritation.[4]

    • Ingestion: May be harmful if swallowed.[4]

    • Inhalation: May cause respiratory tract irritation.[4]

  • Chronic Exposure: No data is available on the long-term effects of exposure to this compound.

It is crucial to handle this compound with the care afforded to all laboratory chemicals with incomplete toxicological data. The core principle is to minimize exposure through all potential routes.

First Aid Measures: A Proactive Response Protocol

In the event of exposure, immediate and appropriate action is critical. The following protocols are based on standard laboratory safety procedures for amino acid derivatives.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4] If irritation persists, seek medical attention.

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[]

Fire-Fighting Measures and Hazardous Decomposition

This compound is a combustible solid.[6]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[]

  • Specific Hazards Arising from the Chemical: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4]

Accidental Release Measures: Containment and Cleanup

A swift and contained response to a spill is essential to prevent wider contamination and exposure.

Spill Response Workflow```dot

SpillResponse Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Ventilate->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Collect Spilled Material (Use non-sparking tools) Contain->Collect Dispose Place in a Sealed Container for Waste Disposal Collect->Dispose Clean Clean the Spill Area (With appropriate solvent and soap and water) Dispose->Clean End Decontaminate & Restock Clean->End

Caption: Recommended PPE for handling this compound.

  • Engineering Controls: Use in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust. [4]* Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.

Physical and Chemical Properties

PropertyValueSource
Appearance White to off-white solid[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Not miscible or difficult to mix in water.[2][3]
Melting Point Data not available for this compound. For the related Z-Leu-OH DCHA, the melting point is 154°C.[]

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is key to preventing hazardous situations.

  • Chemical Stability: The compound is stable under recommended storage conditions. [4]* Conditions to Avoid: Avoid strong oxidizing agents, heat, and sources of ignition. [4]* Incompatible Materials: Strong oxidizing agents. [4]* Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides. [4]The benzyloxycarbonyl protecting group can be cleaved under conditions of hydrogenolysis or by strong acids. [6]

Toxicological Information

As previously stated, comprehensive toxicological data for this compound is not available. The information presented here is based on general knowledge of amino acid derivatives and data from related compounds.

  • Acute Toxicity: May be harmful if swallowed. [4]* Skin Corrosion/Irritation: May cause skin irritation. [4]* Serious Eye Damage/Irritation: May cause eye irritation. [4]* Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No components of similar products are listed as carcinogens by IARC, NTP, or OSHA. [7]* Reproductive Toxicity: No data available.

Given the lack of specific data, it is prudent to treat this compound as a potentially hazardous substance and to handle it with appropriate care to minimize exposure.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Z-Leu-OH DCHA.
  • Cellseco. (n.d.). Material Safety Data Sheet.
  • Scholar Chemistry. (2009). Material Safety Data Sheet: DL-Leucine.
  • PubChem. (n.d.). DL-leucine.
  • PubChem. (n.d.). L-Leucine, N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1).
  • Aapptec Peptides. (n.d.). Z-Leu-OH DCHA.
  • Carl ROTH. (n.d.). Safety Data Sheet: DL-leucine.

Sources

A Researcher's Guide to the Spectroscopic Characterization of Z-DL-Leucine (Z-DL-Leu-OH)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic data for N-Carbobenzyloxy-DL-leucine (Z-DL-Leu-OH), a crucial N-protected amino acid derivative used in peptide synthesis. Understanding the spectral signature of this compound is fundamental for confirming its identity, purity, and structural integrity during drug development and chemical research. This document synthesizes data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into the interpretation of this data for researchers, scientists, and professionals in peptide chemistry.

Introduction: The Role of this compound in Synthesis

N-protected amino acids like this compound are foundational building blocks in solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group serves as a temporary protecting agent for the amino terminus, preventing unwanted side reactions during peptide bond formation. Its removal under specific conditions allows for the stepwise elongation of the peptide chain. Given its role, rigorous analytical confirmation of the starting material's structure is not merely a procedural step but a prerequisite for the synthesis of a well-defined final peptide product. Spectroscopic methods provide a non-destructive and highly informative means to achieve this confirmation.

Analytical Workflow for Structural Confirmation

The comprehensive characterization of this compound follows a logical and synergistic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation.

G cluster_0 Analytical Workflow start This compound Sample ms Mass Spectrometry (MS) start->ms Confirm MW ir Infrared (IR) Spectroscopy ms->ir Identify Functional Groups nmr NMR Spectroscopy (¹H & ¹³C) ir->nmr Map C-H Framework confirm Structural Confirmation nmr->confirm Unambiguous Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry provides the molecular weight of the compound, serving as the initial and most crucial identity check. For this compound, with a molecular formula of C14H19NO4, the expected molecular weight is approximately 265.31 g/mol [1].

Expected Observations:

  • Molecular Ion (M+): In techniques like Electron Ionization (EI), a peak corresponding to the molecular ion would be expected at m/z 265.

  • Protonated Molecule ([M+H]+): In soft ionization techniques like Electrospray Ionization (ESI), the primary observation would be the protonated molecule at m/z 266.

  • Adducts: It is common to also observe adducts with sodium ([M+Na]+) at m/z 288 or potassium ([M+K]+) at m/z 304.

Fragmentation Analysis: The benzylic portion of the Z-group is prone to fragmentation. A characteristic and often base peak in the mass spectrum of Z-protected compounds is the tropylium ion (C7H7+) at m/z 91, resulting from the cleavage of the benzyl-oxygen bond. Another significant fragment corresponds to the loss of CO2 (44 Da) from the carboxylic acid.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum provides a "fingerprint" that confirms the presence of the carboxylic acid, the urethane (carbamate) linkage, and the aromatic ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)Confirms the presence of the carboxylic acid dimer.
N-H Stretch (Urethane)~3300Indicates the N-H bond of the protecting group.
C-H Stretch (Aromatic)3100 - 3000Corresponds to the C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic)3000 - 2850Corresponds to the leucine side chain C-H bonds.
C=O Stretch (Carboxylic Acid)~1715Carbonyl of the COOH group.
C=O Stretch (Urethane)~1690Carbonyl of the Z-protecting group.
C=C Stretch (Aromatic)~1600, ~1495Benzene ring skeletal vibrations.

Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for full characterization. The data presented here is based on spectra typically acquired in deuterated chloroform (CDCl3).

Molecular Structure and Atom Numbering

Caption: Structure of this compound with key functional groups.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Assignment Chemical Shift (δ) ppm Multiplicity Integration Rationale for Assignment
Carboxylic Acid (-COOH)~10-12Broad Singlet1HHighly deshielded, acidic proton; often exchanges with trace water.
Aromatic (Ph-H)~7.35Multiplet5HProtons on the phenyl ring of the Z-group.
Amide (-NH)~5.3Doublet1HCoupled to the α-proton; position can be solvent-dependent.
Benzylic (-CH₂-Ph)~5.1Singlet2HProtons adjacent to the phenyl ring and urethane oxygen.
α-Proton (-CH(NH)-)~4.4Multiplet1HCoupled to both the NH proton and the β-protons.
β-Protons (-CH₂-CH)~1.7Multiplet2HProtons on the carbon adjacent to the α-carbon.
γ-Proton (-CH(CH₃)₂)~1.6Multiplet1HCoupled to the β-protons and the two methyl groups.
δ-Methyls (-CH(CH₃)₂)~0.95Doublet6HTwo equivalent methyl groups at the end of the isobutyl side chain.
¹³C NMR Spectral Data

The carbon NMR spectrum identifies all unique carbon environments within the molecule.

Assignment Chemical Shift (δ) ppm Rationale for Assignment
Carboxylic Carbonyl (-C OOH)~177Typical chemical shift for a carboxylic acid carbon.
Urethane Carbonyl (-NHC O-)~156Urethane/carbamate carbonyls are found in this region.
Aromatic (ipso-C)~136The carbon of the phenyl ring attached to the benzylic group.
Aromatic (ortho, meta, para-C)~128Aromatic carbons of the phenyl ring.
Benzylic Carbon (-C H₂-Ph)~67Carbon adjacent to an oxygen and a phenyl ring.
α-Carbon (-C H(NH)-)~53Carbon attached to the nitrogen and carboxylic acid group.
β-Carbon (-C H₂-CH)~41Aliphatic methylene carbon in the side chain.
γ-Carbon (-C H(CH₃)₂)~25Aliphatic methine carbon in the side chain.
δ-Carbons (-CH(C H₃)₂)~22Two equivalent methyl carbons.

Experimental Protocols

To ensure data reproducibility and integrity, standardized experimental procedures are critical.

Sample Preparation
  • NMR: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • IR (KBr Pellet): Grind a mixture of ~1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • MS (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.

Instrumentation Parameters
  • NMR: Data should be acquired on a spectrometer operating at a field strength of at least 300 MHz for ¹H. Standard acquisition parameters for both ¹H and ¹³C spectra should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • IR: A Fourier Transform Infrared (FTIR) spectrometer is standard. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • MS: For ESI-MS, the sample is infused into the source at a low flow rate (e.g., 5-10 µL/min). Key parameters such as capillary voltage, cone voltage, and desolvation gas temperature should be optimized for the specific instrument to maximize the signal of the protonated molecule.

Conclusion: A Unified Spectroscopic Portrait

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. MS confirms the molecular weight, IR identifies the essential functional groups, and NMR elucidates the precise connectivity of the carbon-hydrogen framework. This multi-technique approach is a cornerstone of quality control in chemical and pharmaceutical research, ensuring the integrity of starting materials and the successful outcome of complex synthetic endeavors.

References

  • SpectraBase. (n.d.). N-Carbobenzoxy-D,L-leucine. Wiley.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • PubChem. (n.d.). DL-leucine. National Center for Biotechnology Information.

Sources

theoretical vs. experimental properties of Z-DL-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Experimental Properties of N-Benzyloxycarbonyl-DL-Leucine (Z-DL-Leu-OH)

Foreword: The Imperative of Empirical Validation

In the realm of drug development and materials science, the journey of a molecule from concept to application is paved with rigorous characterization. N-Benzyloxycarbonyl-DL-Leucine (this compound), a protected form of the racemic amino acid leucine, serves as a quintessential example. While theoretical models and computational chemistry provide an invaluable predictive framework, they represent an idealized state. The true nature of a compound—its behavior, stability, and potential—is only revealed through meticulous experimental validation. This guide, designed for researchers, scientists, and drug development professionals, bridges the gap between prediction and reality. It eschews a rigid template to provide a narrative that flows from molecular structure to empirical data, emphasizing the causality behind experimental choices and the self-validating nature of robust scientific protocols.

Theoretical Profile of this compound

The starting point for understanding any molecule is its fundamental structure. This compound is an amino acid derivative where the amino group of DL-leucine is protected by a benzyloxycarbonyl (Z or Cbz) group. This seemingly simple modification has profound implications for its chemical properties.

Molecular Structure and Inherent Properties
  • Molecular Formula: C₁₄H₁₉NO₄[1]

  • Molecular Weight: 265.30 g/mol [1]

  • IUPAC Name: 2-[(benzyloxy)carbonylamino]-4-methylpentanoic acid

  • CAS Number: 3588-60-1[1]

  • Key Structural Features:

    • Carboxylic Acid Group (-COOH): A primary site for deprotonation, salt formation, and esterification.

    • Carbamate Linkage: Connects the hydrophobic Z-group to the leucine backbone.

    • Isobutyl Side Chain: A nonpolar, aliphatic group contributing to the molecule's overall hydrophobicity.[2]

    • Aromatic Ring (Phenyl): Part of the Z-group, it introduces π-π stacking possibilities and affects spectroscopic properties.

    • Chiral Center: The α-carbon is chiral. As a "DL" mixture, the compound is a racemate, containing equal amounts of the D- and L-enantiomers.

Predicted Physicochemical Behavior

The presence of both polar (carboxylic acid) and nonpolar (isobutyl, phenyl) moieties suggests an amphipathic character.

  • Acidity (pKa): The primary acidic proton is on the carboxylic acid group. While the exact pKa of this compound is not readily published, it is expected to be in the typical range for carboxylic acids, around 4-5. The Z-group's electron-withdrawing nature may slightly increase its acidity compared to unprotected leucine.

  • Lipophilicity (LogP): Unprotected DL-leucine has a computed LogP of approximately -1.5, indicating its hydrophilic nature.[3] The addition of the large, nonpolar benzyloxycarbonyl group drastically increases lipophilicity. This theoretical shift predicts lower aqueous solubility and higher solubility in organic solvents compared to its unprotected counterpart.

  • Stereochemistry: As a racemic mixture, its bulk physical properties (melting point, solubility) may differ significantly from those of the pure enantiomers (Z-D-Leu-OH or Z-L-Leu-OH). The crystal packing can result in one of three forms: a conglomerate (a mechanical mixture of separate D and L crystals), a racemic compound (a 1:1 ordered crystal of D and L pairs), or a solid solution (a disordered mixture).[4] Determining this is a key experimental goal.

Experimental Characterization: Protocols and Rationale

Theoretical predictions must be substantiated by empirical data. The following sections outline the core experimental workflows for characterizing this compound, explaining not just the "how" but the "why" behind each methodological choice.

Workflow for Comprehensive Analysis

The logical flow from receiving a sample to achieving a full profile involves a multi-step, iterative process.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Structural & Purity Verification cluster_2 Phase 3: Data Synthesis A Initial Sample (this compound) B Thermal Analysis (DSC) Melting Point & Purity A->B C Solubility Screening A->C D Spectroscopic ID (FTIR, NMR, MS) B->D E Chromatographic Purity (RP-HPLC) C->E D->E F Enantiomeric Ratio (Chiral HPLC) E->F G Comparative Analysis (Theoretical vs. Experimental) F->G H Final Certificate of Analysis G->H

Caption: A comprehensive workflow for the characterization of this compound.

Physicochemical Property Determination
  • Objective: To determine the melting point and thermal behavior, providing insights into purity and the nature of the racemic mixture. A sharp melting point often indicates high purity, while the shape of the melting endotherm can help distinguish a conglomerate from a racemic compound.[4]

  • Methodology:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Crimp the pan with a lid. An empty, crimped pan is used as a reference.

    • Place both pans into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere, typically from 25 °C to a temperature above the expected melting point (e.g., 200 °C).

    • Record the heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic event.

  • Objective: To experimentally determine the solubility in a range of solvents, which is critical for reaction setup, purification, and formulation. This validates the theoretical predictions of its amphipathic nature.

  • Methodology:

    • Prepare a set of vials containing a fixed volume (e.g., 1 mL) of various solvents (e.g., Water, Methanol, Dichloromethane, Dimethyl Sulfoxide (DMSO), Hexane).

    • Add a pre-weighed amount of this compound (e.g., 10 mg) to each vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Visually inspect for dissolution.

    • For quantitative analysis, filter any undissolved solid and analyze the concentration of the supernatant by a validated method like HPLC. Based on data for similar compounds, high solubility is expected in polar aprotic solvents like DMSO.[5][6]

Spectroscopic and Chromatographic Identity
  • Objective: To confirm the molecular structure by identifying key functional groups and the overall molecular mass.

  • Methodologies:

    • Fourier-Transform Infrared (FTIR) Spectroscopy:

      • Prepare a sample (e.g., as a KBr pellet or using an ATR accessory).

      • Acquire the spectrum from ~4000 to 400 cm⁻¹.

      • Expected Signals: Broad O-H stretch (~3300-2500 cm⁻¹) for the carboxylic acid, N-H stretch (~3300 cm⁻¹), two C=O stretches (~1760 cm⁻¹ for carbamate and ~1710 cm⁻¹ for carboxylic acid), and aromatic C-H stretches (~3100-3000 cm⁻¹).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve an accurately weighed sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra.

      • Expected ¹H Signals: Aromatic protons from the Z-group (~7.3 ppm), a doublet for the N-H proton, a singlet for the benzylic CH₂ (~5.1 ppm), a multiplet for the α-CH, and signals for the isobutyl group protons.

      • Expected ¹³C Signals: Distinct signals for the two carbonyl carbons (~174 ppm and ~156 ppm), aromatic carbons (~127-136 ppm), and aliphatic carbons.

    • Mass Spectrometry (MS):

      • Dissolve the sample in a suitable solvent and analyze using an ESI or APCI source.

      • Expected Result: The primary observation should be the molecular ion peak [M+H]⁺ at m/z 266.1 or [M-H]⁻ at m/z 264.1, confirming the molecular weight of 265.30.

  • Objective: To separate and quantify the D- and L-enantiomers, confirming the racemic nature of the sample, and to detect any chemical impurities. Chiral chromatography is essential because the enantiomers have identical properties on non-chiral columns.[7]

  • Methodology:

    • System Setup: An HPLC system equipped with a UV detector (set to ~210 nm or ~254 nm) and a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like CHIRALPAK).

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to suppress ionization of the carboxyl group.

    • Sample Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Analysis: Inject the sample and run the isocratic mobile phase at a constant flow rate (e.g., 1 mL/min).

    • Data Interpretation: A pure, racemic sample should yield two peaks of equal area. The retention times will identify the enantiomers (if standards are available), and the peak area ratio confirms the racemic composition. Any other peaks represent chemical impurities.

G cluster_0 HPLC System cluster_1 Molecular Interaction A Racemic Mixture (D- & L-Enantiomers) B Chiral Stationary Phase (Column) A->B Injection C Detector B->C Elution CSP_site Chiral Selector B->CSP_site Contains chiral selectors D Separated Peaks (Chromatogram) C->D Signal L L-Enantiomer L->CSP_site Stronger Interaction (Longer Retention) D_enantiomer D-Enantiomer D_enantiomer->CSP_site Weaker Interaction (Shorter Retention)

Caption: Principle of enantiomeric separation of this compound by chiral HPLC.

Synthesizing the Data: A Comparative Analysis

The ultimate goal is to build a validated profile of the compound where theoretical predictions are compared against hard experimental data.

PropertyTheoretical PredictionExperimental DeterminationRationale for Discrepancies
Molecular Weight 265.30 g/mol Confirmed by MS (e.g., m/z 266.1 for [M+H]⁺)N/A; this is a fundamental constant.
Melting Point (°C) Dependent on crystal form (conglomerate vs. racemic compound).Determined by DSC.The experimental value reveals the true solid-state packing and intermolecular forces, which are difficult to predict accurately.
Solubility Low in water, high in organic solvents like DMSO.Quantified in various solvents.Solvent-solute interactions, including hydrogen bonding and crystal lattice energy, govern real-world solubility and can deviate from simple LogP predictions.
Spectra (IR, NMR) Predicted based on functional groups.Acquired experimentally.Experimental spectra confirm the presence and electronic environment of functional groups. Minor shifts can indicate intra- or intermolecular hydrogen bonding.[8]
Stereochemistry 1:1 mixture of D and L enantiomers.Confirmed by chiral HPLC (e.g., 50:50 peak area ratio).Validates that the synthesis produced a true racemate and that no chiral resolution occurred during workup or storage.

Applications and Future Directions

The validated properties of this compound are directly relevant to its use in research and development.

  • Peptide Synthesis: As a protected amino acid, it is a fundamental building block for synthesizing peptides.[][10] Its measured solubility dictates the choice of coupling solvents.

  • Stereochemical Research: The racemic nature, combined with the ability to separate the enantiomers, makes it a useful tool for studying enzyme specificity and developing stereoselective analytical methods.[5] The presence of a D-amino acid can enhance a peptide's resistance to enzymatic degradation.[5]

  • Drug Development: Amino acid derivatives are explored for various therapeutic and supplemental uses.[11] A full characterization is the first step in any preclinical development program.

Future research could involve single-crystal X-ray diffraction to definitively solve the crystal structure, which would fully explain the thermal data and solubility behavior.

Conclusion

The characterization of this compound is a clear illustration of a core scientific principle: theory guides, but experiment decides. Predictive models provide a valuable starting hypothesis for a molecule's properties, but the true, actionable data comes from rigorous, well-designed experiments. By systematically applying thermal, spectroscopic, and chromatographic techniques, we move beyond computational estimates to a validated, empirical understanding of the molecule's identity, purity, and behavior. This robust dataset is the non-negotiable foundation for its successful application in peptide synthesis, drug discovery, and advanced materials science.

References

  • Smolecule. Z-Gly-D-leu-OH | 57818-73-2.
  • BOC Sciences. Z-D-Leu-OH DCHA - (CAS 7662-58-0).
  • MedchemExpress. Z-Leu-OH.DCHA | Amino Acid Derivative.
  • BOC Sciences. Ac-DL-Leu-OH - (CAS 99-15-0).
  • ChemicalBook. N-Cbz-L-Leucine(2018-66-8) Raman spectrum.
  • PubChem - NIH. L-Leucine | C6H13NO2 | CID 6106.
  • Briti Scientific. N-Cbz-L-leucine.
  • AMI Scientific. N-Benzyloxycarbonyl-L-Leucine TCI Analytical reagent.
  • Santa Cruz Biotechnology. This compound | CAS 3588-60-1.
  • Wikipedia. Amino acid.
  • PubChem - NIH. DL-leucine | C6H13NO2 | CID 857.
  • Aapptec Peptides. Z-Leu-OH DCHA.
  • Chem-Impex. Leu-Leu-OH.
  • MDPI. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives.
  • Japanese Pharmacopoeia. Part I / L-Leucine 569.
  • Waters Corporation. Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System.
  • PubMed. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples.
  • ResearchGate. Characterization of the conglomerate form of acetyl-DL-leucine by thermal analysis and solubility measurements.
  • Google Patents. Detection method of N-acetyl-L-leucine related substances.
  • Sigma-Aldrich. DL-Leucine =99 HPLC 328-39-2.
  • METHODS AND OBJECTS OF CHEMICAL ANALYSIS. HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate.

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Methodological & Application

solid-phase peptide synthesis protocol using Z-DL-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Solid-Phase Synthesis of N-Terminally Z-Protected Peptides Incorporating a Racemic Leucine Residue (Z-DL-Leu-OH)

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of this compound at the N-terminus of a peptide sequence using solid-phase peptide synthesis (SPPS). The protocol is based on the widely adopted Fmoc/tBu orthogonal protection strategy. We delve into the strategic considerations of utilizing the benzyloxycarbonyl (Z) protecting group, which is stable under standard Fmoc-SPPS conditions, and the significant implications of introducing a racemic amino acid into a chiral peptide chain. This guide offers a detailed, step-by-step methodology, from resin preparation to final peptide purification, supported by expert insights into reaction mechanisms, troubleshooting, and the chemical principles that ensure a successful synthesis.

Introduction: Strategic Context

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, allows for the efficient assembly of peptide chains on an insoluble resin support.[1][2] The success of SPPS hinges on an orthogonal protecting group strategy, where the temporary Nα-protecting group can be removed under conditions that leave the permanent side-chain protecting groups and the resin linker intact.[3][4]

The most common strategy employs the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups (like tBu, Boc, Trt) for side-chain protection.[5] This guide addresses a specialized application within this framework: the final coupling of a benzyloxycarbonyl (Z) protected amino acid, specifically this compound. The Z-group, historically significant in peptide chemistry, is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) typically used for final cleavage, making it an ideal candidate for synthesizing N-terminally protected peptides.[6][7]

The use of This compound introduces a critical consideration: chirality. Incorporating a racemic mixture (DL) at the final position of an otherwise chiral (L-amino acid based) peptide will result in a 1:1 mixture of diastereomers. These diastereomers will have distinct physicochemical properties, potentially complicating purification and exhibiting different biological activities. This protocol will therefore address both the synthetic procedure and the analytical consequences of this choice.

Core Principles & Experimental Design

Orthogonality and the Z-Group

The Z-group is typically cleaved by catalytic hydrogenation or strong acids, conditions not employed in the standard Fmoc/tBu workflow.[6] This inherent stability allows for its use as a permanent N-terminal cap. The peptide is assembled using standard Fmoc-amino acids, and this compound is coupled in the final step. The subsequent cleavage from the resin with a TFA-based cocktail removes the side-chain protecting groups but leaves the N-terminal Z-group untouched.

Implications of Using a Racemic Amino Acid

The incorporation of this compound will generate two distinct peptide products, as illustrated below. These are not enantiomers but diastereomers, meaning they have different physical properties (e.g., boiling point, solubility, and chromatographic retention time).

  • Peptide-L-Chain-CO-L-Leu-NH-Z

  • Peptide-L-Chain-CO-D-Leu-NH-Z

Researchers must anticipate that purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) will likely yield two distinct, often closely eluting, peaks.[8][9] Characterization and isolation of the desired diastereomer are crucial for subsequent applications.

Workflow Overview

The synthetic workflow is visualized in the diagram below. It follows standard Fmoc-SPPS cycles for chain elongation, followed by a final, unique coupling step for the Z-amino acid, and concludes with resin cleavage and peptide purification.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprot 2. Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprot Wash1 3. Washing (DMF) Fmoc_Deprot->Wash1 Coupling 4. Fmoc-AA Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for n-1 cycles Wash2->Repeat Is chain complete? No Final_Deprot 6. Final Fmoc Deprotection Wash2->Final_Deprot Is chain complete? Yes Repeat->Fmoc_Deprot Wash3 7. Washing (DMF, DCM) Final_Deprot->Wash3 Z_Coupling 8. This compound Coupling Wash3->Z_Coupling Final_Wash 9. Final Washing (DMF, DCM, MeOH) Z_Coupling->Final_Wash Cleavage 10. Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Purification 11. Precipitation & Purification (RP-HPLC) Cleavage->Purification

Figure 1. Workflow for SPPS incorporating a final this compound coupling step.

Materials and Reagents

Reagent/MaterialGradeRecommended SupplierPurpose
Wang Resin or 2-Chlorotrityl Resin100-200 mesh, 1% DVBNovabiochem, CEM Corp.Solid support for peptide acid
Fmoc-L-Amino AcidsSPPS GradeBachem, BiosynthPeptide building blocks
This compound≥98% puritySigma-Aldrich, MCEN-terminal capping agent
N,N'-Diisopropylcarbodiimide (DIC)Peptide Synthesis GradeAapptec, Sigma-AldrichCoupling agent
1-Hydroxybenzotriazole (HOBt)AnhydrousAapptec, BachemRacemization suppressant
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-AldrichActivation base
PiperidineACS Reagent GradeFisher ScientificFmoc deprotection reagent
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher ScientificPrimary solvent
Dichloromethane (DCM)ACS Reagent GradeFisher ScientificSolvent for washing and coupling
Trifluoroacetic Acid (TFA)≥99% puritySigma-AldrichCleavage and side-chain deprotection
Triisopropylsilane (TIS)≥98% puritySigma-AldrichCation scavenger
1,2-Ethanedithiol (EDT)≥98% puritySigma-AldrichScavenger for Trp, Cys, Met
Diethyl EtherAnhydrous, ACS GradeFisher ScientificPeptide precipitation
Acetonitrile (ACN)HPLC GradeFisher ScientificRP-HPLC mobile phase

Detailed Experimental Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Step 1: Resin Preparation
  • Resin Loading: Place 0.1 mmol of Wang resin (or equivalent) into a fritted peptide synthesis vessel.

  • Swelling: Add N,N-Dimethylformamide (DMF, ~10 mL/g resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • Washing: Drain the DMF and wash the resin thoroughly with DMF (3 x 10 mL).

Step 2: Standard Fmoc-SPPS Cycles

For each amino acid in the sequence (prior to the final this compound):

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 3 minutes, drain, then add a fresh portion of the piperidine solution and agitate for an additional 10-15 minutes.[10]

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 x 10 mL) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq), HOBt (0.4 mmol, 4 eq), and DIC (0.4 mmol, 4 eq) in DMF (~5 mL). Note: Add DIC last.

    • Alternatively, use a pre-formulated coupling reagent like HBTU (0.38 mmol, 3.8 eq) with DIPEA (0.8 mmol, 8 eq).[11]

    • Pre-activate for 2-5 minutes, then add the solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines.[12] If the test is positive, indicating incomplete coupling, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).

  • Repeat: Return to Step 2.1 for the next amino acid in the sequence.

Step 3: N-Terminal Capping with this compound

After the final Fmoc deprotection and subsequent washing of the completed peptide chain:

  • Prepare Coupling Solution: In a separate vial, dissolve this compound (0.4 mmol, 4 eq) and HOBt (0.4 mmol, 4 eq) in a minimal amount of DMF. Add DIC (0.4 mmol, 4 eq). The use of HOBt is critical to minimize potential side reactions and suppress any risk of racemization on the penultimate amino acid residue.[13][14]

  • Activation & Coupling: Allow the mixture to pre-activate for 5 minutes. Add the solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 2-4 hours. As Z-protected amino acids can be bulkier, a longer coupling time is recommended.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally Methanol (MeOH) (2 x 10 mL).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Step 4: Cleavage and Side-Chain Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide.[15][16]

Cleavage CocktailComposition (v/v/v/v)Target Residues
Reagent B TFA / H₂O / Phenol / TIS (88:5:5:2)Peptides without Trp, Cys, or Met.[17]
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose, for peptides with Cys, Met, Trp.[15]
  • Preparation: Place the dry peptide-resin in a suitable reaction vessel (e.g., a 50 mL conical tube with a screw cap).

  • Cleavage: Add the freshly prepared cleavage cocktail (approx. 10 mL per 0.1 mmol of resin). Ensure the resin is fully submerged.

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours. Reactive cations are generated from the protecting groups during this process; scavengers like TIS and EDT trap these cations to prevent side reactions with nucleophilic residues like Trp and Met.[15][18]

  • Filtration: Filter the resin and collect the TFA filtrate into a new conical tube. Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

Step 5: Peptide Precipitation, Washing, and Purification
  • Precipitation: Add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.

  • Isolation: Centrifuge the mixture at 3000-4000 rpm for 5 minutes. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent system (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Purify the peptide using preparative RP-HPLC.

    • Crucial Note: Expect to see two major peaks corresponding to the L-Leu and D-Leu diastereomers.[19] Collect these fractions separately.

    • Confirm the identity and purity of each fraction using analytical HPLC and mass spectrometry.

  • Lyophilization: Freeze-dry the pure fractions to obtain a fluffy, white powder.

Chemical Structures and Reactions

Figure 2. Coupling of this compound to the N-terminus of the peptide chain.

References

  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Thieme. Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • MDPI. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.
  • PubChem, NIH. L-Leucine.
  • MDPI. Epimerisation in Peptide Synthesis.
  • CEM Corporation. Overview of Solid Phase Peptide Synthesis (SPPS).
  • ResearchGate. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PMC, NIH. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution.
  • Aapptec Peptides. Coupling Reagents.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • PubChem, NIH. DL-leucine.
  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
  • RSC Publishing. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Springer. Methods and protocols of modern solid phase peptide synthesis.

Sources

Application Notes & Protocols: A Guide to the Cleavage of the Z-Group (Benzyloxycarbonyl) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Role of the Z-Group in Peptide Chemistry

The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a cornerstone in the field of peptide synthesis.[1][2] As one of the first widely adopted Nα-amino protecting groups, it enabled the controlled, stepwise assembly of amino acids into defined peptide sequences, revolutionizing the field.[1] The Z-group is a urethane-type protector, valued for its crystallinity-inducing properties, resistance to racemization during coupling, and stability across a range of chemical conditions.[3]

The success of any multi-step peptide synthesis hinges on the strategic use of orthogonal protecting groups, which can be removed selectively without affecting other protected functionalities.[2][4] The Z-group's unique cleavage conditions—primarily catalytic hydrogenolysis or strong acidolysis—provide this essential orthogonality, particularly in relation to base-labile (e.g., Fmoc) and more acid-labile (e.g., Boc) groups.[1]

This guide provides a comprehensive overview of the primary methodologies for cleaving the Z-group. We will delve into the underlying chemical mechanisms, present detailed, field-proven protocols, and offer expert insights into troubleshooting and avoiding common side reactions. The objective is to equip researchers with the knowledge to select and execute the optimal deprotection strategy for their specific synthetic target.

Core Methodologies for Z-Group Cleavage

The removal of the Z-group is primarily achieved through two distinct chemical pathways: reductive cleavage via catalytic hydrogenolysis and acid-catalyzed cleavage (acidolysis).

Catalytic Hydrogenolysis: The Mild and Efficient Standard

Catalytic hydrogenolysis is the most common and generally the mildest method for Z-group removal.[2][5] The reaction proceeds under neutral pH and at room temperature, leading to clean byproducts that are easily removed.

Mechanism of Action: The process involves the cleavage of the benzylic C-O bond by molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C).[1][2] The initial products are the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, and toluene.

G cluster_reactants Reactants cluster_products Products Z_Peptide Z-NH-Peptide Free_Amine H₂N-Peptide Z_Peptide->Free_Amine Hydrogenolysis Catalyst H₂, Pd/C CO2 CO₂ Toluene Toluene G cluster_reactants Reactants cluster_products Products Z_Peptide Z-NH-Peptide Amine_Salt H₃N⁺-Peptide (Salt) Z_Peptide->Amine_Salt Acidolysis Acid Strong Acid (e.g., HBr) CO2 CO₂ Benzyl_Bromide Benzyl Bromide

Caption: Mechanism of Z-group deprotection via acidolysis with HBr.

The Critical Role of Scavengers: A significant challenge in acidolysis is the generation of highly reactive benzyl cations. These electrophiles can attack nucleophilic side chains of certain amino acids, particularly tryptophan (Trp) and methionine (Met), leading to undesired alkylation byproducts. [6][7]To prevent this, scavengers are added to the cleavage cocktail to trap these reactive species. [8]

Method Reagents Key Advantages Potential Limitations & Side Reactions
HBr in Acetic Acid 33% HBr in Acetic Acid Potent, fast, and effective for stubborn substrates. [5][9] Highly corrosive; can promote side reactions like aspartimide formation; requires anhydrous conditions. [10][11]
TFA Cocktail Trifluoroacetic Acid (TFA) with scavengers (e.g., H₂O, TIS, Thioanisole) Common in SPPS; volatile and easily removed. [9] Z-group is relatively stable to TFA, often requiring prolonged reaction times or elevated temperatures compared to Boc removal. [12]

| Lewis Acids | AlCl₃ in Hexafluoroisopropanol (HFIP) | Good functional group tolerance, cost-effective, room temperature conditions. [13]| Requires specific solvents; workup can be more complex. |

Decision-Making Workflow for Method Selection

Choosing the correct deprotection strategy is critical for maximizing yield and purity. The following workflow provides a guide for selecting the most appropriate method based on the peptide's composition.

G Start Start: Z-Protected Peptide Check_Reducible Peptide contains reducible groups? (Alkenes, Alkynes, Nitro, S-residues) Start->Check_Reducible Hydrogenolysis Use Catalytic Hydrogenolysis (H₂/Pd/C or Transfer) Check_Reducible->Hydrogenolysis No Acidolysis Use Acidolysis (HBr/AcOH or TFA Cocktail) Check_Reducible->Acidolysis Yes Check_Acid_Labile Peptide contains other acid-labile groups? Check_Acid_Labile->Acidolysis No (Proceed with caution) Consider_Orthogonality Re-evaluate overall protection strategy. Consider alternative Z-cleavage methods (e.g., Lewis Acid). Check_Acid_Labile->Consider_Orthogonality Yes Acidolysis->Check_Acid_Labile

Caption: Decision tree for selecting a Z-group cleavage method.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Catalytic Hydrogenolysis using H₂/Pd/C

This protocol is ideal for peptides lacking reducible functional groups.

  • Materials:

    • Z-protected peptide

    • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

    • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

    • Celite® for filtration

  • Procedure:

    • Dissolve the Z-protected peptide (1.0 eq) in the chosen solvent (e.g., MeOH) in a round-bottom flask equipped with a magnetic stir bar. [2] 2. Carefully add 10% Pd/C (5-10 mol% by weight relative to the peptide). Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere (e.g., Nitrogen or Argon) during addition. [2] 3. Seal the flask and purge the system by evacuating and backfilling with H₂ gas three times.

    • Maintain a positive pressure of H₂ (a balloon is sufficient for most small-scale reactions) and stir the mixture vigorously at room temperature. [2] 5. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Once complete, carefully purge the flask with Nitrogen or Argon to remove all H₂ gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

A safer alternative to Protocol 1.

  • Materials:

    • Z-protected peptide

    • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

    • Ammonium formate (HCOONH₄) (3-5 eq)

    • Solvent: Methanol (MeOH) or Ethanol (EtOH)

    • Celite® for filtration

  • Procedure:

    • Dissolve the Z-protected peptide (1.0 eq) in MeOH. [2] 2. To the stirred solution, add 10% Pd/C (5-10 mol%).

    • Add ammonium formate (3-5 eq) in one portion. An effervescence (CO₂) may be observed. [2] 4. Stir the mixture at room temperature, monitoring by TLC or LC-MS. Gentle heating (to 40-50 °C) can be applied if the reaction is sluggish.

    • Upon completion, filter the reaction through Celite® to remove the catalyst, washing the pad with MeOH.

    • Remove the solvent under reduced pressure. The resulting crude product may contain ammonium salts, which can often be removed by aqueous work-up or direct purification.

Protocol 3: Acidolysis using HBr in Acetic Acid

A powerful method for hydrogenation-resistant substrates.

  • Materials:

    • Z-protected peptide

    • 33% solution of Hydrogen Bromide (HBr) in acetic acid (AcOH)

    • Anhydrous diethyl ether (cold)

  • Procedure:

    • Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid in a flask at room temperature. [9] 2. Add the solution of 33% HBr in AcOH (a molar excess is required, typically 5-10 eq of HBr). [9] 3. Stir the mixture at room temperature for 1-4 hours. The reaction vessel should be capped to prevent the escape of HBr gas. Monitor by TLC or LC-MS. [9] 4. Once the reaction is complete, add the reaction mixture dropwise to a large volume of cold, stirred, anhydrous diethyl ether. [9] 5. The deprotected peptide hydrobromide salt will precipitate as a solid.

    • Collect the precipitate by vacuum filtration or centrifugation. [9] 7. Wash the solid thoroughly with cold diethyl ether to remove residual acetic acid and benzyl bromide byproduct.

    • Dry the product under high vacuum.

Protocol 4: Acidolysis using a TFA Cleavage Cocktail

Commonly used in the final cleavage step of solid-phase peptide synthesis (SPPS).

  • Materials:

    • Z-protected peptide (often resin-bound)

    • Trifluoroacetic Acid (TFA)

    • Scavengers: e.g., Water (H₂O), Triisopropylsilane (TIS), Thioanisole

    • Anhydrous diethyl ether (cold)

  • Procedure:

    • Prepare the cleavage cocktail. A common mixture is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol at 82.5:5:5:5:2.5) or a simpler version like TFA/TIS/H₂O (95:2.5:2.5). The choice of scavengers depends on the amino acids present in the peptide.

    • Add the cleavage cocktail to the Z-protected peptide (or peptide-resin) at room temperature. Use sufficient volume to ensure complete dissolution or swelling.

    • Stir the mixture for 2-4 hours. Note that Z-group cleavage may require longer reaction times than standard side-chain deprotection.

    • If working with a resin, filter to separate the cleaved peptide solution. Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and decantation or filtration.

    • Wash the peptide pellet several times with cold ether to remove TFA and scavengers.

    • Dry the crude peptide under vacuum. The product will be the TFA salt.

Conclusion

The benzyloxycarbonyl (Z) group remains a highly valuable tool in the arsenal of the peptide chemist. Its robust nature, combined with well-defined and orthogonal cleavage pathways, ensures its continued relevance in both solution-phase and solid-phase synthesis strategies. A thorough understanding of the underlying mechanisms of catalytic hydrogenolysis and acidolysis, coupled with an awareness of potential side reactions and the strategic use of scavengers, is paramount. By carefully selecting the deprotection method based on the specific attributes of the target peptide, researchers can achieve high yields and purity, paving the way for successful outcomes in drug discovery and biochemical research.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Ghosh, A., et al. (2025). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. Royal Society of Chemistry.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • ResearchGate. (2025). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
  • R Discovery. (2015). Chapter 7 - Side Reactions on Amino Groups in Peptide Synthesis.
  • Google Patents. (2016). US20160024143A1 - Deprotection method.

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Application Note: Engineering Protease-Resistant Peptides Using Z-DL-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern drug development. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1] This susceptibility leads to short in-vivo half-lives, necessitating frequent administration and limiting therapeutic efficacy. A primary strategy to overcome this limitation is the chemical modification of the peptide structure to render it unrecognizable to proteolytic enzymes.[2][3]

This guide provides a comprehensive overview and detailed protocols for utilizing N-terminally protected, non-canonical amino acids—specifically Z-DL-Leu-OH—to engineer robust, protease-resistant peptides. By incorporating D-amino acid stereoisomers, researchers can fundamentally alter the peptide backbone in a way that sterically inhibits protease activity, thereby enhancing peptide stability and bioavailability.[4][5]

Foundational Principles: this compound in Peptide Design

This compound is a leucine derivative featuring two key modifications that are central to its function in this application:

  • The 'Z' Group (Benzyloxycarbonyl, Cbz): This is a well-established amine-protecting group used in peptide synthesis.[6] It safeguards the N-terminal amine of leucine during the coupling reaction, preventing unwanted side reactions and ensuring the formation of the correct peptide bond.[7] The Z-group can be reliably removed under specific conditions, such as acidolysis or catalytic hydrogenation, that do not damage the peptide chain.[6]

  • 'DL' Racemic Leucine: This designation indicates that the product is a racemic mixture, containing both D-Leucine and L-Leucine enantiomers. Proteases, being chiral enzymes, have active sites that are exquisitely evolved to recognize and cleave peptide bonds adjacent to L-amino acids.[8][9] The incorporation of a D-amino acid disrupts this recognition. The D-configuration of the side chain sterically hinders the peptide from fitting correctly into the protease's active site, thus preventing hydrolysis of the peptide bond.[5]

While this compound is effective, for applications requiring absolute homogeneity and predictable biological activity, the use of the enantiomerically pure Z-D-Leu-OH is strongly recommended.[] This ensures that every synthesized peptide molecule contains the protease-resistant D-isomer.

Mechanism of Protease Resistance

The primary mechanism of resistance is based on stereochemical hindrance. Protease active sites contain specific subsites (e.g., S1, S2) that bind the amino acid residues of the substrate peptide. These subsites are shaped to accommodate the L-configuration of natural amino acids. When a D-amino acid is present, its side chain and hydrogen atom are oriented opposite to that of an L-amino acid. This altered geometry prevents the peptide from binding effectively within the active site, thereby inhibiting catalysis.[9]

G cluster_0 Protease Active Site cluster_1 L-Peptide Substrate (Susceptible) cluster_2 D-Peptide Substrate (Resistant) protease_active_site S2 Subsite Catalytic Residues (Oxyanion Hole) S1 Subsite l_peptide P2 Residue Scissile Bond P1 Residue (L-Leu) l_peptide:f2->protease_active_site:f2 Correct Fit l_peptide:f1->protease_active_site:f1 Hydrolysis d_peptide P2 Residue Scissile Bond P1 Residue (D-Leu) d_peptide:f2->protease_active_site:f2 Steric Hindrance d_peptide:f1->protease_active_site:f1 No Hydrolysis

Figure 1: Mechanism of D-amino acid-induced protease resistance.

Experimental Protocols

This section provides validated, step-by-step protocols for synthesizing a protease-resistant peptide using Z-D-Leu-OH via Solid-Phase Peptide Synthesis (SPPS) and subsequently verifying its stability.

Protocol 1: Synthesis of a D-Leucine Modified Peptide via Fmoc-SPPS

This protocol outlines the manual synthesis of a model peptide with an N-terminal D-Leucine. The workflow is based on the widely used Fmoc/tBu strategy.[7]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Protected L-amino acids (Fmoc-Xaa-OH)

  • Z-D-Leu-OH (Note: The Z-group serves as the final N-terminal cap. If a free N-terminus is desired after the D-Leu, Fmoc-D-Leu-OH should be used instead.)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Peptide synthesis vessel, shaker

Workflow:

G start Start: Fmoc-Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM, DMF) deprotect->wash1 couple_l_aa 4. Couple L-Amino Acid (Fmoc-AA-OH, HBTU, DIPEA) wash1->couple_l_aa wash2 5. Wash (DMF) couple_l_aa->wash2 repeat_loop Repeat Steps 2-5 for each L-amino acid wash2->repeat_loop repeat_loop->deprotect Next cycle couple_d_leu 6. Couple N-terminal Cap (Z-D-Leu-OH, HBTU, DIPEA) repeat_loop->couple_d_leu Final cycle wash3 7. Final Wash (DMF, DCM, Methanol) couple_d_leu->wash3 dry 8. Dry Resin wash3->dry cleave 9. Cleave & Deprotect Side Chains (TFA Cocktail) dry->cleave precipitate 10. Precipitate in Cold Ether cleave->precipitate purify 11. Purify Peptide (RP-HPLC) precipitate->purify end End: Purified Z-D-Leu-Peptide purify->end

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for a Z-D-Leu capped peptide.

Step-by-Step Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • First Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and shake for 20 minutes to remove the Fmoc group. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[11]

  • L-Amino Acid Coupling: In a separate tube, pre-activate the first Fmoc-protected L-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add this activation mixture to the resin and shake for 2 hours.

  • Wash: Drain the coupling solution and wash the resin with DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for all subsequent L-amino acids in the desired sequence.

  • N-Terminal Capping with Z-D-Leu-OH: After deprotecting the N-terminus of the final L-amino acid, perform a final coupling step (as in step 3) using Z-D-Leu-OH instead of an Fmoc-amino acid. This will attach the protease-resistant D-amino acid and cap the N-terminus with the Z-group.

  • Final Wash & Drying: After the final coupling, wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum for at least 4 hours.

  • Cleavage and Deprotection: Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin and shake at room temperature for 2-3 hours. This cleaves the peptide from the resin and removes side-chain protecting groups.[11]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a 50 mL tube of ice-cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the mass via mass spectrometry.

Protocol 2: In Vitro Protease Stability Assay

This protocol uses RP-HPLC to quantify the degradation of the modified peptide compared to its unmodified (all-L amino acid) counterpart when exposed to a protease.

Materials:

  • Purified Z-D-Leu-Peptide (Test Peptide)

  • Purified L-Peptide counterpart (Control Peptide)

  • Protease solution (e.g., Trypsin, 1 mg/mL in reaction buffer)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching Solution (10% TFA in water)

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Preparation: Prepare 1 mg/mL stock solutions of both the Test and Control peptides in the Reaction Buffer.

  • Reaction Setup: For each peptide, set up a reaction by mixing 90 µL of the peptide stock solution with 10 µL of the protease solution. Also, prepare a "Time 0" control for each peptide by mixing 90 µL of peptide stock with 10 µL of quenching solution before adding the enzyme.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At specific time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw a 10 µL aliquot from the reaction mixture and immediately add it to a labeled tube containing 90 µL of quenching solution to stop the enzymatic reaction.[12]

  • HPLC Analysis: Analyze each quenched time point sample by RP-HPLC. The intact peptide will have a specific retention time. Degradation will result in a decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to cleavage fragments.

  • Data Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the Time 0 sample for both the control and test peptides.

    • % Intact = (Peak Area at Time X / Peak Area at Time 0) * 100

Expected Results & Data Interpretation

The incorporation of a D-amino acid is expected to dramatically increase the peptide's half-life in the presence of proteases.[1][13] The results from the stability assay can be summarized in a table for clear comparison.

Time Point% Intact Control Peptide (All L-amino acids)% Intact Test Peptide (N-terminal Z-D-Leu)
0 min100%100%
30 min45%98%
2 hours12%95%
8 hours< 2%91%
24 hoursUndetectable85%
Table 1: Representative data from a protease stability assay comparing a standard L-peptide with a Z-D-Leu modified peptide.

Interpretation: The data clearly demonstrates that while the control peptide is rapidly degraded, the Z-D-Leu modified peptide remains largely intact over 24 hours, confirming the successful engineering of protease resistance.

Conclusion

The strategic incorporation of Z-D-Leu-OH or other non-canonical amino acids is a powerful, field-proven method for enhancing the proteolytic stability of therapeutic peptides.[3][14] This approach directly addresses the primary limitation of peptide-based drugs by extending their in-vivo half-life. The protocols detailed herein provide a reliable framework for the synthesis, purification, and validation of these stabilized peptides, empowering researchers in drug development to create more effective and clinically viable therapeutic candidates.

References

  • JPT Peptide Technologies. (n.d.). N-Terminal Modifications.
  • Technology Networks. (n.d.). Peptide N-Terminal Modification.
  • Laird, T. (2007). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV.
  • ResearchGate. (n.d.). Peptide N-Terminal Modification v1.
  • Sorolla, A., et al. (2020). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceuticals (Basel).
  • Poreba, M., et al. (2021). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences.
  • ResearchGate. (n.d.). Stability of C1-15 and F2,5,12W modified peptides to proteases measured by HPLC.
  • Li, P., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology.
  • ResearchGate. (2016). How can I check the serum and protease stabilty of a cationic peptide?.
  • Semantic Scholar. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
  • ACS Publications. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
  • NIH. (n.d.). Mechanisms Of Macromolecular Protease Inhibitors.
  • Thieme. (n.d.). 4 Synthesis of Peptides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). H-D-Leu-OH: The Significance of D-Leucine in Chemical Synthesis and Research Applications.
  • MedCrave online. (2015). Proteases: nature's destroyers and the drugs that stop them.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
  • ACS Publications. (2021). In Vitro Selection of Macrocyclic d/l-Hybrid Peptides against Human EGFR.

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Application Notes & Protocols: Leveraging D-Amino Acids in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Breaking the L-Stereocenter Monopoly in Therapeutics

Nature's translational machinery almost exclusively utilizes L-amino acids to construct the proteins and peptides that orchestrate life's complex biological processes. This fundamental chirality dictates the stereospecific interactions between ligands and their targets, such as enzymes and receptors. However, for drug developers, this L-amino acid monopoly presents a significant hurdle: therapeutic peptides composed of these natural building blocks are often rapidly degraded by endogenous proteases.[1][2][3] This susceptibility leads to short in vivo half-lives, poor bioavailability, and limited clinical efficacy.[1][4][5]

One of the most powerful and elegant strategies to overcome this limitation is the incorporation of D-amino acids—the non-natural mirror images (enantiomers) of their L-counterparts.[1][4] By strategically replacing one or more L-residues with D-residues, researchers can design peptide-based therapeutics that are resistant to enzymatic degradation while retaining or even enhancing biological activity.[4][6][7] This guide provides an in-depth exploration of the rationale, applications, and practical methodologies for utilizing D-amino acids to engineer next-generation therapeutics.

Core Advantages of D-Amino Acid Incorporation

The introduction of a D-amino acid into a peptide sequence fundamentally alters its interaction with the body's metabolic machinery, offering several distinct advantages.

Enhanced Proteolytic Stability: The Cornerstone of Durability

The primary and most celebrated advantage of D-amino acid incorporation is the profound increase in resistance to enzymatic degradation.[1][3][4]

  • Mechanistic Rationale: Proteases have evolved active sites with a precise three-dimensional geometry tailored to recognize and bind L-amino acid substrates.[3] The introduction of a D-amino acid creates a stereochemical "mismatch," sterically hindering the peptide from fitting correctly into the enzyme's active site.[3][8] This disruption renders the adjacent peptide bonds resistant to cleavage. Molecular dynamics simulations have shown that this mismatch significantly weakens the binding affinity between the D-peptide and the protease's catalytic triad, preventing the formation of a productive cleavage complex.[8][9][10]

  • Impact: This enhanced stability directly translates to a longer circulating half-life in vivo, allowing the therapeutic peptide to remain at its target site for an extended period, thereby increasing its potency and reducing the required dosing frequency.[1][7][11]

Modulated Bioavailability and Pharmacokinetics

By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, D-amino acid-containing peptides can exhibit improved bioavailability compared to their L-enantiomers.[4][12] While oral delivery of peptides remains a significant challenge due to poor membrane permeability, enhancing stability is a critical first step.[5][12] The extended half-life profoundly alters the pharmacokinetic profile, leading to sustained therapeutic exposure.

Unique Conformational Properties and Receptor Interactions

Substituting an L-amino acid with its D-enantiomer can induce specific conformational changes in the peptide backbone, such as stabilizing β-turns.[6] This can be a powerful tool to lock the peptide into a more bioactive conformation, potentially increasing its binding affinity and specificity for its target receptor.[6]

Reduced Immunogenicity

Peptides composed entirely of D-amino acids are generally considered to be less immunogenic than their L-counterparts.[2][7] This is because the antigen processing and presentation machinery (e.g., MHC molecules) is adapted to handle L-peptides. D-peptides are often poorly processed and presented to T-cells, reducing the likelihood of eliciting an immune response.

Key Applications and Preclinical Success

The strategic use of D-amino acids has led to the successful development of several marketed drugs and promising clinical candidates across various therapeutic areas.

PropertyL-Amino Acid PeptidesD-Amino Acid Containing PeptidesRationale & Benefit
Proteolytic Stability Low (rapidly degraded)High (resistant to proteases)D-stereochemistry prevents binding to L-specific protease active sites, increasing half-life.[1][8]
In Vivo Half-Life Short (minutes to hours)Long (hours to days)Increased stability leads to longer circulation and therapeutic action.[4][7]
Immunogenicity Potentially immunogenicGenerally low to non-immunogenicPoorly processed by antigen-presenting cells, reducing the risk of an immune response.[2][7]
Bioavailability Generally lowCan be improvedResistance to degradation is a prerequisite for better absorption and systemic exposure.[4][12]
Conformation FlexibleCan be constrained (e.g., β-turns)D-amino acids can induce specific secondary structures, enhancing receptor binding affinity.[6]

Table 1. Comparative properties of L-amino acid vs. D-amino acid containing peptides.

Notable Drug Examples:
  • Degarelix: An FDA-approved GnRH receptor antagonist used for prostate cancer, containing five D-amino acids to ensure stability and prolonged duration of action.

  • Cetrorelix: Another GnRH antagonist used in assisted reproduction, which incorporates D-amino acids to prevent rapid degradation.

  • Icatibant: A bradykinin B2 receptor antagonist for hereditary angioedema that includes D-amino acids in its structure.

  • Setmelanotide: An MC4R agonist for chronic weight management that incorporates two D-amino acid residues to enhance its resistance to enzymatic degradation.[13]

  • Difelikefalin: A kappa-opioid receptor (KOR) agonist for treating pruritus in patients with chronic kidney disease, which features a D-phenylalanine at the N-terminus crucial for its binding activity.[14]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of a D-Amino Acid-Containing Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides.[15][16] The Fmoc/tBu strategy is widely used due to its mild deprotection conditions, which are compatible with a wide range of amino acid modifications, including the incorporation of D-isomers.[1][16][17]

Causality Behind Choices:

  • Resin: Rink Amide resin is chosen for synthesizing a C-terminally amidated peptide, a common modification that increases stability.

  • Fmoc Protection: The base-labile Fmoc group protects the alpha-amine of the incoming amino acid. It is removed by piperidine, a mild base, which does not affect the acid-labile side-chain protecting groups (like tBu).[15][18]

  • Coupling Reagents: HBTU/HOBt (or HATU) are used as activating agents. They convert the carboxylic acid of the incoming Fmoc-amino acid into an active ester, facilitating rapid and efficient amide bond formation with the free amine on the growing peptide chain attached to the resin.[19] An excess of reagents is used to drive the reaction to completion.[16]

  • Solvents: DMF and DCM are excellent swelling solvents for the polystyrene resin, allowing reagents to penetrate the resin beads and access the reactive sites.[15]

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each Amino Acid) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 Wash (DMF) Deprotection->Wash1 Remove piperidine Coupling 2. Amino Acid Coupling (Fmoc-D-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Prepare for coupling Wash2 Wash (DMF) Coupling->Wash2 Remove excess reagents Wash2->Deprotection Start next cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final AA Start Start: Fmoc-protected C-terminal L-AA on Rink Amide Resin Start->Deprotection

Diagram 1. Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Preparation:

    • Place 100 mg of Rink Amide MBHA resin (e.g., 0.5 mmol/g loading) in a fritted reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, then wash 3x with dimethylformamide (DMF).[15]

  • First Amino Acid Coupling (C-terminal L-amino acid):

    • If starting with a pre-loaded resin, proceed to step 3. If not, couple the first Fmoc-protected L-amino acid according to the standard procedure.[15]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a fresh 20% piperidine solution for 15 minutes.[19]

    • Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • D-Amino Acid Coupling:

    • In a separate tube, pre-activate the D-amino acid. Dissolve Fmoc-D-AminoAcid-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add Diisopropylethylamine (DIPEA) (6 eq.) and vortex for 1-2 minutes.

    • Add the activated D-amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Self-Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (beads remain colorless/yellow) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Iterative Cycling:

    • Repeat steps 3 (Deprotection) and 4 (Coupling) for each subsequent amino acid (L or D) in the sequence until the full peptide is assembled.

  • Final Cleavage and Side-Chain Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS). (Note: Scavengers like TIPS and water are crucial to prevent side reactions with reactive side chains).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the solution to separate the resin, collecting the filtrate which contains the cleaved peptide.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the final peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or LC-MS).[19]

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol provides a method to compare the stability of a D-amino acid-containing peptide against its all-L-amino acid counterpart in the presence of a protease or biological fluid like human serum.

Causality Behind Choices:

  • Controls: Including the L-peptide (positive control for degradation), a no-enzyme/no-serum sample (negative control), and a time-zero point are essential for a self-validating experiment. They establish the baseline and confirm that degradation is enzyme-dependent.

  • Enzyme/Matrix: Trypsin is a common, aggressive protease that cleaves after basic residues (Lys, Arg).[8] Human serum provides a more physiologically relevant matrix containing a cocktail of proteases.[20][21]

  • Quenching: Acetonitrile or TFA is used to precipitate proteins and quench the enzymatic reaction at each time point, effectively "freezing" the state of the peptide for analysis.[22]

  • Analysis: RP-HPLC is the gold standard for separating the intact peptide from its degradation fragments.[20][23] The peak area of the intact peptide is quantified over time to determine its half-life.

Stability_Assay cluster_peptides Test Articles & Controls L_Peptide L-Peptide (Positive Control) Incubation Incubate with Protease or Serum (37°C) L_Peptide->Incubation D_Peptide D-Peptide (Test Article) D_Peptide->Incubation Timepoints Sample at Timepoints (0, 1, 4, 8, 24h) Incubation->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Analyze Analyze by RP-HPLC Quantify Peak Area Quench->Analyze Result Calculate Half-Life (t½) Analyze->Result

Diagram 2. Experimental workflow for an in vitro peptide stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions (e.g., 1 mg/mL) of both the all-L peptide and the D-amino acid-containing peptide in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a solution of the protease (e.g., Trypsin at 10 µg/mL in the same buffer) or thaw a vial of pooled human serum.

  • Reaction Setup:

    • For each peptide, set up reaction tubes. For a 100 µL final volume, combine:

      • 50 µL of peptide stock solution.

      • 50 µL of protease solution or human serum.

    • Set up a negative control for each peptide using buffer instead of the enzyme/serum solution.

  • Incubation and Sampling:

    • Immediately after adding the enzyme/serum, withdraw a 10 µL aliquot for the T=0 time point and quench it by adding it to 90 µL of a quenching solution (e.g., 50% acetonitrile with 0.1% TFA). Store on ice or at -20°C.

    • Incubate the remaining reaction mixtures in a water bath at 37°C.

    • Collect additional 10 µL aliquots at subsequent time points (e.g., 1, 4, 8, and 24 hours), quenching each immediately as described above.[24]

  • Sample Processing:

    • After the final time point is collected, centrifuge all quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.[20]

    • Transfer the supernatant, which contains the peptide and its fragments, to HPLC vials for analysis.

  • RP-HPLC Analysis:

    • Inject equal volumes of the supernatant from each time point onto an RP-HPLC system equipped with a C18 column.

    • Run a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the components.[20]

    • Monitor the elution profile at a wavelength of 214 nm (for the peptide bond).

    • Identify the peak corresponding to the intact peptide based on the retention time from the T=0 and negative control samples.

  • Data Analysis:

    • Integrate the peak area of the intact peptide for each time point.

    • Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T=0.

    • Plot the percentage of remaining intact peptide versus time.

    • Calculate the half-life (t½) of each peptide by fitting the data to a one-phase exponential decay curve. Expect the D-amino acid peptide to have a significantly longer half-life.

Advanced Strategies: Mirror-Image Phage Display

  • Identify L-Peptide Binders: L-peptides that bind with high affinity to the D-target are isolated and sequenced.

Challenges and Future Directions

While highly effective, the use of D-amino acids is not without considerations. The replacement can sometimes alter the peptide's conformation in a way that reduces its binding affinity to the target. Therefore, a careful structure-activity relationship (SAR) study is often required to identify the optimal position(s) for D-amino acid substitution. Furthermore, the synthesis of all-D-proteins for techniques like mirror-image phage display can be costly and technically challenging.[29]

The future of this field lies in the integration of computational modeling to predict the structural consequences of D-amino acid substitution, the development of more efficient D-peptide discovery platforms, and the exploration of "retro-inverso" peptides, which combine D-amino acid substitution with a reversal of the sequence direction to mimic side-chain topology.[11] As these techniques mature, D-amino acids will continue to be an indispensable tool in the design of more stable, effective, and durable peptide-based drugs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH.
  • Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 16(18), 2009-2018.
  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis.
  • Wiesehan, K., & Willbold, D. (2003). Mirror image phage display—a method to generate d-peptideligands for use in diagnostic or therapeutical applications. Molecular BioSystems.
  • LifeTein. (2024). Should My Peptides Have D-Amino Acids?.
  • Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. PubMed.
  • Schumacher, T. N., Mayr, L. M., Minor, D. L., Jr, Milhollen, M. A., Burgess, M. W., Kim, P. S., & Pabo, C. O. (1996). Identification of D-peptide ligands through mirror-image phage display. Science, 271(5257), 1854–1857.
  • Creative Biolabs. (n.d.). Next-Generation Phage Display: From D-Peptide Therapeutics to AI-Driven Discovery.
  • Mondal, P., Samaddar, S., & Rakshit, A. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases, 10(2), 562-581.
  • Kähne, T., Dölling, R., & Willbold, D. (2024). Mirror-Image Phage Display for the Selection of D-Amino Acid Peptide Ligands as Potential Therapeutics. Current Protocols, 4(2), e957.
  • Schumacher, T. N., et al. (1996). Identification of D-Peptide Ligands Through Mirror-Image Phage Display. ResearchGate.
  • Mondal, P., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. Semantic Scholar.
  • LifeTein. (2012). D-amino acid peptides to resist common proteases.
  • Mondal, P., Samaddar, S., & Rakshit, A. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. PubMed.
  • Crouzet, T., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • BenchChem. (2025). The Cornerstone of Durability: An In-depth Technical Guide to the Stability of D-amino Acid Peptides.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.
  • Wang, L., et al. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics.
  • Al-Sabah, S., & Al-Ghanim, A. (2023). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. MDPI.
  • Soloshonok, V. A., & Han, J. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(1), 123.
  • Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.
  • Sanchez-Rivera, L., et al. (2021). Current Evidence on the Bioavailability of Food Bioactive Peptides. PubMed Central.
  • Zhang, Y. J., et al. (2022). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. ResearchGate.
  • Limitless Life. (2025). Peptide Bioavailability: Advances in Structural Modification and Oral Uptake Mechanisms.
  • Zellmann, T., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
  • Zellmann, T., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications.
  • Gold, B. M., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering.

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Z-DL-Leucine-OH: A Strategic Building Block for the Synthesis of Unnatural Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology, offering a powerful strategy to enhance therapeutic properties and probe biological systems.[1][2][3][4][] This guide provides a comprehensive overview of the application of N-benzyloxycarbonyl-DL-leucine (Z-DL-Leu-OH), a versatile building block for introducing both D- and L-leucine residues into peptide sequences. We will delve into the strategic considerations for its use, including the implications of its racemic nature and the pivotal role of the benzyloxycarbonyl (Z) protecting group. Detailed, field-proven protocols for coupling and deprotection are provided, alongside troubleshooting insights and characterization methodologies, to empower researchers in the synthesis of novel, unnatural peptides.

Introduction: The Rationale for Unnatural Peptides and the Role of this compound

Peptides are privileged therapeutic molecules, bridging the gap between small molecules and large biologics.[1][3] However, their clinical utility can be hampered by poor metabolic stability and low cell permeability.[1] The introduction of unnatural amino acids (UAAs) is a key strategy to overcome these limitations.[1][2][3][4] UAAs can induce unique conformational constraints, enhance resistance to proteolysis, and modulate receptor binding affinity and selectivity.[1][6][7]

This compound serves as a readily available and cost-effective reagent for incorporating leucine, a hydrophobic amino acid, in either its natural (L) or unnatural (D) configuration. The presence of the D-isomer can be particularly advantageous, as D-amino acid-containing peptides often exhibit increased stability against enzymatic degradation.[7][8] The benzyloxycarbonyl (Z or Cbz) group provides robust protection of the α-amino group during peptide coupling reactions and can be removed under specific conditions that are orthogonal to many other protecting group strategies.[6][9][10]

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₄[]
Molecular Weight 265.30 g/mol N/A
Appearance White to off-white crystalline powderN/A
Solubility Soluble in organic solvents (e.g., DMF, DCM, THF)[]
Melting Point ~104-108 °C (for L-form)N/A

Note: Properties may vary slightly between suppliers.

Strategic Considerations for Using a DL-Mixture

The use of a racemic mixture (DL-leucine) introduces both opportunities and challenges. The primary consequence is the formation of diastereomeric peptides during synthesis.

  • For Peptide Libraries: The generation of diastereomers can be advantageous in screening applications, as it doubles the diversity of the library with minimal additional synthetic effort.

  • For Specific Diastereomers: If a specific stereoisomer is desired, a chiral separation step, typically using chiral high-performance liquid chromatography (HPLC), will be necessary post-synthesis. Alternatively, starting with the enantiomerically pure Z-D-Leu-OH or Z-L-Leu-OH is recommended for targeted synthesis.[8][]

The workflow for utilizing this compound is depicted below:

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis Z_DL_Leu This compound Coupling Coupling Reaction Z_DL_Leu->Coupling Peptide_Resin Peptide on Solid Support (or in solution) Peptide_Resin->Coupling Diastereomeric_Peptide Diastereomeric Peptide Mixture Coupling->Diastereomeric_Peptide Cleavage Cleavage & Deprotection Diastereomeric_Peptide->Cleavage Crude_Mixture Crude Diastereomeric Mixture Cleavage->Crude_Mixture Chiral_HPLC Chiral HPLC Separation Crude_Mixture->Chiral_HPLC Diastereomer_A Isolated Diastereomer A (e.g., L-Leu peptide) Chiral_HPLC->Diastereomer_A Diastereomer_B Isolated Diastereomer B (e.g., D-Leu peptide) Chiral_HPLC->Diastereomer_B

Figure 1: General workflow for unnatural peptide synthesis using this compound.

The Benzyloxycarbonyl (Z) Protecting Group: A Pillar of Peptide Synthesis

The Z-group, introduced by Bergmann and Zervas in 1932, is a foundational amine protecting group in peptide chemistry.[6][12]

Advantages of the Z-Group:
  • Stability: It is stable to the basic conditions used for Fmoc group removal and the mildly acidic conditions used for Boc group removal, providing excellent orthogonality.[6][9]

  • Racemization Resistance: Z-protected amino acids are known to be resistant to racemization during activation and coupling.[6]

  • Crystallinity: Z-amino acids are often crystalline solids, which facilitates their purification and handling.[6]

Deprotection of the Z-Group:

The removal of the Z-group is a critical step and can be achieved through several methods, with catalytic hydrogenation being the most common.[6][12]

G cluster_deprotection Z-Group Deprotection Methods Z_Peptide Z-Protected Peptide Hydrogenolysis Catalytic Hydrogenation (H₂, Pd/C) Z_Peptide->Hydrogenolysis Acidolysis Strong Acidolysis (HBr/AcOH) Z_Peptide->Acidolysis Reduction Sodium in Liquid Ammonia (Na/NH₃) Z_Peptide->Reduction Deprotected_Peptide Deprotected Peptide Hydrogenolysis->Deprotected_Peptide Acidolysis->Deprotected_Peptide Reduction->Deprotected_Peptide

Figure 2: Common methods for the deprotection of the benzyloxycarbonyl (Z) group.

Causality behind Method Selection:

  • Catalytic Hydrogenation (H₂/Pd): This is the mildest and most common method. It is highly efficient and yields benign byproducts (toluene and CO₂).[12] However, it is incompatible with peptides containing other reducible functional groups (e.g., alkynes, alkenes) or sulfur-containing residues (cysteine, methionine), which can poison the catalyst.

  • Strong Acidolysis (HBr in Acetic Acid): This method is effective but harsh. It can lead to side reactions and is generally used when catalytic hydrogenation is not feasible.[6]

  • Sodium in Liquid Ammonia (Na/NH₃): This is a powerful reducing agent capable of cleaving the Z-group but is also very harsh and requires specialized equipment and handling procedures.[6][12]

Experimental Protocols

The following protocols are designed for solution-phase peptide synthesis but can be adapted for solid-phase synthesis (SPPS).

Protocol 1: Coupling of this compound to an Amino Acid Ester

This protocol describes the coupling of this compound to an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to minimize racemization.[13][14]

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF. In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.

  • Neutralization: Cool the DCM suspension to 0 °C and add N-Methylmorpholine (NMM) (1.0 eq) dropwise. Stir for 15 minutes.

  • Activation: To the this compound/HOBt solution, add a solution of DCC (1.1 eq) in DCM at 0 °C. Stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Add the activated this compound solution to the neutralized amino acid ester solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is a mixture of two diastereomers (Z-L-Leu-Gly-OMe and Z-D-Leu-Gly-OMe). Purify by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenation

Materials:

  • Z-protected peptide (1.0 eq)

  • Palladium on carbon (Pd/C, 10 wt. %, ~10% by weight of the peptide)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in MeOH or EtOH in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate and backfill the flask with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with additional solvent (MeOH or EtOH).

    • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Characterization of Unnatural Peptides

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized peptides.[15][16][17][18]

Analytical TechniquePurpose
LC-MS (Liquid Chromatography-Mass Spectrometry) To determine the molecular weight of the peptide and assess its purity. Can also be used to separate diastereomers.[15][17]
NMR (Nuclear Magnetic Resonance) Spectroscopy To confirm the structure of the peptide and, in some cases, to differentiate between diastereomers.[16][17]
Chiral HPLC (High-Performance Liquid Chromatography) For the separation and quantification of diastereomers.[7]
Amino Acid Analysis To confirm the amino acid composition of the peptide after hydrolysis.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Coupling Yield Incomplete activation; steric hindrance.Increase reaction time; use a more potent coupling reagent like HATU or HBTU.[13][14][19]
Incomplete Z-Group Deprotection Catalyst poisoning (if using hydrogenation); insufficient reaction time.Use fresh catalyst; ensure the absence of sulfur-containing compounds. Consider alternative deprotection methods like HBr/AcOH.[6]
Poor Diastereomer Separation Inappropriate chiral column or mobile phase.Screen different chiral stationary phases and mobile phase compositions for optimal separation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of unnatural peptides. By understanding the strategic implications of using a racemic mixture and the robust nature of the Z-protecting group, researchers can efficiently generate diverse peptide libraries and novel peptide drug candidates. The protocols and insights provided in this guide offer a solid foundation for the successful application of this compound in the exciting field of unnatural peptide synthesis.

References

  • Amino acid - Wikipedia. (n.d.).
  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Synthesis of Peptides. (n.d.). Thieme.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
  • Singh, S., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Rozenski, J., et al. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.
  • DL-leucine. (n.d.). PubChem.
  • Structure and Stereochemistry of the Amino Acids. (2020). Chemistry LibreTexts.
  • Coupling Reagents. (n.d.). AAPPTec.
  • A.S. Al-Megrin, et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules.
  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
  • L-Leucine. (n.d.). PubChem.
  • Leah4sci MCAT. (2016, March 9).
  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023). ResearchGate.
  • Preparation method of DL-leucine. (2014). Google Patents.
  • Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec.
  • How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? (2023). ResearchGate.
  • Huyke, D. A., et al. (2021). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Enzymology.
  • Unnatural Amino Acids: Norleucine. (2025). LifeTein Peptide Blog.
  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate.

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protocol for coupling Z-DL-Leu-OH with other amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Solution-Phase Coupling of N-Benzyloxycarbonyl-DL-Leucine (Z-DL-Leu-OH)

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound in Peptide Synthesis

N-Benzyloxycarbonyl-DL-leucine (this compound) is a foundational building block in synthetic peptide chemistry. The N-terminal benzyloxycarbonyl (Z) group is a classic urethane-type protecting group that offers robust protection under various conditions and significantly suppresses racemization at the α-carbon during carboxyl group activation—a critical factor for maintaining stereochemical integrity.[1][2] The use of a DL-racemic mixture of leucine provides a versatile starting point for generating diastereomeric dipeptides, which are invaluable tools in stereochemical studies, enzyme specificity assays, and the development of D-peptide therapeutics that offer enhanced stability against proteases.[3]

This guide provides a detailed exploration of the principles and protocols for coupling this compound with other amino acids in a solution-phase context. We will delve into the mechanistic rationale behind reagent selection, provide step-by-step protocols for two common coupling methodologies, and discuss the necessary downstream processing, including purification and analysis, to ensure the synthesis of high-purity dipeptides.

Core Principles of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[1] Under normal conditions, this reaction is thermodynamically unfavorable and requires the "activation" of the carboxylic acid group to facilitate nucleophilic attack by the amino group of the incoming amino acid.[4] This is achieved using coupling reagents, which convert the carboxylate's hydroxyl group into a better leaving group, thereby creating a highly reactive intermediate.

A critical consideration during this activation step is the prevention of side reactions, most notably racemization of the activated amino acid and the formation of stable, unreactive byproducts.[5][6] The choice of coupling reagent, additives, solvent, and reaction temperature all play pivotal roles in maximizing yield and purity.

Choosing Your Coupling Strategy: A Comparative Overview

The selection of a coupling reagent is a critical decision that impacts reaction efficiency, cost, and the potential for side reactions. Below is a comparison of two widely employed and mechanistically distinct classes of coupling reagents suitable for this compound.

FeatureCarbodiimide Method (DCC/HOBt)Aminium/Uronium Salt Method (HBTU/DIPEA)
Activation Mechanism Forms a highly reactive O-acylisourea intermediate, which is converted to a more stable HOBt-ester.[5][7]Directly forms a stable HOBt-ester via an aminium/uronium salt intermediate.[8][9]
Byproducts Dicyclohexylurea (DCU), which is insoluble in most organic solvents.[5][10]Tetramethylurea, which is soluble in common organic and aqueous solvents.[1]
Racemization Risk Low when an additive like 1-Hydroxybenzotriazole (HOBt) is used.[1][6]Very low, as HBTU is based on HOBt chemistry.[11]
Reaction Time Typically several hours to overnight.Rapid, often complete within 10-60 minutes.[12]
Base Requirement Does not inherently require a tertiary base unless coupling an amino acid salt.[1]Requires a non-nucleophilic base (e.g., DIPEA) to deprotonate the carboxylic acid.[1][13]
Ideal Use Case Cost-effective solution-phase synthesis where the insoluble DCU byproduct can be easily removed by filtration.[5]High-efficiency, rapid couplings, and syntheses where soluble byproducts are preferred for easier workup.

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents such as DCC, HBTU, and DIPEA are hazardous and should be handled with care.

Protocol 1: Dicyclohexylcarbodiimide (DCC) and HOBt Mediated Coupling

This protocol details the coupling of this compound with an amino acid methyl ester (e.g., L-Alanine methyl ester hydrochloride, H-Ala-OMe·HCl). The use of HOBt is crucial to enhance reaction rates and suppress racemization.[1][7]

Workflow Overview: DCC/HOBt Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Dissolve this compound, H-AA-OMe·HCl, & HOBt in anhydrous DCM/DMF prep_base Add N-Methylmorpholine (NMM) to neutralize HCl salt prep_reactants->prep_base cool_rxn Cool reaction mixture to 0°C prep_base->cool_rxn add_dcc Add DCC solution dropwise cool_rxn->add_dcc stir_rxn Stir overnight, allowing to warm to RT add_dcc->stir_rxn filter_dcu Filter to remove precipitated DCU stir_rxn->filter_dcu extract Aqueous work-up: Wash with acid, base, & brine filter_dcu->extract dry_purify Dry organic layer, concentrate, & purify via column chromatography extract->dry_purify analyze Characterize product by ¹H NMR, LC-MS dry_purify->analyze

Caption: General workflow for DCC/HOBt mediated coupling of this compound.

Materials & Reagents:
  • This compound (1.0 eq)

  • Amino acid methyl ester hydrochloride (e.g., H-L-Ala-OMe·HCl) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[10]

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure:
  • In a round-bottom flask, dissolve this compound (1.0 eq), the amino acid methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM (or DMF, approx. 0.1 M concentration).

  • Cool the flask in an ice bath to 0°C.

  • Add NMM (1.0 eq) dropwise to the stirred solution to neutralize the hydrochloride salt. Stir for 10 minutes.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains at 0°C. A white precipitate (dicyclohexylurea, DCU) will begin to form.[5]

  • After the addition is complete, allow the reaction to stir at 0°C for another 2 hours, then remove the ice bath and let it stir at room temperature overnight.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting this compound.

  • Work-up: a. Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with: 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, HOBt, and any remaining base. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two diastereomers from any impurities.[14]

Protocol 2: HBTU Mediated Coupling

This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), an aminium salt coupling reagent that offers faster reaction times and a simpler workup due to its soluble byproducts.[1][8]

Reaction Mechanism: HBTU Activation

Z_Leu Z-DL-Leu-O⁻ ActiveEster Z-DL-Leu-OBt (Active Ester) Z_Leu->ActiveEster + HBTU - Tetramethylurea HBTU HBTU DIPEA DIPEA (Base) Amine H₂N-R' (Amino Acid Ester) Dipeptide Z-DL-Leu-NH-R' (Dipeptide) ActiveEster->Dipeptide + H₂N-R' Byproduct2 HOBt Byproduct1 Tetramethylurea

Caption: Simplified mechanism of HBTU-mediated peptide bond formation.

Materials & Reagents:
  • This compound (1.0 eq)

  • Amino acid methyl ester hydrochloride (e.g., H-L-Ala-OMe·HCl) (1.0 eq)

  • HBTU (1.0 eq)[12]

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • In a round-bottom flask, dissolve this compound (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF (approx. 0.2 M).

  • Add DIPEA (2.2 eq) to the solution. The first equivalent neutralizes the amino acid salt, and the second activates the HBTU coupling. Stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[12]

  • Add the amino acid methyl ester hydrochloride (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Couplings with HBTU are typically rapid.[12]

  • Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Transfer to a separatory funnel and wash sequentially with: 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The soluble tetramethylurea byproduct is removed during these aqueous washes.[1] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.

Product Analysis and Characterization

Post-purification, it is essential to verify the structure and purity of the synthesized dipeptide. As the starting material was a racemic mixture (DL-Leucine), the product will be a mixture of two diastereomers (e.g., Z-D-Leu-L-Ala-OMe and Z-L-Leu-L-Ala-OMe), which can often be separated by silica gel chromatography or reversed-phase HPLC.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the final product.[15] The two diastereomers may appear as distinct, separable peaks.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized dipeptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the dipeptide, including the presence of the Z-group, the peptide bond, and the respective amino acid side chains.[16] The spectra of the diastereomeric mixture will be more complex than that of a single stereoisomer.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; moisture in reagents/solvents; insufficient activation time.Ensure all reagents and solvents are anhydrous. For HBTU, increase pre-activation time to 15-20 minutes.[12] For DCC, ensure the reaction runs overnight.
Formation of N-acylurea A known side reaction in carbodiimide couplings where the O-acylisourea rearranges.[1][5]Ensure HOBt is used, as it rapidly converts the O-acylisourea to a more stable active ester, minimizing the rearrangement.[5]
Difficult Purification Byproducts co-eluting with the product.For DCC couplings, ensure complete filtration of DCU. For HBTU, ensure thorough aqueous washes to remove tetramethylurea. Optimize chromatography gradient.
No Reaction Degraded coupling reagent; inactive amine (e.g., salt form without base).Use fresh, high-purity coupling reagents. Ensure the correct stoichiometry of base is added to neutralize any amine salts.

References

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  • Smolecule. (n.d.). Buy Z-Gly-D-leu-OH | 57818-73-2.
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  • ResearchGate. (n.d.).
  • Gabriel, T. F., et al. (1977). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. International Journal of Peptide and Protein Research, 9(2), 129-36.
  • BOC Sciences. (n.d.). Z-D-Leu-OH DCHA.
  • Benchchem. (n.d.). Technical Support Center: Purification Strategies for Peptides Containing Z-Glu-OBzl.
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  • NIH. (n.d.). One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase.
  • Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
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  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013).
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Application Notes and Protocols for the Enzymatic Resolution of DL-Leucine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Enantiopure Leucine in Modern Drug Development

Leucine, an essential amino acid, and its derivatives are critical chiral building blocks in the synthesis of a multitude of pharmaceuticals. The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the production of enantiomerically pure L- and D-leucine derivatives is a significant challenge and a necessity in the pharmaceutical industry. While classical chemical resolution methods exist, they often suffer from drawbacks such as harsh reaction conditions, the need for stoichiometric amounts of resolving agents, and environmental concerns.[1][2] Enzymatic resolution has emerged as a powerful and sustainable alternative, offering high enantioselectivity, mild reaction conditions, and the potential for cost-effective, large-scale production.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical applications of enzymatic resolution for DL-leucine derivatives. We will explore various enzymatic strategies, provide detailed, field-proven protocols, and discuss the critical parameters for process optimization and analysis.

Core Principles of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is predicated on the ability of a chiral catalyst, the enzyme, to stereoselectively react with one enantiomer in a racemic mixture at a much higher rate than the other. This differential reactivity allows for the separation of the two enantiomers. For DL-leucine derivatives, this is typically achieved through the selective hydrolysis of an ester or amide derivative of one enantiomer, or the selective acylation of one enantiomer.

The success of a kinetic resolution is quantified by the enantiomeric excess (e.e.) of the product and the remaining substrate, and the conversion (c). The enantioselectivity of the enzyme is expressed by the enantiomeric ratio (E), a measure of the relative rate of reaction of the two enantiomers. A high E value is crucial for achieving high enantiomeric excess at a reasonable conversion.

Enzymatic Strategies for DL-Leucine Derivative Resolution

Several classes of enzymes have demonstrated utility in the resolution of DL-leucine derivatives. The choice of enzyme and substrate is critical and depends on the desired enantiomer and the specific derivative being resolved.

Hydrolysis of N-Acyl-DL-Leucine using Aminoacylases

Aminoacylases (E.C. 3.5.1.14) are highly stereoselective enzymes that catalyze the hydrolysis of the N-acyl group from L-amino acids, leaving the N-acyl-D-amino acid unreacted.[4] This method is one of the most established and industrially applied for the production of L-amino acids.[5][6] The N-acetylation of DL-leucine is a common preliminary step.

Causality of Experimental Choices:

  • N-Acetylation: The acetyl group serves as a handle for the aminoacylase, which specifically recognizes and cleaves the amide bond of the L-enantiomer.

  • Immobilization: Immobilizing the aminoacylase on a solid support, such as DEAE-Sephadex, allows for easy separation of the enzyme from the reaction mixture, enabling its reuse and facilitating continuous processing, which significantly reduces costs in industrial applications.[5][7][8]

  • Cobalt Ions: The presence of catalytic amounts of Co²⁺ can enhance the activity of some aminoacylases, such as the one from hog kidney.[9]

Hydrolysis of DL-Leucine Esters using Lipases and Proteases

Lipases (E.C. 3.1.1.3) and proteases (e.g., subtilisin, α-chymotrypsin) are versatile enzymes that can catalyze the enantioselective hydrolysis of amino acid esters in aqueous or biphasic systems.[10][11] These enzymes are particularly attractive due to their broad substrate specificity, stability in organic solvents, and commercial availability.[12]

Causality of Experimental Choices:

  • Esterification: The amino acid is first converted to an ester (e.g., methyl or ethyl ester) to create a suitable substrate for the lipase or protease.

  • Organic Co-solvents: The use of organic co-solvents can be necessary to solubilize the ester substrate. Lipases are often stable in these environments.[10]

  • pH Control: Maintaining a stable pH is crucial as the hydrolysis of the ester produces an acid, which can lower the pH and inactivate the enzyme. A pH-stat or a buffered system is typically employed.

Dynamic Kinetic Resolution (DKR)

A limitation of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution overcomes this by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[13] This allows for a theoretical yield of up to 100% of the desired enantiomer. For N-acyl-DL-leucine, this can be achieved by combining an L-selective aminoacylase with an N-acylamino acid racemase.[14]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and enzymes.

Protocol 1: Aminoacylase-Catalyzed Resolution of N-Acetyl-DL-Leucine

Objective: To produce L-Leucine and recover N-Acetyl-D-Leucine.

Materials:

  • N-Acetyl-DL-Leucine

  • Immobilized Aminoacylase from Aspergillus oryzae

  • 0.1 M Phosphate Buffer (pH 7.5)

  • Cobalt Chloride (CoCl₂) (optional, check enzyme specifications)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Reaction vessel with temperature and pH control

Procedure:

  • Substrate Preparation: Prepare a solution of N-Acetyl-DL-Leucine in 0.1 M phosphate buffer (pH 7.5). The concentration will depend on the substrate solubility and enzyme activity, typically in the range of 0.1-0.5 M.

  • Enzyme Addition: Add the immobilized aminoacylase to the substrate solution. The optimal enzyme loading should be determined experimentally.[12] If required, add CoCl₂ to a final concentration of 0.1-1 mM.

  • Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37-50°C) with gentle stirring. Maintain the pH at 7.5 using a pH-stat by the controlled addition of NaOH.

  • Monitoring: Monitor the progress of the reaction by measuring the amount of L-Leucine produced or the consumption of N-Acetyl-L-Leucine. This can be done using HPLC with a chiral column.

  • Termination and Product Separation: When the desired conversion is reached (typically close to 50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.

  • Isolation of L-Leucine: Adjust the pH of the filtrate to the isoelectric point of L-Leucine (approximately 6.0) with HCl to precipitate the L-Leucine. The precipitate can be collected by filtration, washed, and dried.

  • Isolation of N-Acetyl-D-Leucine: The remaining N-Acetyl-D-Leucine in the filtrate can be isolated by acidification and extraction with an organic solvent, followed by crystallization.

Protocol 2: Lipase-Catalyzed Resolution of DL-Leucine Methyl Ester

Objective: To produce L-Leucine and recover D-Leucine Methyl Ester.

Materials:

  • DL-Leucine Methyl Ester Hydrochloride

  • Immobilized Lipase (e.g., from Candida antarctica B, Novozym 435)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.0)

  • Organic Solvent (e.g., tert-butyl methyl ether)

  • Sodium Bicarbonate (NaHCO₃)

  • Reaction vessel with temperature and pH control

Procedure:

  • Substrate Preparation: Dissolve DL-Leucine Methyl Ester Hydrochloride in phosphate buffer (pH 7.0). Neutralize the solution with NaHCO₃ to free the ester.

  • Enzyme Addition: Add the immobilized lipase to the substrate solution.

  • Reaction: Incubate at a suitable temperature (e.g., 30-40°C) with vigorous stirring to ensure good mixing of the aqueous and any potential organic phase. Maintain the pH at 7.0 using a pH-stat.

  • Monitoring: Monitor the reaction by taking aliquots and analyzing the enantiomeric excess of the substrate and product by chiral HPLC or GC.[15]

  • Work-up: Once the desired conversion (around 50%) is achieved, filter off the immobilized enzyme.

  • Separation: Extract the unreacted D-Leucine Methyl Ester with an organic solvent like tert-butyl methyl ether. The aqueous phase will contain the L-Leucine.

  • Product Isolation: Isolate L-Leucine from the aqueous phase by adjusting the pH to its isoelectric point. The D-Leucine Methyl Ester can be recovered from the organic phase by solvent evaporation and can be subsequently hydrolyzed to D-Leucine.

Analytical Methods for Monitoring Resolution

Accurate determination of enantiomeric excess is crucial for evaluating the success of the resolution.

Technique Principle Advantages Considerations
Chiral HPLC Separation of enantiomers on a chiral stationary phase (CSP).Direct analysis, high accuracy and precision.Requires specialized and often expensive columns.
Chiral GC Separation of volatile derivatives on a chiral capillary column.High resolution, suitable for volatile compounds.Derivatization is often necessary.
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[16]Rapid analysis, provides structural information.Lower sensitivity compared to chromatographic methods, may require specialized reagents.
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light by chiral molecules.[17]Can be used for high-throughput screening.Requires chromophores near the stereocenter.

Visualization of Workflows

Enzymatic Resolution of N-Acetyl-DL-Leucine

EnzymaticResolutionWorkflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_products Products cluster_separation Separation & Isolation DL_Leu DL-Leucine Acetylation N-Acetylation DL_Leu->Acetylation NAc_DL_Leu N-Acetyl-DL-Leucine Acetylation->NAc_DL_Leu Reaction Stereoselective Hydrolysis NAc_DL_Leu->Reaction Enzyme Immobilized Aminoacylase Enzyme->Reaction L_Leu L-Leucine Reaction->L_Leu NAc_D_Leu N-Acetyl-D-Leucine Reaction->NAc_D_Leu Separation Filtration & pH Adjustment L_Leu->Separation NAc_D_Leu->Separation Pure_L_Leu Pure L-Leucine Separation->Pure_L_Leu Pure_NAc_D_Leu Pure N-Acetyl-D-Leucine Separation->Pure_NAc_D_Leu DKR_Principle DL_Substrate DL-Substrate (e.g., N-Acetyl-DL-Leucine) L_Substrate L-Substrate DL_Substrate->L_Substrate D_Substrate D-Substrate DL_Substrate->D_Substrate Enzyme Stereoselective Enzyme L_Substrate->Enzyme Racemase Racemase D_Substrate->Racemase Product Product (e.g., L-Leucine) Racemase->L_Substrate Enzyme->Product

Caption: Principle of Dynamic Kinetic Resolution (DKR).

Optimization and Scale-Up Considerations

Transitioning from a laboratory-scale protocol to an industrial process requires careful optimization of several parameters:

  • Enzyme Selection and Loading: Screening different enzymes for activity and selectivity is a critical first step. The optimal enzyme concentration must be determined to balance reaction rate and cost. [12]* Reaction Conditions: Temperature, pH, and solvent composition must be optimized to maximize enzyme stability and activity. [18][19]* Substrate Concentration: Higher substrate concentrations are economically favorable but can lead to substrate or product inhibition.

  • Enzyme Immobilization: The choice of support and immobilization method can significantly impact enzyme stability, activity, and reusability. [7][20]* Reactor Design: For large-scale production, continuous processes using packed-bed reactors with immobilized enzymes are often more efficient than batch processes. [9][18]

Conclusion and Future Outlook

Enzymatic resolution of DL-leucine derivatives offers a robust, efficient, and environmentally benign approach to producing enantiopure compounds essential for the pharmaceutical industry. The methodologies described in this guide provide a solid foundation for developing and implementing these processes. Future advancements in this field will likely focus on the discovery of novel enzymes with enhanced stability and broader substrate scope through protein engineering and metagenomic screening. Furthermore, the integration of enzymatic resolution with continuous manufacturing platforms and in-situ product removal will continue to drive the efficiency and sustainability of chiral drug synthesis.

References

  • US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents.
  • Kinetic resolution of D,L D,L-amino acids by enantioselective acylation... - ResearchGate.
  • L-[1-11C]leucine: routine synthesis by enzymatic resolution - PubMed - NIH.
  • Chiral resolution of dl-leucine via salifying tartaric acid derivatives - ResearchGate.
  • Chiral resolution of dl-leucine via salifying tartaric acid derivatives - RSC Publishing.
  • The substrate scope of dynamic kinetic resolution via NAAAR and AAc. - ResearchGate.
  • L-[1-11C]Leucine: Routine Synthesis by Enzymatic Resolution - Journal of Nuclear Medicine.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC - NIH.
  • Distribution, industrial applications, and enzymatic synthesis of D-amino acids - PubMed.
  • Determination of enantiomeric excess of leucine and valine by X-ray powder diffraction.
  • A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC.
  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase.
  • (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor - ResearchGate.
  • Immobilization of Enzymes.
  • Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives.
  • Racemic Resolution of some DL-Amino Acids using Aspergillus fumigatus L-Amino Acid Oxidase - ResearchGate.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - NIH.
  • Enzymatic resolution of amino acids via ester hydrolysis - PubMed.
  • Enzyme Immobilization Technologies and Industrial Applications | ACS Omega.
  • Industrial Applications of Enzymes: Recent Advances, Techniques, and Outlooks - MDPI.
  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples | Analytical Chemistry - ACS Publications.
  • Kinetics and conformational stability studies of recombinant leucine aminopeptidase.
  • Determination of the enantiomeric excess of ferroelectric liquid crystals derived from three natural amino acids - Taylor & Francis Online.
  • Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants.
  • Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data - MDPI.
  • Aminoacylase – Knowledge and References - Taylor & Francis.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education.
  • Enzyme immobilization.
  • Full article: Efficient Optical Resolution of DL-Glutamate by Combining Enzymatic Racemization and Preferential Crystallization - Taylor & Francis Online.
  • Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing).
  • Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates - MDPI.
  • Immobilization of an amino acid racemase for application in crystallization‐based chiral resolutions of asparagine monohydrate - PMC - NIH.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH.
  • Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization.

Sources

Application Notes and Protocols for Monitoring Peptide Synthesis with Z-DL-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Intricacies of Z-DL-Leu-OH Incorporation

The synthesis of peptides with precise sequences and stereochemistry is a cornerstone of modern drug discovery and biochemical research. The incorporation of non-standard amino acid derivatives, such as N-benzyloxycarbonyl-DL-leucine (this compound), introduces unique challenges and necessitates robust in-process monitoring to ensure the desired product is obtained with high fidelity. The benzyloxycarbonyl (Z) group, a classic urethane-type protecting group, offers distinct stability and deprotection characteristics.[1] Concurrently, the use of a racemic mixture (DL-leucine) results in the formation of diastereomeric peptides, which may exhibit different biological activities and require careful analytical separation.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to effectively monitor the coupling efficiency and stereochemical outcome of incorporating this compound during solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common hurdles and ensure the integrity of your synthetic peptides.

Core Challenges in Monitoring this compound Coupling

  • Diastereomer Formation: The primary challenge arises from the racemic nature of DL-leucine. Coupling of this compound to a chiral peptide chain results in two diastereomeric products. These diastereomers often exhibit subtle differences in their physicochemical properties, making their separation and quantification a critical aspect of process monitoring.[2]

  • Steric Hindrance: Leucine's bulky isobutyl side chain, combined with the Z-protecting group, can lead to steric hindrance, potentially resulting in incomplete coupling reactions.[3] This necessitates sensitive and reliable methods to detect unreacted free amines on the resin.

  • Protecting Group Stability: The Z-group is stable under the basic conditions used for Fmoc removal but can be sensitive to certain analytical conditions, which must be considered when choosing monitoring techniques.[4]

  • Racemization: While the Z-group is known to suppress racemization during activation, the potential for epimerization, especially during challenging coupling steps, should not be overlooked.[5][6]

I. Chromatographic Monitoring: HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for monitoring the progress of peptide synthesis. They allow for the quantitative assessment of coupling completion and, crucially, the separation of diastereomeric products.[7]

Causality of Method Design:

The separation of diastereomers by reversed-phase HPLC is possible due to differences in their three-dimensional structures, which affect their interaction with the hydrophobic stationary phase.[2] A C18 column is a standard choice for peptide analysis, offering excellent retention and resolution. For challenging separations, a C8 column, being slightly less hydrophobic, can sometimes provide different selectivity. Temperature is a critical parameter; higher temperatures can improve peak shape and sometimes enhance the resolution between diastereomers by altering their conformation and interaction with the stationary phase.[2]

Experimental Workflow for HPLC/UPLC Monitoring

cluster_0 Sample Preparation cluster_1 HPLC/UPLC Analysis cluster_2 Data Analysis prep1 Collect resin sample (approx. 2-5 mg) prep2 Wash with DCM and dry prep1->prep2 prep3 Cleave peptide from resin (e.g., TFA cocktail) prep2->prep3 prep4 Precipitate with cold ether prep3->prep4 prep5 Dissolve in mobile phase A prep4->prep5 hplc1 Inject sample onto C18 or C8 column prep5->hplc1 Injection hplc2 Run optimized gradient hplc1->hplc2 hplc3 Monitor at 214/220 nm hplc2->hplc3 data1 Integrate peak areas of starting material and products hplc3->data1 Chromatogram data2 Identify diastereomer peaks (if applicable) data1->data2 data3 Calculate coupling efficiency and diastereomeric ratio data2->data3

Caption: Workflow for HPLC/UPLC monitoring of this compound coupling.

Protocol 1: Diastereomer Separation by RP-HPLC

Objective: To monitor the coupling of this compound and resolve the resulting diastereomeric peptides.

Materials:

  • Reversed-phase HPLC system with UV detector

  • C18 or C8 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)[2]

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Sample Preparation: a. Collect a small sample of the peptide-resin (2-5 mg) after the coupling step. b. Wash the resin thoroughly with dichloromethane (DCM) and dry under vacuum. c. Treat the resin with the cleavage cocktail for 1-2 hours to cleave the peptide.[8] d. Precipitate the crude peptide with cold diethyl ether and centrifuge to pellet. e. Decant the ether, dry the peptide pellet, and dissolve in a small volume of Mobile Phase A.

  • HPLC Analysis: a. Equilibrate the column with the initial mobile phase conditions. b. Inject 10-20 µL of the dissolved peptide sample. c. Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min. d. Monitor the elution profile at 214 nm or 220 nm.

  • Data Interpretation: a. A successful coupling will show the disappearance of the peak corresponding to the starting peptide (before coupling) and the appearance of one or two new, later-eluting peaks corresponding to the product(s). b. If two distinct peaks are observed for the product, these represent the two diastereomers. The ratio of their peak areas reflects the diastereomeric ratio of the coupling reaction. c. Incomplete coupling is indicated by a significant remaining peak of the starting material.

Troubleshooting:

  • Poor Resolution of Diastereomers:

    • Try a shallower gradient over the elution range of the diastereomers.[9]

    • Vary the column temperature (e.g., test at 30°C and 60°C).[2]

    • Switch to a different column chemistry (e.g., C8 if C18 was used, or a phenyl-hexyl column).

  • Broad Peaks:

    • Ensure the sample is fully dissolved in the initial mobile phase.

    • Decrease the sample load on the column.

ParameterTypical Value/ConditionRationale
Column C18 or C8, 3.5-5 µmGood retention for peptides; C8 offers different selectivity.
Mobile Phase A 0.1% TFA in WaterAcidic modifier for good peak shape and solubilization.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient 5-65% B over 30 minA good starting point for scouting peptide elution.
Flow Rate 1.0 mL/min (analytical)Standard for analytical columns.
Detection 214 nm or 220 nmWavelength for peptide bond absorbance.
Temperature Ambient or elevated (e.g., 40-60°C)Can improve peak shape and diastereomer resolution.

II. Mass Spectrometric (MS) Analysis

Mass spectrometry is a powerful technique for confirming the successful incorporation of the amino acid by verifying the mass of the resulting peptide. It provides a direct and unambiguous confirmation of the coupling reaction.[10]

Causality of Method Design:

For MS analysis of resin-bound peptides, a small-scale cleavage is performed to release the peptide into solution. Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides, minimizing fragmentation of the parent ion. The observed mass-to-charge ratio (m/z) is then compared to the theoretical value for the expected product. While the Z-group is generally stable, its fragmentation pattern in MS/MS can be useful for sequence confirmation. The primary fragmentation of the Z-group often involves the loss of the benzyl group or the entire benzyloxycarbonyl moiety.

Experimental Workflow for MS Monitoring

cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Analysis prep1 Collect resin sample (approx. 1-2 mg) prep2 Cleave peptide (small-scale) prep1->prep2 prep3 Dissolve in ACN/Water with 0.1% Formic Acid prep2->prep3 ms1 Infuse into ESI source prep3->ms1 Infusion ms2 Acquire full scan MS spectrum ms1->ms2 ms3 Perform MS/MS on parent ion (optional) ms2->ms3 data1 Identify parent ion m/z ms2->data1 Spectrum data2 Compare with theoretical mass data1->data2 data3 Analyze fragmentation pattern (if applicable) data2->data3

Caption: Workflow for Mass Spectrometry monitoring of this compound coupling.

Protocol 2: Confirmation of Coupling by LC-MS

Objective: To confirm the correct mass of the peptide after coupling with this compound.

Materials:

  • LC-MS system with an ESI source

  • Solvents for sample preparation (as in Protocol 1)

  • Formic acid

Procedure:

  • Sample Preparation: a. Prepare a cleaved peptide sample as described in Protocol 1, steps 1a-1e. b. For direct infusion, dissolve the dried peptide in 50% ACN/water with 0.1% formic acid.

  • MS Analysis: a. Infuse the sample into the ESI source or inject onto an LC system coupled to the mass spectrometer. b. Acquire a full scan mass spectrum in positive ion mode. c. Identify the m/z value of the most abundant peak corresponding to the protonated molecular ion [M+H]+. d. Compare the observed m/z with the calculated theoretical mass of the expected peptide.

  • Data Interpretation: a. A successful coupling is confirmed if the major peak in the spectrum corresponds to the theoretical mass of the peptide with the incorporated Z-DL-Leu residue. b. The presence of a major peak corresponding to the starting material indicates incomplete coupling. c. Note that MS will not differentiate between the two diastereomers as they have the same mass.

Troubleshooting:

  • No or Low Signal:

    • Ensure the peptide is soluble in the infusion solvent.

    • Check for salt contamination from the synthesis, which can suppress ionization.

  • Complex Spectrum:

    • This may indicate side reactions during cleavage or synthesis. Use HPLC to separate components before MS analysis.

ParameterExpected Mass ChangeRationale
This compound Residue +263.31 Da (C14H17NO4)This is the mass added to the peptide chain upon successful coupling, minus the mass of water.

III. Qualitative Monitoring: Kaiser Test and TLC

Qualitative tests provide a rapid, cost-effective way to assess the presence or absence of free amines on the resin, indicating the completion of a coupling reaction.

A. The Kaiser Test (Ninhydrin Test)

The Kaiser test is a highly sensitive colorimetric assay for detecting primary amines.[11] A positive result (intense blue color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[12]

Causality and Considerations: The test relies on the reaction of ninhydrin with primary amines to form a deep blue chromophore known as Ruhemann's purple.[13] It is crucial to perform the test under controlled heating conditions, as excessive heat can cause premature cleavage of some protecting groups (including Fmoc, though Z is more stable), leading to false-positive results.[14] The Z-group itself does not interfere with the ninhydrin reaction as it protects the amine as a carbamate, which does not react.

Protocol 3: Kaiser Test for Free Amines

Objective: To qualitatively detect the presence of unreacted primary amines after the coupling of this compound.

Materials:

  • Kaiser test reagent solutions:[11]

    • Reagent A: 1 g ninhydrin in 20 mL n-butanol

    • Reagent B: 40 g phenol in 20 mL n-butanol

    • Reagent C: 1.0 mL of 0.001 M KCN in 49 mL pyridine

  • Small glass test tubes

  • Heating block or water bath at 110°C

Procedure:

  • Take a small sample of resin beads (10-15 beads) and place them in a clean test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the tube at 110°C for 5 minutes.[11]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue Beads and Solution: Incomplete coupling. Recouple is necessary.[12]

  • Colorless/Yellow Beads and Solution: Complete coupling. Proceed to the next step.[3]

  • Faint Blue Solution, Colorless Beads: Nearly complete coupling. Consider extending the subsequent coupling time or capping.[12]

Troubleshooting:

  • False Positive (Blue color even with expected complete coupling):

    • Ensure thorough washing of the resin before the test to remove any residual primary amines from previous steps.

    • Avoid overheating, which can degrade the resin or protecting groups.[14]

  • Ambiguous Result:

    • Always run a positive control (resin with a deprotected amine) and a negative control (resin with a protected amine) for comparison.

B. Thin-Layer Chromatography (TLC)

TLC is a simple and rapid chromatographic technique to monitor the disappearance of the starting material (this compound) from the reaction mixture.

Causality of Method Design: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. This compound is more polar than the coupled peptide product (which is resin-bound and thus not spotted). By spotting the reaction supernatant, one can monitor the consumption of the free amino acid.

Protocol 4: TLC Monitoring of this compound Consumption

Objective: To monitor the progress of the coupling reaction by observing the disappearance of this compound.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • TLC developing chamber

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v) is a good starting point for amino acids and their derivatives.[15][16]

  • Visualization reagent: Ninhydrin spray (for the free amino acid if the Z-group is cleaved during visualization) or UV light (the Z-group is UV active).

Procedure:

  • Before starting the coupling reaction, spot a small amount of the this compound solution on the TLC plate as a reference (starting material).

  • At various time points during the coupling reaction (e.g., 30 min, 1 hr, 2 hr), take a small aliquot of the reaction supernatant and spot it on the TLC plate next to the reference spot.

  • Develop the TLC plate in the prepared mobile phase.

  • Dry the plate and visualize the spots under UV light (254 nm). The Z-group will appear as a dark spot.

  • Optionally, spray with ninhydrin and heat to visualize any primary amines.

Data Interpretation:

  • As the reaction proceeds, the intensity of the this compound spot from the reaction mixture should decrease.

  • The reaction is considered complete when the this compound spot is no longer visible in the reaction supernatant.

Troubleshooting:

  • Streaking of Spots: The sample may be too concentrated. Dilute the aliquot before spotting.

  • Poor Separation: Adjust the polarity of the mobile phase. Adding more butanol will decrease polarity, while adding more water/acetic acid will increase it.

IV. Concluding Remarks and Best Practices

Effective monitoring is paramount when incorporating challenging building blocks like this compound into a peptide sequence. A multi-faceted approach, combining the quantitative power of HPLC, the definitive confirmation of mass spectrometry, and the rapid feedback of qualitative tests, provides the most comprehensive picture of your synthesis.

Key Recommendations:

  • Always perform a test cleavage and HPLC analysis when incorporating this compound to assess both coupling efficiency and diastereomeric ratio.

  • Use the Kaiser test as a quick check for reaction completion , but be mindful of its limitations and always confirm critical steps with a more robust method like HPLC.

  • When incomplete coupling is detected, a double coupling strategy is the first line of defense.[3]

  • For peptides intended for biological assays, purification of the desired diastereomer is often necessary and should be planned for in the overall synthetic strategy.

By implementing these detailed protocols and understanding the principles behind them, researchers can confidently navigate the complexities of peptide synthesis with this compound, ensuring the integrity and quality of their final products.

References

  • Chiralabs. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
  • Gübitz, G., & Schmid, M. G. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Hassan, M., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-8. [Link]
  • Waters. (n.d.).
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  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
  • Lebedev, A. T., et al. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Journal of the American Society for Mass Spectrometry, 25(10), 1826-1829. [Link]
  • ResearchGate. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. [Link]
  • ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
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  • Seeberger, P. H., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Waters. (n.d.).
  • Royal Society of Chemistry. (2022).
  • ResearchGate. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. [Link]
  • Semantic Scholar. (1997). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. [Link]
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  • Royal Society of Chemistry. (2017).
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
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  • ResearchGate. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. [Link]
  • ResearchGate. (2023).
  • Waters. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. [Link]
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Application Notes and Protocols: Z-DL-Leu-OH in the Study of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein-protein interactions (PPIs) are the cornerstone of cellular function, orchestrating a vast network of biological processes. The study of these interactions is fundamental to understanding health and disease, yet is often hampered by the inherent instability of protein complexes upon extraction from their native cellular environment. Proteolytic degradation poses a significant challenge, capable of disrupting weak or transient interactions and degrading protein targets before they can be analyzed. This document provides a comprehensive guide to the application of Z-DL-Leu-OH, an N-protected amino acid derivative, as a tool to stabilize protein complexes for the study of PPIs. We will delve into its presumptive mechanism of action as a protease inhibitor, provide detailed protocols for its use in co-immunoprecipitation (Co-IP) and pull-down assays, and discuss the critical control experiments required to validate its efficacy and specificity.

Introduction: The Challenge of Preserving Protein Interactomes

The cellular interactome is a dynamic network, with proteins constantly forming and dissociating from complexes to execute their functions. To capture a snapshot of these interactions, researchers typically lyse cells to release their protein content. This process, however, disrupts the carefully controlled cellular environment, releasing a battery of proteases from various compartments that can rapidly degrade proteins and their complexes[1][2][3]. The consequence is the potential loss of physiologically relevant interactions, leading to incomplete or misleading results.

The use of protease inhibitors is a standard and essential practice to mitigate this issue[1][2]. These small molecules are added to lysis buffers to inactivate proteases and preserve the integrity of the proteome. While broad-spectrum inhibitor cocktails are widely used, specific research questions may benefit from the application of more targeted or individual inhibitors.

This compound (N-benzyloxycarbonyl-DL-leucine) is a synthetic amino acid derivative. Its structure, featuring a bulky hydrophobic side chain (isobutyl group from leucine) and an N-terminal protecting group (benzyloxycarbonyl or "Z" group), suggests its potential as a competitive inhibitor for certain classes of proteases that recognize and cleave peptide bonds adjacent to leucine residues. The "DL" designation indicates that it is a racemic mixture of both D- and L-leucine stereoisomers. The presence of the D-amino acid may confer increased resistance to enzymatic degradation, potentially prolonging its inhibitory effect[4][5][6].

This guide will explore the rationale and practical application of this compound for researchers in cell biology, biochemistry, and drug discovery focused on elucidating protein-protein interactions.

Scientific Rationale and Presumptive Mechanism of Action

The utility of this compound in PPI studies is predicated on its ability to inhibit proteases that would otherwise degrade the "bait" protein or its interacting "prey" proteins. By preventing this degradation, the intact protein complex can be successfully isolated.

Targeting Proteases with Leucine Specificity

Leucine is a common amino acid, and many proteases have specificities for cleaving at or near leucine residues. Based on its structure as a leucine analog, this compound is hypothesized to act as a competitive inhibitor of several classes of proteases, including:

  • Calpains: A family of calcium-dependent cysteine proteases involved in signal transduction and cytoskeletal remodeling[7][8]. Dysregulated calpain activity can lead to the degradation of key structural and signaling proteins. Calpain inhibition has been shown to stabilize certain proteins from degradation[9].

  • Caspases: Another family of cysteine proteases that are central to apoptosis but also have roles in other cellular processes[10][11]. While their cleavage specificity can be stringent, some caspases may be susceptible to inhibition by amino acid derivatives under certain conditions.

  • The Proteasome: The 26S proteasome is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. Some small peptide-like molecules can act as proteasome inhibitors[12]. By preventing the degradation of ubiquitinated proteins, one might stabilize certain protein complexes destined for turnover.

The benzyloxycarbonyl group provides a hydrophobic character to the molecule, which may facilitate its entry into the active sites of these proteases, which often have hydrophobic pockets to accommodate the side chains of their substrates.

The Role in Stabilizing Protein Complexes

By inhibiting these proteases, this compound can indirectly stabilize protein-protein interactions in two primary ways:

  • Preventing Direct Degradation: The most straightforward mechanism is the prevention of the bait or prey proteins from being cleaved and degraded. This is particularly crucial for proteins that are intrinsically unstable or have high turnover rates.

  • Preserving Post-Translational Modifications (PTMs): Proteolytic cleavage can remove PTMs that are essential for mediating protein-protein interactions. By keeping the proteins intact, this compound helps to preserve the PTM landscape required for complex formation.

The proposed mechanism is illustrated in the following diagram:

G cluster_0 Cell Lysis & Protease Release cluster_1 Scenario 1: No Inhibitor cluster_2 Scenario 2: With this compound Bait Bait Protein Complex Bait-Prey Complex Bait->Complex Prey Prey Protein Prey->Complex Protease Protease Degraded_Bait Degraded Bait No_CoIP Failed Co-IP Degraded_Bait->No_CoIP Degraded_Prey Degraded Prey Degraded_Prey->No_CoIP Protease_1 Protease Protease_1->Degraded_Bait Protease_1->Degraded_Prey Complex_1 Bait-Prey Complex Complex_1->Protease_1 Cleavage ZDL This compound Protease_2 Protease ZDL->Protease_2 Inhibition Inactive_Protease Inactive Protease Protease_2->Inactive_Protease Complex_2 Intact Bait-Prey Complex Successful_CoIP Successful Co-IP Complex_2->Successful_CoIP Isolation

Caption: Proposed mechanism of this compound in stabilizing protein complexes for Co-IP.

Physicochemical and Handling Properties

A summary of the key properties of this compound is provided in the table below. It is crucial to consider these properties when preparing stock solutions and designing experiments.

PropertyValue / InformationSource
Molecular Formula C₁₄H₁₉NO₄[13]
Molecular Weight 265.3 g/mol [13]
Appearance White to off-white solid[13]
Solubility Soluble in DMSO and ethanol. Limited solubility in aqueous buffers.[4]
Storage Store at 2-8°C. For long-term storage, desiccate.[13]
Stock Solution Prepare a high-concentration stock (e.g., 100 mM) in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.Best Practice

Experimental Protocols

The following protocols are designed to be a starting point for incorporating this compound into standard PPI workflows. It is imperative to empirically determine the optimal concentration of this compound for each specific biological system and antibody-antigen pair.

Determining the Optimal Working Concentration of this compound

Before proceeding with a Co-IP or pull-down experiment, it is essential to determine the effective concentration range for this compound. A typical starting range is 1-100 µM.

Protocol: Titration of this compound to Inhibit Proteolytic Activity

  • Prepare Cell Lysate: Lyse cells in a buffer appropriate for your protein of interest, but omit any other protease inhibitors. Keep the lysate on ice.

  • Aliquot Lysate: Distribute the lysate into several microcentrifuge tubes.

  • Add this compound: Add varying final concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the lysate aliquots from your DMSO stock. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5% (v/v).

  • Incubate: Incubate the lysates at 4°C for 1 hour, and also at room temperature for 15-30 minutes to simulate typical IP incubation conditions and challenge the stability of your protein.

  • Analyze by Western Blot: Run the treated lysates on an SDS-PAGE gel and perform a Western blot for your bait protein and a known unstable protein (if one is known in your system).

  • Evaluate: The optimal concentration of this compound is the lowest concentration that shows a clear stabilization of your protein of interest (i.e., a stronger band compared to the untreated control), without affecting the overall protein profile significantly.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol outlines the steps for a Co-IP experiment using this compound to preserve the interaction between a bait protein and its binding partners.

G start Start: Cell Culture lysis 1. Cell Lysis Add Lysis Buffer with This compound (Optimal Conc.) & other inhibitors. start->lysis preclear 2. Pre-clearing Lysate Incubate with control beads to reduce non-specific binding. lysis->preclear ip 3. Immunoprecipitation Incubate lysate with primary antibody against bait protein. preclear->ip capture 4. Complex Capture Add Protein A/G beads to bind antibody-antigen complex. ip->capture wash 5. Wash Steps Multiple washes to remove non-specifically bound proteins. capture->wash elute 6. Elution Elute protein complexes from beads. wash->elute analysis 7. Analysis SDS-PAGE, Western Blot, or Mass Spectrometry. elute->analysis

Caption: Workflow for Co-Immunoprecipitation using this compound.

Materials:

  • Cells expressing the protein of interest.

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40).

  • This compound stock solution (100 mM in DMSO).

  • Broad-spectrum protease and phosphatase inhibitor cocktails.

  • Primary antibody specific to the "bait" protein.

  • Isotype control antibody.

  • Protein A/G magnetic or agarose beads.

  • Wash Buffer (similar to lysis buffer, may have lower detergent concentration).

  • Elution Buffer (e.g., Glycine-HCl pH 2.5 or SDS-PAGE sample buffer).

Procedure:

  • Lysis Buffer Preparation: Immediately before use, supplement the Co-IP Lysis Buffer with a broad-spectrum protease inhibitor cocktail, a phosphatase inhibitor cocktail (if studying phosphorylation-dependent interactions), and the pre-determined optimal concentration of this compound[1][2][3][14].

  • Cell Lysis: Lyse cells according to standard procedures. Perform all steps at 4°C to minimize protease activity[2].

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C. Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Immunoprecipitation: Add the primary antibody (targeting the bait protein) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control antibody to a separate aliquot of lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer. This step is critical for removing non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads. For Western blot analysis, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. For mass spectrometry, use a non-denaturing elution buffer like a low pH glycine buffer.

  • Analysis: Analyze the eluates by Western blotting for the bait and expected prey proteins, or by mass spectrometry to identify novel interaction partners.

Essential Controls for Co-IP:

ControlPurposeExpected Outcome
Isotype Control IP To check for non-specific binding of proteins to the antibody.The prey protein should not be detected in the eluate.
Beads Only Control To check for non-specific binding of proteins to the beads.Neither bait nor prey proteins should be detected.
Input Lysate To confirm the presence of both bait and prey proteins in the starting material.Both bait and prey proteins should be detectable by Western blot.
Co-IP without this compound To assess the specific effect of this compound on the stability of the complex.A weaker or absent prey band may be observed if the complex is susceptible to proteolysis.

Concluding Remarks and Future Directions

This compound presents a valuable, targeted tool for the preservation of protein complexes during the investigation of protein-protein interactions. Its presumptive mechanism as a competitive inhibitor of leucine-specific proteases like calpains offers a rational basis for its inclusion in lysis buffers for Co-IP and pull-down experiments. By preventing the degradation of protein targets, this compound can enhance the reliability and depth of PPI studies.

Researchers are encouraged to perform the necessary validation experiments, such as concentration titrations and the inclusion of appropriate negative controls, to ensure the robust application of this reagent in their specific experimental systems. Future studies could involve formally identifying the specific proteases inhibited by this compound and exploring the utility of its individual D- and L-isomers in stabilizing protein complexes. Such work will further refine our understanding and application of this and similar compounds in the ever-expanding field of interactome research.

References

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Application Notes and Protocols for Creating Peptide Libraries with D-Amino Acid Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of D-amino acids into peptide libraries represents a pivotal strategy in modern drug discovery and development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and screening of peptide libraries featuring D-amino acid substitutions. By leveraging the inherent resistance of D-peptides to proteolytic degradation, these libraries offer a powerful tool for the discovery of highly stable and potent therapeutic peptide leads. This document delves into the scientific rationale, provides detailed, field-proven protocols for library synthesis and screening, and offers insights into the interpretation of results and troubleshooting common challenges.

Introduction: The Strategic Advantage of Chirality in Peptide Drug Discovery

Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by their susceptibility to rapid degradation by proteases in vivo.[1] A primary strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers.[2] This simple stereochemical inversion renders the peptide backbone unrecognizable to most endogenous proteases, significantly enhancing its serum stability and in vivo half-life.[2][3]

Beyond stability, the introduction of D-amino acids can have profound effects on the peptide's conformation and biological activity. While a complete substitution to an all-D-peptide (a retro-inverso isomer) can sometimes retain binding affinity to the target, partial D-amino acid substitutions, or "D-amino acid scanning," can lead to novel conformations with altered, and sometimes enhanced, receptor interactions.[3] This opens up a vast new chemical space for exploration in the quest for novel therapeutics.

This guide provides a detailed roadmap for harnessing the power of D-amino acid substitutions in peptide library development, from conceptual design to the identification of promising lead candidates.

Designing Peptide Libraries with D-Amino Acid Substitutions: Key Considerations

The design of a D-amino acid-substituted peptide library is a critical first step that will dictate the success of the subsequent screening campaign. Several factors must be carefully considered:

  • Substitution Strategy:

    • Full Substitution (Retro-Inverso): Synthesizing the complete D-enantiomer of a known L-peptide. This is often a starting point to achieve maximum proteolytic resistance while aiming to retain the original binding topology.

    • Alanine/D-Amino Acid Scanning: Systematically replacing each amino acid in a parent L-peptide sequence with its corresponding D-enantiomer or with D-alanine. This is a powerful tool for identifying key residues involved in receptor binding and for probing the stereochemical tolerance at each position.

    • Random Incorporation: Introducing D-amino acids at random positions within the peptide sequence to generate a highly diverse library of diastereomers.

    • Positional Scanning: Creating sub-libraries where each position is systematically substituted with a D-amino acid to identify optimal stereochemistry at specific locations.[4]

  • Library Type:

    • One-Bead-One-Compound (OBOC) Libraries: Synthesized using a split-and-pool methodology, where each bead in the library displays a unique peptide sequence.[5] This format is ideal for on-bead screening assays.

    • Spatially Addressable Libraries: Peptides are synthesized in a defined pattern on a solid support (e.g., a chip or membrane), allowing for the direct identification of hits based on their location.

  • Peptide Length and Composition: The length of the peptides in the library should be guided by the target of interest. Shorter peptides (5-15 amino acids) are often preferred for their ease of synthesis and favorable pharmacokinetic properties. The amino acid composition should be chosen to maximize diversity while considering potential synthesis challenges.

Synthesis of D-Amino Acid-Containing Peptide Libraries

Solid-phase peptide synthesis (SPPS) is the method of choice for constructing peptide libraries. The one-bead-one-compound (OBOC) approach using the split-and-pool method is a highly efficient way to generate vast chemical diversity.[6][7]

Workflow for OBOC Library Synthesis with D-Amino Acid Substitution:

G cluster_synthesis Peptide Library Synthesis Resin Start with solid support resin Split1 Split resin into N equal portions (N = number of amino acids per position) Resin->Split1 Couple1 Couple a unique L- or D-amino acid to each portion Split1->Couple1 Pool1 Pool and mix all resin portions Couple1->Pool1 Split2 Split resin again Pool1->Split2 Couple2 Couple the next set of L- or D-amino acids Split2->Couple2 Pool2 Pool and mix Couple2->Pool2 Repeat Repeat split-couple-pool cycles for all positions Pool2->Repeat Library Final One-Bead-One-Compound (OBOC) Library Repeat->Library

Sources

Application Notes & Protocols: A Guide to Solution-Phase Peptide Synthesis Featuring Z-DL-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS), often termed the "classical" approach, remains a cornerstone of peptide chemistry, particularly for large-scale production and the synthesis of shorter peptides and peptide fragments.[1][2] Unlike its solid-phase counterpart, where the growing peptide chain is anchored to a resin, solution-phase synthesis occurs entirely in a homogenous liquid medium.[3][4] This method offers distinct advantages, including the ability to purify and characterize intermediates at each step, leading to a highly controlled process and potentially purer final products.[5] Furthermore, solution-phase synthesis is highly scalable and can be more cost-effective for large quantities.[1]

This guide provides a detailed exploration of solution-phase peptide synthesis, centered around the use of N-benzyloxycarbonyl-DL-leucine (Z-DL-Leu-OH) as a model starting material. The benzyloxycarbonyl (Z or Cbz) group is a well-established, robust α-amino protecting group, valued for its stability and its resistance to racemization during activation.[6][7] We will delve into the strategic considerations behind protecting group selection, the mechanics of peptide bond formation, and provide detailed, step-by-step protocols for the synthesis of a model dipeptide.

PART 1: Foundational Principles and Strategic Considerations

The Logic of Protecting Groups: Orchestrating Reactivity

The synthesis of a peptide with a defined sequence necessitates the strategic use of protecting groups to prevent unwanted side reactions.[2] The core principle is to temporarily block reactive functional groups on the amino acid backbone and side chains, allowing for the selective formation of the desired peptide bond.

  • α-Amino Protection: The N-terminus of the incoming amino acid must be protected to prevent self-polymerization. The Z-group, introduced by Bergmann and Zervas, is a classic example.[6][8] It is stable under a variety of conditions but can be cleanly removed by catalytic hydrogenation (e.g., H₂/Pd) or under certain acidic conditions (e.g., HBr/AcOH).[6]

  • α-Carboxyl Protection: The C-terminus of the second amino acid is often protected, typically as an ester (e.g., methyl or benzyl ester), to prevent it from reacting with the activated carboxyl group of the first amino acid.[9] These esters are readily removed by mild hydrolysis.[9]

  • Side-Chain Protection: For amino acids with reactive side chains (e.g., Lysine, Aspartic Acid, Serine), orthogonal protecting groups are employed. These groups must remain intact during the deprotection of the α-amino group and are typically removed in the final step of the synthesis.[10]

Diagram 1: The Role of Protecting Groups in Dipeptide Synthesis

G cluster_0 Reactant 1: N-Protected Amino Acid cluster_1 Reactant 2: C-Protected Amino Acid cluster_2 Coupling Reagent cluster_3 Protected Dipeptide A This compound D Z-DL-Leu-Gly-OMe A->D Activated Carboxyl Group B H-Gly-OMe B->D Nucleophilic Attack by Amino Group C DCC/EDC C->D Facilitates Amide Bond Formation

Caption: Strategic protection of termini enables specific peptide bond formation.

The Engine of Synthesis: Peptide Coupling Reagents

The formation of a peptide bond—an amide linkage—is a condensation reaction that is not thermodynamically favorable on its own.[11] Coupling reagents are essential to activate the carboxylic acid group of the N-protected amino acid, converting it into a more reactive species that is susceptible to nucleophilic attack by the free amino group of the C-protected amino acid.[11][12]

Carbodiimides: The Workhorses of Peptide Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most widely used coupling reagents.[13][14]

The mechanism of carbodiimide-mediated coupling involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[15] This intermediate can then follow one of several pathways:

  • Direct Aminolysis: The desired reaction, where the amino group of the second amino acid attacks the O-acylisourea to form the peptide bond and a urea byproduct.[15]

  • Symmetric Anhydride Formation: The O-acylisourea can react with a second molecule of the carboxylic acid to form a symmetric anhydride, which then reacts with the amine.[15]

  • N-Acylurea Formation: A non-productive side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[15]

To suppress the formation of N-acylurea and minimize racemization, additives like 1-hydroxybenzotriazole (HOBt) are often included.[13][16] HOBt reacts with the O-acylisourea to form a more stable active ester, which then reacts with the amine component.[16]

Diagram 2: Carbodiimide-Mediated Peptide Coupling Mechanism

G Z_Leu_OH This compound O_Acylisourea O-Acylisourea Intermediate Z_Leu_OH->O_Acylisourea + DCC DCC DCC N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Undesired) Peptide Z-DL-Leu-Gly-OMe O_Acylisourea->Peptide + H-Gly-OMe H_Gly_OMe H-Gly-OMe DCU Dicyclohexylurea (DCU) Peptide->DCU Byproduct

Caption: The reaction pathway of DCC-mediated peptide bond formation.

PART 2: Experimental Protocols

This section provides detailed protocols for the synthesis of the dipeptide Z-DL-Leucyl-Glycine methyl ester (Z-DL-Leu-Gly-OMe) and its subsequent deprotection.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Glycine methyl ester hydrochloride≥99%Acros Organics
N,N'-Dicyclohexylcarbodiimide (DCC)99%Alfa Aesar
N-Methylmorpholine (NMM)≥99%Fisher Scientific
Chloroform (CHCl₃)AnhydrousMajor Supplier
5% Sodium Bicarbonate (NaHCO₃)ACS GradeMajor Supplier
Saturated Sodium Chloride (NaCl)ACS GradeMajor Supplier
Palladium on Carbon (Pd/C)10%Major Supplier
Methanol (MeOH)ACS GradeMajor Supplier
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Major Supplier
Protocol 1: Synthesis of Z-DL-Leu-Gly-OMe

This protocol details the coupling of this compound with glycine methyl ester using DCC as the coupling agent.[17]

Step-by-Step Procedure:

  • Preparation of Glycine Methyl Ester Free Base:

    • In a 100 mL round-bottom flask, dissolve glycine methyl ester hydrochloride (1.26 g, 10 mmol) in chloroform (20 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-methylmorpholine (NMM) (1.1 mL, 10 mmol) dropwise with stirring. The formation of NMM-hydrochloride precipitate may be observed.

    • Stir the mixture for 15 minutes at 0 °C.

  • Coupling Reaction:

    • In a separate 250 mL flask, dissolve this compound (2.65 g, 10 mmol) in chloroform (20 mL).

    • Add the prepared glycine methyl ester free base solution from step 1 to the this compound solution.

    • Add a solution of DCC (2.06 g, 10 mmol) in chloroform (10 mL) to the reaction mixture with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 24-36 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.[15]

    • Wash the residue with a small amount of chloroform (10-15 mL) and combine the filtrates.[17]

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 30 mL) and saturated sodium chloride solution (1 x 30 mL).[17]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • The crude Z-DL-Leu-Gly-OMe can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection of the Z-Group (Catalytic Hydrogenation)

This protocol describes the removal of the benzyloxycarbonyl (Z) group to yield the free dipeptide.[6]

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve the purified Z-DL-Leu-Gly-OMe (from Protocol 1) in methanol.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the peptide).

    • The reaction vessel should be equipped with a magnetic stirrer and a means to introduce hydrogen gas (e.g., a balloon or a hydrogenation apparatus).

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol to ensure complete recovery of the product.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected dipeptide, DL-Leu-Gly-OMe.

PART 3: Characterization and Troubleshooting

Analytical Techniques for Peptide Characterization

Ensuring the identity and purity of the synthesized peptide is critical. A combination of analytical techniques should be employed:[18][19]

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To assess the purity of the peptide and identify any impurities.[20][21]
Mass Spectrometry (MS) To confirm the molecular weight of the peptide, thereby verifying its identity.[19][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural information and confirm the sequence and stereochemistry.[18]
Amino Acid Analysis (AAA) To determine the amino acid composition and quantify the peptide content.[22]
Troubleshooting Common Issues in Solution-Phase Synthesis
ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Yield Incomplete activation of the carboxylic acid; Steric hindrance; Aggregation of the growing peptide chain.[23]Use a more potent coupling reagent (e.g., HBTU, HATU); Increase coupling time or perform a "double coupling"; Use aggregation-disrupting solvents.[23][24]
Presence of Deletion Sequences Incomplete coupling reaction.Ensure the use of excess activated amino acid; Confirm completion of the coupling step with a ninhydrin test before proceeding.[23]
Poor Solubility of Intermediates The growing peptide chain becomes insoluble in the reaction solvent.[25][26]Use more polar or specialized solvents like DMF, NMP, or mixtures containing hexafluoroisopropanol; Perform the synthesis at a higher temperature.[26][27]
Racemization Over-activation of the carboxyl group; Presence of excess base.[16]Use coupling additives like HOBt; Use a weaker base like NMM instead of stronger bases.[16][28]

Conclusion

Solution-phase peptide synthesis, exemplified here by the synthesis of a dipeptide using this compound, remains a powerful and versatile technique. Its advantages in scalability and the ability to purify intermediates make it an indispensable tool for both academic research and industrial production. A thorough understanding of protecting group strategy, coupling reagent mechanisms, and purification techniques, as outlined in this guide, is paramount to achieving successful and high-purity peptide synthesis.

References

  • Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Benchchem. (n.d.). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
  • Authoritative Source. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • International Journal of Science and Research Archive. (2025, February 24).
  • ResolveMass Laboratories Inc. (2025, July 22).
  • ResearchGate. (2025, February 26).
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  • Benchchem. (n.d.). Technical Support Center: Purification Strategies for Peptides Containing Z-Glu-OBzl.
  • Nordsci. (2025, October 3). Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons.
  • Smolecule. (n.d.). Buy Z-Gly-D-leu-OH | 57818-73-2.
  • Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
  • JPT. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Trh-Gly Solid-Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). Z-D-Leu-OH DCHA - (CAS 7662-58-0).
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • ResearchGate. (n.d.).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Thermo Fisher Scientific - US. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Google Patents. (n.d.). WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Aapptec. (n.d.).
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • PNAS. (n.d.). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique.
  • Authoritative Source. (n.d.). Synthesis of Peptides.
  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
  • ACS Combinatorial Science. (2020, October 19).
  • University of Calgary. (n.d.). Ch27 : Peptide synthesis.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Google Patents. (n.d.).
  • MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Reddit. (2024, April 20).
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (2025, August 6). Synthesis of Peptides by Solution Methods.
  • ResearchGate. (2025, August 9). Synthesis of Gly-ψ[(Z)CF CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic.
  • NIH. (2024, August 26). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors.
  • NIH. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
  • Authoritative Source. (2025, August 6). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
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Application Note: A Multi-faceted Approach to the Analytical Characterization of Peptides Incorporating Z-DL-Leucine-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids, such as Z-DL-Leucine-OH, into peptide structures is a pivotal strategy in modern drug discovery and peptide chemistry, offering enhanced stability, conformational constraint, and novel biological activities. The benzyloxycarbonyl (Z) protecting group and the racemic nature of DL-leucine introduce unique analytical challenges that necessitate a comprehensive and multi-technique approach for unambiguous characterization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the thorough characterization of peptides containing Z-DL-Leu-OH. We will delve into the causality behind experimental choices and present self-validating protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction: The Analytical Imperative for Modified Peptides

Peptides are a significant class of therapeutics, and their quality is rigorously evaluated through a series of analytical tests.[1] The introduction of non-proteinogenic amino acids and protecting groups, while advantageous for therapeutic design, complicates their analytical characterization. Z-DL-Leucine-OH, a derivative of the essential amino acid leucine, presents a dual analytical challenge: the presence of the bulky, hydrophobic Z-group and the chirality of the DL-racemic mixture.

The Z-group, or benzyloxycarbonyl group, is a common N-terminal protecting group in peptide synthesis.[2][3] Its presence influences the peptide's overall hydrophobicity and can impact ionization efficiency in mass spectrometry and introduce characteristic signals in spectroscopic analyses. The DL-racemic mixture of leucine necessitates chiral separation methods to resolve and quantify the individual stereoisomers, a critical aspect as the biological activity of peptides is often stereospecific.

A robust analytical workflow is therefore not merely a quality control checkpoint but a fundamental component of the research and development process, ensuring the structural integrity, purity, and stereochemical composition of the synthesized peptide. This guide outlines a logical and comprehensive workflow for the characterization of these complex molecules.

The Characterization Workflow: An Integrated Approach

A holistic understanding of a peptide containing this compound requires the integration of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined application ensures a thorough and reliable characterization.

Peptide Characterization Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting synthesis Crude Peptide containing This compound purification Reversed-Phase HPLC synthesis->purification Crude Product hplc Purity & Stereoisomer Analysis (RP-HPLC & Chiral HPLC) purification->hplc Purified Fractions ms Molecular Weight & Sequence (Mass Spectrometry) purification->ms Purified Fractions nmr Structural Confirmation (NMR Spectroscopy) purification->nmr Purified Fractions ftir Functional Group Analysis (FTIR Spectroscopy) purification->ftir Purified Fractions data Integrated Data Analysis & Final Report hplc->data ms->data nmr->data ftir->data

Caption: Integrated workflow for the characterization of peptides containing this compound.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthetic peptides and for separating stereoisomers.[4][5][6] For peptides containing this compound, a two-pronged HPLC strategy is essential: reversed-phase HPLC for purity determination and chiral HPLC for stereoisomer resolution.

Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

RP-HPLC separates molecules based on their hydrophobicity.[7] The presence of the Z-group significantly increases the hydrophobicity of the peptide, leading to longer retention times on C8 or C18 columns compared to its unprotected counterpart.

Protocol 3.1: RP-HPLC Purity Assessment

  • Column: C18 reversed-phase column (e.g., Zorbax 300SB-C18, 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the peptide's retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 254 nm. The peptide bond absorbs at 214 nm, while the phenyl ring of the Z-group provides a strong signal at 254 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A or a suitable solvent like DMSO at a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[9]

  • Data Analysis: Integrate the peak areas to determine the purity of the peptide. The main peak should be well-resolved from any impurity peaks.

Parameter Typical Value Rationale
Column Chemistry C18 or C8Provides good retention for hydrophobic Z-protected peptides.
Mobile Phase Modifier 0.1% TFAActs as an ion-pairing agent to improve peak shape and resolution.
Wavelengths 214 nm & 254 nm214 nm for the peptide backbone and 254 nm for the Z-group's aromatic ring.
Chiral HPLC for Stereoisomer Resolution

The presence of DL-leucine necessitates a chiral separation method to distinguish between diastereomeric peptides (e.g., a peptide containing Z-L-Leu from one containing Z-D-Leu). Chiral HPLC columns with a chiral stationary phase (CSP) are employed for this purpose.[10][11][12]

Protocol 3.2: Chiral HPLC Separation

  • Column: A Pirkle-concept or ligand-exchange chiral column is often suitable. For example, a Chirex 3126 (D)-penicillamine based column can be effective for underivatized amino acids and their derivatives.[13]

  • Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium acetate), methanol, and acetonitrile. The exact ratio needs to be optimized for the specific peptide. A starting point could be 50:5:45 (v/v/v) ammonium acetate:methanol:acetonitrile.[11]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV absorbance at 230 nm or 254 nm.

  • Sample Preparation: As described in Protocol 3.1.

  • Data Analysis: The chromatogram should show two well-resolved peaks corresponding to the two diastereomers. The relative peak areas can be used to determine the enantiomeric excess (ee) or diastereomeric ratio.

Mass Spectrometry (MS): Molecular Weight Confirmation and Sequence Verification

Mass spectrometry is a powerful technique for determining the molecular weight of a peptide and confirming its amino acid sequence.[1][14] Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides, as it minimizes fragmentation and primarily produces protonated molecular ions ([M+H]+).[15]

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the peptide.

Protocol 4.1: HRMS Analysis

  • Instrument: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Infusion: The purified peptide solution (typically 10-100 µM in 50% acetonitrile/water with 0.1% formic acid) is infused directly into the mass spectrometer.

  • Mass Range: Scan a mass range that includes the expected m/z of the protonated peptide. For a peptide containing this compound, the expected monoisotopic mass can be calculated, and the observed mass should be within a few ppm of this value.

  • Data Analysis: The resulting spectrum will show a peak corresponding to the [M+H]+ ion. The high mass accuracy allows for the confirmation of the molecular formula.

Table of Expected Masses:

Component Monoisotopic Mass (Da)
Z-group (C8H7O2)135.0446
Leucine (C6H11NO)113.0841
Z-Leu-OH (C14H19NO4) 265.1314

Note: This table shows the mass of the Z-Leu-OH building block. The final peptide's mass will be the sum of its constituent amino acid residues, the Z-group, and a terminal water molecule, minus the mass of water for each peptide bond formed.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Tandem mass spectrometry (MS/MS) is used to fragment the peptide and generate a fragmentation pattern that can be used to confirm the amino acid sequence.[16]

Protocol 4.2: MS/MS Sequencing

  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole, ion trap, Q-TOF).

  • Method: The [M+H]+ ion of the peptide is isolated in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell.

  • Collision Gas: Argon or nitrogen.

  • Data Acquisition: The resulting fragment ions are analyzed in the second mass analyzer.

  • Data Analysis: The fragmentation pattern will consist of a series of b- and y-ions, which correspond to fragments containing the N-terminus and C-terminus, respectively. The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue, allowing for the sequence to be read. The Z-group will be part of the first b-ion. The presence of leucine can be confirmed, although CID alone typically cannot differentiate between leucine and isoleucine.[17]

MSMS Fragmentation cluster_peptide cluster_bions b-ions cluster_yions y-ions Z Z- AA1 NH-CH(R1)-CO- Z->AA1 b1 b1 Z->b1 Leu NH-CH(Leu)-CO- AA1->Leu b2 b2 AA1->b2 y3 y3 AA1->y3 AA3 NH-CH(R3)-COOH Leu->AA3 b3 b3 Leu->b3 y2 y2 Leu->y2 y1 y1 AA3->y1

Caption: Schematic of b- and y-ion fragmentation in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural characterization of molecules in solution.[1][4] For peptides containing this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are invaluable.

¹H NMR Spectroscopy

¹H NMR provides information about the chemical environment of each proton in the molecule.

Protocol 5.1: ¹H NMR Spectroscopy

  • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for peptides as it can solubilize a wider range and helps in observing amide protons.

  • Concentration: 5-10 mg of the peptide in 0.5-0.7 mL of solvent.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard 1D ¹H spectrum.

  • Data Analysis: Identify the characteristic signals for the Z-group (aromatic protons around 7.3 ppm and the benzylic CH₂ protons around 5.1 ppm), the amide protons (typically between 7 and 9 ppm), the α-protons of the amino acids, and the side-chain protons of leucine (isobutyl group signals typically below 2 ppm).[18][19][20]

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the peptide.

Protocol 5.2: ¹³C NMR Spectroscopy

  • Instrument and Sample: Same as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Data Analysis: Identify the carbonyl carbons of the peptide bonds and the Z-group (around 170-175 ppm and ~156 ppm, respectively), the aromatic carbons of the Z-group (around 127-137 ppm), the benzylic carbon (~67 ppm), and the aliphatic carbons of the leucine side chain.[18]

Table of Characteristic NMR Chemical Shifts (in DMSO-d₆):

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Z-group (aromatic)~7.3 (m, 5H)~127-137
Z-group (CH₂)~5.1 (s, 2H)~67
Z-group (C=O)-~156
Leucine α-H~4.0-4.3 (m, 1H)~51-53
Leucine β-CH₂~1.4-1.7 (m, 2H)~40
Leucine γ-CH~1.6 (m, 1H)~24
Leucine δ-CH₃~0.8-0.9 (d, 6H)~21-23
Peptide Amide NH~7.5-8.5 (d, 1H)-
Peptide Carbonyl C=O-~170-174

Note: These are approximate chemical shift ranges and can vary depending on the peptide sequence and conformation.

2D NMR Spectroscopy

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity of protons and carbons, respectively, providing unambiguous assignment of all signals and confirming the peptide's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[21] It is particularly useful for confirming the presence of the Z-group and the peptide amide bonds.

Protocol 6.1: FTIR Spectroscopy

  • Sample Preparation: The peptide can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film cast from a volatile solvent.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands.

Table of Characteristic FTIR Absorption Bands:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (amide)Stretching3300-3500
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=O (urethane of Z-group)Stretching~1690-1710
C=O (amide I)Stretching~1630-1680[22]
N-H (amide II)Bending~1510-1550
C=C (aromatic)Stretching~1450-1600

The presence of a strong carbonyl absorption around 1700 cm⁻¹ is a clear indication of the urethane linkage in the Z-group, distinguishing it from the amide carbonyls of the peptide backbone.

Conclusion: A Triad of Trustworthiness in Peptide Analysis

The analytical characterization of peptides containing this compound is a complex but manageable task when a systematic and multi-technique approach is employed. The protocols and insights provided in this application note are designed to establish a self-validating system where the results from each technique corroborate the others, leading to a high degree of confidence in the final structural assignment. By combining the separation power of HPLC, the mass accuracy and sequencing capabilities of mass spectrometry, the detailed structural information from NMR, and the functional group confirmation from FTIR, researchers can ensure the scientific integrity of their work and accelerate the development of novel peptide-based therapeutics.

References

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Application Note: Z-DL-Leu-OH in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Inhibitory Potential of Z-DL-Leu-OH

Z-DL-Leucine-OH (N-Benzyloxycarbonyl-DL-leucine) is a synthetic amino acid derivative characterized by a leucine backbone, a racemic mixture of D and L stereoisomers, and an N-terminal benzyloxycarbonyl (Z) protecting group. While traditionally utilized in peptide synthesis, the structural features of this compound present a compelling case for its exploration as a modulator of enzymatic activity, particularly in the realm of protease inhibition.

Proteases, enzymes that catalyze the breakdown of proteins, are integral to a multitude of physiological processes and are implicated in numerous pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders. The development of specific and potent protease inhibitors is, therefore, a cornerstone of modern drug discovery. Leucine residues are frequently found in the recognition sequences of various protease substrates, suggesting that leucine analogs could act as competitive inhibitors. Notably, proteases such as calpains and caspases exhibit a preference for hydrophobic amino acids like leucine at specific positions in their substrate binding pockets.[1][2] The benzyloxycarbonyl group of this compound, while serving as a protecting group in synthesis, may also facilitate binding to the active site of target enzymes through hydrophobic and aromatic interactions, potentially enhancing its inhibitory potency.

This application note provides a comprehensive guide for investigating the inhibitory effects of this compound against two major classes of cysteine proteases: calpains and caspases . We present the scientific rationale, detailed experimental protocols for in vitro fluorometric assays, and guidelines for data analysis and interpretation. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound and similar N-protected amino acid derivatives.

Hypothesized Mechanism of Action

It is hypothesized that this compound may act as a competitive inhibitor of proteases that recognize and cleave peptide bonds adjacent to leucine residues. The mechanism of inhibition is likely multifaceted:

  • Active Site Occupancy: The leucine side chain of this compound is expected to bind to the S-pockets of the protease's active site that accommodate hydrophobic residues. For instance, calpains often prefer small hydrophobic residues at the P2 position of their substrates.[3]

  • Role of the Z-Group: The N-terminal benzyloxycarbonyl group can form hydrophobic and pi-stacking interactions with residues in the active site cleft, potentially stabilizing the enzyme-inhibitor complex and contributing to the overall inhibitory potency. Such protecting groups can play a crucial role in the efficacy of peptide-based drugs.[4]

  • Stereospecificity: Due to the chiral nature of enzyme active sites, it is anticipated that the D- and L-isomers of this compound will exhibit different inhibitory activities. The L-isomer may be a more potent inhibitor of proteases that naturally process L-amino acids, while the D-isomer could confer resistance to degradation or interact differently with the enzyme.

The following diagram illustrates the proposed competitive inhibition mechanism.

G cluster_0 Enzyme Active Site cluster_1 Inhibition Pathway Enzyme Protease Product Cleavage Products Enzyme->Product Catalysis Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor Substrate Natural Substrate (with Leucine) Substrate->Enzyme Binding Inhibitor This compound Inhibitor->Enzyme Competitive Binding

Caption: Hypothetical competitive inhibition of a protease by this compound.

Experimental Protocols: Screening for Inhibitory Activity

The following protocols describe fluorometric assays to determine the inhibitory potential of this compound against calpain and caspase-3. These assays are based on the enzymatic cleavage of a specific fluorogenic substrate, resulting in the release of a fluorescent molecule that can be quantified.

I. General Reagent Preparation
  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). The solubility of leucine derivatives is generally good in DMSO.[5] Store at -20°C. Subsequent dilutions should be made in the respective assay buffers.

  • Assay Buffers: Prepare fresh assay buffers for each experiment to ensure optimal enzyme activity.

II. Calpain Inhibition Assay

Calpains are calcium-dependent cysteine proteases.[3] This protocol is adapted for a 96-well plate format.

A. Materials and Reagents

  • Purified human calpain-1 or calpain-2

  • Fluorogenic Calpain Substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)

  • Calpain Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 M KCl, 10 mM CaCl₂, 1 mM DTT

  • This compound

  • Calpain Inhibitor (Positive Control): Calpeptin or ALLN

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

B. Experimental Workflow

G start Start prep_reagents Prepare Reagents (Buffer, this compound dilutions) start->prep_reagents add_inhibitor Add this compound, Controls, and Enzyme to Plate prep_reagents->add_inhibitor pre_incubate Pre-incubate at 37°C for 10 min add_inhibitor->pre_incubate add_substrate Add Fluorogenic Substrate (Suc-LLVY-AMC) pre_incubate->add_substrate incubate_read Incubate at 37°C (Protected from light) add_substrate->incubate_read read_fluorescence Read Fluorescence (kinetic or endpoint) incubate_read->read_fluorescence analyze Analyze Data (Calculate % Inhibition, IC50) read_fluorescence->analyze end End analyze->end

Caption: Workflow for the calpain inhibition assay.

C. Step-by-Step Protocol

  • Prepare this compound dilutions: Perform serial dilutions of the 100 mM this compound stock solution in Calpain Assay Buffer to obtain a range of concentrations (e.g., 10 mM to 1 µM).

  • Set up the assay plate: In a 96-well black microplate, add the following to each well:

    • Blank (No Enzyme): 80 µL Assay Buffer + 10 µL DMSO + 10 µL Substrate

    • Negative Control (No Inhibitor): 70 µL Assay Buffer + 10 µL DMSO + 10 µL Enzyme

    • Positive Control Inhibitor: 70 µL Assay Buffer + 10 µL Positive Control Inhibitor + 10 µL Enzyme

    • Test Wells (this compound): 70 µL Assay Buffer + 10 µL this compound dilution + 10 µL Enzyme

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction: Add 10 µL of the calpain substrate solution (final concentration, e.g., 20 µM) to all wells except the blank.

  • Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C. Protect the plate from light.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Negative Control)] x 100

    • Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

III. Caspase-3 Inhibition Assay

Caspases are a family of cysteine proteases that play essential roles in apoptosis and inflammation.[6] Caspase-3 is a key executioner caspase in apoptosis.

A. Materials and Reagents

  • Active recombinant human caspase-3

  • Fluorogenic Caspase-3 Substrate: Ac-DEVD-AFC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin)

  • Caspase Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT

  • This compound

  • Caspase-3 Inhibitor (Positive Control): Ac-DEVD-CHO

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

B. Experimental Workflow

G start Start prep_reagents Prepare Reagents (Buffer, this compound dilutions) start->prep_reagents add_inhibitor Add this compound, Controls, and Assay Buffer to Plate prep_reagents->add_inhibitor add_enzyme Add Caspase-3 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate (Ac-DEVD-AFC) pre_incubate->add_substrate incubate_read Incubate at 37°C for 1-2 hours (Protected from light) add_substrate->incubate_read read_fluorescence Read Fluorescence (endpoint) incubate_read->read_fluorescence analyze Analyze Data (Calculate % Inhibition, IC50) end End analyze->end

Caption: Workflow for the caspase-3 inhibition assay.

C. Step-by-Step Protocol

  • Prepare this compound dilutions: Perform serial dilutions of the 100 mM this compound stock solution in Caspase Assay Buffer to obtain a range of concentrations.

  • Set up the assay plate: In a 96-well black microplate, add the following to each well:

    • Blank (No Enzyme): 80 µL Assay Buffer + 10 µL DMSO + 10 µL Substrate

    • Negative Control (No Inhibitor): 70 µL Assay Buffer + 10 µL DMSO + 10 µL Enzyme

    • Positive Control Inhibitor: 70 µL Assay Buffer + 10 µL Positive Control Inhibitor + 10 µL Enzyme

    • Test Wells (this compound): 70 µL Assay Buffer + 10 µL this compound dilution + 10 µL Enzyme

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction: Add 10 µL of the caspase-3 substrate solution (final concentration, e.g., 50 µM) to all wells.[7]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Endpoint Measurement: Read the fluorescence intensity in a fluorometric plate reader.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Fluorescence with Inhibitor / Fluorescence of Negative Control)] x 100

    • Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Data Presentation and Interpretation

The results of the enzyme inhibition assays should be presented in a clear and concise manner. A tabular format is recommended for summarizing the key findings.

Table 1: Summary of Inhibitory Activity of this compound

Target EnzymeFluorogenic SubstratePositive Control InhibitorThis compound IC50 (µM)
Calpain-1Suc-LLVY-AMCCalpeptinTo be determined
Caspase-3Ac-DEVD-AFCAc-DEVD-CHOTo be determined

A dose-response curve should be generated to visualize the relationship between the concentration of this compound and the percentage of enzyme inhibition. This allows for an accurate determination of the IC50 value.

Conclusion and Future Directions

This application note provides a framework for the initial investigation of this compound as a potential enzyme inhibitor. The presented protocols for calpain and caspase-3 inhibition assays offer a starting point for screening its activity. Should this compound demonstrate significant inhibitory potential, further studies would be warranted to:

  • Determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic studies with varying substrate concentrations.

  • Evaluate the stereoselectivity of inhibition by testing the pure D- and L-isomers of Z-Leu-OH.

  • Assess the selectivity of this compound by screening it against a broader panel of proteases.

  • Investigate its efficacy in cell-based assays to determine its cell permeability and ability to inhibit target enzymes in a cellular context.

The exploration of simple, synthetically accessible molecules like this compound as enzyme inhibitors holds promise for the development of novel therapeutic agents. The methodologies outlined herein provide a robust foundation for such investigations.

References

  • Tompa, P., Buzder-Lantos, P., Tantos, A., Farkas, A., Szilagyi, A., Banoczi, Z., Hudecz, F., & Friedrich, P. (2004). On the substrate specificity of calpain. Journal of Biological Chemistry, 279(20), 20775-20785.
  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316.
  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750.
  • Goll, D. E., Thompson, V. F., Li, H., Wei, W., & Cong, J. (2003). The calpain system. Physiological reviews, 83(3), 731-801.
  • Walsh, J. L., Smith, C., & Wilkinson, M. C. (2011). Caspase-1 and the inflammasome: a two-step mechanism for IL-1β secretion. Current opinion in immunology, 23(1), 51-55.
  • BioVision Incorporated. (n.d.). Caspase-3 Fluorometric Assay Kit.
  • Cohen, G. M. (1997). Caspases: the executioners of apoptosis. Biochemical Journal, 326(1), 1-16.
  • BioVision Incorporated. (2016). Caspase-3 Fluorometric Substrate, DEVD-AFC.
  • Peptide Institute, Inc. (n.d.). Z-Leu-Leu-Leu-H (aldehyde).
  • WPI. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

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studying the effect of D-leucine on peptide conformation.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Studying the Effect of D-Leucine on Peptide Conformation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of D-Leucine in Peptide Drug Design

In the realm of peptide therapeutics, the precise control over three-dimensional conformation is paramount to achieving desired biological activity and metabolic stability. While nature predominantly utilizes L-amino acids, the strategic incorporation of their D-enantiomers, such as D-leucine, offers a powerful tool to modulate peptide structure and function. The substitution of an L-amino acid with its D-counterpart introduces a localized change in stereochemistry that can have profound, and often predictable, effects on the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns or helices, or the disruption of undesirable aggregation-prone conformations.[1][2]

D-amino acid incorporation is a well-established strategy to enhance peptide resistance to proteolytic degradation, thereby increasing their in vivo half-life.[3][4][5] The unique stereochemistry of D-amino acids is not recognized by most endogenous proteases, which are stereospecific for L-amino acid substrates.[4][5] Beyond this "proteolytic shield," the introduction of D-leucine can be used to fine-tune the conformational landscape of a peptide, influencing its binding affinity to biological targets and its overall therapeutic efficacy.[6][7]

This application note provides a comprehensive guide for researchers on the methodologies used to study the conformational changes induced by D-leucine substitution in peptides. We will delve into the theoretical underpinnings and provide detailed protocols for key analytical techniques, including Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational approaches like Molecular Dynamics (MD) simulations.

The Conformational Impact of D-Leucine Incorporation

The substitution of an L-leucine with a D-leucine residue can induce significant local and global changes in peptide conformation. The altered stereochemistry at the α-carbon of D-leucine restricts the allowable Ramachandran angles (φ and ψ) for the peptide backbone in a way that is distinct from its L-counterpart. This can lead to:

  • Induction of β-turns: D-amino acids are frequently found in β-turns, which are crucial for the folding and stability of many peptides and proteins. The specific placement of a D-leucine can promote the formation of a particular type of β-turn, thereby influencing the overall peptide topology.

  • Modulation of Helical Structures: While a single D-amino acid substitution within an α-helix is generally disruptive, strategic placement can induce kinks or stabilize alternative helical forms.[1][2] For instance, the introduction of a D-leucine can sometimes favor the formation of a left-handed helix over the more common right-handed α-helix.[8]

  • Disruption of β-sheet Formation: In peptides prone to aggregation via β-sheet formation, the introduction of a D-leucine can act as a "β-breaker," disrupting the hydrogen bonding patterns necessary for sheet extension.[1][2] This is particularly relevant in the design of non-aggregating peptide therapeutics.

The following sections provide detailed protocols to experimentally and computationally investigate these conformational effects.

Experimental Workflow for Conformational Analysis

A multi-faceted approach is essential for a thorough understanding of the conformational changes induced by D-leucine. A typical workflow would involve initial screening of secondary structure by Circular Dichroism, followed by high-resolution 3D structure determination using Nuclear Magnetic Resonance, and complemented by computational modeling to understand the dynamic behavior of the peptide.

G cluster_0 Peptide Design & Synthesis cluster_1 Conformational Analysis cluster_2 Data Integration & Interpretation Peptide Synthesis Peptide Synthesis Peptide Purification (HPLC) Peptide Purification (HPLC) Peptide Synthesis->Peptide Purification (HPLC) Mass Spectrometry Verification Mass Spectrometry Verification Peptide Purification (HPLC)->Mass Spectrometry Verification Circular Dichroism (CD) Circular Dichroism (CD) Mass Spectrometry Verification->Circular Dichroism (CD) Secondary Structure Molecular Dynamics (MD) Molecular Dynamics (MD) Mass Spectrometry Verification->Molecular Dynamics (MD) In Silico Dynamics NMR Spectroscopy NMR Spectroscopy Circular Dichroism (CD)->NMR Spectroscopy High-Resolution Structure Structural Model Structural Model NMR Spectroscopy->Structural Model Molecular Dynamics (MD)->Structural Model Structure-Activity Relationship Structure-Activity Relationship Structural Model->Structure-Activity Relationship

Caption: Experimental workflow for analyzing D-leucine's effect on peptide conformation.

Protocol 1: Secondary Structure Analysis using Circular Dichroism (CD) Spectroscopy

Circular Dichroism is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution.[9][10][11] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different secondary structural elements.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical as it can influence peptide conformation. A non-interacting solvent like a phosphate buffer at physiological pH is often a good starting point. For peptides with low aqueous solubility or to induce secondary structure, co-solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be used. TFE is known to promote helical structures.

  • Peptide Concentration: The concentration must be carefully determined to ensure a good signal-to-noise ratio without causing aggregation.[12][13]

  • Wavelength Range: The far-UV region (190-250 nm) is where the peptide backbone absorbs and provides information about secondary structure.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized L- and D-leucine containing peptides in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).[9]

    • Determine the precise peptide concentration using a reliable method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis. Accurate concentration determination is crucial for calculating mean residue ellipticity.[10][12]

    • Prepare a series of peptide concentrations (e.g., 10 µM, 50 µM, 100 µM) to check for concentration-dependent conformational changes or aggregation.

  • Instrument Setup:

    • Turn on the CD spectrometer and the nitrogen purge gas at least 30 minutes before use to ensure a stable environment.[9]

    • Set the instrument parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Accumulations: 3-5 (to improve signal-to-noise)

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in the same cuvette that will be used for the peptide samples.

    • Record the CD spectrum for each peptide sample.

    • If studying the effect of TFE, prepare samples with increasing concentrations of TFE (e.g., 10%, 20%, 50%) and record the spectra.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from each peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation:

      • MRE = (θ * 100) / (c * n * l)

      • Where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

    • Analyze the MRE spectra to estimate the secondary structure content using deconvolution software (e.g., K2D2, BeStSel).

Data Presentation:

Peptide VariantSecondary Structure Content (%)
α-helix
L-Leu Peptide (in buffer)10
D-Leu Peptide (in buffer)5
L-Leu Peptide (in 50% TFE)60
D-Leu Peptide (in 50% TFE)45

Note: The data in this table is illustrative and will vary depending on the specific peptide sequence.

Protocol 2: High-Resolution 3D Structure Determination by NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[14][15][16][17] It provides information on through-bond and through-space atomic interactions, which are used to calculate a family of structures consistent with the experimental data.

Causality Behind Experimental Choices:

  • Buffer Conditions: The buffer should be chosen to maintain peptide solubility and stability over the course of the NMR experiment.[18] The pH should be slightly acidic (pH 4-6) to slow down the exchange of amide protons with the solvent, which is crucial for sequential assignment. The inclusion of 5-10% D₂O provides a lock signal for the spectrometer.[18]

  • Isotopic Labeling: For peptides larger than ~15-20 residues, uniform ¹⁵N and/or ¹³C labeling is often necessary to resolve spectral overlap.

  • NMR Experiments: A standard set of 2D NMR experiments (TOCSY, NOESY, HSQC) is typically acquired to obtain the necessary structural restraints.

G Sample Prep Sample Prep NMR Data Acquisition NMR Data Acquisition Sample Prep->NMR Data Acquisition Resonance Assignment Resonance Assignment NMR Data Acquisition->Resonance Assignment Structural Restraints Structural Restraints Resonance Assignment->Structural Restraints Structure Calculation Structure Calculation Structural Restraints->Structure Calculation Structure Validation Structure Validation Structure Calculation->Structure Validation

Caption: Workflow for NMR-based peptide structure determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the peptide (at a concentration of 0.5-2 mM) in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0, 50 mM NaCl) containing 10% D₂O.[19]

    • Filter the sample to remove any aggregates.

  • NMR Data Acquisition:

    • Acquire a set of 2D NMR spectra at a constant temperature (e.g., 298 K):

      • ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å). A mixing time of 150-250 ms is typically used for peptides.

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum provides a fingerprint of the peptide, with one peak for each backbone and sidechain amide group.

  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues.

    • Use the NOESY spectrum to sequentially connect the spin systems by identifying NOEs between adjacent residues (e.g., Hα(i) to HN(i+1)).

  • Structural Restraint Generation:

    • Distance Restraints: Convert the volumes of the NOESY cross-peaks into upper distance bounds.

    • Dihedral Angle Restraints: Measure scalar coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to restrain the backbone dihedral angle φ.

  • Structure Calculation and Refinement:

    • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures that satisfy the experimental restraints. This is typically done using simulated annealing protocols.

    • Refine the calculated structures in an explicit water model using molecular dynamics simulations.

  • Structure Validation:

    • Assess the quality of the final ensemble of structures using programs like PROCHECK-NMR to analyze Ramachandran plots and other geometric parameters.

Data Presentation:

Structural StatisticL-Leu PeptideD-Leu Peptide
Number of NOE restraints250235
Backbone RMSD (Å)0.4 ± 0.10.6 ± 0.2
Heavy Atom RMSD (Å)1.1 ± 0.31.4 ± 0.4
Ramachandran Plot (favored regions)92%88%

Note: The data in this table is illustrative and will vary depending on the specific peptide.

Protocol 3: Computational Analysis using Molecular Dynamics (MD) Simulations

MD simulations provide a powerful computational microscope to investigate the conformational dynamics of peptides at an atomic level.[14][20][21] They can complement experimental data by providing insights into the relative populations of different conformations and the transitions between them.

Causality Behind Experimental Choices:

  • Force Field Selection: The choice of force field (e.g., CHARMM, AMBER) is critical for accurately modeling the interactions within the peptide and with the solvent. Modern force fields have been parameterized to handle both L- and D-amino acids.

  • Water Model: An explicit water model (e.g., TIP3P) is essential for accurately capturing the hydrophobic effect and hydrogen bonding with the solvent.

  • Simulation Time: The simulation must be run for a sufficient length of time to adequately sample the conformational space of the peptide. For small peptides, this can range from hundreds of nanoseconds to microseconds.

Step-by-Step Methodology:

  • System Setup:

    • Generate the initial 3D structures of the L- and D-leucine containing peptides. This can be an extended conformation or a structure derived from NMR data.

    • Place the peptide in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the peptide atoms.

    • Run a short equilibration simulation under constant pressure and temperature (NPT ensemble) to allow the system to relax.

  • Production Simulation:

    • Run the production MD simulation for the desired length of time under the NVT or NPT ensemble. Save the coordinates of the system at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various structural properties:

      • Root Mean Square Deviation (RMSD): To assess the overall stability of the peptide structure.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.

      • Secondary Structure Content: Use algorithms like DSSP to monitor the evolution of secondary structure over time.

      • Ramachandran Plots: To analyze the distribution of backbone dihedral angles.

      • Clustering Analysis: To identify the most populated conformational states.[22][23]

Data Presentation:

Simulation MetricL-Leu PeptideD-Leu Peptide
Average RMSD (Å)2.5 ± 0.53.1 ± 0.8
Average α-helical content (%)158
Average β-sheet content (%)3012
Most populated cluster size (%)4530

Note: The data in this table is illustrative and will vary depending on the specific peptide.

Conclusion

The strategic incorporation of D-leucine is a valuable tool in peptide drug design, offering a means to enhance proteolytic stability and modulate peptide conformation. A comprehensive understanding of the structural consequences of D-leucine substitution requires a multi-pronged approach combining experimental techniques like CD and NMR spectroscopy with computational methods such as MD simulations. The protocols and guidelines presented in this application note provide a robust framework for researchers to elucidate the structure-activity relationships of D-leucine containing peptides, ultimately facilitating the design of more effective and durable peptide therapeutics.

References

  • J. A. Gonzalez-Vera, et al. (2021). Molecular dynamics study of the internalization of cell-penetrating peptides containing unnatural amino acids across membranes. RSC Publishing. [Link]
  • A. Atzori, et al. (2013). Effect of Sequence and Stereochemistry Reversal on p53 Peptide Mimicry. PLOS One. [Link]
  • A. B. J. A. G. (2001).
  • C. A. M. et al. (2018). Molecular dynamics-derived rotamer libraries for d-amino acids within homochiral and heterochiral polypeptides. PMC - NIH. [Link]
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  • G. F. P. P. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Groupe Français des Peptides et des Protéines - GFPP. [Link]
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  • K. G. (2007). Using circular dichroism spectra to estimate protein secondary structure. Sandiego. [Link]
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  • R. B. M. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers. [Link]
  • ResearchGate. (2021). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. [Link]
  • S. A. B. (2021). D-amino acid substituted peptides. Preprints.org. [Link]
  • S. B. et al. (2022). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. NIH. [Link]
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  • T. F. (2021). Chirality Effects in Peptide Assembly Structures. PMC - NIH. [Link]
  • T. F. (2014). D-amino acids – Knowledge and References. [Link]
  • V. A. et al. (2020). D-Amino Acids in Peptides from Animals, Including Human: Occurrence, Structure, Bioactivity and Pharmacology. PubMed. [Link]
  • W. C. et al. (2012).
  • X. Y. et al. (2016). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. [Link]
  • Y. C. et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. MDPI. [Link]
  • Z. B. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]
  • Z. G. (2018). Molecular dynamics-derived rotamer libraries for d-amino acids within homochiral and heterochiral polypeptides. PubMed. [Link]
  • Z. G. (2022). Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures. [Link]
  • Z. G. (2022). Simulating polypeptides containing D-Amino Acids. GROMACS forums. [Link]
  • Z. H. (2000). The design, synthesis and application of stereochemical and directional peptide isomers: a critical review. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Z-DL-Leu-OH Solubility for Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for optimizing peptide coupling reactions involving Z-DL-Leu-OH (N-benzyloxycarbonyl-DL-leucine). This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this common, yet sometimes problematic, amino acid derivative. As Senior Application Scientists, we understand that overcoming these hurdles is critical for the successful synthesis of target peptides. This resource provides in-depth, evidence-based solutions and troubleshooting strategies to enhance the solubility of this compound, ensuring efficient and high-yield peptide couplings.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound fail to dissolve completely in standard peptide coupling solvents like Dichloromethane (DCM)?

A1: The poor solubility of this compound in moderately polar aprotic solvents like DCM is a known issue stemming from its molecular structure. The combination of the bulky, nonpolar isobutyl side chain of leucine, the rigid benzyloxycarbonyl (Z) protecting group, and the crystalline nature of the solid material contributes to high lattice energy. This makes it difficult for solvents like DCM to effectively solvate the molecule and overcome the strong intermolecular forces in the crystal lattice. While DCM is an excellent solvent for many peptide synthesis reagents, its moderate dielectric constant is often insufficient for highly crystalline, protected amino acids like this compound.

Q2: I'm observing a significant amount of undissolved this compound even after prolonged stirring in Dimethylformamide (DMF). What is happening?

A2: While Dimethylformamide (DMF) is a powerful polar aprotic solvent frequently used to dissolve poorly soluble amino acid derivatives, this compound can still exhibit limited solubility, especially at high concentrations. Several factors could be at play:

  • Concentration: You may be exceeding the solubility limit of this compound in DMF at room temperature.

  • Purity of Solvent: The presence of water or other impurities in the DMF can significantly decrease the solubility of protected amino acids. Always use a high-purity, anhydrous grade of DMF for peptide coupling reactions.

  • Temperature: The solubility of this compound in DMF is temperature-dependent. Gently warming the mixture can often help to dissolve the remaining solid.

Troubleshooting Guide: Enhancing this compound Solubility

This section provides a systematic approach to troubleshooting and resolving solubility issues with this compound during peptide coupling reactions.

Issue 1: this compound precipitates out of solution upon addition of the coupling reagent.

Root Cause Analysis:

This phenomenon, known as "salting out," can occur when the addition of a coupling reagent (e.g., a carbodiimide like DCC or a uronium salt like HBTU) and its byproducts alters the polarity of the solvent system, reducing the solubility of this compound. The formation of ionic species during the activation step can lead to this effect.

Solutions:

  • Solvent System Modification:

    • Co-solvent Approach: Instead of relying on a single solvent, utilize a co-solvent system. A common and highly effective approach is to use a mixture of DMF and DCM. The DMF acts as a strong solubilizing agent for the this compound, while the DCM helps to keep the other reaction components, including the growing peptide chain, in solution. A typical starting ratio is 1:1 (v/v) DMF:DCM.

    • Stronger Polar Aprotic Solvents: For particularly stubborn cases, consider replacing DMF with N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). These solvents have higher boiling points and stronger solvating properties for polar and crystalline compounds. However, be mindful that DMSO can be more difficult to remove during workup and may be incompatible with certain reagents.

  • Temperature Control:

    • Gentle Warming: Gently warming the reaction mixture to 30-40°C can significantly improve the solubility of this compound. This should be done cautiously, as elevated temperatures can increase the risk of side reactions, such as racemization. It is crucial to monitor the reaction progress closely if heating is employed.

Issue 2: The reaction mixture is a heterogeneous slurry, leading to incomplete coupling.

Root Cause Analysis:

A heterogeneous reaction mixture indicates that the this compound is not fully dissolved, preventing efficient activation and coupling. This leads to low yields and the presence of unreacted starting material.

Solutions:

  • Pre-dissolution Protocol:

    • Step 1: Dissolve the this compound in a minimal amount of a strong solubilizing agent like DMF or NMP with gentle warming (if necessary).

    • Step 2: In a separate vessel, dissolve the amino-component (e.g., a resin-bound peptide or an amino acid ester) and the coupling reagents in the primary reaction solvent (e.g., DCM or DMF).

    • Step 3: Once the this compound is fully dissolved, add this solution dropwise to the solution containing the amino-component and coupling reagents with vigorous stirring. This ensures that the this compound is introduced in a solubilized state, promoting a homogeneous reaction.

  • Use of Solubilizing Additives:

    • 1-Hydroxybenzotriazole (HOBt): While primarily known as a racemization suppressant, HOBt can also enhance the solubility of activated amino acid species by forming a more soluble active ester intermediate.

    • Potassium Salt of HOBt (K-HOBt): In some cases, the in-situ formation of the potassium salt of the N-protected amino acid can improve solubility.

Quantitative Data Summary: Solubility of this compound
SolventSolubility at 25°C (approx. g/100mL)Notes
Dichloromethane (DCM)< 1Poor solubility, often requires co-solvents.
Dimethylformamide (DMF)~5-10Good solubility, can be improved with gentle heating.
N-Methyl-2-pyrrolidone (NMP)> 10Excellent solubility, a good alternative to DMF.
Dimethyl sulfoxide (DMSO)> 10Excellent solubility, but can complicate workup.
Tetrahydrofuran (THF)~1-2Moderate solubility, can be used in some cases.
Chloroform< 1Similar to DCM, poor solubility.

Note: These values are approximate and can vary based on the purity of the solute and solvent, as well as the specific experimental conditions.

Experimental Protocols

Protocol 1: Standard Peptide Coupling with a Co-Solvent System

This protocol is suitable for most standard solution-phase or solid-phase peptide couplings where this compound solubility is a concern.

Materials:

  • This compound

  • Amino-component (e.g., H-Gly-OMe)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling reagent

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • To a round bottom flask, add the amino-component (1.0 eq) and HOBt (1.1 eq).

  • Add a 1:1 mixture of anhydrous DMF and DCM to dissolve the solids.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Gentle warming (to ~35°C) may be applied if necessary.

  • Once the this compound is completely dissolved, add this solution to the reaction flask containing the amino-component.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate vial, dissolve the coupling reagent (e.g., DCC, 1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the solution of the coupling reagent dropwise to the reaction mixture at 0°C with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, proceed with the standard workup and purification protocol.

Visualizations

Workflow for Overcoming this compound Solubility Issues

G cluster_start Start: this compound Coupling cluster_troubleshooting Troubleshooting Pathway cluster_outcome Outcome start Initial Attempt: Dissolve this compound in DCM/DMF solubility_issue Solubility Issue Encountered? start->solubility_issue co_solvent Action: Use Co-solvent (e.g., DMF/DCM 1:1) solubility_issue->co_solvent Yes success Homogeneous Reaction Proceed with Coupling solubility_issue->success No warming Action: Gentle Warming (30-40°C) co_solvent->warming Still an issue co_solvent->success Resolved stronger_solvent Action: Use Stronger Solvent (NMP or DMSO) warming->stronger_solvent Still an issue warming->success Resolved pre_dissolve Action: Pre-dissolution in minimal strong solvent stronger_solvent->pre_dissolve Still an issue stronger_solvent->success Resolved pre_dissolve->success Resolved

Caption: Troubleshooting workflow for this compound solubility.

References

  • Title: The Practice of Peptide Synthesis Source: SpringerLink URL:[Link]

preventing racemization during Z-DL-Leu-OH activation

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Amino Acid Racemization

I'm currently focused on researching the racemization process, specifically of Z-DL-Leu-OH. My plan is to conduct detailed Google searches to find reliable information on the mechanisms and common activating agents involved. This information gathering stage is crucial for building a strong foundation for this investigation.

Exploring Racemization Mechanisms

Now, I'm diving deeper into the specifics, using Google to pinpoint the impact of various agents and conditions, concentrating on this compound. I'm building a framework for a technical support center, structuring it from basic principles to practical troubleshooting. This includes an explanation of the underlying chemistry.

Analyzing Racemization Pathways

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Planning Next Steps

My current focus is on compiling comprehensive information on the racemization mechanisms during amino acid activation, specifically this compound, through Google. I'm building out a plan for a technical support center, and synthesizing search results explaining the underlying chemical principles. Next, I'm composing a Q&A troubleshooting guide, and I'll create a Graphviz diagram, followed by quantitative data on racemization rates. Finally, I will write an experimental protocol and references.

Technical Support Center: Optimizing Z-DL-Leu-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting and practical advice for researchers encountering challenges with the coupling of Z-DL-Leu-OH. As a non-standard building block for contemporary SPPS, its use presents unique difficulties that require careful consideration. This document is structured to first address critical pre-synthesis questions and then delve into a comprehensive troubleshooting guide for optimizing coupling efficiency.

Part 1: Frequently Asked Questions (FAQs) & Critical Considerations

Before troubleshooting a specific coupling failure, it is crucial to address the fundamental challenges posed by the choice of this compound as a building block. Answering these questions can often resolve issues before they arise in a synthesis.

Q1: Is the Z (Benzyloxycarbonyl) protecting group compatible with standard Fmoc- or Boc-based SPPS?

Answer: The Benzyloxycarbonyl (Z or Cbz) group is generally incompatible with standard solid-phase peptide synthesis (SPPS) workflows. The primary issue lies in the chemical conditions required for its removal.

  • Mechanism of Incompatibility: The Z-group is stable to the weak base (e.g., piperidine) used for Fmoc removal and the moderate acid (e.g., TFA) used for Boc removal and final cleavage.[1] It is typically cleaved under harsh conditions, most commonly catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which is not feasible or effective for peptides attached to a solid support resin.

  • Expert Recommendation: For SPPS, it is essential to use amino acids with orthogonal protecting groups that can be selectively removed without disturbing the peptide-resin linkage or side-chain protecting groups.[1] The standard and recommended choices are:

    • Fmoc-L-Leu-OH for Fmoc/tBu chemistry.

    • Boc-L-Leu-OH for Boc/Bzl chemistry.

If your protocol requires the use of this compound, it may be intended for solution-phase synthesis, not solid-phase. For SPPS, switching to the appropriate Fmoc- or Boc-protected leucine is the most critical step for success.

Q2: What are the consequences of using a DL-racemic mixture of Leucine in SPPS?

Answer: Using a racemic mixture like DL-Leucine is a significant deviation from standard peptide synthesis and should only be done with a specific experimental goal, such as creating a diastereomeric library for screening. For the synthesis of a single, defined peptide sequence, it presents major challenges.

  • Formation of Diastereomers: At each coupling step involving DL-Leucine, two different products will be formed on the resin: the peptide elongated with L-Leucine and the peptide elongated with D-Leucine. This branching event creates a complex mixture of diastereomers that are often extremely difficult, if not impossible, to separate using standard purification techniques like reverse-phase HPLC.

  • Analytical Complexity: The resulting crude product will show a convoluted analytical profile (HPLC, Mass Spectrometry), making it challenging to confirm the identity and purity of any single desired product.

  • Structural and Functional Ambiguity: The final peptide mixture will lack a defined three-dimensional structure, which is critical for biological activity. This makes interpreting any functional data derived from the mixture unreliable.

G cluster_start cluster_coupling cluster_products Resin Resin-Peptide(n-1) Coupling Resin->Coupling Product_L Resin-Peptide(n-1)-L-Leu Coupling->Product_L 50% Product_D Resin-Peptide(n-1)-D-Leu Coupling->Product_D 50%

Caption: Use of a DL-racemic mixture results in two distinct peptide populations on the resin.

Q3: What intrinsic properties of Leucine make its coupling challenging?

Answer: Even when using the correct protected L-isomer (Fmoc-L-Leu-OH), Leucine is known to be a "difficult" amino acid to couple in SPPS.[2] This is due to two main factors:

  • Steric Hindrance: The bulky isobutyl side chain of Leucine can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.[3]

  • Hydrophobicity and Aggregation: Leucine is a highly hydrophobic residue.[4] Peptides containing multiple hydrophobic residues have a strong tendency to aggregate on the solid support.[2] The peptide chains fold into secondary structures (like β-sheets) and stick together, causing the resin beads to shrink and preventing solvents and reagents from penetrating the bead to reach the reactive sites.[5] This is a primary cause of incomplete or failed coupling reactions.[2]

Part 2: Troubleshooting Guide for Low Coupling Efficiency

This section assumes you are using the appropriate Fmoc-L-Leu-OH and are experiencing poor coupling outcomes.

Problem: My coupling reaction is incomplete, as indicated by a positive ninhydrin (Kaiser) test.

A positive ninhydrin test (blue or purple beads) indicates the presence of unreacted primary amines on the resin, signifying a failed coupling step.[6][7]

G cluster_systematic Systematic Troubleshooting Steps Start Positive Ninhydrin Test (Incomplete Coupling) Action1 Immediate Action: Double Couple & Extend Time Start->Action1 Check1 Re-run Ninhydrin Test Action1->Check1 Success Coupling Complete (Proceed to Deprotection) Check1->Success Negative Failure Coupling Still Incomplete (Systematic Troubleshooting) Check1->Failure Positive Troubleshoot1 1. Optimize Activation (Stronger Reagent, e.g., HATU/HCTU) Failure->Troubleshoot1 Troubleshoot2 2. Improve Solvation (Add Chaotropic Salts or Change Solvent) Troubleshoot1->Troubleshoot2 Troubleshoot3 3. Increase Temperature (e.g., 40-50°C) Troubleshoot2->Troubleshoot3 Troubleshoot4 4. Cap Unreacted Amines (Use Acetic Anhydride) Troubleshoot3->Troubleshoot4

Caption: A logical workflow for addressing incomplete coupling reactions in SPPS.

Step 1: Immediate Actions
  • Double Coupling: This is the simplest first step. After the initial coupling time, drain the reaction vessel and add a fresh solution of activated Fmoc-L-Leu-OH. Allow the reaction to proceed for the same duration or longer.[8]

  • Increase Reaction Time: For sterically hindered residues like Leucine, a standard 1-2 hour coupling time may be insufficient. Extend the coupling time to 4 hours or even overnight to help drive the reaction to completion.[2]

Step 2: Systematic Troubleshooting

If double coupling is ineffective, investigate the core reaction conditions.

The choice of coupling reagent is critical for activating the carboxylic acid of the incoming amino acid. For difficult couplings, a more potent activator is often required.

Coupling ReagentTypeRecommended Use
HBTU/TBTUAminium/UroniumStandard, effective for most couplings.
HCTUAminium/UroniumMore reactive than HBTU, good for hindered couplings.
HATU Aminium/UroniumHighly recommended for hindered amino acids. Generally considered one of the most effective reagents.
PyBOPPhosphoniumStrong activator, good alternative to aminium salts.
DIC/HOBtCarbodiimideOlder method, generally slower and can have side reactions. DIC/Oxyma is a better alternative.

Recommendation: If you are using HBTU, switch to HATU . The presence of the aza-group in the HOBt moiety of HATU significantly accelerates the reaction rate and reduces the risk of side reactions.[9]

Peptide aggregation is often solvent-dependent. The standard solvent, N,N-dimethylformamide (DMF), may not be sufficient to maintain the solvation of growing hydrophobic peptide chains.[2]

  • Use High-Quality Solvents: Always use fresh, peptide-synthesis-grade DMF. Old or impure DMF can contain amines that will terminate the peptide chain.[3] Ensure the resin is fully swelled in the reaction solvent before starting the synthesis.[8][10]

  • Incorporate Chaotropic Salts: Adding salts like LiCl (e.g., 0.8 M in DMF) can disrupt the hydrogen bonds that cause peptide chains to aggregate, improving reagent access.

  • Use Solvent Mixtures: The addition of solvents that disrupt secondary structures can be highly effective.[2]

    • "Magic Mixture": A 1:1:1 mixture of DCM/DMF/NMP is known to improve solvation in difficult syntheses.

    • Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP): Adding 10-20% of these solvents to DMF can break up aggregates.[2]

Increasing the temperature can provide the necessary energy to overcome the activation barrier for sterically hindered couplings and help disrupt aggregation.[3]

  • Procedure: Perform the coupling at a moderately elevated temperature, such as 40-50°C. Many modern automated synthesizers have heating capabilities.[3] Be cautious with higher temperatures, as they can increase the risk of side reactions like racemization, especially for sensitive residues like Cysteine or Histidine.[11][12]

If a small fraction of amines remains unreacted after extensive troubleshooting, it is better to permanently block them than to allow them to react in a later cycle, which would create a deletion peptide impurity (peptide missing one amino acid).

  • Procedure: After an incomplete coupling, treat the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA (e.g., 10% Ac₂O, 5% DIPEA in DMF) for 15-30 minutes. This acetylates the unreacted N-terminal amines, preventing them from participating in future steps.[2][8]

Part 3: Key Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-L-Leu-OH using HATU

This protocol is designed for a manual synthesis on a 0.1 mmol scale.

  • Resin Preparation: Ensure the Fmoc-deprotected peptide-resin has been thoroughly washed with DMF (at least 5 times).

  • Activation Solution Preparation:

    • In a separate vial, dissolve Fmoc-L-Leu-OH (3 eq., 0.3 mmol, ~106 mg) and HATU (2.9 eq., 0.29 mmol, ~110 mg) in 2 mL of DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, ~105 µL) to the activation solution. Mix gently for 1-2 minutes. The solution may change color.

  • Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Remove a few resin beads, wash them thoroughly with DMF and then ethanol, and perform a ninhydrin test (see Protocol 2).

  • Completion/Action:

    • If the test is negative (beads are colorless or yellow), the coupling is complete. Wash the resin with DMF (5x) to remove excess reagents.

    • If the test is positive (beads are blue/purple), drain the vessel and repeat steps 3-6 (double coupling).

Protocol 2: The Ninhydrin (Kaiser) Test

This colorimetric test detects free primary amines on the resin.[6]

  • Reagent Preparation:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.

  • Procedure:

    • Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.

    • Wash the beads 3 times with ethanol to remove residual DMF.

    • Add 2-3 drops of each Solution A, B, and C.

    • Heat the tube at 100-110°C for 3-5 minutes.

  • Interpretation:

    • Dark Blue/Purple Beads: Positive result (free amines present, coupling incomplete).

    • Colorless/Yellow Beads: Negative result (coupling complete).

References
  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. [Link]
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]
  • ResearchGate.
  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. [Link]
  • Reddit. Solid Phase Peptide Synthesis Help. [Link]
  • Hartrampf, N., et al. (2020). Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. ACS Central Science, 6(8), 1365–1374. [Link]
  • Thompson, R. E., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6106, L-Leucine. [Link]
  • Bio-protocol. Peptide Synthesis. [Link]
  • Adank, D., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(2), 355-364. [Link]
  • ResearchGate. Racemization during SPPS coupling step.
  • Master Organic Chemistry.
  • Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • ResearchGate. Analytical Methods for Solid Phase Peptide Synthesis. (Request PDF). [Link]
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.

Sources

Technical Support Center: Purification of Peptides Containing Z-DL-Leu-OH by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides containing N-benzyloxycarbonyl-DL-leucine (Z-DL-Leu-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the High-Performance Liquid Chromatography (HPLC) purification of these specific peptides. The presence of a racemic leucine and the Z-protecting group introduces unique challenges that this guide will help you navigate.

Introduction: The Challenge of this compound Peptides

The purification of synthetic peptides containing this compound presents a dual challenge. Firstly, the benzyloxycarbonyl (Z) group is a hydrophobic protecting group that can influence the peptide's retention behavior and solubility.[1][2] Secondly, the presence of a DL-racemic mixture of leucine means the synthesis will produce diastereomeric peptides. These diastereomers, while chemically identical in composition, differ in their three-dimensional structure and often exhibit different biological activities and physical properties. Therefore, their separation is frequently a critical step in the purification process.[3][4]

Reversed-phase HPLC (RP-HPLC) is the standard and powerful technique for peptide purification, separating molecules based on their hydrophobicity.[5][6] For diastereomeric peptides, RP-HPLC can often achieve separation, as the different spatial arrangements of the L- and D-amino acids can lead to subtle differences in their interaction with the stationary phase. In cases where RP-HPLC is insufficient for complete chiral resolution, dedicated chiral HPLC methods are employed.[3][7]

This guide will walk you through common issues and questions, providing explanations grounded in chromatographic principles and practical, field-proven advice.

Troubleshooting Guide

This section addresses specific problems you might encounter during the HPLC purification of peptides containing this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peptide peak is tailing or fronting, leading to poor resolution and inaccurate quantification. What are the likely causes and how can I fix it?

A: Poor peak shape is a common issue in RP-HPLC and can stem from several factors, especially when dealing with protected peptides.

  • Causality:

    • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, causing peak tailing.[5] The Z-group itself doesn't typically cause tailing, but it can mask other polar interactions.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of your peptide. If the pH is close to the peptide's isoelectric point (pI), it can lead to poor solubility and peak tailing.[8]

    • Contaminated or Degraded Column: A contaminated guard or analytical column can lead to a variety of peak shape issues.

  • Solutions:

    • Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide purification.[5][6][9] Ensure you are using an adequate concentration (typically 0.1%) in both your aqueous (A) and organic (B) mobile phases. TFA helps to mask the silanol interactions and provides a counter-ion for basic residues, improving peak shape.[5]

    • Adjust Mobile Phase pH: For peptides with acidic or basic side chains, adjusting the pH away from the pI can improve solubility and peak shape.[8]

    • Reduce Sample Load: Perform a loading study to determine the optimal sample concentration that doesn't cause peak distortion.

    • Check Column Health: If the problem persists, try cleaning the column according to the manufacturer's instructions or replace the guard and/or analytical column.

    • Use High-Purity Silica Columns: Modern HPLC columns made with high-purity silica have fewer residual silanol groups, minimizing secondary interactions.[5]

Problem 2: Inadequate Separation of Diastereomers

Q: I'm seeing a single broad peak or two poorly resolved peaks for my this compound containing peptide. How can I improve the separation of the diastereomers?

A: Separating diastereomers by RP-HPLC relies on subtle differences in their hydrophobicity and interaction with the stationary phase. The Z-group's hydrophobicity can sometimes dominate the separation, making the subtle differences between diastereomers harder to resolve.

  • Causality:

    • Insufficient Selectivity of the Stationary Phase: Standard C18 columns may not always provide enough selectivity to resolve closely related diastereomers.

    • Suboptimal Mobile Phase Composition: The choice and gradient of the organic modifier significantly impact resolution.

    • Temperature Effects: Temperature can influence the thermodynamics of the separation and alter selectivity.

  • Solutions:

    • Optimize the Gradient: A shallower gradient increases the time the diastereomers spend interacting with the stationary phase, often improving resolution.[8] Start with a broad scouting gradient to determine the approximate elution time, then run a shallower gradient around that point.[9]

    • Change the Organic Modifier: While acetonitrile is the most common organic modifier, trying methanol or ethanol can sometimes alter the selectivity and improve separation.[8]

    • Vary the Stationary Phase: If a C18 column isn't working, try a C8 or a phenyl-hexyl column. The different stationary phase chemistry can offer different selectivities.

    • Adjust the Temperature: Increasing the temperature can sometimes improve peak shape and resolution for hydrophobic peptides.[8] However, be mindful of peptide stability at elevated temperatures.

    • Consider Chiral HPLC: If RP-HPLC fails to provide baseline separation, a dedicated chiral stationary phase (CSP) is the next logical step.[3][7] Polysaccharide-based CSPs are often effective for separating amino acid derivatives.[10][11]

Problem 3: Peptide Precipitation on the Column or During Sample Preparation

Q: My peptide, which contains the hydrophobic this compound, is precipitating when I dissolve it or inject it onto the HPLC. How can I improve its solubility?

A: The hydrophobicity of the Z-group can lead to solubility issues, particularly in the highly aqueous initial conditions of a typical reversed-phase gradient.[12]

  • Causality:

    • High Hydrophobicity: The Z-group, combined with the leucine side chain, makes the peptide relatively nonpolar.

    • "Solvent Shock": Injecting a sample dissolved in a strong organic solvent into a weak aqueous mobile phase can cause the peptide to precipitate at the head of the column.

  • Solutions:

    • Optimize the Dissolution Solvent: Try to dissolve the peptide in the initial mobile phase conditions. If that fails, use the minimum amount of a stronger solvent like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to dissolve the peptide, and then dilute it with the initial mobile phase.

    • Increase the Initial Organic Percentage: Instead of starting your gradient at a very low organic percentage (e.g., 5% acetonitrile), try starting at a higher concentration (e.g., 15-20%) to maintain the peptide's solubility upon injection.[8]

    • Perform a "Pre-injection" or "Stacked Injection": Inject a small volume of a strong solvent just before your sample injection to create a localized solvent environment that can help with solubility at the column inlet.

    • Increase Temperature: As mentioned before, increasing the column and solvent temperature can improve the solubility of hydrophobic peptides.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to start with for purifying a this compound containing peptide?

A1: A good starting point is a high-purity, end-capped C18 reversed-phase column.[5] C18 phases provide excellent hydrophobicity, which is necessary for retaining the Z-protected peptide. A standard analytical column dimension would be 4.6 x 150 mm or 4.6 x 250 mm with 3.5 or 5 µm particle size. For preparative work, you would scale up to a larger diameter column with the same stationary phase.

Q2: How does the Z-protecting group affect the HPLC purification?

A2: The benzyloxycarbonyl (Z) group is a hydrophobic protecting group. Its presence will generally increase the retention time of the peptide on a reversed-phase column compared to its unprotected counterpart.[2] This hydrophobicity can be advantageous for retention, but as discussed, it can also lead to solubility issues. The Z-group is generally stable to the acidic conditions (e.g., 0.1% TFA) used in standard peptide RP-HPLC.[1]

Q3: Can I use UV detection for my this compound peptide? If so, at what wavelength?

A3: Yes, UV detection is ideal. The Z-group contains a benzene ring, which is a strong chromophore. You will get a good signal at around 254-260 nm. Additionally, the peptide bonds themselves absorb strongly in the far UV region, typically around 210-220 nm.[6] Monitoring at both a lower wavelength (for the peptide backbone) and a higher wavelength (for the Z-group) can be useful for identifying your target peptide and potential impurities.

Q4: My diastereomers co-elute in RP-HPLC. What are my options for chiral separation?

A4: If you require the separation of the L- and D-leucine containing diastereomers and RP-HPLC is not providing adequate resolution, you should move to a chiral HPLC method.[3][7] This involves using a chiral stationary phase (CSP). Common CSPs for amino acid and peptide separations include those based on polysaccharides (like cellulose or amylose derivatives), macrocyclic glycopeptides (like vancomycin or teicoplanin), or cyclodextrins.[3] The mobile phase for chiral separations can be quite different from RP-HPLC and may involve normal-phase solvents (like hexane/ethanol) or polar organic or reversed-phase modifiers.[3]

Q5: How can I confirm the identity of my purified peptide and assess its diastereomeric purity?

A5: The identity of your purified peptide should be confirmed by mass spectrometry (MS). HPLC-MS is a powerful combination for this. To assess diastereomeric purity, you will need a chromatographic method that can resolve the diastereomers. If you have achieved separation by RP-HPLC or chiral HPLC, you can integrate the peak areas of the two diastereomers to determine their relative abundance.

Experimental Workflow & Data Presentation

General RP-HPLC Method Development Workflow

Caption: RP-HPLC Method Development Workflow

Troubleshooting Decision Tree for Diastereomer Separation

G A Co-eluting or Poorly Resolved Diastereomers B Optimize Gradient (Shallower Slope) A->B G Resolution Improved? B->G C Change Organic Modifier (e.g., MeOH) C->G D Adjust Temperature D->G E Try Different Stationary Phase (e.g., C8, Phenyl) E->G F Move to Chiral HPLC G->C No G->D No G->E No G->F No H Proceed with Purification G->H Yes

Caption: Troubleshooting Diastereomer Separation

Example HPLC Conditions for Method Development
ParameterInitial Scouting RunOptimized GradientChiral Separation (Example)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmAmylose-based CSP, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileAcetonitrile/Methanol (90:10)
Gradient 5-95% B over 20 min30-50% B over 30 minIsocratic or shallow gradient
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature Ambient40°C25°C
Detection 220 nm & 254 nm220 nm & 254 nm230 nm & 254 nm

References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for HPLC Purification of Peptides Containing D-leucine. (n.d.). Benchchem.
  • Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation.
  • Hodges, R. S., & Mant, C. T. (2007). HPLC Analysis and Purification of Peptides. In Peptide Revolution: Genomics, Proteomics & Therapeutics (pp. 3-33). American Chemical Society.
  • Troubleshooting Reversed Phase Chromatography. (n.d.). Sigma-Aldrich.
  • Bhushan, R., & Kumar, V. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-648.
  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022). Teledyne ISCO.
  • Oda, S., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
  • Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. (2016). ResearchGate.
  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023). ResearchGate.
  • How to prevent breakthrough during your peptide purification with flash chromatography. (2023). Biotage.
  • Peptide Purification. (n.d.). AAPPTec.
  • Method development for amino acid analysis. (2006). ResearchGate.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Chromatogram of the chiral resolution of DL-leucine-DL-tryptophan... (n.d.). ResearchGate.
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. (2023). RSC Publishing.

Sources

Technical Support Center: Synthesis of D-Amino Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing D-amino acids. The incorporation of D-amino acids into peptide sequences offers significant advantages, including enhanced proteolytic stability and unique conformational properties. However, their synthesis presents distinct challenges that require careful consideration and specialized protocols. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and ensure the successful synthesis of your target peptide.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses the most common issues encountered during the synthesis of D-amino acid-containing peptides, providing a systematic approach from symptom to solution.

Problem 1: Low Coupling Efficiency or Failed Synthesis

Symptoms:

  • Low overall yield of the crude peptide after cleavage.

  • Mass spectrometry (MS) analysis shows a high prevalence of truncated sequences or deletion peptides.

  • The reaction vessel shows signs of resin aggregation or clumping.

Root Causes & Solutions:

  • Steric Hindrance: D-amino acids can alter the local conformation of the growing peptide chain on the solid support, sometimes leading to steric hindrance that impedes the incoming protected amino acid. This is particularly true for bulky residues.

    • Solution: Increase coupling times and/or temperature. Standard coupling times of 1-2 hours may be insufficient. Consider extending the coupling to 4 hours or performing an overnight coupling for particularly difficult sequences. Microwave-assisted peptide synthesis can also be highly effective at overcoming aggregation-related issues.[1]

  • Secondary Structure Formation: The unique stereochemistry of D-amino acids can induce the formation of stable secondary structures (e.g., helices or beta-sheets) on the resin, making reactive sites inaccessible.

    • Solution:

      • Solvent Choice: Switch from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), or use a mixture of DMF with a chaotropic agent like dimethyl sulfoxide (DMSO) to disrupt secondary structures.[1]

      • Specialized Reagents: Employ stronger, more reactive coupling reagents like HATU or HCTU, which can often drive difficult couplings to completion where standard reagents like HBTU might fail.[2]

  • Inappropriate Coupling Reagent: Not all coupling reagents are equally effective, especially for sterically hindered or aggregation-prone sequences.

    • Solution: For difficult couplings involving D-amino acids, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often superior choices due to the formation of highly reactive OAt or O-6-ClBt esters.

Problem 2: Significant Racemization Detected

Symptom:

  • High-Performance Liquid Chromatography (HPLC) analysis of the purified peptide shows two closely eluting peaks with identical mass, indicating the presence of diastereomers.

  • Chiral amino acid analysis confirms the presence of the incorrect L-enantiomer where a D-amino acid was intended, or vice-versa.

Root Causes & Solutions:

The primary mechanism for racemization during peptide synthesis is the formation of a 5(4H)-oxazolone intermediate.[3][4] This is particularly problematic during the activation step of the carboxyl group of the amino acid being coupled. The alpha-proton of the activated amino acid becomes acidic and can be abstracted by base, leading to a loss of stereochemical integrity.[3][5]

  • Over-activation or Strong Base: The choice of coupling reagent and base is critical. Strong bases and prolonged activation times increase the risk of oxazolone formation.[4]

    • Solution:

      • Use Additives: The most effective way to suppress racemization is to use a carbodiimide activator like N,N'-Diisopropylcarbodiimide (DIC) in combination with an additive such as Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate).[2][6] Oxyma Pure is a non-explosive and highly effective alternative to older additives like HOBt and HOAt.[2]

      • Control the Base: Use a sterically hindered, weaker base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA).[4] Ensure you are using the correct stoichiometry of base, as excess base will significantly promote racemization.

      • In Situ Activation: Avoid pre-activation protocols where the amino acid is activated for a prolonged period before being added to the resin. Instead, use an in situ activation method where the coupling reagent is added directly to the reaction vessel containing the resin, amino acid, and base. This minimizes the lifetime of the highly reactive intermediate.[7]

  • Susceptible Amino Acids: Certain amino acids are more prone to racemization than others. Histidine and cysteine are particularly notorious.[1][7]

    • Solution: When coupling Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, it is crucial to use a racemization-suppressing protocol, such as DIC/Oxyma Pure.[2][7] For cysteine, using pre-formed, stable active esters like pentafluorophenyl (Pfp) esters can also reduce the risk of racemization during coupling.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for incorporating a D-amino acid?

A1: The choice depends on the specific sequence and the position of the D-amino acid.

  • For routine couplings: A combination of DIC with an additive like Oxyma Pure is an excellent, cost-effective, and low-racemization choice.[2][6]

  • For sterically hindered or difficult couplings: An aminium/uronium salt reagent like HATU or HCTU is recommended for its higher reactivity. While these reagents require a base (like DIPEA) which can increase racemization risk, their rapid coupling kinetics often mean the reaction is complete before significant racemization can occur.

  • For racemization-prone residues (e.g., His, Cys): The DIC/Oxyma Pure method is strongly preferred as it can be run under base-free conditions, minimizing the primary driver of racemization.[1][2]

Q2: My final D-amino acid-containing peptide is insoluble in aqueous buffers. What should I do?

A2: Solubility is a common challenge, especially for peptides rich in hydrophobic amino acids.[8][9]

  • Check the Amino Acid Composition: Calculate the Grand Average of Hydropathicity (GRAVY) score. A positive score indicates a hydrophobic peptide that will likely require an organic solvent for initial dissolution.[10]

  • Systematic Dissolution Protocol:

    • Start with a small amount of sterile, distilled water.

    • If insoluble, and the peptide has a net positive charge (more basic residues), try adding a small amount of 10% acetic acid.

    • If it has a net negative charge (more acidic residues), try adding a small amount of 0.1 M ammonium bicarbonate.

    • If the peptide is neutral or highly hydrophobic, dissolve it first in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add your aqueous buffer to the desired concentration while vortexing.[9][10] Be aware that high concentrations of organic solvents can be incompatible with biological assays.

  • Use Chaotropic Agents: For peptides that have already aggregated, dissolution may require harsh denaturing agents like 6 M guanidine hydrochloride or 8 M urea.[9][10] Note that these must be removed by dialysis or chromatography before most biological applications.

Q3: How can I accurately verify the stereochemical purity of my final peptide?

A3: Verifying that no racemization has occurred is a critical quality control step.

  • Chiral HPLC: The gold standard is reverse-phase HPLC (RP-HPLC) using a chiral column. This can separate the desired peptide from its diastereomeric impurity.[11]

  • Indirect Methods: If a chiral column is unavailable, you can perform total hydrolysis of the peptide followed by derivatization of the resulting free amino acids with a chiral reagent (e.g., Marfey's reagent). The derivatized amino acids can then be analyzed by standard RP-HPLC to determine the L/D ratio for each amino acid in the sequence.

  • Enzymatic Digestion: Peptides containing D-amino acids are resistant to digestion by certain proteases.[11] Treating the peptide with an enzyme like Aminopeptidase M, which digests from the N-terminus, can be informative. Digestion will stop at the D-amino acid residue, and the resulting fragments can be analyzed by MS to confirm the location of the D-amino acid.[11]

Data & Protocols

Table 1: Comparison of Common Coupling Reagents
Reagent/SystemTypeRelative ReactivityRacemization RiskKey Application Notes
DIC/Oxyma Pure Carbodiimide + AdditiveHighVery LowExcellent for minimizing racemization, especially with sensitive residues. Oxyma Pure is a safe, non-explosive alternative to HOBt.[2][6]
HBTU/DIPEA Aminium Salt + BaseHighModerateA workhorse reagent for standard SPPS. By-products are water-soluble.[2]
HATU/DIPEA Aminium Salt + BaseVery HighModerate-HighHighly effective for difficult couplings and sterically hindered amino acids. The HOAt leaving group provides enhanced reactivity.
PyBOP/DIPEA Phosphonium Salt + BaseHighModerateSimilar in performance to HBTU. Generates HOBt as a by-product.
Protocol 1: General Coupling Cycle with Racemization Suppression (DIC/Oxyma Pure)

This protocol is recommended for incorporating any D-amino acid, especially those known to be sensitive to racemization.

  • Resin Preparation: Swell the resin (e.g., Fmoc-Rink Amide) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the deprotected resin thoroughly with DMF (x5), Isopropanol (x3), and DMF (x3) to remove all residual piperidine.

  • Reagent Preparation: In a separate vial, dissolve 3 equivalents of the protected D-amino acid and 3 equivalents of Oxyma Pure in a minimal volume of DMF.

  • Coupling Reaction: Add the amino acid/Oxyma solution to the reaction vessel containing the resin. Then, add 3 equivalents of DIC.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test or TNBS test.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (x5) to remove excess reagents and by-products.

  • Cycle Repetition: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Analytical RP-HPLC for Diastereomer Detection
  • Sample Preparation: Dissolve the crude or purified peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile + 0.1% TFA) to a concentration of 1 mg/mL.

  • Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Acetonitrile containing 0.1% TFA.

  • Gradient: Run a slow, shallow gradient. For example, 5-55% Solvent B over 50 minutes. A slow gradient is crucial for resolving structurally similar diastereomers.[12]

  • Detection: Monitor absorbance at 210-220 nm, which detects the peptide backbone amide bonds.[12][13]

  • Analysis: The presence of two closely eluting peaks with identical mass (confirmed by LC-MS) is indicative of racemization. The peak integration ratio can be used to quantify the extent of racemization. Diastereomers, having different physicochemical properties, can often be separated by RP-HPLC, whereas enantiomers cannot.[11]

Visual Workflows

Diagram 1: Troubleshooting Low Peptide Yield

Caption: A decision tree for troubleshooting low peptide synthesis yield.

Diagram 2: Mechanism of Racemization and Suppression

RacemizationMechanism cluster_pathway Racemization Pathway cluster_suppression Suppression Pathway ActivatedAA Activated Amino Acid (e.g., O-Acylisourea ester) ProtonLoss Alpha-Proton Abstraction ActivatedAA->ProtonLoss ActiveEster Stable Active Ester (e.g., Oxyma-ester) ActivatedAA->ActiveEster + Additive Base Base (e.g., DIPEA) Base->ProtonLoss Oxazolone Planar Oxazolone Intermediate ProtonLoss->Oxazolone -H+ Reprotonation Re-protonation Oxazolone->Reprotonation +H+ RacemicMix Racemic Mixture (L and D) Reprotonation->RacemicMix Additive Additive (e.g., Oxyma) Coupling Direct Coupling to N-terminus ActiveEster->Coupling PeptideBond Peptide Bond (Chirality Retained) Coupling->PeptideBond

Caption: Racemization via oxazolone vs. suppression via stable active ester.

References

  • Dhayalan, S., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(22), 7953. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Al-Sbiei, A., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 7016. [Link]
  • Trant, J. (2021).
  • Chen, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2137-2149. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]
  • Lenci, E., & Guarna, A. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(1), 84-95. [Link]
  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
  • Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 263-267. [Link]
  • de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(4), 1986–1997. [Link]
  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models.
  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. [Link]
  • Lenci, E., & Guarna, A. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(1), 84-95. [Link]
  • Laimit, R., et al. (2023).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

Sources

avoiding dipeptide formation during Z-DL-Leu-OH coupling

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in peptide synthesis: the unwanted formation of a dipeptide (Z-Leu-Leu-OH) during the coupling of Z-DL-Leu-OH. As your virtual application scientist, my goal is to explain the underlying causes of this side reaction and provide robust, field-proven protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of Z-Leu-Leu-OH byproduct in my reaction. What is the primary cause?

The formation of the Z-Leu-Leu-OH dipeptide is a classic example of a competitive side reaction during peptide bond formation.[1][2] The core issue arises when the activated this compound molecule, intended to react with your target amine, instead reacts with the amine of another this compound molecule. This is fundamentally a problem of reaction kinetics and selectivity.

There are two main mechanistic contributors:

  • Over-activation: The carboxylic acid of this compound is activated by a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea ester with DCC, or an HOBt-ester with HBTU).[2][3] If this intermediate is too reactive or persists for too long without reacting with the target amine, it has a higher probability of being attacked by the most abundant nucleophile in the vicinity—which is often the starting this compound itself.

  • Protecting Group Instability: While the Z (benzyloxycarbonyl) group is generally stable, certain reaction conditions (especially prolonged exposure to strong bases or specific coupling reagents) can lead to trace amounts of deprotection.[4][5] The resulting free amine is then highly susceptible to reacting with an activated this compound molecule.

Q2: How does my choice of coupling reagent impact dipeptide formation?

Your coupling reagent is the most critical variable in controlling this side reaction. Reagents differ significantly in the reactivity of the active intermediate they form and their inherent potential to cause side reactions.[1][6]

  • Carbodiimides (DCC, DIC): These are powerful activators but generate a highly reactive O-acylisourea intermediate.[2] This intermediate is notoriously prone to side reactions, including racemization and reaction with the starting material to form N-acylurea or, in this case, the dipeptide.[3][7] Using them without an additive is strongly discouraged for this application.

  • Additives (HOBt, OxymaPure): Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are essential when using carbodiimides.[1][7] They act as "traps" for the hyper-reactive O-acylisourea, converting it into a more stable, yet still sufficiently reactive, active ester. This moderates the reactivity, giving the target amine a much larger window of opportunity to react, thereby suppressing dipeptide formation.[3][8]

  • Onium Salts (HBTU, HATU, COMU): These reagents come "pre-packaged" with an HOBt or HOAt moiety.[1][5] They are generally very efficient and fast, which can help minimize the lifetime of the active intermediate and thus reduce side reactions.[6] However, using them in large excess can lead to guanidinylation of the free amine, another unwanted side reaction.[6][9][10] For this reason, phosphonium salt reagents (like PyBOP) are sometimes preferred as they do not cause guanidinylation.[6]

Q3: Can the racemic (DL) nature of my starting material be a factor?

Yes, although it's a secondary factor. The primary issue is the chemical reactivity. However, the presence of both D and L isomers can sometimes complicate purification. The potential dipeptide byproducts are Z-L-Leu-L-Leu-OH, Z-D-Leu-D-Leu-OH, Z-L-Leu-D-Leu-OH, and Z-D-Leu-L-Leu-OH. These diastereomers may have very similar retention times in chromatography, making the isolation of your desired product more challenging. Therefore, minimizing their formation from the outset is critically important.

Troubleshooting Guide: High Dipeptide Formation

This section addresses the practical steps to take when you have identified unacceptable levels of Z-Leu-Leu-OH in your reaction mixture.

Problem: HPLC/MS analysis confirms >10% of the reaction product is the undesired dipeptide.
Potential Cause 1: Suboptimal Reagent Stoichiometry & Order of Addition

Scientific Rationale: The order in which you add reagents is crucial. Adding the coupling reagent to the this compound before introducing the target amine (a process called "pre-activation") generates a high concentration of the active intermediate. If the target amine is not added promptly, or if its nucleophilicity is low, the active intermediate will begin to react with itself.

Solution: Optimized Pre-Activation Protocol

  • Dissolve: In an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (N2 or Argon), dissolve the this compound (1.0 eq) and the coupling additive, such as HOBt or OxymaPure (1.1 eq).

  • Cool: Cool the solution to 0 °C in an ice bath. This reduces the rate of side reactions.

  • Activate: Add the coupling reagent, for example, DIC (1.1 eq), dropwise to the cooled solution.

  • Pre-activate: Stir the mixture at 0 °C for a short, defined period. A 5-15 minute pre-activation is typical.[9] Do not let it stir indefinitely.

  • Couple: Add your target amine (1.0 eq), preferably dissolved in a small amount of the same solvent, to the reaction mixture.

  • React: Allow the reaction to warm to room temperature slowly and stir for 2-12 hours, monitoring by TLC or HPLC.

Potential Cause 2: Inappropriate Reaction Conditions (Temperature & Concentration)

Scientific Rationale: Higher temperatures increase the rate of all reactions, including the undesired dipeptide formation. Likewise, very high concentrations of the this compound increase the statistical probability of self-coupling.

Solution: Controlled Reaction Environment

  • Temperature Control: Always begin the activation and coupling steps at 0 °C. For particularly difficult couplings that require heating, do so cautiously and only after the initial coupling at a lower temperature has proceeded for some time.

  • Concentration Adjustment: Aim for a moderate concentration, typically in the range of 0.1 to 0.5 M. If dipeptide formation is severe, try diluting the reaction further to decrease the probability of intermolecular reactions between two this compound molecules.

Data & Reagent Comparison

For clarity, the following table summarizes the characteristics of common coupling reagents relevant to minimizing dipeptide formation.

Reagent SystemAcronymByproductKey Advantage for this ProblemKey Disadvantage
DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Inexpensive and powerfulHigh risk of side reactions; DCU is poorly soluble.[7]
Diisopropylcarbodiimide / HOBtDIC / HOBtDiisopropylurea (DIU)DIU is soluble, simplifying purification.[5][7]Still requires careful control of stoichiometry and temperature.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPHMPA (toxic)High efficiency; does not cause guanidinylation.[1][6]Forms carcinogenic HMPA byproduct.[1]
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHMPA (toxic)Similar to PyBOP but can be even more effective.[11]Forms carcinogenic HMPA byproduct.[1]
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUTetramethylureaExtremely fast and efficient, reducing reaction times.[1][5]Can cause guanidinylation if used in excess.[6]
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUMorpholine-based ureaHigh solubility and reactivity; byproducts are water-soluble.[3]Higher cost.

Visualizing the Reaction Pathways

To better understand the chemistry, the following diagrams illustrate the desired reaction versus the problematic side reaction.

G cluster_0 Desired Pathway cluster_1 Undesired Side Reaction Z_Leu_OH This compound Active_Ester Z-DL-Leu-Active Ester Z_Leu_OH->Active_Ester Activation Coupling_Reagent Coupling Reagent (+ Additive, e.g., HOBt) Coupling_Reagent->Active_Ester Desired_Product Desired Peptide (Z-DL-Leu-NH-R) Active_Ester->Desired_Product Coupling Active_Ester_2 Z-DL-Leu-Active Ester Target_Amine Target Amine (R-NH2) Target_Amine->Desired_Product Z_Leu_OH_2 This compound Dipeptide Dipeptide Byproduct (Z-Leu-Leu-OH) Active_Ester_2->Dipeptide Self-Coupling Another_Z_Leu Another this compound (as nucleophile) Another_Z_Leu->Dipeptide

Caption: Desired vs. Undesired Coupling Pathways.

G start Problem: High Z-Leu-Leu-OH Detected check_stoichiometry Check Stoichiometry & Order of Addition start->check_stoichiometry check_temp Check Temperature & Concentration start->check_temp check_reagent Review Coupling Reagent Choice start->check_reagent protocol_preactivate Action: Implement controlled pre-activation at 0°C. (See Protocol) check_stoichiometry->protocol_preactivate protocol_conditions Action: Start reaction at 0°C. Consider dilution to <0.5M. check_temp->protocol_conditions protocol_reagent Action: Use Carbodiimide + Additive (HOBt). Or switch to a Phosphonium reagent (PyBOP). check_reagent->protocol_reagent end Result: Dipeptide formation minimized protocol_preactivate->end protocol_conditions->end protocol_reagent->end

Sources

strategies to improve yield in Z-DL-Leu-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-benzyloxycarbonyl-DL-leucine (Z-DL-Leu-OH). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but crucial peptide protection reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to troubleshoot problems but also to proactively optimize your synthesis for maximal yield and purity.

The protection of the amine group of DL-leucine with the benzyloxycarbonyl (Z or Cbz) group is a foundational step in many peptide synthesis workflows. While often performed under classic Schotten-Baumann conditions, achieving consistently high yields requires careful control over several experimental variables.[1][2][3] This guide provides field-proven insights to address the specific challenges you may encounter.

Troubleshooting Guide: Enhancing Your this compound Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My final yield of this compound is significantly lower than expected. What are the most likely causes?

Low yield is the most frequent challenge and can stem from issues in the reaction, workup, or purification stages. A systematic approach is key to diagnosing the problem.

Probable Cause A: Incomplete Reaction

The reaction may not have proceeded to completion, leaving a significant amount of unreacted DL-leucine.

Expert Insight & Solution: The nucleophilicity of the leucine's amino group is paramount. Under the aqueous alkaline conditions of the Schotten-Baumann reaction, the pH must be high enough to deprotonate the ammonium group of the zwitterionic amino acid, freeing the lone pair of the nitrogen to attack the electrophilic carbonyl carbon of benzyl chloroformate.[2]

Verification & Protocol:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of DL-leucine. A simple co-spot of your starting material and the reaction mixture will clearly show if the leucine is being consumed.

  • Ensure Optimal pH: The reaction medium should be maintained at a pH between 10 and 12.[2][4] This is typically achieved by the slow, simultaneous addition of benzyl chloroformate and an aqueous base (e.g., 2M NaOH) to a solution of DL-leucine in water.

  • Reagent Stoichiometry: While a slight excess of benzyl chloroformate can drive the reaction, a large excess can lead to side reactions and complicate purification. Start with approximately 1.1 to 1.2 equivalents.

Probable Cause B: Hydrolysis of Benzyl Chloroformate

The acylating agent, benzyl chloroformate, is susceptible to hydrolysis under the basic aqueous conditions of the reaction. If it hydrolyzes before it can react with the leucine, your yield will suffer.

Expert Insight & Solution: This is a competing reaction that is accelerated by excessively high pH and temperature. The key is to manage the reaction conditions to favor the aminolysis (reaction with leucine) over hydrolysis.

Verification & Protocol:

  • Control Temperature: Perform the reaction at a reduced temperature, typically between 0-5 °C, especially during the addition of reagents.[5] This slows down the rate of all reactions, but disproportionately reduces the rate of hydrolysis compared to the desired acylation.

  • Biphasic System: Conducting the reaction in a two-phase system (e.g., water and an organic solvent like diethyl ether or dichloromethane) can be beneficial.[3] The benzyl chloroformate resides primarily in the organic phase, reducing its contact time with the bulk aqueous base and thus minimizing hydrolysis. The reaction occurs at the interface of the two layers.

  • Vigorous Stirring: If using a biphasic system, ensure vigorous stirring to maximize the interfacial area where the reaction takes place.

Probable Cause C: Product Loss During Workup and Purification

The desired this compound product can be lost during the extraction and recrystallization steps if not performed correctly.

Expert Insight & Solution: this compound is an acid. During the workup, its solubility is highly dependent on the pH of the aqueous solution. Understanding this property is critical to prevent it from being washed away.

Verification & Protocol:

  • Acidification Step: After the reaction is complete, the mixture is typically alkaline. You must carefully acidify the aqueous layer with an acid like HCl to a pH of ~2. At this pH, the carboxylate group of your product becomes protonated (-COOH), making the molecule much less water-soluble and causing it to precipitate or be readily extractable into an organic solvent like ethyl acetate.

  • Extraction Efficiency: Perform multiple extractions (e.g., 3x with ethyl acetate) to ensure complete recovery of the product from the acidified aqueous layer.

  • Recrystallization Solvent: Choosing the right solvent for recrystallization is crucial. The ideal solvent will dissolve your crude product when hot but result in poor solubility when cold, allowing for the formation of pure crystals upon cooling. Common systems include ethyl acetate/hexanes or toluene. The product is often an oil initially, which can be crystallized from solvents like isopropyl ether.[5]

Below is a troubleshooting workflow to guide your investigation.

G start Low this compound Yield check_reaction Monitor Reaction with TLC Is Leucine Consumed? start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_workup Review Workup Procedure Was Aqueous Layer Acidified to pH ~2? check_reaction->check_workup Yes cause1 Suboptimal pH (pH < 9) incomplete_reaction->cause1 cause2 Low Temperature (Too Slow) incomplete_reaction->cause2 solution1 Adjust pH to 10-12 with NaOH cause1->solution1 cause2->solution1 product_loss Product Lost During Workup check_workup->product_loss No check_side_reactions Analyze Crude Product (NMR/MS) Are Side Products Present? check_workup->check_side_reactions Yes cause3 Product Remained in Aqueous Layer as Salt product_loss->cause3 solution2 Acidify to pH ~2 before Extraction cause3->solution2 check_side_reactions->solution2 No, Review Purification side_reactions Side Reactions Occurred check_side_reactions->side_reactions Yes cause4 Benzyl Chloroformate Hydrolysis side_reactions->cause4 solution3 Run Reaction at 0-5 °C Use Biphasic System cause4->solution3

Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction parameters for the Schotten-Baumann synthesis of this compound?

Optimizing the reaction involves balancing several factors to maximize the desired aminolysis reaction while minimizing side reactions.

ParameterOptimal ConditionRationale & Expert Insight
pH 10 - 12This range ensures the amino group of leucine is deprotonated and nucleophilic. Below this range, the protonated amine is unreactive. Above this range, the rate of hydrolysis of benzyl chloroformate increases significantly.[4]
Temperature 0 - 5 °CLowering the temperature disfavors the hydrolysis of the acylating agent, which has a higher activation energy than the desired N-acylation reaction.[5]
Base Sodium Hydroxide (NaOH)A strong base like NaOH is required to maintain the high pH necessary for the reaction. It is typically added as a 1-2 M aqueous solution.
Solvent System Aqueous or Biphasic (Water/Ether)A fully aqueous system is simpler, but a biphasic system can help protect the benzyl chloroformate from hydrolysis, potentially improving yields for sensitive substrates.[3]
Addition Rate Slow, simultaneous addition of base and benzyl chloroformateThis technique, known as "pH-stat" or controlled addition, maintains a constant pH and a low instantaneous concentration of the acylating agent, further suppressing hydrolysis and other side reactions.
Q2: My product is an oil and won't crystallize. How can I purify it?

N-protected amino acids, including this compound, are notoriously difficult to crystallize and often present as oils.[5]

Step-by-Step Protocol for Crystallization:

  • Initial Purification: After the aqueous workup and extraction into ethyl acetate, wash the organic layer with 1N HCl and then brine.[5] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. This should yield a crude oil or semi-solid.

  • Solvent Trituration: Try adding a non-polar solvent in which the product is insoluble, such as hexanes or petroleum ether, to the crude oil. Vigorously stir or sonicate the mixture. This can sometimes induce precipitation of the product as a solid.

  • Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system. A common and effective method is to dissolve the oil in a minimal amount of a hot solvent in which it is soluble (like ethyl acetate or toluene) and then slowly add a cold non-polar "anti-solvent" (like hexanes) until the solution becomes cloudy. Let it stand, preferably in a cold environment (4 °C), to allow crystals to form.

  • Seeding: If you have a small amount of solid product from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

  • Chromatography: If all else fails, the oil can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to keep the product protonated and prevent streaking, is a good starting point.

Q3: How can I confirm the purity and identity of my final this compound product?

A combination of analytical techniques should be used to ensure the identity and purity of your synthesized material.

Analytical MethodPurposeExpected Result for this compound
¹H NMR Structural Confirmation & PurityCheck for characteristic peaks: the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~5.1 ppm), the leucine side chain (isobutyl protons ~0.9 ppm, CH and CH₂ protons), and the absence of significant impurity peaks.
LC-MS Identity & Purity AssessmentA single major peak in the liquid chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ (266.14) or sodium adduct [M+Na]⁺ (288.12).
HPLC Quantitative PurityHigh-Performance Liquid Chromatography with UV detection is a standard method for quantifying purity.[6][7][8] A pure sample should show a single, sharp peak.
Melting Point Purity IndicatorA sharp melting point range that matches the literature value indicates high purity. Z-L-Leu-OH has a reported melting point, while the racemic this compound may present as an oil or have a different melting behavior.[9]

Core Synthesis & Purification Protocols

The following are detailed, self-validating protocols grounded in established chemical principles.

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol outlines the standard procedure for the N-protection of DL-leucine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep1 Dissolve DL-Leucine (1 eq) in 1M NaOH (1 eq) in a flask. prep2 Cool the flask to 0-5 °C in an ice bath. prep1->prep2 react1 Simultaneously add Benzyl Chloroformate (1.1 eq) and 2M NaOH dropwise over 1 hr. prep2->react1 react2 Maintain pH at 10-12 and temperature at 0-5 °C. react1->react2 react3 Stir for an additional 2-3 hours after addition is complete. react2->react3 workup1 Wash reaction mixture with diethyl ether to remove unreacted starting material. react3->workup1 workup2 Acidify aqueous layer to pH ~2 with cold 2N HCl. workup1->workup2 workup3 Extract product with Ethyl Acetate (3x). workup2->workup3 workup4 Dry organic layers over MgSO₄, filter, and evaporate solvent. workup3->workup4 purify1 Recrystallize from Ethyl Acetate/Hexanes. workup4->purify1

Workflow for this compound Synthesis.

Methodology:

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer and two dropping funnels, dissolve DL-leucine (1.0 equivalent) in 1M aqueous sodium hydroxide (1.0 equivalent).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Reagent Addition: Add benzyl chloroformate (1.1 equivalents) and 2M sodium hydroxide solution simultaneously and dropwise over approximately 1 hour. Use the 2M NaOH to maintain the pH of the solution between 10 and 12 (check with pH paper or a pH meter). Ensure the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for another 2-3 hours.

  • Workup - Part 1 (Wash): Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x) to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the ether layers.

  • Workup - Part 2 (Acidification & Extraction): Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 2N HCl. A white precipitate or oil may form. Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Workup - Part 3 (Drying): Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization as described in the FAQ section.

References
  • PrepChem. (n.d.). Synthesis of (a) Nα-Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Konno, S., & Stammer, C. H. (1978). The synthesis of N-benzyloxycarbonyl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor. International Journal of Peptide and Protein Research, 12(4), 222-231.
  • Smolecule. (n.d.). Buy Z-Gly-D-leu-OH | 57818-73-2.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • ResearchGate. (n.d.). Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative.
  • PrepChem. (n.d.). Synthesis of N-Benzyloxycarbonyl-L-leucyl-L-phenylalanine And Other Compounds of Formula (2).
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • BenchChem. (n.d.). how to improve the yield of peptide synthesis with Z-Glu(otbu)-onp.
  • MedchemExpress.com. (n.d.). Z-Leu-OH.DCHA | Amino Acid Derivative.
  • National Center for Biotechnology Information. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • Bio-protocol. (n.d.). Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Z-Leu-OH DCHA.
  • Synblock. (n.d.). CAS 2018-66-8 | z-Leu-oh.
  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Peptideweb.com. (n.d.). Synthesis protocols.
  • European Union. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N-Benzyloxycarbonyl-L-leucine | 2018-66-8.
  • BenchChem. (n.d.). Improving the yield of N-D-Gluconoyl-L-leucine chemical synthesis.
  • MDPI. (n.d.). Isolation and Characterization of a Biocontrol Serine Protease from Pseudomonas aeruginosa FZM498 Involved in Antagonistic Activity Against Blastocystis sp. Parasite.
  • National Center for Biotechnology Information. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli.
  • Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System.
  • ResearchGate. (n.d.). Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis.
  • MDPI. (n.d.). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.
  • PubMed. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities.
  • Diaion. (n.d.). Separation and Refining of Amino acids.
  • ACS Publications. (n.d.). Quantitative determination of D- and L-amino acids by reaction with tert-butyloxycarbonyl-L-leucine N-hydroxysuccinimide ester and chromatographic separation as L,D and L,L dipeptides.
  • Unibo. (n.d.). Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • BOC Sciences. (n.d.). Z-D-Leu-OH DCHA - (CAS 7662-58-0).
  • Google Patents. (n.d.). WO2012038515A1 - Process for racemisation and acetylation of leucine.
  • ResearchGate. (2014). Can anyone suggest how to improve peptide yield by solid phase method....
  • ACS Publications. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions.
  • The Journal of Cell Biology. (n.d.). EFFECT OF ACID pH ON MACROMOLECULAR SYNTHESIS IN L CELLS.
  • National Center for Biotechnology Information. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis....
  • ResearchGate. (n.d.). EFFECT OF ACID pH ON MACROMOLECULAR SYNTHESIS IN L CELLS.
  • ACS Publications. (2021). Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride: Conglomerate versus Racemate Formation.
  • MDPI. (2023). Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System.
  • RSC Publishing. (n.d.). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group.
  • ACS Publications. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.

Sources

Technical Support Center: Aggregation of Peptides Containing Hydrophobic D-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and advanced protocols for handling the unique challenges posed by the aggregation of synthetic peptides containing hydrophobic D-amino acids. Our goal is to move beyond simple instructions and provide a framework of understanding, enabling you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)
Q1: Why are my peptides with hydrophobic D-amino acids so prone to aggregation?

A1: Peptide aggregation is a complex phenomenon driven primarily by the desire of hydrophobic regions to minimize contact with the aqueous environment.[1][2] This "hydrophobic effect" causes peptide chains to self-associate, burying nonpolar residues like Leucine, Valine, Isoleucine, and Phenylalanine.[1][3] The process often leads to the formation of highly ordered β-sheet structures, which can stack to form insoluble fibrils.[2][4]

The inclusion of D-amino acids adds another layer of complexity. While they can sometimes disrupt the specific hydrogen bonding patterns required for certain L-amino acid-based β-sheets, their inherent hydrophobicity still contributes significantly to the driving force for aggregation.[5][6] In some contexts, the altered chirality can even introduce unique folding and oligomerization patterns that are distinct from their all-L counterparts.[6]

Q2: What is the very first thing I should do when my hydrophobic peptide won't dissolve?

A2: The most effective initial step is a systematic and logical approach to solubilization. Before adding any solvent, analyze your peptide's sequence to determine its overall net charge at a neutral pH.[1][7]

  • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminal amine.

  • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminal carboxyl.

The resulting net charge dictates the initial solvent choice.[1][7] For highly hydrophobic peptides (over 50% hydrophobic residues), which are often neutral, direct dissolution in aqueous buffers will likely fail.[7][8] The recommended starting point for these challenging peptides is to dissolve them in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before carefully titrating the solution into your desired aqueous buffer.[1][7]

Q3: How can I detect and quantify peptide aggregation in my sample?

A3: Detecting aggregation is critical, as it can exist in both visible (precipitates) and invisible (soluble oligomers) forms. A multi-faceted approach is often necessary for a complete picture.

Technique Detects Principle Reference
Visual Inspection Large, insoluble aggregatesCloudiness or visible precipitate in the solution.[2]
UV-Vis Spectroscopy Light-scattering aggregatesIncreased absorbance at wavelengths around 350-400 nm due to light scattering by large particles.[2]
Thioflavin T (ThT) Assay Amyloid-like β-sheet fibrilsA fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[2]
Dynamic Light Scattering (DLS) Soluble oligomers and aggregatesMeasures the size distribution of particles in solution by analyzing fluctuations in scattered light intensity.[2]
Size Exclusion Chromatography (SEC) Monomers, oligomers, and aggregatesSeparates molecules based on their hydrodynamic radius, allowing for the quantification of different species.[2][9]
Q4: Can I prevent aggregation during the synthesis process itself?

A4: Yes, preventing aggregation during solid-phase peptide synthesis (SPPS) is often more effective than dealing with an aggregated crude product. As the peptide chain elongates on the resin, it can fold into secondary structures that hinder subsequent coupling and deprotection steps. Strategies to mitigate this include:

  • Pseudoproline Dipeptides: Incorporating these structures temporarily introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets. The native residue is restored during final acid cleavage.[10]

  • Backbone Protection (Dmb/Hmb): Attaching a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group to the nitrogen of an amino acid can physically block the hydrogen bonding required for aggregation.[10]

  • Microwave-Assisted Synthesis: Microwave energy can disrupt intermolecular hydrogen bonds, improving reaction efficiency for difficult and aggregation-prone sequences.[11]

Troubleshooting Guides
Issue 1: Peptide Immediately Precipitates or Fails to Dissolve

This is the most common issue encountered with peptides containing a high percentage of hydrophobic D-amino acids. The cause is rapid hydrophobic collapse and aggregation upon introduction to an aqueous environment.

The following workflow provides a structured approach to solubilization, starting with the least harsh conditions to preserve peptide integrity.

G cluster_0 cluster_1 cluster_2 start Start: Lyophilized Peptide charge Calculate Net Charge (pH 7) start->charge hydro Assess Hydrophobicity (>50% hydrophobic?) charge->hydro decision Highly Hydrophobic / Neutral? hydro->decision organic 1. Dissolve in minimal DMSO/DMF 2. Sonicate gently 3. Add dropwise to stirred buffer decision->organic Yes acidic Try 10-25% Acetic Acid decision->acidic No (Net Positive) basic Try 0.1M Ammonium Bicarbonate decision->basic No (Net Negative) check Soluble? organic->check acidic->check basic->check success Success: Proceed with Experiment check->success Yes fail Use Chaotropes/Detergents (e.g., 6M GdnHCl, Urea, 0.1% CHAPS) Verify assay compatibility check->fail No

Caption: Systematic workflow for solubilizing hydrophobic peptides.

This protocol should be performed on a small aliquot of the peptide first to establish the optimal conditions.[1][5]

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.

  • Initial Organic Dissolution:

    • Add a very small volume of pure DMSO (or DMF, if the peptide contains Met or Cys) directly to the peptide powder.[5][7] For example, for 1 mg of peptide, start with 10-20 µL of solvent.

    • Vortex briefly. If not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1][7] The goal is to create a clear, concentrated stock solution.

  • Aqueous Titration:

    • Place your target aqueous buffer (e.g., PBS, Tris) in a separate tube on a vortex mixer or magnetic stirrer set to a moderate speed.

    • Using a pipette, add the concentrated peptide-organic solution drop-by-drop very slowly to the stirring aqueous buffer.[1] This slow addition is critical to avoid localized high concentrations that cause immediate precipitation.

  • Final Assessment:

    • Once all the stock has been added, continue to stir for several minutes.

    • Visually inspect the solution for any cloudiness or precipitate.

    • Before use in an assay, it is highly recommended to centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant to remove any small, insoluble aggregates.[5]

Issue 2: Poor Peak Shape and Recovery During RP-HPLC Purification

Hydrophobic peptides are notoriously difficult to purify via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13] Problems include broad peaks, tailing, and irreversible adsorption to the column's stationary phase, all of which can be exacerbated by on-column aggregation.[12][14]

G cluster_0 cluster_1 cluster_2 start Problem: Poor RP-HPLC Separation solvent Modify Organic Mobile Phase start->solvent gradient Adjust Gradient Slope start->gradient temp Increase Column Temperature start->temp column Change Stationary Phase start->column solvent_sol Try Isopropanol (IPA) or different Acetonitrile (ACN) concentrations to improve solubility and alter selectivity. solvent->solvent_sol gradient_sol Use a shallower gradient (e.g., 0.5% B/min). This gives more time for the peptide to interact and elute. gradient->gradient_sol temp_sol Heat to 40-60°C. Reduces viscosity and can disrupt secondary structures, improving peak shape. temp->temp_sol column_sol Switch from C18 to C8 or C4. Less hydrophobic phases reduce strong, irreversible binding of very hydrophobic peptides. column->column_sol

Caption: Decision tree for optimizing RP-HPLC of aggregating peptides.

This protocol assumes a standard C18 column and a mobile phase system of A: 0.1% TFA in Water and B: 0.1% TFA in Acetonitrile.[13][15]

  • Scouting Run: Perform an initial fast gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of your peptide.

  • Solubilize Sample: Dissolve the crude peptide in a solvent that is as weak as possible but still provides complete solubility (e.g., 50% Acetonitrile or a small amount of DMSO/DMF). Injecting in a solvent much stronger than the initial mobile phase composition can cause peak distortion.

  • First Optimization - Shallow Gradient: Based on the scouting run, design a much shallower gradient around the elution point. For example, if the peptide eluted at 60% B on the fast gradient, design a new gradient like this:

    • 0-5 min: Hold at 30% B

    • 5-45 min: 30% to 70% B (This is a 1% / min gradient)

    • 45-50 min: 70% to 95% B (Wash step)

    • 50-55 min: Re-equilibrate at 30% B

  • Second Optimization - Change Organic Modifier: If peak shape is still poor, prepare a new mobile phase B using Isopropanol (IPA) instead of Acetonitrile. IPA is a stronger organic solvent and can improve the solubility of very hydrophobic peptides on the column. Repeat the shallow gradient run.

  • Third Optimization - Temperature: If aggregation is still suspected, set the column heater to 50°C. Increased temperature can disrupt peptide secondary structures and improve peak symmetry. Re-run the optimized shallow gradient. By systematically adjusting these parameters, you can often find a combination that yields sharp, symmetrical peaks and good recovery.

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed. [Link]
  • Peptide Solubiliz
  • Structural characterization of monomers and oligomers of D-amino acid-containing peptides using T-wave ion mobility mass spectrometry. PubMed Central. [Link]
  • Aggregation Rules of Short Peptides. JACS Au. [Link]
  • Solubility of peptides. Isca Biochemicals. [Link]
  • Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. PubMed Central. [Link]
  • Preventing Protein Aggregation. Biozentrum, University of Basel. [Link]
  • Troubleshooting Guide for Common Protein Solubility Issues.
  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations.
  • Amino Acid Composition drives Peptide Aggreg
  • Proteins & Peptides Particle and Aggregation Characterization.
  • Purification of naturally occurring peptides by reversed-phase HPLC.
  • HPLC Analysis and Purification of Peptides. PubMed Central. [Link]
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • HPLC of Peptides and Proteins. Humana Press. [Link]

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Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Z-Protected Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the cleavage and deprotection of synthetic peptides containing benzyloxycarbonyl (Z)-protected residues. The Z-group, a foundational protecting group in peptide chemistry, offers unique advantages in orthogonal synthesis strategies but can present challenges during the final cleavage step. This resource is designed to help you navigate these complexities, ensure the integrity of your peptide, and maximize your yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the behavior of the Z-protecting group in the context of solid-phase peptide synthesis (SPPS) and cleavage.

Q1: What is the Z-protecting group and why is it used?

The benzyloxycarbonyl (Cbz or Z) group is a carbamate-based protecting group for amines, introduced by Leonidas Zervas and Max Bergmann in the 1930s.[1] It played a pivotal role in the early development of controlled peptide synthesis.[1] In modern SPPS, it is often used for the side-chain protection of lysine or other amino acids where its unique removal conditions are advantageous for an orthogonal protection strategy.

Q2: How is the Z-group typically removed?

The Z-group is most commonly removed by two main methods:

  • Catalytic Hydrogenolysis: This is a very mild method that involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source (e.g., H₂ gas or a hydrogen donor like formic acid).[1][2] The byproducts are toluene and carbon dioxide, which are volatile and easily removed.[3]

  • Strong Acids: The Z-group can also be cleaved by strong acids such as hydrogen bromide (HBr) in acetic acid, or anhydrous hydrogen fluoride (HF).[4][5]

Q3: Is the Z-group stable to Trifluoroacetic Acid (TFA)?

Generally, the Z-group is considered stable to the concentrations of TFA typically used for the final cleavage and deprotection in Fmoc-based SPPS (e.g., 95% TFA).[6] This stability allows for orthogonal strategies where acid-labile side-chain protecting groups (like Boc and tBu) can be removed while the Z-group remains intact.[7][8] However, prolonged exposure to strong acids or very harsh acidic conditions can lead to its cleavage.[1]

Q4: Can I use a standard TFA cleavage cocktail for a peptide containing a Z-protected residue if I want the Z-group to remain?

Yes, in most cases. A standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 1-2 hours at room temperature will typically remove acid-labile protecting groups like Boc, tBu, and Trt, while leaving the Z-group on a lysine side-chain intact.[6][9]

Q5: What is an "orthogonal protection strategy" and how does the Z-group fit in?

An orthogonal protection strategy is one where different classes of protecting groups are used, each of which can be removed by a specific method without affecting the others.[7] The Z-group is an excellent component of such a strategy because its removal by catalytic hydrogenolysis does not affect acid-labile (Boc, tBu) or base-labile (Fmoc) protecting groups.[2][8] This allows for selective deprotection of specific residues on the peptide while it is still on the resin or after cleavage.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter when working with Z-protected peptides.

Guide 1: Incomplete Removal of the Z-Group

Problem: After the deprotection step, analysis by HPLC or mass spectrometry indicates that the Z-group is still present on the peptide.

Catalytic hydrogenolysis is a highly effective method for Z-group removal, but its efficiency can be compromised by several factors.

Troubleshooting Workflow for Incomplete Catalytic Hydrogenolysis

incomplete_deprotection Incomplete Z-Group Removal check_catalyst Check Catalyst incomplete_deprotection->check_catalyst review_conditions Review Reaction Conditions incomplete_deprotection->review_conditions potential_poisoning Potential Poisoning (e.g., sulfur) check_catalyst->potential_poisoning low_activity Low Activity (old/improper storage) check_catalyst->low_activity insufficient_h2 Insufficient H₂ (gas or donor) review_conditions->insufficient_h2 solvent_issue Solvent Issue (e.g., poor solubility) review_conditions->solvent_issue increase_catalyst Increase Catalyst Loading (e.g., to 20 mol%) potential_poisoning->increase_catalyst use_fresh_catalyst Use Fresh Catalyst low_activity->use_fresh_catalyst change_h2_source Change H₂ Source (e.g., H₂ balloon to Parr shaker) insufficient_h2->change_h2_source change_solvent Change Solvent (e.g., MeOH, DMF) solvent_issue->change_solvent add_additive Add Additive (e.g., acetic acid) increase_catalyst->add_additive

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Detailed Steps & Explanations:

  • Evaluate the Catalyst:

    • Activity: Palladium on carbon (Pd/C) can lose activity over time, especially if not stored properly. If the catalyst is old, consider using a fresh batch.

    • Poisoning: The catalyst can be "poisoned" by certain functional groups, particularly sulfur-containing residues like methionine and cysteine. If your peptide contains these residues, you may need to increase the catalyst loading or use a scavenger that can mitigate this effect. In some cases, specialized catalysts that are more resistant to sulfur poisoning may be necessary.

  • Optimize Reaction Conditions:

    • Hydrogen Source: Ensure an adequate supply of hydrogen. If using a hydrogen balloon, ensure it is properly sealed and that the reaction is sufficiently agitated. For more stubborn deprotections, a Parr hydrogenator, which allows for higher pressures of H₂, may be necessary. Alternatively, transfer hydrogenation with a donor like formic acid or ammonium formate can be effective.[10]

    • Solvent: The peptide must be fully dissolved for the reaction to proceed efficiently. Common solvents include methanol, ethanol, and DMF. If solubility is an issue, consider adding a co-solvent or switching to a different solvent system.

    • Additives: The addition of a small amount of acid, such as acetic acid, can sometimes accelerate the reaction.

While generally very effective, incomplete cleavage with HBr in acetic acid can occur.

Possible Causes & Solutions:

  • Insufficient Reagent: Ensure a sufficient excess of HBr is used.

  • Reaction Time: While typically fast, some sterically hindered Z-groups may require longer reaction times. Monitor the reaction by HPLC to determine the optimal time.

  • Water Content: The presence of water can hydrolyze the HBr and reduce its effectiveness. Use anhydrous reagents and solvents.

Guide 2: Unintentional Removal or Modification of the Z-Group

Problem: During the global deprotection of other side-chain protecting groups with a TFA-based cocktail, the Z-group is partially or fully removed, or other side products are observed.

While the Z-group is largely stable to standard TFA cleavage conditions, certain factors can increase its lability.

Contributing Factors & Preventative Measures:

  • Prolonged Cleavage Time: Standard cleavage times of 1-2 hours are generally safe. Extending the cleavage to several hours or overnight significantly increases the risk of Z-group removal. If other protecting groups require longer cleavage times (e.g., Arg(Pbf)), it may be necessary to perform a two-step cleavage. First, cleave the more labile groups with TFA for a shorter duration, then proceed with a stronger acid or hydrogenolysis for the Z-group and any remaining protecting groups.

  • Elevated Temperature: Perform all TFA-based cleavages at room temperature. Increased temperature will accelerate the cleavage of the Z-group.

  • Stronger Acidic Cocktails: The addition of stronger acids like TFMSA to the cleavage cocktail to remove stubborn protecting groups will also cleave the Z-group.[9] If such strong acids are necessary, the Z-group should not be considered an orthogonal protecting group in that scheme.

During acid-mediated cleavage, the benzyl cation (or a related species) can be formed, which is a reactive electrophile.

Logic Diagram of Z-Group Side Reactions

Z_Group Z-Protected Residue Benzyl_Cation Benzyl Cation Z_Group->Benzyl_Cation Cleavage Strong_Acid Strong Acid (e.g., TFA, HBr) Strong_Acid->Benzyl_Cation Mediates Alkylated_Side_Product Alkylated Side-Product Benzyl_Cation->Alkylated_Side_Product Alkylation Trapped_Cation Trapped Benzyl Cation Benzyl_Cation->Trapped_Cation Trapping Nucleophilic_Residues Nucleophilic Residues (Trp, Met, Cys, Tyr) Nucleophilic_Residues->Alkylated_Side_Product Scavengers Scavengers (e.g., TIS, Thioanisole) Scavengers->Trapped_Cation

Caption: Formation and quenching of benzyl cations during acidolysis.

Common Side Reactions and Solutions:

  • Alkylation of Sensitive Residues: The benzyl cation can alkylate nucleophilic side chains, particularly tryptophan, but also methionine, cysteine, and tyrosine.

    • Solution: Use appropriate scavengers in your cleavage cocktail. Thioanisole is a good scavenger for benzyl cations. Triisopropylsilane (TIS) can also be effective. A cocktail containing a scavenger is crucial to prevent these side reactions.[11][12]

  • Racemization: Harsh acidic conditions can potentially lead to racemization at the alpha-carbon of the amino acid.

    • Solution: Use the mildest conditions possible for deprotection. Catalytic hydrogenolysis is preferred if racemization is a concern.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the most common procedures related to the removal of the Z-group.

Protocol 1: Catalytic Hydrogenolysis of a Z-Protected Peptide

This protocol is suitable for peptides that do not contain functional groups that are sensitive to reduction (e.g., alkynes, alkenes).

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., MeOH or DMF) in a flask appropriate for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation Setup: Seal the flask and connect it to a hydrogen source.

  • Inerting: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol 2: Acidolysis of a Z-Protected Peptide using HBr in Acetic Acid

This method is useful for peptides that contain functional groups sensitive to hydrogenation.

Materials:

  • Z-protected peptide

  • 33% Hydrogen Bromide in Acetic Acid

  • Diethyl ether (cold)

Procedure:

  • Reaction Setup: Place the Z-protected peptide in a round-bottom flask.

  • Reagent Addition: In a well-ventilated fume hood, add a solution of 33% HBr in acetic acid to the peptide.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 30-60 minutes.

  • Isolation: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collection: Collect the precipitated peptide hydrobromide salt by filtration and wash with cold diethyl ether.

Section 4: Data Summary

The choice of deprotection method and cleavage cocktail is highly dependent on the overall peptide sequence and the other protecting groups present. The following table summarizes the key considerations.

Deprotection Method Reagents Advantages Limitations & Potential Side Reactions Compatibility with Other Protecting Groups
Catalytic Hydrogenolysis H₂/Pd-C, Formic Acid/Pd-CMild, neutral pH, clean byproductsIncompatible with reducible groups (alkenes, alkynes, some sulfur-containing residues can poison catalyst)Orthogonal to Boc, tBu, Fmoc, Trt
Strong Acidolysis HBr in Acetic Acid, HFFast, effective for hydrogenolysis-sensitive substratesHarsh conditions, potential for racemization and alkylation of sensitive residuesCleaves Boc, tBu, Trt. Stable to Fmoc.
Standard TFA Cleavage TFA/Scavengers (e.g., TIS, H₂O)Standard for Fmoc SPPS, removes tBu-based groupsZ-group is generally stable but can be cleaved with prolonged exposure or high temperaturesZ-group is orthogonal under standard conditions

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266.
  • Aapptec.
  • Saravanan, C., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(9), 2136-2145.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Wiley-VCH. (2004). Protection Reactions. In Chemistry of Peptide Synthesis (pp. 1-64).
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • Aapptec. Cleavage Cocktails; Reagent B. [Link]
  • Master Organic Chemistry.
  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
  • Stelakatos, G. C., Paganou, A., & Zervas, L. (1966). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic, 1191-1199.
  • Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(11), 929-932.
  • ResearchGate. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. [Link]
  • U.S. Patent No. US20160024143A1. (2016). Deprotection method.
  • Royal Society of Chemistry. (1966). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic, 1191-1199.
  • PubMed. (2000). Lability of N-alkylated peptides towards TFA cleavage. Journal of Peptide Research, 55(2), 135-142.
  • Wang, P., et al. (2020). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 5(4), 1856-1862.
  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. [Link]
  • PubMed Central. (2018). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. Organic Letters, 20(15), 4584-4588.
  • PubMed Central. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(10), 2645.
  • Total Synthesis. (2022). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • ResearchGate. (2015).
  • Indian Journal of Chemistry. (2001).
  • PubMed Central. (2022). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. Journal of the American Chemical Society, 144(51), 23466-23476.
  • PubMed. (2000). Side reactions in peptide synthesis and their applications. Current Organic Chemistry, 4(1), 67-96.
  • PubMed Central. (2019). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers, 11(1), 134.
  • Royal Society of Chemistry. (2014). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Amino Acids, Peptides and Proteins: Volume 40 (pp. 531-566).
  • ResearchGate. (2020). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]
  • ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. [Link]
  • ACS Publications. (2011). Exploring the Removal of Thiocarbonylthio Chain Ends from Poly(styrene-alt-maleic anhydride) Copolymers. Macromolecules, 44(18), 7175-7184.
  • ACS Publications. (2023). A Sustainable Approach to ε-Lys Branched GLP-1 Analogs: Integrating Green SPPS, Metal-free Alloc Removal, Waste Minimization and TFA/PFAS-free Resin Cleavage. Organic Process Research & Development.
  • NIH National Library of Medicine. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemical Reviews, 121(15), 9467-9537.
  • YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. [Link]

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Technical Support Center: Solid-Phase Synthesis with Z-DL-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals utilizing Z-DL-Leucine-OH in solid-phase peptide synthesis (SPPS). We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can diagnose and resolve issues effectively.

A Critical Foreword on Z-DL-Leu-OH in SPPS

Before proceeding, it is crucial to understand the implications of using this compound.

  • Racemic Starting Material: The "DL" designation indicates you are using a 1:1 mixture of D- and L-leucine enantiomers. Consequently, your synthesis will inherently produce a complex mixture of diastereomeric peptides.[1][2] This is not a synthesis failure but an expected outcome. Downstream analysis and purification will be challenging, as diastereomers often have very similar physicochemical properties.[1][2][3][4]

  • The Z-Protecting Group: The benzyloxycarbonyl (Z or Cbz) group is historically significant but less common in modern Fmoc- or Boc-based SPPS.[5] Its removal conditions require careful consideration within the context of a solid-phase strategy, as they are not always orthogonal to standard resin linkers and side-chain protecting groups.[5][6]

This guide is structured to address the most common challenges you will face when incorporating this specific reagent into your workflow.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My coupling reaction is incomplete. The Kaiser test remains positive after an extended reaction time. What's going wrong?

Answer: Incomplete coupling is a frequent hurdle in SPPS, and several factors related to this compound can be at play. Let's diagnose the potential causes and solutions.

Root Cause Analysis:

  • Steric Hindrance: The bulky Z-group, combined with the leucine side chain, can sterically hinder the approach to the N-terminal amine on the growing peptide chain. This is particularly problematic with sterically demanding sequences.

  • Poor Activation: The chosen activation method may not be potent enough to efficiently convert the carboxylic acid of this compound into a highly reactive species.

  • Peptide Aggregation: As the peptide chain elongates, it can fold back on itself or aggregate with neighboring chains, blocking reactive sites. This is especially common in hydrophobic sequences.[7]

  • Sub-optimal Reaction Conditions: Factors like inadequate resin swelling, low reagent concentration, or inappropriate solvent choice can significantly slow down reaction kinetics.[7][8][9]

Troubleshooting Workflow:

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) check_reagents Verify Reagent Quality & Concentration (this compound, Coupling Reagents, Solvent) start->check_reagents double_couple Perform a Second Coupling (Double Couple) check_reagents->double_couple Reagents OK monitor Re-test with Kaiser Test double_couple->monitor stronger_activation Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) monitor->stronger_activation Test Positive success Coupling Successful Proceed to Deprotection monitor->success Test Negative stronger_activation->monitor Retry Coupling change_solvent Change Solvent System (e.g., DMF to NMP, add chaotropic salts) stronger_activation->change_solvent If still failing change_solvent->monitor Retry Coupling failure Persistent Failure Consider Sequence Redesign or Specialty Reagents change_solvent->failure If still failing

Detailed Protocols & Explanations:

  • Protocol 1: Double Coupling: If the initial coupling is incomplete, simply repeat the coupling step with a fresh solution of activated this compound before proceeding to the deprotection step. This is often sufficient to push the reaction to completion.

  • Protocol 2: Enhanced Activation: If double coupling fails, switch to a more potent activation cocktail. While standard carbodiimides like DIC with HOBt are effective, uronium/aminium salt-based reagents are generally more powerful.

Reagent CocktailClassKey AdvantagesConsiderations
DIC / HOBt CarbodiimideLow cost, stable. HOBt suppresses racemization.[10]Slower kinetics compared to uronium salts.
HBTU / DIPEA Uronium SaltFast, efficient, well-established.Benzotriazole component has safety concerns on a large scale.[11]
HATU / DIPEA Uronium SaltMore reactive than HBTU, very effective for difficult couplings.[12]Higher cost.
COMU / DIPEA Uronium SaltHigh efficiency comparable to HATU, with improved safety profile (no explosive benzotriazole).[11][12]Can be less stable in DMF over long periods.[11]

Expert Insight: The choice of base is critical. N,N-Diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA) as its greater steric bulk reduces the likelihood of base-catalyzed side reactions, including racemization at the alpha-carbon.[13]

Question 2: How do I handle the diastereomeric mixture created by using this compound during analysis and purification?

Answer: This is a pivotal question. The use of a racemic building block guarantees a mixture of final products. For a peptide containing a single this compound incorporation, you will produce two diastereomers. If n racemic residues are incorporated, you will generate up to 2ⁿ diastereomers.

Consequences for Synthesis & Analysis:

G cluster_products peptide_n Peptide Chain (Resin-Bound) couple Couple with This compound peptide_n->couple mixture Diastereomeric Mixture on Resin couple->mixture d_product Product with D-Leu l_product Product with L-Leu cleavage Cleavage & Deprotection mixture->cleavage final_mix Final Diastereomeric Peptide Mixture cleavage->final_mix

Analytical & Purification Strategy:

  • Mass Spectrometry (MS): Standard MS cannot differentiate between diastereomers as they have identical masses. MS will confirm the correct molecular weight of your target peptide but will show a single peak for the mixture.

  • High-Performance Liquid Chromatography (HPLC): This is your primary tool. Diastereomers have different physical properties and can often be separated by Reverse-Phase HPLC (RP-HPLC).[3][4]

    • Expect Multiple Peaks: Do not interpret multiple peaks of the correct mass as a failed synthesis. This is the expected result.

    • Optimize Resolution: Achieving baseline separation can be difficult. You may need to experiment with different columns (e.g., C18 vs. C8), mobile phase gradients (e.g., shallow gradients of acetonitrile or methanol in water with 0.1% TFA), and temperatures.[3]

  • Chiral Chromatography: If RP-HPLC fails to resolve the diastereomers, specialized chiral stationary phases may be required, although this is a more complex and expensive approach.[3]

Trustworthiness Self-Validation: To confirm your HPLC peaks correspond to the expected diastereomers, collect each fraction and subject them to MS analysis. Each peak should yield the same parent mass.

Question 3: I'm ready to cleave my peptide. How do I remove the N-terminal Z-group without degrading my peptide or prematurely cleaving it from the resin?

Answer: This is the most significant challenge of using a Z-group in modern SPPS. The Z-group is robust and its removal is not orthogonal to the acid-labile side-chain protecting groups (like tBu, Trt, Pbf) and resin linkers (like Wang or Rink Amide) used in standard Fmoc chemistry.

Method Selection Based on Synthesis Strategy:

  • Catalytic Hydrogenolysis (H₂/Pd/C): This is the mildest and cleanest method for Z-group removal.[6][14] However, it is fundamentally incompatible with standard solid-phase synthesis. The solid resin support physically obstructs the catalyst, and potential catalyst poisoning by sulfur-containing residues (Met, Cys) makes this method unworkable on the solid phase. This method is only viable if the Z-protected peptide has already been cleaved from the resin.

  • Strong Acid Cleavage: The Z-group can be removed by strong acids. The key is that the conditions required for Z-group removal will almost certainly also cleave the peptide from the resin and remove all other acid-labile side-chain protecting groups simultaneously.

    • Standard TFA "Cleavage Cocktail": A standard reagent cocktail for final cleavage in Fmoc-SPPS (e.g., 95% TFA, 2.5% Water, 2.5% TIPS) will remove tBu, Pbf, and Trt side-chain protecting groups and cleave from Wang or Rink Amide resin. The Z-group is generally stable to these conditions.[15] You would use this method if your goal is a final peptide with a stable Z-group at the N-terminus.

    • HBr in Acetic Acid: A solution of ~33% HBr in acetic acid is the classic reagent for removing Z-groups.[16] This is a very harsh condition that will cleave the peptide from the resin and all side-chain groups. This must be the final step of your entire synthesis.

Recommended Protocol (Final Cleavage and Z-Group Removal):

This protocol assumes the Z-group is the final protecting group to be removed, along with cleavage from the resin.

  • Resin Preparation: Wash the final peptide-resin thoroughly with dichloromethane (DCM) and dry it under a vacuum.

  • Cleavage: Treat the resin with a solution of 33% HBr in Acetic Acid for 1-2 hours at room temperature.

    • CAUTION: This reagent is highly corrosive and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Precipitation: Filter the resin and collect the acidic filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet several times with cold ether to remove scavengers and organic byproducts.

  • Drying & Analysis: Dry the crude peptide under vacuum and analyze using HPLC and MS.

References

  • PubMed. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Benchchem.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)
  • Semantic Scholar. Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • PubMed. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • NIH. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • MDPI.
  • OUCI.
  • ResearchGate.
  • PubMed Central. Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry.
  • IRIS. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Semantic Scholar. (2014).
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • NIH. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
  • Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ACS Publications.
  • Amino Acid Deriv
  • ResearchGate. (2025).
  • Slideshare. Spps and side reactions in peptide synthesis.
  • Reddit. (2021). Solid phase peptide synthesis help.
  • (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
  • NIH.
  • NIH. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
  • YouTube. (2021).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Smolecule. Buy Z-Gly-D-leu-OH | 57818-73-2.
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • Reddit. (2024). Solid Phase Peptide Synthesis Help.
  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?.
  • NIH. (2024).
  • ACS Sustainable Chemistry & Engineering. Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids.
  • Aapptec Peptides. SYNTHESIS NOTES.
  • ResearchGate. (2025). A side-reaction in the SPPS of Trp-containing peptides.

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Technical Support Center: Navigating Steric Hindrance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to one of the most persistent challenges in modern organic synthesis: the impact of steric hindrance on cross-coupling reactions. When a bulky Z-group is present on a coupling partner, it can dramatically slow or halt a reaction, leading to low yields, side product formation, or complete recovery of starting materials. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these synthetic hurdles.

Part 1: The Core Challenge & Mechanistic Insight

Q1: Why is my cross-coupling reaction failing or giving low yields when I use a sterically hindered substrate (e.g., one with ortho-substituents)?

A1: Steric hindrance fundamentally obstructs the key steps of the catalytic cycle. The bulky "Z-group" creates a crowded environment around the reaction center, impeding the metal catalyst's ability to perform its function efficiently. This issue primarily affects two critical stages:

  • Oxidative Addition: This is often the rate-limiting step. The catalyst (e.g., Pd(0)) must insert itself into the aryl-halide bond. A bulky Z-group can physically block the catalyst's approach, significantly slowing down this insertion. For this step to be successful with hindered substrates, a highly reactive, coordinatively unsaturated catalyst is often required.[1]

  • Reductive Elimination: In the final step, the two coupling partners, now attached to the metal center, are expelled to form the final product. If both partners are sterically demanding, they may be forced into a conformation that makes it difficult for the new C-C (or C-N, C-O) bond to form, thus inhibiting reductive elimination.[1][2]

The slow rate of these productive steps gives side reactions—such as β-hydride elimination, dehalogenation, or homocoupling—more time to occur, further reducing the yield of the desired product.[1][3]

Part 2: Troubleshooting Guides by Reaction Type

This section addresses specific issues you may encounter for common cross-coupling reactions, providing potential causes and actionable solutions.

FAQ: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)–C(sp²) bonds, but it is notoriously sensitive to steric crowding, especially in the synthesis of di-, tri-, and tetra-ortho-substituted biaryls.[4]

Q2: My Suzuki reaction with a di-ortho-substituted aryl halide is extremely slow and gives a poor yield. What should I try first?

A2: The primary reason is the failure of standard catalysts like Pd(PPh₃)₄ to overcome the steric barrier.[1] Your first and most critical step is to change the ligand.

Solution: Employ Bulky, Electron-Rich Ligands. Modern catalyst systems for hindered couplings rely on bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs).[5][6] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[2][5]

  • Recommended Ligands for Screening: XPhos, SPhos, RuPhos, and tBuXPhos.[1][7] For extremely demanding couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[3][8]

  • NHC Ligands: These are excellent σ-donors and their steric bulk can be finely tuned, making them highly effective for coupling hindered substrates.[4][5]

Q3: I'm observing significant protodeboronation (replacement of the boronic acid group with hydrogen). How can I prevent this?

A3: Protodeboronation is a common side reaction, especially with electron-rich boronic acids or when the desired coupling is slow. Water and certain bases can facilitate this process.

Solutions:

  • Use Boronic Esters: Pinacol boronic esters (Bpins) are significantly more stable towards protodeboronation than their corresponding boronic acids.[1][9]

  • Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents. Use a glovebox or Schlenk line techniques.

  • Optimize the Base: While a strong base is needed, some can promote this side reaction. Consider switching from hydroxides to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

Q4: My reaction is producing a lot of homocoupling product from my boronic acid. What's happening?

A4: Homocoupling (Glaser-type reaction) can be promoted by oxygen in the reaction atmosphere, especially if copper salts are present, but it can also occur in palladium catalysis if the catalytic cycle is inefficient.

Solutions:

  • Thoroughly Degas Your Reaction: Ensure your solvent and reaction setup are free of oxygen. Use multiple freeze-pump-thaw cycles or sparge with an inert gas like argon or nitrogen for at least 15-20 minutes.[10]

  • Re-evaluate Catalyst System: An inefficient catalyst that struggles with the cross-coupling step can sometimes favor pathways leading to homocoupling. Screening different ligands is again a primary strategy.

Troubleshooting Flowchart: Sterically Hindered Suzuki Coupling

G start Low Yield with Hindered Substrate ligand Is the ligand a bulky, electron-rich phosphine or NHC? (e.g., XPhos, SPhos, IPr) start->ligand base Is the base a strong, non-nucleophilic choice? (e.g., K3PO4, Cs2CO3) ligand->base No sol_ligand Action: Screen a panel of Buchwald/NHC ligands and pre-catalysts. ligand->sol_ligand Yes reagents Are reagents anhydrous? Is the boronic acid stable? base->reagents Yes sol_base Action: Screen alternative bases. (e.g., K3PO4, CsF, t-BuOK) base->sol_base No conditions Have reaction time/temperature been increased? reagents->conditions Yes sol_reagents Action: Switch to a boronic ester (Bpin). Ensure strictly anhydrous conditions. reagents->sol_reagents No sol_conditions Action: Increase reaction time (e.g., to 24h). Cautiously increase temperature or use microwave irradiation. conditions->sol_conditions No Catalytic_Cycle cluster_hindrance Steric Clash Points Pd(0)L Pd(0)L OA_TS Oxidative Addition Pd(0)L->OA_TS Ar-X Pd(II) Ar-Pd(II)L     |         X OA_TS->Pd(II) TM Transmetalation Pd(II)->TM R-M Pd(II)_coupled Ar-Pd(II)L     |         R TM->Pd(II)_coupled RE_TS Reductive Elimination Pd(II)_coupled->RE_TS RE_TS->Pd(0)L Ar-R

Caption: Pd-catalyzed cross-coupling cycle highlighting steric clash points.

References

  • Umicore. (n.d.). Metathesis Catalysts - Precious Metals Chemistry.
  • BenchChem. (2025). Technical Support Center: Catalyst and Ligand Selection for Hindered Biphenyl Synthesis.
  • Newman, S. G., & Lautens, M. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Gooßen, L. J., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. ACS Publications.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • Various Authors. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate.
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • RSC Publishing. (n.d.). The effect of steric bulk in Sonogashira coupling reactions.
  • Elsevier. (2020). Advances in Cross-Coupling Reactions. National Institutes of Health.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Various Authors. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. ResearchGate.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
  • Johnson, T., & Sheppard, R. C. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.
  • Andersen, J., et al. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. ACS Publications.
  • Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • Reisman, S. E., et al. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. National Institutes of Health.
  • Reisman, S. E., et al. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv.

Sources

methods to avoid epimerization at the C-terminus with Z-DL-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing C-Terminal Epimerization

Welcome to the technical support center for peptide synthesis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of C-terminal epimerization, specifically when working with Z-DL-Leu-OH in solution-phase peptide synthesis. Our focus is on providing scientifically grounded, practical solutions to ensure the stereochemical integrity of your peptides.

Frequently Asked Questions (FAQs)

Q1: What is C-terminal epimerization and why is it a concern with this compound?

A: Epimerization is a chemical process where the configuration of a single stereocenter in a chiral molecule is inverted.[1] In the context of peptide synthesis, this typically occurs at the α-carbon of an amino acid. When coupling this compound, which is a racemic mixture of Z-L-Leu-OH and Z-D-Leu-OH, any epimerization during the reaction will alter the ratio of L- and D-isomers in the final peptide product. This is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[1][2] Even a small change in the stereochemistry of a single amino acid can lead to a drastic loss of function or altered pharmacological properties. The resulting diastereomeric peptides can also be very difficult to separate, complicating purification and analysis.[1]

Q2: What are the primary chemical mechanisms that cause epimerization during the coupling of Z-Leu-OH?

A: There are two primary mechanisms responsible for epimerization during peptide coupling:

  • Oxazolone Formation: This is the most prevalent pathway.[1][3][4] Activation of the carboxylic acid of Z-Leu-OH can lead to an intramolecular cyclization, forming a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base. The resulting planar, achiral enolate can then be re-protonated from either face, leading to a loss of stereochemical integrity before the aminolysis step.[1][3][4]

  • Direct Enolization: A base can directly abstract the acidic α-proton of the activated Z-Leu-OH, forming a planar enolate intermediate. This intermediate can then be protonated from either side, resulting in racemization before the amide bond is formed.[1]

The benzyloxycarbonyl (Z) protecting group, being an acyl-type group, can contribute to the lability of the α-proton, making oxazolone formation a significant risk.

Q3: How does the choice of coupling reagent impact epimerization?

A: The choice of coupling reagent is critical as it dictates the degree and nature of the carboxyl group activation. Highly reactive reagents can accelerate the formation of the problematic oxazolone intermediate.[5]

  • High-Risk Reagents: Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) when used alone can lead to significant epimerization.[6]

  • Low-Risk Reagents: Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU, especially when used with additives like HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure, are known to suppress epimerization.[7] Phosphonium reagents like PyBOP and PyAOP are also excellent choices for minimizing epimerization.

Q4: What is the role of additives in suppressing epimerization?

A: Additives are crucial for minimizing epimerization, particularly when using carbodiimide-based coupling reagents. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) work by forming an active ester with the activated amino acid.[6] These active esters are more stable and less prone to oxazolone formation than the O-acylisourea intermediate formed with carbodiimides alone. They are also more selective towards aminolysis, which outcompetes the rate of epimerization. HOAt is often considered superior to HOBt in preventing epimerization.[7]

Troubleshooting Guide: High Levels of Epimerization

Problem: Your final peptide product, synthesized using this compound, shows an unexpected diastereomeric ratio, indicating significant epimerization during the coupling step.

Below are potential causes and recommended solutions to mitigate this issue.

Potential Cause Recommended Solution Scientific Rationale
Inappropriate Coupling Reagent Switch to a low-epimerization coupling reagent such as HATU/HOAt , HBTU/HOBt , or a phosphonium salt like PyAOP or PyBOP . If using a carbodiimide (e.g., EDC), the addition of OxymaPure or HOAt is essential.[7]These reagents, in combination with additives, form active esters that are more stable and less prone to forming the epimerization-prone oxazolone intermediate. The aminolysis of these active esters is generally faster than the rate of epimerization.
Excessive or Strong Base Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts.[7] Avoid stronger, less hindered bases like triethylamine (TEA).Stronger bases can more readily abstract the α-proton, promoting both the oxazolone and direct enolization pathways of epimerization. Using the minimum necessary amount of a weaker base minimizes this side reaction.
Unfavorable Solvent Choice If solubility permits, consider using less polar solvents like dichloromethane (DCM) or a mixture of chloroform and trifluoroethanol.[5][6]Polar aprotic solvents like DMF can stabilize the charged intermediates involved in epimerization pathways, thus accelerating the process. Less polar solvents can suppress these side reactions.
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature, ideally at 0 °C .[5][6]Higher temperatures increase the rates of most reactions, including the side reactions that lead to epimerization. Lowering the temperature slows down the rate of epimerization more significantly than the desired coupling reaction.
Prolonged Activation Time Minimize the pre-activation time. It is best to add the coupling reagent to a mixture of the this compound and the amine component (in-situ activation).[7][8]The longer the this compound is in its activated form before coupling, the greater the opportunity for epimerization to occur. In-situ activation ensures that the activated species is consumed by the amine as it is formed.

Visualizing the Problem: Epimerization Mechanisms

To better understand the underlying chemistry, the following diagrams illustrate the key epimerization pathway and a troubleshooting workflow.

epimerization_mechanism cluster_activation Carboxylic Acid Activation cluster_oxazolone Oxazolone Formation (Epimerization Pathway) cluster_coupling Peptide Bond Formation Z_Leu Z-Leu-OH Activated Activated Z-Leu* Z_Leu->Activated Coupling Reagent Oxazolone Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Peptide Desired Peptide Activated->Peptide Enolate Planar Enolate Oxazolone->Enolate + Base - H+ Oxazolone->Peptide Enolate->Oxazolone + H+ Epimerized_Oxazolone Epimerized Oxazolone Enolate->Epimerized_Oxazolone + H+ (opposite face) Epimer Epimerized Peptide Epimerized_Oxazolone->Epimer Amine H2N-Peptide Amine->Peptide Amine->Peptide Amine->Epimer troubleshooting_workflow Start High Epimerization Detected CheckReagent Check Coupling Reagent Start->CheckReagent SwitchReagent Switch to HATU/HOAt or PyAOP CheckReagent->SwitchReagent Yes (e.g., DCC alone) CheckBase Check Base CheckReagent->CheckBase No (already low-risk) SwitchReagent->CheckBase SwitchBase Use DIPEA or NMM (stoichiometric) CheckBase->SwitchBase Yes (e.g., TEA) CheckTemp Check Temperature CheckBase->CheckTemp No (already weak base) SwitchBase->CheckTemp LowerTemp Run at 0 °C CheckTemp->LowerTemp Yes (Room Temp or >) CheckActivation Check Activation Time CheckTemp->CheckActivation No (already low temp) LowerTemp->CheckActivation InSitu Use in-situ activation CheckActivation->InSitu Yes (prolonged pre-activation) End Re-analyze Product CheckActivation->End No InSitu->End

Caption: Troubleshooting workflow for reducing epimerization.

Experimental Protocol: Epimerization-Suppressed Coupling of Z-Leu-OH

This protocol describes a robust method for the solution-phase coupling of Z-L-Leu-OH to an amino acid ester (e.g., H-Gly-OMe) using EDC and HOAt, designed to minimize epimerization.

Materials:

  • Z-L-Leucine (Z-L-Leu-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add NMM (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes at 0 °C.

  • Coupling Reaction:

    • In a separate flask, dissolve Z-L-Leu-OH (1.05 eq) and HOAt (1.1 eq) in anhydrous DCM.

    • Add this solution to the neutralized amine component solution at 0 °C.

    • Add EDC (1.1 eq) to the reaction mixture in one portion.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

  • Analysis of Epimerization:

    • The diastereomeric ratio of the purified product can be determined by chiral HPLC or by ¹H NMR analysis of the purified dipeptide.

References

  • Shafiee, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. [Link]
  • Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(12), 5456–5465. [Link]
  • BenchChem. (2025). Technical Support Center: Managing Epimerization of N,N-Dimethyl-L-Valine in Peptide Synthesis. BenchChem.
  • Kawashima, M., et al. (2009). Stereochemical preference in the reactions of N-protected L-amino acid 1-hydroxybenzotriazole esters with racemic amino acid derivatives. Protein & Peptide Letters, 16(3), 297-300. [Link]
  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate.
  • ResearchGate. (n.d.). Epimerization by oxazolone formation.
  • BenchChem. (2025). Assessing Epimerization Levels: A Comparative Guide to BTFFH and Other Coupling Reagents. BenchChem.
  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]
  • Wu, J., et al. (2014). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
  • Lee, S. G., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International Journal of Molecular Sciences, 22(5), 2391. [Link]
  • da Silveira, P. G., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. The Journal of Organic Chemistry, 82(11), 5962–5969. [Link]
  • Shafiee, A., et al. (2023).
  • Mehta, A., et al. (2020).
  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • SlideShare. (n.d.).
  • BenchChem. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. BenchChem.
  • BenchChem. (2025). Stereochemistry of α-Amino Acids: An In-depth Technical Guide Focused on O-Methyl-DL-serine. BenchChem.

Sources

improving the stability of Z-DL-Leu-OH in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Z-DL-Leu-OH (N-benzyloxycarbonyl-DL-leucine). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a derivative of the amino acid leucine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions.[1][] However, the Cbz group, which is a carbamate, is susceptible to cleavage under various chemical conditions, particularly strong acids, bases, and catalytic hydrogenation.[3][4] Degradation compromises the purity of the starting material, leading to failed syntheses, impure products, and unreliable experimental outcomes.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The main point of instability is the Cbz protecting group. The two most common degradation pathways are:

  • Hydrolysis: The carbamate bond can be cleaved by acid or base-catalyzed hydrolysis.[5][6] In acidic conditions, the reaction is typically initiated by protonation of the carbonyl oxygen.[7] Under basic conditions, direct nucleophilic attack by a hydroxide ion on the carbonyl carbon can occur.[8] This cleavage results in the formation of DL-leucine, benzyl alcohol, and carbon dioxide.

  • Hydrogenolysis: The Cbz group is highly sensitive to catalytic hydrogenation (e.g., using Palladium on carbon with H₂ gas). This method is intentionally used for deprotection but can be an unwanted side reaction if catalytic metals are present as impurities.[1][3]

Q3: My this compound solution appears cloudy or has precipitated. What is the cause?

A3: This is likely a solubility issue rather than a stability problem. This compound, like many protected amino acids, has limited solubility in purely aqueous solutions, especially around its isoelectric point.[9] It is generally soluble in organic solvents like DMSO, ethyl acetate, and dichloromethane, and slightly soluble in alcohols.[10][11] Cloudiness indicates that the concentration has exceeded its solubility limit in the chosen solvent system. Consider using a co-solvent or adjusting the pH to increase solubility.[9]

Q4: How does pH affect the stability of my this compound solution?

A4: pH is a critical factor. The Cbz group is most stable under neutral to mildly acidic conditions.

  • Strongly Acidic Conditions (pH < 2): Can lead to rapid acid-catalyzed hydrolysis and deprotection.[6]

  • Strongly Alkaline Conditions (pH > 10): Can cause base-catalyzed hydrolysis. High pH may also lead to racemization of the amino acid.[5] For optimal stability in aqueous buffers, maintaining a pH between 4 and 7 is recommended.

Q5: What are the ideal storage conditions for a stock solution of this compound?

A5: For maximum shelf-life, stock solutions should be stored at low temperatures. A common recommendation is to store solutions at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light.[12] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: HPLC analysis shows a new peak corresponding to unprotected DL-leucine.
  • Question: I'm running a reaction and my HPLC/LC-MS analysis shows a growing peak that matches the retention time and mass of DL-leucine. What's causing this premature deprotection?

  • Answer & Troubleshooting Steps: This indicates the cleavage of the Cbz group. To diagnose the cause, follow this workflow:

    Diagram: Troubleshooting Cbz-group cleavage.
Issue 2: My reaction yield is consistently low, and I suspect my this compound stock is degraded.
  • Question: How can I quickly verify the purity and concentration of my this compound stock solution?

  • Answer: You need a reliable analytical method to quantify the active compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and accessible method. The benzyl group in the Cbz moiety provides a strong chromophore, making it easily detectable. See the protocol for a standard HPLC-UV method in Section 3.

Issue 3: I need to dissolve this compound in an aqueous buffer for a biological assay, but it won't dissolve.
  • Question: What is the best way to prepare a stable, aqueous solution of this compound?

  • Answer: Direct dissolution in aqueous buffer is often difficult.[9] The recommended procedure is to first dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol. Then, slowly add this concentrated organic stock solution to the aqueous buffer with vigorous stirring. Be careful not to exceed the solubility limit in the final mixed-solvent system. A final concentration of 1-5% organic solvent is often well-tolerated in biological assays.

Solvent SystemSolubility of this compoundRecommended Use Case
WaterPoor[13]Not recommended for stock solutions
DMSO, DMFHigh[10]Excellent for creating concentrated stock solutions
Ethanol, MethanolModerateGood for intermediate dilutions
Dichloromethane, Ethyl AcetateHigh[10]Primarily for synthesis and extraction
Aqueous Buffers (pH 4-7)Low to Very LowFinal assay medium; requires co-solvent
Table 1: Solvent Recommendations for this compound.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Stability Liabilities

This protocol helps you systematically test the stability of this compound under various stress conditions.

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Aliquotting: Aliquot 1 mL of the stock solution into five separate, labeled amber vials. Evaporate the solvent under a gentle stream of nitrogen.

  • Stress Conditions: To the dried compound in each vial, add 1 mL of the following solutions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Deionized Water (place in an 80°C oven)

    • Control: Deionized Water (store at 4°C)

  • Incubation: Incubate all vials for 24 hours.

  • Analysis: Neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase and analyze by HPLC-UV (see Protocol 2).

  • Interpretation: Compare the chromatograms from the stressed samples to the control. The appearance of new peaks or a decrease in the main this compound peak indicates degradation under that specific condition.

Protocol 2: Quantification of this compound by HPLC-UV

This method provides a reliable way to assess the purity and concentration of your this compound solutions.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard curve using known concentrations of high-purity this compound (e.g., 10, 25, 50, 100, 250 µg/mL).

    • Dilute your experimental sample to fall within the concentration range of the standard curve.

    • Run the standards and samples.

    • Plot the peak area versus concentration for the standards to generate a calibration curve.

    • Use the linear regression equation from the calibration curve to calculate the concentration of your unknown sample.

    Diagram: HPLC-UV analysis workflow.
References
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
  • Technical Disclosure Commons. (2025).
  • Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]
  • ResearchGate. (2002). Reactions of carbonyl compounds in basic solutions. Part 35. The alkaline hydrolysis and reactivity-structure spectra correlations of (Z)-4-(substituted benzylidene)-2-phenyl-4H-oxazol-5-ones. [Link]
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
  • PubChem - NIH. (n.d.). L-Leucine | C6H13NO2 | CID 6106. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of Z-DL-Leu-OH Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance. This is particularly true for chiral building blocks like N-benzyloxycarbonyl-DL-leucine (Z-DL-Leu-OH), where the stereochemistry can profoundly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving this compound enantiomers, supported by experimental data. Furthermore, it explores alternative analytical techniques, offering a comprehensive overview to inform your method selection.

The Central Role of Chiral HPLC in Enantiomeric Purity Assessment

Chiral HPLC stands as the preeminent technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility. The underlying principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP). This diastereomeric interaction leads to different retention times, allowing for their separation and individual quantification. The choice of the CSP is the most critical factor in developing a successful chiral separation method.

Mechanism of Chiral Recognition

The separation of enantiomers on a CSP is a complex process governed by a combination of non-covalent interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation. The specific nature of these interactions depends on the structures of both the analyte and the chiral selector immobilized on the stationary phase. For N-protected amino acids like this compound, the presence of the carboxyl group, the amide linkage, and the aromatic benzyloxycarbonyl group provides multiple points of potential interaction with the CSP.

Comparative Analysis of Chiral HPLC Methods for this compound

The following sections detail the performance of different polysaccharide-based chiral stationary phases for the enantiomeric separation of this compound. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds.[1]

Method 1: Amylose-Based CSP (CHIRALPAK® AS-3)

An amylose-based stationary phase provides a helical polymer structure that can induce significant chiral recognition.

Experimental Protocol:

  • Column: CHIRALPAK® AS-3 (150 x 4.6mm, 3µm)

  • Mobile Phase: n-hexane / ethanol / trifluoroacetic acid = 85 / 15 / 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µg (in a suitable solvent)

Performance Data:

ParameterValue
Retention Time (k'1)1.07
Retention Time (k'2)3.69
Separation Factor (α)3.44
Resolution (Rs)12.68

Analysis: The CHIRALPAK® AS-3 column demonstrates exceptional performance for the separation of this compound enantiomers. A high separation factor (α = 3.44) and an excellent resolution value (Rs = 12.68) indicate a highly selective and efficient separation, resulting in baseline resolution of the two enantiomers.[2] The normal phase chromatographic mode is employed here, which is common for polysaccharide-based CSPs.

Method 2: Cellulose-Based CSP (CHIRALCEL® OD-H)

Cellulose-based CSPs offer a different chiral environment compared to their amylose counterparts, which can lead to different selectivity.

Experimental Protocol:

  • Column: CHIRALCEL® OD-H (250 x 4.6mm, 5µm)

  • Mobile Phase: n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µg (in a suitable solvent)

Performance Data:

ParameterValue
Retention Time (k'1)0.78
Retention Time (k'2)1.67
Separation Factor (α)2.13
Resolution (Rs)7.51

Analysis: The CHIRALCEL® OD-H column also provides a successful separation of this compound enantiomers with good resolution (Rs = 7.51).[3] While the separation factor is lower than that observed with the amylose-based column, the resolution is still well above the baseline value of 1.5, indicating a robust method. The choice between these two columns may depend on factors such as analysis time and specific resolution requirements.

Method 3: Cellulose-Based CSP (CHIRALCEL® OJ-3)

This column represents another cellulose-based option, potentially offering different selectivity.

Experimental Protocol:

  • Column: CHIRALCEL® OJ-3 (150 x 4.6mm, 3µm)

  • Mobile Phase: n-hexane / ethanol / trifluoroacetic acid = 80 / 20 / 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µg (in a suitable solvent)

Performance Data:

ParameterValue
Retention Time (k'1)0.75
Retention Time (k'2)1.03
Separation Factor (α)1.37
Resolution (Rs)3.65

Analysis: The CHIRALCEL® OJ-3 column provides a baseline separation of the this compound enantiomers, although with a lower separation factor and resolution compared to the other two columns.[2] This method could be suitable for routine quality control where high throughput is desired, given the shorter retention times.

Workflow for Chiral HPLC Analysis of this compound

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase or Suitable Solvent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC Inject into Chiral HPLC System Filter->HPLC Column Chiral Stationary Phase (e.g., Polysaccharide-based) HPLC->Column Separation Enantiomeric Separation Column->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity (% ee) Integration->Calculation

Caption: Workflow for the chiral HPLC analysis of this compound.

Alternative Methods for Enantiomeric Purity Determination

While chiral HPLC is the dominant technique, other methods can be employed for the analysis of enantiomeric purity.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. This typically involves converting the carboxylic acid to an ester and the amine (after deprotection) to an amide or urethane.

General Workflow:

  • Deprotection: Removal of the benzyloxycarbonyl group.

  • Derivatization: Esterification of the carboxylic acid and acylation of the amino group.

  • Injection: Introduction of the derivatized sample into the GC system.

  • Separation: Separation of the diastereomers on a chiral capillary column.

  • Detection: Typically using a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Advantages:

  • High resolution and efficiency.

  • Fast analysis times.

Disadvantages:

  • Requires derivatization, which can be time-consuming and a potential source of error.[4]

  • Risk of racemization during sample preparation.

  • Not suitable for thermally labile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers of the analyte, which have different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined.

General Workflow:

  • Sample Preparation: Dissolving the analyte (this compound) and the chiral solvating agent in a suitable deuterated solvent.

  • NMR Acquisition: Recording the 1H or other relevant NMR spectrum.

  • Data Analysis: Identifying the distinct signals for each diastereomeric complex and integrating them to calculate the enantiomeric excess.

Advantages:

  • Non-destructive technique.

  • Provides structural information.

  • Can be relatively fast for sample analysis.

Disadvantages:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a relatively large amount of sample.

  • Peak overlap can complicate quantification.

  • The choice of a suitable chiral solvating agent can be challenging.[1][5]

Decision-Making Framework for Method Selection

Method_Selection Start Start: Determine Enantiomeric Purity of this compound HighRes High Resolution & Sensitivity Required? Start->HighRes Volatile Is the Analyte Volatile or Easily Derivatized? HighRes->Volatile Yes HighConc Is Sample Concentration High? HighRes->HighConc No HPLC Chiral HPLC Volatile->HPLC No GC Chiral GC Volatile->GC Yes NMR NMR with CSA HighConc->NMR Yes Other Consider Other Techniques HighConc->Other No

Caption: Decision tree for selecting a method for enantiomeric purity analysis.

Conclusion

The enantiomeric purity of this compound is a critical parameter that can be reliably determined using chiral HPLC. Polysaccharide-based chiral stationary phases, such as CHIRALPAK® AS-3 and CHIRALCEL® OD-H, have demonstrated excellent performance in resolving the enantiomers of this compound with high resolution and selectivity. The choice of the specific column and mobile phase will depend on the desired balance between analysis time, resolution, and other operational factors.

While chiral HPLC is the method of choice for most applications, alternative techniques such as chiral GC and NMR with chiral solvating agents offer complementary capabilities. Chiral GC provides high resolution for volatile compounds, though it necessitates a derivatization step. NMR with chiral solvating agents is a valuable non-destructive technique for samples available in sufficient quantities. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate analytical strategy for their specific needs, ensuring the quality and safety of their products.

References

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Mateo-Vivaracho, L., Cacho, J., & Ferreira, V. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography.
  • Galaverna, G., Sforza, S., Dossena, A., & Marchelli, R. (1997). Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry.
  • Jayawickrama, D. A., & Jayasundera, K. P. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Omega, 7(12), 10345-10355. [Link]
  • Moos, M., & Cvačka, J. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2262, 19-33. [Link]
  • Palkó, M., Illyés, E., & Fülöp, F. (2017). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect, 2(27), 8349-8353. [Link]
  • Lipka, E., Dascalu, A. E., Messara, Y., Tsutsqiridze, E., Farkas, T., & Chankvetadze, B. (2019). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography.
  • Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Analytical Chemistry, 88(9), 4933-4940. [Link]
  • [Application]N-CBZ-DL-Leucine. (2017). Chiral Technology Korea.
  • [Application]N-CBZ-DL-Leucine. (2017). Chiral Technology Korea.

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A Senior Application Scientist's Guide to Chirality in Action: Comparing the Biological Activity of D-Leu vs. L-Leu Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Mirror Image

In the realm of peptide therapeutics, nature exhibits a profound preference for L-amino acids, the chiral building blocks of proteins synthesized by the ribosome.[1] Their enantiomers, D-amino acids, are mirror images that, while chemically identical in isolation, interact with the chiral environment of a biological system in fundamentally different ways.[1][2] This stereochemical distinction is not a mere curiosity; it is a critical design parameter in modern drug development. The strategic substitution of a canonical L-amino acid with its D-enantiomer can dramatically alter a peptide's therapeutic profile.

This guide provides an in-depth comparison of the biological activities of peptides containing D-leucine versus the naturally occurring L-leucine. Leucine, with its hydrophobic isobutyl side chain, is a frequent player in peptide-receptor interactions and maintaining structural integrity.[3][4] By examining the substitution of L-Leu with D-Leu, we can illuminate the core principles of stereochemistry in peptide design, focusing on the trade-offs between stability, biological activity, and toxicity. We will move from foundational concepts to a data-driven case study, providing the experimental frameworks necessary for you to apply these principles in your own research.

Part 1: The Core Trade-Off: Proteolytic Stability vs. Biological Recognition

The primary and most celebrated advantage of incorporating D-amino acids into a peptide sequence is the profound increase in resistance to enzymatic degradation.[1][5]

Enhanced Proteolytic Resistance

Endogenous proteases, the enzymes responsible for peptide and protein turnover, have active sites that are exquisitely evolved to recognize and cleave peptide bonds flanked by L-amino acids.[6][7] The introduction of a D-amino acid, such as D-leucine, creates a stereochemical barrier that most proteases cannot overcome.[6][8] This steric hindrance drastically slows or completely prevents cleavage at or near the modification site, significantly extending the peptide's half-life in plasma and other biological matrices.[1][7] This enhanced stability is a crucial first step in transforming a potent but fleeting peptide lead into a viable therapeutic candidate.[9]

Caption: D-amino acid incorporation enhances proteolytic resistance.

Impact on Conformation and Receptor Binding

This gain in stability is not without potential cost. Biological activity is dictated by a peptide's three-dimensional structure, which governs its ability to bind to a specific receptor or enzyme target.[10] These targets are themselves chiral, creating a lock-and-key or induced-fit interaction that is highly sensitive to the peptide's conformation.[2][10]

Introducing a D-amino acid can alter the peptide's secondary structure. While a single D-amino acid substitution at a terminus may have minimal structural impact, placing it in the middle of an α-helix can disrupt the helical structure, potentially reducing or abolishing binding affinity.[8][11] However, this is not a universal rule. In some cases, the conformational constraint imposed by a D-amino acid can lock the peptide into a more bioactive conformation, enhancing its potency.[8] Therefore, the effect of a D-Leu substitution on bioactivity must be determined empirically.

G cluster_L L-Leu Peptide Interaction cluster_D D-Leu Peptide Interaction L_Peptide L-Leu Peptide (Bioactive Conformation) Receptor_L Receptor Site (Chiral) L_Peptide->Receptor_L High Affinity Binding Signal_L Biological Signal Receptor_L->Signal_L D_Peptide D-Leu Peptide (Altered Conformation) Receptor_D Receptor Site (Chiral) D_Peptide->Receptor_D Reduced or No Binding Signal_D No Signal Receptor_D->Signal_D

Caption: Chiral recognition at the receptor-peptide interface.

Part 2: A Data-Driven Case Study: Brevinin-1OS Antimicrobial Peptides

To move from theory to practice, we will analyze a compelling study on a frog-skin-derived antimicrobial peptide, brevinin-1OS (B1OS).[11][12] The original peptide was modified by adding either an L-leucine (B1OS-L) or a D-leucine (B1OS-D-L) to the second position. This direct comparison provides a clear, quantitative look at the differential effects of L- vs. D-leucine.

Comparative Data: Bioactivity and Toxicity

The following tables summarize the key experimental data, comparing the parent peptide with its L-Leu and D-Leu modified analogs.

Table 1: In Vitro Antimicrobial Activity (MIC, µM) The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates higher potency.

PeptideS. aureusMRSAE. faecalis
B1OS (Parent) 326464
B1OS-L (L-Leu) 248
B1OS-D-L (D-Leu) 248
Data sourced from a study on a novel brevinin peptide.[11][13]

Insight: Both the L-Leu and D-Leu modifications dramatically enhanced the antibacterial activity against Gram-positive bacteria by 8- to 16-fold compared to the parent peptide.[11] Critically, the D-Leu analog (B1OS-D-L) demonstrated identical antimicrobial potency to its L-Leu counterpart (B1OS-L).[11]

Table 2: In Vitro Cytotoxicity (Hemolytic Activity, HC₅₀, µM) Hemolytic activity measures the lysis of red blood cells and is a common indicator of general cytotoxicity. The HC₅₀ is the concentration causing 50% hemolysis. A higher HC₅₀ value indicates lower toxicity.

PeptideHemolytic Activity (HC₅₀)
B1OS (Parent) >128
B1OS-L (L-Leu) 29.92
B1OS-D-L (D-Leu) 74.50
Data sourced from a study on a novel brevinin peptide.[11][13]

Insight: While the addition of L-leucine increased hemolytic activity (making it more toxic), the substitution with D-leucine resulted in significantly lower hemolysis.[11][13] B1OS-D-L is approximately 2.5 times less toxic to red blood cells than B1OS-L.

Table 3: Calculated Therapeutic Index The therapeutic index (TI) is a quantitative measure of the safety of a drug, calculated here as HC₅₀/MIC. A higher TI is desirable, indicating a wider margin between the effective dose and the toxic dose.

PeptideTherapeutic Index (vs. MRSA)
B1OS (Parent) >2
B1OS-L (L-Leu) ~7.5
B1OS-D-L (D-Leu) ~18.6

Part 3: Essential Experimental Protocols

To ensure scientific integrity, the protocols used to generate such comparative data must be robust and self-validating. Below are step-by-step methodologies for the key experiments described.

Protocol 1: Protease Stability Assay

This protocol assesses the rate of peptide degradation in the presence of a protease, such as trypsin or human serum, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Preparation:

    • Prepare a stock solution of the peptide (e.g., 1 mg/mL in sterile water or appropriate buffer).

    • Prepare a solution of the protease (e.g., trypsin at 1 mg/mL in 1 mM HCl) or use fresh human serum.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution or serum to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid, TFA) or by heat inactivation.

  • RP-HPLC Analysis:

    • Centrifuge the quenched samples to pellet precipitated proteins.

    • Inject the supernatant onto an RP-HPLC system (e.g., C18 column).

    • Elute the peptide using a gradient of acetonitrile in water with 0.1% TFA.

  • Data Analysis:

    • Monitor the peptide elution by UV absorbance at 214 nm.

    • Calculate the percentage of intact peptide remaining at each time point by comparing the peak area to the T=0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life.[6]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution assay determines the lowest concentration of a peptide that inhibits the visible growth of a bacterial strain.

  • Preparation:

    • Prepare a 2-fold serial dilution of the peptide in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add the bacterial inoculum to each well of the 96-well plate containing the peptide dilutions.

    • Include a positive control well (bacteria, no peptide) and a negative control well (medium, no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is determined as the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.

Protocol 3: Hemolytic Activity Assay

This assay quantifies the peptide's ability to lyse red blood cells (erythrocytes).

  • Preparation of Erythrocytes:

    • Obtain fresh red blood cells (e.g., horse or human) and wash them three times with Phosphate-Buffered Saline (PBS) by centrifugation and resuspension.

    • Prepare a 2% (v/v) suspension of the washed erythrocytes in PBS.

  • Incubation:

    • In a 96-well plate, add serial dilutions of the peptide to the erythrocyte suspension.

    • Include a negative control (erythrocytes in PBS) and a positive control (erythrocytes in 0.1% Triton X-100 for 100% lysis).

  • Reaction and Measurement:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet intact cells and cell debris.

    • Transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to the amount of hemoglobin released.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.

    • Plot the percentage of hemolysis versus peptide concentration to determine the HC₅₀ value.[11][13]

Part 4: Strategic Implications and Design Workflow

The comparison between D-Leu and L-Leu peptides offers a microcosm of the strategic decisions inherent in peptide drug design. The incorporation of D-leucine is not merely a tactic for stability but a tool for rationally engineering a peptide's entire therapeutic profile.

  • Stability is Paramount: For most therapeutic applications, especially outside of topical use, proteolytic stability is a non-negotiable starting point. D-amino acid substitution is one of the most effective methods to achieve this.[5][6]

  • Activity is Context-Dependent: The impact of a D-Leu substitution on biological activity is highly dependent on the specific peptide sequence and the role of the leucine residue. If the leucine is critical for a specific receptor contact that is sensitive to stereochemistry, activity may be lost. If its role is primarily structural or hydrophobic, activity may be retained or even enhanced.[11] Empirical testing is essential.

  • Toxicity Can Be Decoupled from Efficacy: As the B1OS case study powerfully illustrates, it is possible to maintain or enhance desired bioactivity while simultaneously reducing off-target toxicity. This decoupling is a key advantage of stereochemical modifications.[5][11]

G Start Identify Bioactive L-Peptide Lead Synthesize Synthesize L-Peptide and D-Leu Analog(s) Start->Synthesize Test_Stability Assay 1: Proteolytic Stability Synthesize->Test_Stability Test_Activity Assay 2: In Vitro Bioactivity (e.g., MIC) Synthesize->Test_Activity Test_Toxicity Assay 3: In Vitro Cytotoxicity (e.g., Hemolysis) Synthesize->Test_Toxicity Analyze Analyze Data: Compare Half-life, Potency (IC50/MIC), and Toxicity (HC50) Test_Stability->Analyze Test_Activity->Analyze Test_Toxicity->Analyze Calculate_TI Calculate Therapeutic Index Analyze->Calculate_TI Decision Select Optimal Candidate Calculate_TI->Decision End Proceed to In Vivo Validation Decision->End

Caption: Workflow for comparative evaluation of D-Leu modified peptides.

References

  • Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. (2021). MDPI. [Link]
  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.). Europe PMC. [Link]
  • Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. (2021). American Journal of Physiology-Endocrinology and Metabolism. [Link]
  • Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. (2021).
  • Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males. (2021). American Physiological Society. [Link]
  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (2018).
  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021).
  • Dileucine more effective than leucine in stimulating muscle-building in humans. (2021). University of Illinois Urbana-Champaign News Bureau. [Link]
  • D-Leucine vs L-Leucine: Understanding the Differences and Applic
  • Study Finds Specific Form of Leucine to Have Superior Benefits. (2021). Nutraceuticals World. [Link]
  • Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. (2021).
  • Large-scale survey and database of high affinity ligands for peptide recognition modules. (2020). The EMBO Journal. [Link]
  • Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. (2023).
  • Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bungarus multicinctus: Simulated Gastrointestinal Digestion, Identification and Antihypertensive Mechanism. (2024). MDPI. [Link]
  • L/D-Amino Acids: Differences and Importance. (n.d.). BioPharmaSpec. [Link]
  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. (2025). bioRxiv. [Link]
  • Bioanalysis of the Ex Vivo Labile PACE4 Inhibitory Peptide Ac-[d-Leu]LLLRVK-Amba in Whole Blood Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification. (2023).
  • An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice. (2016).
  • Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). (2019).
  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers. [Link]
  • Engineering the next generation of CAR T- cells: precision modifications, logic gates and universal strategies to overcome exhaustion and tumor resistance. (2024). Frontiers. [Link]
  • Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. (2023).
  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. (2007). Journal of the American Chemical Society. [Link]
  • Cereulide. (n.d.). Wikipedia. [Link]
  • Precise Leucine/Isoleucine Discrimination. (n.d.).

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A Senior Application Scientist's Guide: Z-DL-Leu-OH vs. Boc-DL-Leu-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of an Nα-protecting group is a foundational decision in peptide synthesis that dictates the overall strategy, reaction conditions, and ultimately, the success of the endeavor. This guide provides an in-depth comparison of two cornerstone protecting groups, Benzyloxycarbonyl (Z or Cbz) and tert-Butyloxycarbonyl (Boc), specifically for the non-standard but highly valuable starting material, DL-Leucine.

While the vast majority of therapeutic peptide synthesis utilizes enantiomerically pure L-amino acids, the deliberate incorporation of a racemic DL-mixture is a powerful strategy for specific applications. These include the generation of diverse peptide libraries for high-throughput screening, the development of protease-resistant peptidomimetics containing D-amino acids, and conformational studies. This guide will explore the practical implications of choosing between Z-DL-Leu-OH and Boc-DL-Leu-OH, grounded in chemical principles and field-proven experimental insights.

The Protecting Groups: Chemical Identity and Core Mechanisms

The primary function of an Nα-protecting group is to mask the nucleophilicity of the amine group, preventing uncontrolled polymerization and allowing for the specific, stepwise formation of peptide bonds.[1] The choice between Z and Boc hinges on their distinct deprotection chemistries, which defines their compatibility with different synthesis methodologies and peptide sequences.

The Benzyloxycarbonyl (Z) Group: The Classic Foundation

Introduced by Bergmann and Zervas in 1932, the Z-group was the first reversible Nα-protecting group that enabled controlled peptide synthesis.[2] Its stability and the often crystalline nature of its derivatives have made it a mainstay, particularly in solution-phase synthesis.

  • Protection: The Z-group is typically installed by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.

  • Deprotection: The key to the Z-group's utility is its removal under conditions that do not cleave peptide bonds. This is primarily achieved through two methods:

    • Catalytic Hydrogenolysis: A mild and clean method using H₂ gas and a palladium catalyst (Pd/C). This reaction cleaves the benzylic C-O bond, releasing the free amine and generating only toluene and carbon dioxide as byproducts.[1][3]

    • Strong Acidolysis: Harsh, anhydrous strong acids like hydrogen bromide (HBr) in acetic acid or neat hydrogen fluoride (HF) can also cleave the Z-group.[4] This method is less common today due to its severity.

The tert-Butyloxycarbonyl (Boc) Group: The Solid-Phase Pioneer

The Boc group forms the basis of the Merrifield solid-phase peptide synthesis (SPPS) strategy, which revolutionized the field.[2] Its lability to moderate acids allows for an "orthogonal" synthesis scheme where the Nα-protection can be removed without cleaving the peptide from the resin or disturbing acid-labile side-chain protecting groups.[5]

  • Protection: The Boc group is introduced via the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O).[6][7]

  • Deprotection: The Boc group is efficiently removed with moderate acids, most commonly trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (DCM).[7][8] The mechanism proceeds through the formation of a stable tert-butyl cation, which is released as isobutylene and carbon dioxide. A critical consideration is that this reactive cation can alkylate nucleophilic side chains (e.g., Trp, Met), necessitating the use of "scavengers" in the deprotection cocktail.[8][9]

Diagram: Deprotection Pathways of Z-Leucine and Boc-Leucine

G cluster_Z Z-DL-Leucine Deprotection cluster_Boc Boc-DL-Leucine Deprotection Z_Leu Z-DL-Leu Z_Deprotect_H2 H₂, Pd/C (Hydrogenolysis) Z_Leu->Z_Deprotect_H2 Z_Deprotect_HBr HBr / AcOH (Strong Acidolysis) Z_Leu->Z_Deprotect_HBr Free_Leu_Z DL-Leucine Z_Deprotect_H2->Free_Leu_Z Byproducts_Z Toluene + CO₂ Z_Deprotect_H2->Byproducts_Z Z_Deprotect_HBr->Free_Leu_Z Boc_Leu Boc-DL-Leu Boc_Deprotect TFA / DCM (Moderate Acidolysis) Boc_Leu->Boc_Deprotect Free_Leu_Boc DL-Leucine Boc_Deprotect->Free_Leu_Boc Byproducts_Boc Isobutylene + CO₂ (+ t-butyl cation) Boc_Deprotect->Byproducts_Boc

Caption: Deprotection mechanisms for Z- and Boc-protected Leucine.

Head-to-Head Performance Comparison

The choice between this compound and Boc-DL-Leu-OH depends on the intended synthetic strategy. The following table summarizes the key performance characteristics that guide this decision.

FeatureThis compoundBoc-DL-Leu-OHRationale & Expert Insight
Primary Application Solution-phase synthesis, Fragment condensationSolid-phase peptide synthesis (SPPS), Solution-phase synthesisBoc chemistry is the cornerstone of classic Merrifield SPPS.[2] Z-derivatives are often highly crystalline, which is an advantage for purification of intermediates in solution-phase synthesis.
Deprotection Method Catalytic Hydrogenolysis (H₂/Pd-C) or Strong Acid (HBr/AcOH)Moderate Acidolysis (e.g., 25-50% TFA in DCM)Hydrogenolysis is very mild but incompatible with sulfur-containing residues (Cys, Met) or other reducible groups. TFA is versatile but requires scavengers for sensitive amino acids.[8][9]
Chemical Stability Stable to mild/moderate acids and bases.Stable to bases and nucleophiles, but labile to moderate/strong acids.[6]This difference in stability is the basis of orthogonality. In Boc-SPPS, the Boc group is removed by TFA while benzyl-based side-chain protecting groups remain intact.[2]
Racemization Risk Low. As a urethane-type protecting group, it largely prevents racemization of the activated carboxyl group via oxazolone formation.[3][10]Low. Also a urethane-type protecting group, which effectively suppresses racemization during coupling.[9][11]While both protect well, the biggest risk of racemization comes from the coupling conditions (reagents, base, temperature), not the protecting group itself. Using additives like HOBt or Oxyma is crucial.[10][12]
Solubility Often lower solubility in common organic solvents; derivatives can be highly crystalline.Generally good solubility in a wide range of organic solvents (DCM, DMF, NMP).[5]Good solubility is critical for SPPS to ensure efficient reagent diffusion and reaction kinetics. The crystallinity of Z-compounds can be leveraged for purification by recrystallization.
Orthogonality Orthogonal to Boc and Fmoc groups. Can be used for side-chain protection (e.g., Z-Lys).Orthogonal to Fmoc and many benzyl-based side-chain protecting groups.The Z-group's stability to TFA makes it a viable side-chain protecting group in Boc-SPPS, though less common now than alternatives like 2-Cl-Z.[5]

Experimental Design: A Comparative Dipeptide Synthesis

To provide a practical context, this section outlines a validated experimental workflow to compare the use of this compound and Boc-DL-Leu-OH in a simple solution-phase dipeptide synthesis.

Objective: To synthesize the diastereomeric dipeptide mixture, (D/L)-Leu-(L)-Ala-OMe, and compare the reaction efficiency, workup procedure, and purification challenges associated with each protecting group.

Rationale: By coupling the racemic DL-Leucine to an enantiopure partner (L-Alanine methyl ester), we create two distinct diastereomeric products: D-Leu-L-Ala-OMe and L-Leu-L-Ala-OMe. These diastereomers have different physical properties and can be readily separated and quantified by standard reverse-phase HPLC, providing a clear measure of the reaction's outcome.

Diagram: Comparative Synthesis Workflow

G cluster_workflow Comparative Synthesis of (D/L)-Leu-(L)-Ala-OMe start_Z This compound coupling Coupling Reaction (DCC, HOBt, 0°C to RT) start_Z->coupling start_Boc Boc-DL-Leu-OH start_Boc->coupling partner H-L-Ala-OMe • HCl + Base (e.g., NMM) partner->coupling workup_Z Workup (Z-Protected) 1. Filter DCU 2. Acid/Base Washes 3. Crystallization/Chromatography coupling->workup_Z from Z-Leu workup_Boc Workup (Boc-Protected) 1. Filter DCU 2. Acid/Base Washes 3. Chromatography coupling->workup_Boc from Boc-Leu product_Z Z-(D/L)-Leu-(L)-Ala-OMe workup_Z->product_Z product_Boc Boc-(D/L)-Leu-(L)-Ala-OMe workup_Boc->product_Boc deprotect_Z Deprotection (Z) H₂, Pd/C in MeOH product_Z->deprotect_Z deprotect_Boc Deprotection (Boc) TFA/DCM product_Boc->deprotect_Boc final_product (D/L)-Leu-(L)-Ala-OMe Diastereomeric Mixture deprotect_Z->final_product deprotect_Boc->final_product analysis RP-HPLC Analysis (Quantify Diastereomers) final_product->analysis

Caption: Workflow for the comparative synthesis and analysis of diastereomeric dipeptides.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol describes a standard carbodiimide-mediated coupling. The procedure is identical for both this compound and Boc-DL-Leu-OH up to the workup stage.

  • Reagent Preparation:

    • In a round-bottom flask, dissolve this compound or Boc-DL-Leu-OH (1.0 eq), H-L-Ala-OMe·HCl (1.0 eq), and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DMF.

    • Cool the flask to 0 °C in an ice bath.

    • Add N-methylmorpholine (NMM) (1.0 eq) to neutralize the hydrochloride salt. Stir for 10 minutes. Causality Note: NMM is a weaker base than triethylamine (TEA) or DIEA and is preferred for minimizing racemization of the activated amino acid.[9]

  • Coupling Reaction:

    • In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DMF.

    • Slowly add the DCC solution to the amino acid mixture at 0 °C. Causality Note: DCC activates the carboxylic acid. Adding HOBt as an additive intercepts the highly reactive O-acylisourea intermediate to form an HOBt-active ester, which is less prone to racemization and side reactions.[10]

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

  • Workup and Purification:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU solid.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Perform sequential washes with 1 M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and HOBt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • For Z-protected peptide: The product is often a solid and may be purified by recrystallization from ethyl acetate/hexanes.

    • For Boc-protected peptide: The product is often an oil or low-melting solid and will likely require purification by flash column chromatography.

  • Deprotection and Analysis:

    • Cleave the protecting group from the purified intermediate using the appropriate method (H₂/Pd-C for Z; TFA/DCM for Boc).

    • After deprotection and removal of the reagents, dissolve the final peptide mixture in a suitable solvent for RP-HPLC analysis to separate and quantify the D-Leu-L-Ala and L-Leu-L-Ala diastereomers.

Data Interpretation and Field Insights

ParameterExpected Outcome (Z-Peptide)Expected Outcome (Boc-Peptide)Senior Scientist's Insight
Yield (Protected) Moderate to High (65-85%)High (75-95%)The higher crystallinity of the Z-protected peptide can lead to some loss during recrystallization compared to chromatographic purification of the more soluble Boc-peptide.
Purification Ease Potentially simple (recrystallization)Requires chromatographyThe ability to purify intermediates by crystallization is a significant advantage of Z-chemistry in large-scale solution-phase synthesis, avoiding the cost and solvent waste of chromatography.
Diastereomeric Ratio ~50:50~50:50Assuming high-quality starting materials and proper coupling procedure, the ratio should reflect the racemic nature of the starting DL-Leucine. Any significant deviation could indicate kinetic resolution, but this is unlikely with standard coupling agents.
Handling Notes Z-Cl is highly reactive and moisture-sensitive. Hydrogenolysis requires specialized equipment and careful handling of the flammable catalyst.Boc₂O is a stable solid. TFA is highly corrosive and volatile, requiring handling in a fume hood.Safety and equipment availability are practical considerations. Not all labs are equipped for routine hydrogenations.

Why Choose DL-Amino Acids? A Strategic Perspective

The use of this compound or Boc-DL-Leu-OH is not a compromise but a strategic choice. By synthesizing a 1:1 diastereomeric mixture, a researcher can:

  • Screen for Proteolytic Stability: D-amino acid-containing peptides are resistant to degradation by natural proteases. A library containing both L- and D-isomers allows for the direct identification of more stable drug leads.

  • Explore Conformational Space: The inclusion of a D-amino acid can induce unique turns and secondary structures (e.g., β-turns) not accessible to all-L peptides, potentially leading to novel receptor binding modes.

  • Create Unbiased Libraries: In techniques like one-bead-one-compound (OBOC) library synthesis, using racemic building blocks is an efficient way to double the chemical diversity for screening against biological targets.

Conclusion and Recommendations

Both this compound and Boc-DL-Leu-OH are excellent reagents for the incorporation of racemic leucine into a peptide sequence. The selection is dictated entirely by the overall synthetic plan.

  • Choose this compound for:

    • Solution-phase synthesis, especially when intermediate purification by crystallization is desired.

    • Syntheses where downstream steps involve strong bases or nucleophiles that could compromise a Boc group.

    • Peptide sequences that do not contain sulfur or other groups susceptible to reduction.

  • Choose Boc-DL-Leu-OH for:

    • Solid-phase peptide synthesis, where it is the standard reagent for the classic Merrifield approach.

    • Solution-phase synthesis requiring high solubility of intermediates and where purification by chromatography is planned.

    • Syntheses of peptides containing sulfur or other functional groups that are incompatible with catalytic hydrogenation.

By understanding the fundamental chemistry and practical handling characteristics of each protecting group, researchers can confidently select the optimal building block to advance their drug discovery and development programs.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag Berlin Heidelberg. [Link to a general publisher page as direct book links are unstable]
  • Master Organic Chemistry. (2018).
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
  • AAPPTec.
  • Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • C&EN Global Enterprise. (1979). Boc amino acid could, but doesn't, racemize. [Link]
  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Anderson, G. W., & McGregor, A. C. (1957). t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 79(23), 6180–6183. [Link]
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

Sources

A Senior Application Scientist's Guide: Comparing Fmoc and Z Protecting Groups for Leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise assembly of peptides is a cornerstone of innovation. The choice of protecting groups for amino acids is a critical decision that dictates the strategy, efficiency, and purity of the final peptide product. This guide provides an in-depth technical comparison of two stalwart protecting groups for the α-amino function of leucine: the modern standard, Fluorenylmethyloxycarbonyl (Fmoc), and the classic Carboxybenzyl (Z or Cbz).

This comparison is grounded in the principles of orthogonal synthesis, examining not just the "what" but the "why" behind experimental choices, ensuring a robust and validated approach to peptide chemistry.

Foundational Principles: The Role of α-Amino Protection

In peptide synthesis, the goal is to form a specific sequence of amide bonds. To prevent unwanted side reactions, such as self-polymerization, the α-amino group of the incoming amino acid must be temporarily blocked.[] An ideal protecting group should be easy to introduce, stable during the coupling reaction, and removable under conditions that do not affect other protecting groups or the growing peptide chain.[2] This concept of selective deprotection is known as orthogonality, and it is the central principle governing the strategic use of Fmoc and Z groups.[2][3]

The Modern Workhorse: Fmoc (Fluorenylmethyloxycarbonyl)

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[4] Its popularity stems from its base-lability, which provides an orthogonal strategy to the acid-labile protecting groups typically used for amino acid side chains (e.g., Boc, tBu).[2][3]

Mechanism of Protection and Deprotection

Protection: Fmoc is typically introduced by reacting Leucine with Fmoc-Cl or Fmoc-OSu under basic conditions.

Deprotection: The key to Fmoc's utility is its removal under mild basic conditions. The electron-withdrawing fluorene ring system makes the proton on the 9-position of the fluorene ring acidic.[5][6] A base, typically a secondary amine like piperidine, abstracts this proton, leading to a β-elimination reaction.[3][5][6] This releases the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate, which is scavenged by the amine base to form a stable adduct.[3][4][5]

The deprotection can be monitored by UV spectroscopy, as the released DBF-piperidine adduct has a strong chromophore, allowing for real-time tracking of reaction completion.[3][4][7]

Experimental Workflow: Fmoc Deprotection in SPPS

The following diagram illustrates the iterative cycle of Fmoc-based SPPS.

Fmoc_SPPS_Workflow Resin Resin-AA(n) Fmoc_Peptide Resin-AA(n)-...-Leu(Fmoc) Deprotection Deprotection (20% Piperidine/DMF) Fmoc_Peptide->Deprotection 1. Wash1 Wash Deprotection->Wash1 2. Free_Amine Resin-AA(n)-...-Leu(NH2) Coupling Coupling (Fmoc-AA(n+1), Activator) Free_Amine->Coupling 3. Wash2 Wash Coupling->Wash2 4. Next_Fmoc_Peptide Resin-AA(n+1)-Leu-...-AA(n) Next_Fmoc_Peptide->Deprotection Repeat Cycle Wash1->Free_Amine Wash2->Next_Fmoc_Peptide

Caption: Iterative workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Classic Protector: Z (Carboxybenzyl)

The Carboxybenzyl group (Cbz or Z), introduced by Bergmann and Zervas, was a foundational development in peptide chemistry.[8][9] While less common in modern automated SPPS, it remains highly valuable in solution-phase synthesis and for specific applications requiring its unique stability profile.[10][11]

Mechanism of Protection and Deprotection

Protection: The Z group is introduced by reacting Leucine with benzyl chloroformate (Cbz-Cl) under basic conditions.[9]

Deprotection: The Z group is characteristically stable to both acidic and basic conditions, making it orthogonal to both Fmoc and Boc/tBu strategies.[3] It is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[10][8][9] This process reduces the benzyl carbamate to an unstable carbamic acid, which then spontaneously decarboxylates to yield the free amine and toluene.[9]

Experimental Workflow: Z-Group Protection & Deprotection

The following diagram outlines the general steps for using the Z group in a synthesis context.

Z_Group_Workflow Leucine Leucine (H-Leu-OH) Protection Protection (Cbz-Cl, Base) Leucine->Protection 1. Z_Leu Z-Leu-OH Protection->Z_Leu Peptide_Synthesis Peptide Synthesis Steps (Coupling, etc.) Z_Leu->Peptide_Synthesis 2. Z_Peptide Z-Peptide Peptide_Synthesis->Z_Peptide Deprotection Deprotection (H₂, Pd/C) Z_Peptide->Deprotection 3. Final Step Final_Peptide Final Peptide (H-Peptide) Deprotection->Final_Peptide

Caption: General workflow for the use of the Z-protecting group in peptide synthesis.

Head-to-Head Comparison: Fmoc-Leu vs. Z-Leu

The choice between Fmoc and Z protection for leucine depends entirely on the synthetic strategy. The following table summarizes key performance characteristics based on established experimental data.

CharacteristicFmoc (Fluorenylmethyloxycarbonyl)Z (Carboxybenzyl)
Synthesis Phase Primarily Solid-Phase Peptide Synthesis (SPPS).[4][12]Primarily Solution-Phase Synthesis; can be used for N-terminal protection in SPPS.[10][13]
Deprotection Condition Base-Labile: 20-50% piperidine in DMF.[14]Hydrogenolysis: H₂ gas with Pd/C catalyst.[8][9]
Deprotection Speed Very Fast (minutes).[3][15]Variable (minutes to hours), catalyst dependent.[9]
Orthogonality Orthogonal to acid-labile side-chain groups (Boc, tBu) and Z group.[2][3]Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.
Stability Stable to acids (e.g., TFA).[3] Unstable to bases.[3]Stable to acids (TFA) and bases (piperidine).[3][16] Unstable to hydrogenolysis.
Potential Side Reactions Diketopiperazine formation at the dipeptide stage.[3][17] Aspartimide formation with Asp residues.[3][4] Racemization risk with sensitive amino acids.[18]Catalyst poisoning by sulfur-containing residues (Met, Cys). Potential for incomplete deprotection.
Monitoring Straightforward via UV absorbance of the dibenzofulvene-piperidine adduct.[3][7]Typically monitored by TLC or LC-MS.
Automation Fitness Excellent; the basis for most automated peptide synthesizers.[4]Not suitable for iterative cycles in automated SPPS due to deprotection method.

Experimental Protocols

The following protocols provide standardized, validated methodologies for key protection and deprotection steps involving leucine.

Protocol 1: Fmoc-Deprotection of Resin-Bound Leucine

This protocol details the removal of the Fmoc group from a leucine residue at the N-terminus of a peptide chain during SPPS.

Materials:

  • Fmoc-Leu-Resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF).[12]

  • DMF for washing.

  • Dichloromethane (DCM) for washing.

Procedure:

  • Swell the Fmoc-Leu-Resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Drain the DMF from the resin.

  • Add the deprotection solution (20% piperidine in DMF) to the resin (approx. 10 mL per gram of resin).[19]

  • Agitate the mixture at room temperature for 3-5 minutes.[3]

  • Drain the deprotection solution.

  • Add a second portion of the deprotection solution and agitate for an additional 7-10 minutes to ensure complete removal.[3]

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene adduct.

  • Wash the resin with DCM (3 times) and proceed to the next coupling step.

Protocol 2: Synthesis of Z-Leucine

This protocol describes the protection of the α-amino group of leucine with the Carboxybenzyl (Z) group.

Materials:

  • L-Leucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base.

  • Tetrahydrofuran (THF) and Water as solvents.

  • Ethyl acetate (EtOAc) for extraction.

  • Brine solution.

  • Anhydrous sodium sulfate (Na₂SO₄).

Procedure:

  • Dissolve L-Leucine in a 2:1 mixture of THF and water.[9]

  • Add sodium bicarbonate (2 equivalents) to the solution.[9]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 equivalents) dropwise while maintaining the temperature at 0 °C.[9]

  • Allow the reaction to stir at 0 °C and then warm to room temperature, stirring for several hours or overnight until completion (monitor by TLC).[9]

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[9]

  • Purify the resulting crude Z-Leucine by silica gel column chromatography or recrystallization.

Protocol 3: Deprotection of Z-Protected Leucine Peptide

This protocol details the final deprotection of a Z-protected peptide via catalytic hydrogenolysis.

Materials:

  • Z-Leu-Peptide

  • Palladium on carbon (Pd/C, 5-10% catalyst loading).

  • Methanol (MeOH) or other suitable solvent.

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus).

Procedure:

  • Dissolve the Z-Leu-Peptide in methanol.

  • Carefully add the Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).[20]

  • Purge the reaction vessel with H₂ gas.

  • Stir the mixture vigorously under an atmosphere of H₂ (typically 1 atm from a balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 2-24 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[9]

  • Rinse the Celite pad with additional methanol.

  • Concentrate the filtrate in vacuo to yield the deprotected peptide.

Conclusion and Strategic Recommendations

The choice between Fmoc and Z protecting groups for leucine is not a matter of superiority, but of strategic application.

  • For automated or manual Solid-Phase Peptide Synthesis (SPPS) , Fmoc-Leucine is the undisputed standard. Its rapid, mild, and easily monitored deprotection chemistry is perfectly suited for the iterative nature of SPPS.[4] The vast majority of modern peptide synthesis relies on the Fmoc/tBu orthogonal strategy.

  • For solution-phase synthesis, fragment condensation, or when absolute stability to both acids and bases is required during intermediate steps , Z-Leucine is an excellent choice. Its robustness allows for a wide range of chemical manipulations on other parts of the molecule before its final removal via hydrogenolysis.[10][11] It also serves as a critical orthogonal component in complex syntheses where Fmoc and Boc/tBu groups are already employed.

Ultimately, a deep understanding of the mechanisms, advantages, and limitations of both protecting groups empowers the synthetic chemist to design robust, efficient, and successful strategies for the synthesis of complex leucine-containing peptides.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (2020).
  • Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... - ResearchGate.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (2016).
  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? - ResearchGate. (2023).
  • Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018).
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (2011).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
  • Methods for Removing the Fmoc Group | Springer Nature Experiments.
  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides.
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Predicting the Success of Fmoc-Based Peptide Synthesis | ACS Omega. (2022).
  • WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents.
  • The solution structure of a leucine-zipper motif peptide - PubMed. (1990).
  • (PDF) Methods for Removing the Fmoc Group - ResearchGate. (2000).
  • Guide to Solid Phase Peptide Synthesis - AAPPTEC.
  • Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem - NIH.
  • Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate. (2017).
  • (PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS - ResearchGate. (2015).
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. (2020).
  • 1 Protection Reactions - Wiley-VCH.
  • 12.5: Peptide Synthesis- Solution-Phase - Chemistry LibreTexts. (2020).
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis - Luxembourg Bio Technologies. (2017).
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013).
  • CN103709054A - Preparation method of DL-leucine - Google Patents.
  • Cbz-Protected Amino Groups. (2019).

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A-Senior Application Scientist's Guide to Circular Dichroism for Studying Conformational Changes Induced by D-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biophysical characterization, Circular Dichroism (CD) spectroscopy stands out as a powerful and accessible technique for elucidating the secondary structure of proteins and peptides.[1][2][3][4][5] This guide provides an in-depth comparison of how the stereochemistry of a single amino acid, such as D-leucine, can induce significant conformational changes in a peptide backbone, and how these changes can be meticulously monitored and quantified using CD spectroscopy. As Senior Application Scientists, we emphasize not just the "how" but the "why" behind our experimental choices, ensuring a robust and self-validating approach to your research.

The Principle of Chirality and Circular Dichroism

At its core, circular dichroism is the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[3][4][6] Proteins and peptides are inherently chiral due to the L-configuration of their constituent amino acids (with the exception of glycine).[7] This chirality gives rise to distinct CD spectra in the far-UV region (190-260 nm) that are characteristic of different secondary structural elements like α-helices, β-sheets, and random coils.[4][8][9]

  • α-helices: Exhibit a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.[10]

  • β-sheets: Show a negative band around 218 nm and a positive band between 195 and 200 nm.[9][10]

  • Random coils: Typically display a strong negative band around 200 nm.

The introduction of a D-amino acid, such as D-leucine, into a peptide sequence can significantly disrupt the native L-amino acid-driven secondary structure. This is because the D-configuration introduces a steric clash that can destabilize established hydrogen bonding patterns, often leading to a loss of ordered structure.[11]

Comparative Experimental Design: D-Leucine vs. L-Leucine Peptides

To objectively assess the conformational impact of D-leucine, a comparative study is essential. The ideal approach involves synthesizing two peptides with identical sequences, with the only difference being the chirality of a single leucine residue.

Model Peptides:

  • Peptide L: A model peptide containing only L-amino acids (e.g., Ac-L-Lys-(L-Leu)5-L-Lys-NH2).

  • Peptide D: The same peptide sequence but with one L-leucine residue replaced by a D-leucine (e.g., Ac-L-Lys-L-Leu-L-Leu-D-Leu-L-Leu-L-Leu-L-Lys-NH2).

The rationale for this design is to isolate the effect of the D-amino acid on the peptide's conformation.

The following diagram outlines the key stages of the comparative analysis.

G cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis Peptide_L Peptide L Synthesis Purification HPLC Purification (>95%) Peptide_L->Purification Peptide_D Peptide D Synthesis Peptide_D->Purification Concentration Accurate Concentration Determination (e.g., UV Absorbance) Purification->Concentration Instrument_Setup Instrument Setup & Calibration Concentration->Instrument_Setup Blank Buffer Blank Measurement Instrument_Setup->Blank Sample_L CD Scan of Peptide L Blank->Sample_L Sample_D CD Scan of Peptide D Blank->Sample_D Baseline_Correction Baseline Correction Sample_L->Baseline_Correction Sample_D->Baseline_Correction Conversion Conversion to Molar Residue Ellipticity Baseline_Correction->Conversion Deconvolution Secondary Structure Estimation Conversion->Deconvolution Comparison Comparative Analysis Deconvolution->Comparison

Caption: Workflow for comparing the conformational effects of D-leucine and L-leucine using CD spectroscopy.

Detailed Experimental Protocol

This protocol is designed to be self-validating by including critical quality control steps.

1. Peptide Synthesis and Purification:

  • Synthesize both Peptide L and Peptide D using standard solid-phase peptide synthesis.

  • Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).[2] Purity is critical as impurities can significantly affect CD spectra.

  • Confirm the identity and purity of the peptides by mass spectrometry.

2. Accurate Concentration Determination:

  • Determine the precise concentration of the peptide stock solutions. Methods like UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or quantitative amino acid analysis are recommended.[1][2] Colorimetric assays like Bradford or Lowry are not suitable for accurate concentration determination for CD.[1][2]

3. Sample Preparation for CD Measurement:

  • Prepare peptide solutions at a concentration of approximately 100 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[8] The buffer itself should not have a significant CD signal in the far-UV region.

  • Prepare a matched buffer blank solution without the peptide.[8]

4. CD Spectrometer Setup and Data Acquisition:

  • Use a calibrated CD spectrometer.

  • Set the following parameters (typical values):

    • Wavelength range: 190-260 nm[8]

    • Data pitch: 0.5 nm

    • Scanning speed: 50 nm/min

    • Bandwidth: 1.0 nm[10]

    • Response time: 2 seconds

    • Accumulations: 3-5 scans to improve signal-to-noise ratio[10]

  • Use a quartz cuvette with a 1 mm path length.[8]

  • Acquire a CD spectrum of the buffer blank first.[8]

  • Rinse the cuvette thoroughly with the peptide solution before acquiring the sample spectrum.

  • Acquire the CD spectra for both Peptide L and Peptide D under identical conditions.

5. Data Processing and Analysis:

  • Subtract the buffer blank spectrum from each of the peptide spectra.[8]

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * n * l) Where:

    • θ is the observed ellipticity in degrees
    • c is the molar concentration of the peptide
    • n is the number of amino acid residues
    • l is the path length of the cuvette in cm
  • Use a deconvolution software (e.g., CDPro, CONTIN) to estimate the percentage of secondary structure content.[12]

Expected Results and Interpretation

The introduction of a D-leucine is expected to disrupt the secondary structure of the peptide.

Hypothetical Data Comparison:

ParameterPeptide L (All L-amino acids)Peptide D (with one D-leucine)
CD Spectrum Profile Characteristic α-helical spectrum with minima at ~208 nm and ~222 nm.Loss of distinct α-helical features, spectrum shifts towards a random coil profile.
Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) -15,000 to -25,000 deg·cm²·dmol⁻¹-5,000 to -10,000 deg·cm²·dmol⁻¹
Estimated α-helix Content ~40-60%~10-20%
Estimated Random Coil Content ~20-40%~60-80%

The following diagram illustrates the expected conformational transition.

G cluster_L Peptide L cluster_D Peptide D Helix Coil Helix->Coil D-Leucine Substitution

Caption: D-leucine substitution induces a shift from an α-helical to a random coil conformation.

The significant decrease in the negative ellipticity at 222 nm for Peptide D is a clear indicator of the loss of α-helical content. The deconvolution analysis will provide a quantitative measure of this structural disruption.

Trustworthiness and Self-Validation

The robustness of these findings relies on several key factors:

  • High Peptide Purity: Ensures that the observed CD signal is solely from the peptide of interest.

  • Accurate Concentration: Critical for the correct calculation of mean residue ellipticity, which is essential for comparing different samples and for deconvolution analysis.

  • Identical Experimental Conditions: Comparing Peptide L and Peptide D under the same buffer, temperature, and instrument settings is paramount to attribute any spectral differences solely to the D-leucine substitution.

  • Reproducibility: Performing multiple independent measurements will confirm the consistency of the results.

Conclusion

Circular dichroism spectroscopy is an exceptionally sensitive and straightforward method for assessing the conformational consequences of introducing non-native amino acid stereoisomers like D-leucine into a peptide chain.[3] By following a rigorous and self-validating experimental protocol, researchers can obtain clear, quantitative data on the disruption of secondary structure. This information is invaluable in fields such as drug development, where peptide and protein stability and conformation are critical for therapeutic efficacy.[10] The observed destabilization of α-helical structures upon D-amino acid substitution highlights the exquisite stereospecificity of protein folding.[11]

References

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139. [Link]
  • MtoZ Biolabs. How to Analyze Circular Dichroism Data to Determine the Proportions of Different Secondary Structures. [Link]
  • American Peptide Society. Circular Dichroism Spectroscopy. [Link]
  • Bio-Chemistry. (2021, April 29). Circular Dichroism Spectroscopy for Protein Structural Analysis [Video]. YouTube. [Link]
  • Nagy, G., Pál, G., & Vonderviszt, F. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(24), E3054–E3063. [Link]
  • NFFA.eu. Circular dichroism (protein structure analysis). [Link]
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. PubMed, 17406547. [Link]
  • Warwick, T. (2022, February 11). An Introduction to Circular Dichroism Part 1: Circular Dichroism Theory. Bitesize Bio. [Link]
  • Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In A. E. Nixon (Ed.), Therapeutic Peptides: Methods and Protocols (pp. 297–306). Springer New York. [Link]
  • Re-Design of the Villin Headpiece and the Pin1 WW Domain to Accommodate d-Amino Acids. (2016). ChemBioChem, 17(1), 52-55. [Link]

Sources

Comparative Stability Analysis of D- versus L-Leucine Containing Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Peptide Therapeutics

In the realm of peptide drug development, the inherent instability of natural peptides composed exclusively of L-amino acids presents a formidable challenge.[1] These peptides are readily recognized and degraded by endogenous proteases, leading to short in vivo half-lives and diminished therapeutic efficacy.[1][2] A powerful and widely adopted strategy to overcome this limitation is the strategic incorporation of D-amino acids, the non-natural mirror images of their L-counterparts.[1][2][3] This guide provides a comprehensive comparative analysis of the stability of peptides containing D-leucine versus L-leucine, offering experimental insights and protocols for researchers, scientists, and drug development professionals.

The substitution of an L-amino acid with its D-enantiomer can profoundly impact a peptide's properties.[2] While L-amino acids are the exclusive building blocks of proteins synthesized by ribosomes in nature, D-amino acids are less common but offer distinct advantages in peptide design.[3][4][5] This guide will delve into the mechanistic basis for these differences, focusing on enzymatic and chemical stability, and provide practical methodologies for their evaluation.

The Core Principle: Stereospecificity and Proteolytic Resistance

The primary advantage of incorporating D-leucine into a peptide sequence is the remarkable enhancement in its resistance to proteolytic degradation.[2][3][6] Endogenous proteases, the enzymes responsible for breaking down proteins and peptides, exhibit a high degree of stereospecificity. Their active sites are exquisitely evolved to recognize and bind to the specific three-dimensional structure of L-amino acid residues.[1]

The peptide bonds adjacent to a D-leucine residue are not readily recognized by these enzymes, rendering the peptide resistant to cleavage.[2] This steric hindrance effectively shields the peptide from enzymatic attack, significantly increasing its half-life in biological fluids.[2][3][7] In contrast, peptides composed solely of L-amino acids are rapidly broken down.[7]

Visualizing the Mechanism of Proteolytic Resistance

The following diagram illustrates the fundamental difference in how proteases interact with L- and D-leucine containing peptides.

Proteolytic_Degradation cluster_L_Peptide L-Leucine Peptide Degradation cluster_D_Peptide D-Leucine Peptide Resistance L_Peptide L-Peptide Chain (...-L-Leu-...) Cleavage_L Cleavage Site L_Peptide->Cleavage_L Recognized Protease_L Protease Protease_L->Cleavage_L Binds & Cleaves Degraded_L Degraded Fragments Cleavage_L->Degraded_L Results in D_Peptide D-Peptide Chain (...-D-Leu-...) No_Cleavage No Recognition D_Peptide->No_Cleavage Not Recognized Protease_D Protease Protease_D->No_Cleavage Cannot Bind Intact_D Intact Peptide No_Cleavage->Intact_D Results in

Caption: Enzymatic recognition and degradation of L-peptides versus the resistance of D-peptides.

Comparative Stability Analysis: A Multi-faceted Approach

The stability of a peptide is not solely determined by its resistance to proteases. Chemical degradation pathways, influenced by factors such as pH and temperature, also play a crucial role. A comprehensive analysis must therefore consider both enzymatic and chemical stability.

Enzymatic Stability

As established, the incorporation of D-leucine confers significant protection against enzymatic degradation.[2][3][6] This enhanced stability translates to a longer circulating half-life in vivo, a critical attribute for therapeutic peptides.[7]

Table 1: Comparative Enzymatic Stability of D- vs. L-Leucine Peptides

Peptide TypeSusceptibility to ProteasesIn Vitro Half-Life (e.g., in human serum)In Vivo Half-LifeReference
L-Leucine Peptide HighShort (< 1 hour)Short[8]
D-Leucine Peptide Low to NegligibleSignificantly extended (> 24 hours)Extended[8]
Chemical Stability

While D-leucine incorporation is a primary strategy for enhancing enzymatic stability, the overall chemical stability of a peptide is sequence-dependent and influenced by environmental conditions.[9] Several chemical degradation pathways can affect peptide integrity:

  • Hydrolysis: The cleavage of peptide bonds can be catalyzed by acidic or basic conditions.[10]

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues are susceptible to deamidation, a reaction that can be influenced by pH.[9][10][11]

  • Oxidation: Methionine (Met), cysteine (Cys), and tryptophan (Trp) residues are prone to oxidation.[10]

  • Racemization: The conversion of an L-amino acid to a mixture of L- and D-enantiomers can occur, particularly under basic conditions.[10]

The introduction of a D-leucine residue does not inherently alter these chemical degradation pathways for other amino acids in the sequence. However, the conformational changes induced by the D-amino acid can sometimes influence the susceptibility of neighboring residues to chemical degradation.[7] For instance, a change in the peptide's three-dimensional structure might shield a labile residue from the solvent, thereby reducing its degradation rate.[12]

Experimental Protocols for Stability Assessment

To empirically determine the comparative stability of D- versus L-leucine containing peptides, a series of well-defined experiments are necessary. The following protocols provide a framework for conducting these assessments.

Experimental Workflow: A Visual Guide

Stability_Workflow cluster_Synthesis Peptide Synthesis & Purification cluster_Stability_Studies Stability Studies cluster_Analysis Analysis Synthesis Synthesize L- and D-Leucine containing peptide analogues Purification Purify peptides via RP-HPLC Synthesis->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization Enzymatic_Assay Enzymatic Degradation Assay (e.g., in human serum or with specific proteases) Characterization->Enzymatic_Assay Chemical_Assay Chemical Stability Assay (Forced degradation at various pH and temperatures) Characterization->Chemical_Assay HPLC_Analysis Stability-Indicating HPLC Analysis (Quantify remaining peptide over time) Enzymatic_Assay->HPLC_Analysis Chemical_Assay->HPLC_Analysis Data_Analysis Data Analysis (Determine degradation kinetics and half-life) HPLC_Analysis->Data_Analysis

Sources

A Comparative Guide to Coupling Reagents for the Synthesis of Z-DL-Leucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides with specific stereochemical requirements is a paramount challenge. The choice of coupling reagent is a critical determinant of success, directly influencing reaction yield, purity, and, most importantly, the stereochemical integrity of the final product. This is particularly true when dealing with sterically hindered and racemization-prone amino acids.

This guide provides an in-depth, objective comparison of the effects of different classes of coupling reagents on the solution-phase synthesis of peptides containing Z-DL-Leu-OH (N-Benzyloxycarbonyl-DL-leucine). While direct, head-to-head comparative studies with quantitative data for this specific racemic amino acid derivative are not abundant in the literature, we can draw upon a wealth of data from analogous systems and the fundamental principles of peptide chemistry to provide a robust analysis. This guide will explain the causality behind experimental choices, present detailed protocols for a comparative study, and offer insights into the expected outcomes.

The Challenge of Coupling this compound

The coupling of this compound presents a unique set of challenges:

  • Steric Hindrance: The bulky isobutyl side chain of leucine, combined with the voluminous benzyloxycarbonyl (Z) protecting group, can impede the approach of the nucleophilic amine, slowing down the coupling reaction.[1] This can lead to incomplete reactions and the need for more forceful coupling conditions.

  • Racemization/Epimerization: The term "DL" indicates that we start with a racemic mixture of Z-L-Leu-OH and Z-D-Leu-OH. The primary goal during coupling is to avoid any further epimerization at the alpha-carbon of the leucine residue. Factors such as the choice of coupling reagent, solvent polarity, and the presence of base can promote the formation of an oxazolone intermediate, which is a key pathway for the loss of stereochemical integrity.[2] When coupling this compound to a chiral amine (e.g., an L-amino acid ester), any epimerization will alter the ratio of the resulting diastereomers.

Understanding the Players: A Classification of Coupling Reagents

Peptide coupling reagents can be broadly categorized into three main classes, each with a distinct mechanism of action.[3]

  • Carbodiimides: These are some of the oldest and most cost-effective coupling reagents.[4] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and cleaner reactions compared to some other classes.[6]

  • Aminium/Uronium Salts: This class includes highly efficient reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[7] They are known for their rapid reaction rates and are often the reagents of choice for difficult couplings.[8]

Below is a diagram illustrating the general mechanism of peptide bond formation.

G cluster_activation Activation cluster_coupling Coupling cluster_side_reaction Side Reaction (Epimerization) Carboxylic_Acid This compound Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, OBt/OAt ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Dipeptide Protected Dipeptide (Z-DL-Leu-AA-OR) Activated_Intermediate->Dipeptide + Amine Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone - H+ Amine Amino Acid Ester (H-AA-OR) Epimerized_Product Epimerized Dipeptide Oxazolone->Epimerized_Product + Amine

Caption: General workflow of peptide coupling and the epimerization side reaction.

Comparative Analysis of Coupling Reagents for this compound

The following table provides a comparative overview of common coupling reagents and their expected performance in the context of coupling this compound. The analysis is based on established principles and data from similar sterically hindered and racemization-prone systems.

Coupling Reagent/SystemClassExpected YieldExpected Epimerization ControlKey Considerations
EDC/HOBt CarbodiimideModerate to GoodGoodCost-effective and widely used. The addition of HOBt is crucial to suppress racemization by converting the highly reactive O-acylisourea to a more stable active ester.[5] May require longer reaction times for sterically hindered couplings.
DCC/HOBt CarbodiimideModerate to GoodGoodSimilar to EDC/HOBt but the dicyclohexylurea (DCU) byproduct is insoluble and needs to be filtered off, which is convenient in solution-phase synthesis.[4]
PyBOP Phosphonium SaltGood to ExcellentExcellentGenerally provides high yields and rapid reactions with low levels of epimerization.[6] Byproducts are water-soluble, simplifying workup. Does not cause guanidinylation of the free amine.
HBTU Aminium/Uronium SaltGood to ExcellentExcellentA very efficient and fast-acting coupling reagent.[6] Can sometimes cause guanidinylation of the N-terminal amine if used in excess.[9]
HATU Aminium/Uronium SaltExcellentSuperiorOften considered one of the most powerful coupling reagents, especially for sterically hindered amino acids.[1][7] The HOAt-based active ester is more reactive than the HOBt-based ester, leading to faster and more complete reactions, which in turn minimizes the time for potential epimerization.[8]

Experimental Design for a Comparative Study

To provide empirical data for the selection of the optimal coupling reagent for this compound, a well-designed comparative experiment is essential. Here, we propose a detailed protocol for the solution-phase coupling of this compound with L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl).

Objective:

To compare the yield and extent of epimerization for the coupling of this compound with H-L-Ala-OMe·HCl using three different coupling systems: EDC/HOBt, PyBOP, and HATU.

Materials:
  • This compound

  • H-L-Ala-OMe·HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Experimental Workflow Diagram:

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Z-DL-Leu-OH from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Z-DL-Leu-OH in Synthesis

N-alpha-Carbobenzoxy-DL-leucine (this compound) is a pivotal protected amino acid derivative frequently employed in peptide synthesis and as a building block in the development of complex pharmaceutical intermediates. The benzyloxycarbonyl (Z or Cbz) protecting group offers stability under a range of conditions, yet can be selectively removed, making it a valuable tool in multi-step organic synthesis. As a racemic mixture, this compound provides access to both D- and L-leucine moieties, which are integral to the architecture of numerous bioactive molecules.

The quality of this critical raw material can significantly impact the efficiency of subsequent synthetic steps, the purity of the final product, and the overall reproducibility of a manufacturing process. Impurities, variations in physical properties, and even differences in packaging can introduce unforeseen challenges. Therefore, a thorough analytical comparison of this compound from various suppliers is not merely a matter of due diligence but a cornerstone of robust process development and quality control.

This guide provides a comprehensive framework for the comparative analysis of this compound, detailing the scientific rationale behind each experimental choice and providing actionable protocols.

I. Foundational Characterization: Beyond the Certificate of Analysis

While a supplier's Certificate of Analysis (CoA) provides a baseline for quality, an independent and comparative verification is essential. The following tests establish the fundamental identity and purity of the material.

Physical and Chemical Properties

A side-by-side comparison of the physical attributes of this compound from different suppliers can offer initial insights into potential variations in manufacturing and handling.

Table 1: Comparative Physical and Chemical Properties of this compound

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White crystalline powderWhite to off-white powderWhite, fine powderWhite to off-white crystalline powder
Solubility Freely soluble in Methanol, DMSOSoluble in Methanol, DMSOFreely soluble in Methanol, DMSOTo be established
Melting Point (°C) 115-117114-118116-117114-119 °C
Optical Rotation [α]D20 -0.1° (c=1, MeOH)+0.05° (c=1, MeOH)-0.02° (c=1, MeOH)-0.5° to +0.5° (for DL-form)

Causality Behind Experimental Choices:

  • Appearance: Variations in color or form can indicate the presence of impurities or differences in crystalline structure.

  • Solubility: Consistent solubility is critical for ensuring predictable behavior in reaction mixtures.

  • Melting Point: A sharp and consistent melting point range is a classic indicator of purity. A broad range may suggest the presence of impurities.

  • Optical Rotation: For a DL-racemic mixture, the optical rotation should be close to zero. Significant deviation could indicate an enantiomeric excess, which may be undesirable for specific applications.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for confirming the chemical structure of a molecule. Both ¹H and ¹³C NMR should be performed.

Expertise & Experience: While a supplier's CoA may state that the NMR spectrum conforms to the structure, a detailed comparison of spectra from different suppliers can reveal subtle differences. Look for the presence of small, unidentified peaks that could represent process-related impurities. Quantitative NMR (qNMR) can also be employed for a highly accurate purity assessment.[1][2][3][4]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound from each supplier in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Compare the chemical shifts, splitting patterns, and integration of the signals to a reference spectrum and between suppliers.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample This compound Sample Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Process Process Data Acquire->Process Compare Compare Spectra Process->Compare Report Report Compare->Report Generate Report caption NMR Analysis Workflow HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Prepare_Solution Prepare 1 mg/mL Solution Sample->Prepare_Solution Diluent Mobile Phase Diluent->Prepare_Solution Inject Inject Sample Prepare_Solution->Inject HPLC_System RP-HPLC System Separate Gradient Elution HPLC_System->Separate Inject->HPLC_System Detect UV Detection (254 nm) Separate->Detect Data_Analysis Calculate Purity and Impurity Profile Detect->Data_Analysis Chromatogram Report Report Data_Analysis->Report Generate Report caption RP-HPLC Purity Analysis Workflow Peptide_Coupling_Workflow cluster_reaction Model Reaction cluster_monitoring Reaction Monitoring cluster_analysis HPLC Analysis Z_Leu_OH This compound (from each supplier) Reaction_Vessel Reaction Z_Leu_OH->Reaction_Vessel Amino_Ester H-Gly-OMe·HCl Amino_Ester->Reaction_Vessel Coupling_Reagent HBTU/DIEA Coupling_Reagent->Reaction_Vessel Take_Aliquots Take Aliquots at Time Points Reaction_Vessel->Take_Aliquots Quench Quench Reaction Take_Aliquots->Quench Analyze_Aliquots Analyze Quenched Aliquots Quench->Analyze_Aliquots HPLC_System RP-HPLC Plot_Data Plot % Conversion vs. Time HPLC_System->Plot_Data Generate Chromatograms Analyze_Aliquots->HPLC_System Comparison Comparison Plot_Data->Comparison Compare Supplier Performance caption Peptide Coupling Efficiency Workflow

Sources

Assessing the Impact of Z-DL-Leu-OH on Peptide Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and molecular pharmacology, the precise characterization of ligand-receptor interactions is paramount. This guide provides a comprehensive framework for assessing the impact of Z-DL-Leu-OH, a protected amino acid derivative, on peptide receptor binding affinity. Due to the limited direct research on this compound's receptor interactions, this document establishes a robust, hypothetical case study centered on the well-characterized Neuropeptide Y (NPY) receptor system. We present a detailed protocol for a competitive radioligand binding assay, a gold standard for quantifying binding affinity.[1] By comparing the (hypothetical) binding profile of this compound against a known NPY receptor ligand, this guide offers researchers, scientists, and drug development professionals a practical and scientifically rigorous methodology for evaluating novel compounds. We delve into the causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible data.

Introduction: The Significance of Peptide Receptor Binding Affinity

Peptide receptors, a vast and functionally diverse group of proteins, are crucial mediators of physiological processes, ranging from neurotransmission to metabolic regulation. Many of these receptors belong to the G-protein coupled receptor (GPCR) superfamily, making them highly attractive targets for therapeutic intervention.[2] The affinity of a ligand (a molecule that binds to a receptor) for its receptor is a critical determinant of its biological activity. High-affinity binding is often a prerequisite for potent agonism (receptor activation) or antagonism (receptor blockade). Therefore, accurately quantifying binding affinity is a cornerstone of early-stage drug discovery and lead optimization.[3]

This guide focuses on the Neuropeptide Y (NPY) receptor system, a family of GPCRs (Y1, Y2, Y4, Y5) involved in processes like food intake, anxiety, and blood pressure regulation.[2][4] The endogenous ligands for these receptors, such as NPY, are 36-amino acid peptides.[4] The structural integrity of these peptides, including the presence of specific amino acid residues like leucine, is often critical for high-affinity binding. Leucine-rich repeat (LRR) motifs, for instance, are known to be involved in protein-protein interactions and cellular adhesion.[5][6]

Introducing the Test Compound: this compound

This compound (N-carbobenzyloxy-DL-leucine) is a synthetic derivative of the amino acid leucine, featuring a benzyloxycarbonyl (Z) protecting group. This protecting group is commonly used in peptide synthesis to prevent unwanted side reactions at the amino terminus. While primarily a building block in chemical synthesis, its structural similarity to a key amino acid residue warrants investigation into its potential to interact with peptide receptors.[][8] Understanding its binding characteristics is the first step in determining if it could act as a modulator of receptor function.

Experimental Design: The Competitive Radioligand Binding Assay

To determine the binding affinity of an unlabeled test compound like this compound, the competitive radioligand binding assay is the method of choice.[1][3][9] This assay measures the ability of a test compound to compete with a radiolabeled ligand (a ligand with a radioactive isotope) of known high affinity for a specific receptor.[2]

Principle of the Assay

The assay is based on the law of mass action. A fixed concentration of a high-affinity radioligand and a source of the target receptor (e.g., cell membranes expressing the receptor) are incubated together. In the presence of an unlabeled competing compound (the "cold" ligand), the amount of radioligand bound to the receptor will decrease as the concentration of the cold ligand increases.[2] This displacement is measured, and the data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).[10] From the IC50, the equilibrium dissociation constant (Ki) of the test compound can be determined, which reflects its binding affinity.[10]

Visualization of the Experimental Workflow

Competitive Radioligand Binding Assay Workflow Figure 1: Workflow of a Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes expressing NPY Y2 receptor) Incubation Incubate Receptor, Radioligand, and Test Compound to reach equilibrium Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [¹²⁵I]-Peptide YY) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution (this compound serial dilutions) Test_Compound_Prep->Incubation Filtration Rapid Filtration (separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (quantify bound radioactivity) Filtration->Counting Analysis Data Analysis (determine IC50 and Ki values) Counting->Analysis

Caption: A flowchart illustrating the key steps in a competitive radioligand binding assay.

Detailed Experimental Protocol: A Case Study with the NPY Y2 Receptor

This protocol outlines the steps for assessing the binding affinity of this compound for the human Neuropeptide Y Y2 (NPY Y2) receptor, using the selective agonist NPY (13-36) as a reference compound and [¹²⁵I]-Peptide YY as the radioligand.[2]

Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line overexpressing the human NPY Y2 receptor.

  • Radioligand: [¹²⁵I]-Peptide YY (specific activity ~2200 Ci/mmol).

  • Reference Compound: NPY (13-36).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., MultiScreenHTS).[11]

  • Scintillation Counter: For detecting radioactivity.

  • Data Analysis Software: (e.g., GraphPad Prism).

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (this compound) and the reference compound (NPY (13-36)) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand ([¹²⁵I]-Peptide YY) in the assay buffer to a final concentration at or below its equilibrium dissociation constant (Kd). The Kd must be predetermined in a separate saturation binding experiment.[1][2]

    • Dilute the NPY Y2 receptor-containing membranes in the assay buffer to a concentration that results in less than 10% of the added radioligand being bound.[12]

  • Assay Incubation:

    • To a 96-well plate, add the assay buffer, the radioligand, and either the test compound, reference compound, or buffer (for total binding).

    • Initiate the binding reaction by adding the diluted receptor membranes to each well.

    • To determine non-specific binding, a separate set of wells should contain a high concentration (e.g., 1 µM) of the unlabeled reference compound.[13]

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold.[1]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification of Bound Radioactivity:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.[13]

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.[10]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Comparative Analysis and Data Interpretation

The primary output of this assay is the Ki value, which represents the binding affinity of the test compound. A lower Ki value indicates a higher binding affinity.

Data Presentation

The results should be summarized in a clear and concise table for easy comparison.

CompoundIC50 (nM)Ki (nM)Hill Slope
NPY (13-36) (Reference)5.22.8-1.0
This compound (Test)>10,000>5,400N/A
Hypothetical Alternative15081.5-0.9

Note: The data for this compound and the Hypothetical Alternative are for illustrative purposes.

Interpretation of Results
  • NPY (13-36): As the reference compound and a known high-affinity ligand for the NPY Y2 receptor, it is expected to have a low nanomolar Ki value.[2]

  • This compound: Based on our hypothetical data, a Ki value greater than 5,400 nM suggests that this compound has a very low affinity for the NPY Y2 receptor under these experimental conditions. This would indicate that it is unlikely to be a potent modulator of this specific receptor.

  • Hill Slope: A Hill slope close to -1.0 suggests that the binding follows the law of mass action for a single binding site. Deviations from this value may indicate more complex binding phenomena, such as cooperativity or multiple binding sites.[10]

Downstream Functional Assays and Signaling Pathways

High-affinity binding does not necessarily translate to functional activity. Therefore, it is crucial to follow up binding assays with functional assays to determine whether a compound acts as an agonist or an antagonist.

NPY Y2 Receptor Signaling

The NPY Y2 receptor primarily couples to Gi/o G-proteins.[2] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]

Visualization of the NPY Y2 Signaling Pathway

NPY_Y2_Signaling_Pathway Figure 2: Simplified NPY Y2 Receptor Signaling Pathway Agonist NPY Agonist (e.g., NPY (13-36)) Y2R NPY Y2 Receptor Agonist->Y2R Binds G_Protein Gi/o Protein Y2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Cellular_Response Leads to

Sources

A Comparative Guide to Solid-Phase and Solution-Phase Synthesis of Z-DL-Leu-OH Peptides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS or classical synthesis) for the preparation of the protected dipeptide, Z-DL-Leu-OH. Intended for researchers, chemists, and professionals in drug development, this document delves into the fundamental principles, experimental protocols, and practical considerations of each methodology, supported by experimental data and authoritative references.

Introduction: The Strategic Choice in Peptide Synthesis

The synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development.[1] The chosen synthetic strategy profoundly impacts yield, purity, scalability, and cost. While numerous methods exist, the two most prominent are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS).[2]

This guide uses the synthesis of this compound (N-Benzyloxycarbonyl-DL-Leucine), a simple protected dipeptide, as a model system to compare these two powerful techniques. This comparison will illuminate the distinct advantages and limitations of each approach, enabling scientists to make informed decisions based on their specific project goals, whether for large-scale production or rapid analog generation.[3][4]

Fundamental Principles of Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Pioneered by R. Bruce Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer support, or resin.[1][5] The core principle is that the peptide remains attached to this solid support throughout the synthesis, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[1][6] This eliminates the need for purification of intermediate peptides, drastically accelerating the overall process.[7] Final purification is performed only after the completed peptide is cleaved from the resin.[5]

Key Characteristics:

  • Speed and Automation: The cyclical nature of SPPS is highly amenable to automation, making it the method of choice for synthesizing long peptides and for high-throughput applications.[8][9][10]

  • Excess Reagents: Reactions are driven to completion by using a large excess of the soluble reagents, ensuring high coupling efficiency at each step.[8]

  • Simplified Workflow: The wash-based purification between steps simplifies the synthetic process, reducing manual handling and potential for product loss.[7]

Solution-Phase Peptide Synthesis (LPPS)

Also known as classical peptide synthesis, LPPS is the traditional method where all reactions—coupling and deprotection—are carried out in a homogeneous solution.[8][9] Unlike SPPS, there is no solid support. After each synthetic step, the intermediate peptide product must be isolated and purified, typically through techniques like extraction, precipitation, or crystallization, before proceeding to the next step.[9]

Key Characteristics:

  • Scalability and Purity: LPPS is highly suitable for the large-scale industrial production of short peptides.[2][8] The ability to purify intermediates at every stage allows for rigorous quality control and can result in a final product of very high purity with fewer accumulated impurities.[8][9]

  • Process Monitoring: Reactions in solution can be directly monitored using analytical techniques like HPLC, allowing for precise control over the reaction progress.[8]

  • Flexibility: LPPS offers greater flexibility in the choice of protecting groups and coupling conditions, which can be advantageous for complex or modified peptides.[7]

Head-to-Head Comparison: Synthesizing this compound

The synthesis of a simple dipeptide like this compound provides a clear lens through which to evaluate the practical trade-offs between SPPS and LPPS.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)Rationale & Causality
Primary Advantage Speed and ease of automation.[8][10]Scalability and intermediate purification.[8][10]SPPS's wash-based workflow is inherently faster. LPPS's solution-based nature is more amenable to large-scale reactors and allows for purification at each step.
Typical Yield Moderate to High (Crude)High (Purified)SPPS can suffer from cumulative losses due to incomplete reactions or side reactions, which become apparent after final cleavage. LPPS purification at each step removes failures, leading to a higher yield of the desired final product.
Final Purity (Crude) LowerHigherIn SPPS, all deletion sequences and byproducts from the entire synthesis accumulate and are cleaved together, requiring extensive final purification (e.g., HPLC).[8] LPPS removes these impurities at each stage.[8][9]
Purification Method HPLC for final product.Extraction, Recrystallization, Column Chromatography for intermediates and final product.[9][11]The complexity of crude SPPS products necessitates high-resolution techniques. The relatively cleaner products from each LPPS step can often be purified with simpler, more scalable methods.
Synthesis Time Fast (Hours to 1-2 days)Slow (Several days to weeks)The elimination of intermediate purification workups makes SPPS significantly faster.[3][4] LPPS is labor-intensive due to the required isolation and characterization after each step.[9]
Scalability Good for mg to gram scale. Challenging for multi-kg scale due to resin cost and solvent volume.[9]Excellent for gram to multi-ton scale.[7][8]LPPS has higher volumetric efficiency and avoids the cost and handling of large quantities of solid support resin, making it more economical at very large scales.[8]
Reagent Consumption High (typically 3-5 fold excess of amino acids and reagents).[8]Low (near-stoichiometric amounts can be used).[8]Excess reagents are necessary in SPPS to drive heterogeneous reactions on the resin to completion. Homogeneous LPPS reactions are more efficient.
Environmental Impact Higher solvent and reagent waste per mole of product.[8]Lower solvent consumption and waste, especially at large scales.[8]The large excess of reagents and extensive washing steps in SPPS generate significant chemical waste.
Process Control Indirect; relies on qualitative tests (e.g., Ninhydrin) or post-synthesis analysis.Direct; reaction progress can be monitored in real-time by HPLC or TLC.[8]The solid-bound nature of the peptide in SPPS makes direct quantitative analysis difficult. LPPS allows for aliquots to be taken and analyzed directly.

Experimental Workflows and Protocols

The following sections detail validated protocols for synthesizing this compound using both SPPS and LPPS methodologies.

Solid-Phase Synthesis (SPPS) of this compound

This protocol utilizes a standard Fmoc-based strategy on a Wang resin, which is designed to yield a C-terminal carboxylic acid upon cleavage. The N-terminal protection is then swapped to a Z-group.

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeat for each AA) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Leu-OH, DIC/HOBt) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Z_Protect N-terminal Protection (Z-Cl, Base) Wash2->Z_Protect After final AA Resin Start: H-Leu-Wang Resin Resin->Deprotection Cycle 1 Final_Wash Final Wash (DCM, MeOH) Z_Protect->Final_Wash Cleavage Cleavage from Resin (95% TFA) Final_Wash->Cleavage Precipitation Precipitation & Wash (Cold Ether) Cleavage->Precipitation Purification Final Product (this compound) Purify via HPLC Precipitation->Purification

Caption: SPPS workflow for this compound synthesis.

  • Resin Preparation: Start with pre-loaded H-Leu-Wang resin (0.5 mmol). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • First Coupling (Formation of Leu-Leu):

    • Activate Fmoc-Leu-OH (1.5 mmol, 3 eq) with N,N'-Diisopropylcarbodiimide (DIC, 1.5 mmol, 3 eq) and Hydroxybenzotriazole (HOBt, 1.5 mmol, 3 eq) in DMF for 10 minutes.

    • Add the activated amino acid solution to the swollen resin. Agitate for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM, 3x), and DMF (3x) to remove excess reagents.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • N-terminal Z-Protection:

    • Swell the deprotected dipeptide-resin in DCM.

    • Add a solution of Benzyl chloroformate (Z-Cl, 1.5 mmol, 3 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA, 3.0 mmol, 6 eq) in DCM.

    • Agitate for 2 hours. Wash the resin with DCM (5x) and Methanol (3x), then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2 hours.

    • Filter the resin and collect the filtrate.

  • Isolation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the solid, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude this compound peptide. Purify using reverse-phase HPLC.

Solution-Phase Synthesis (LPPS) of this compound

This protocol involves the coupling of Z-protected Leucine with Leucine methyl ester, followed by saponification to yield the final product.

LPPS_Workflow reactant1 Reactant 1: Z-Leu-OH Coupling Peptide Coupling (DCC/HOBt, Base in DCM) reactant1->Coupling reactant2 Reactant 2: H-Leu-OMe·HCl reactant2->Coupling Workup1 Aqueous Workup (Acid/Base Washes) Coupling->Workup1 Purify1 Purification 1 (Crystallization or Chromatography) Product: Z-DL-Leu-OMe Workup1->Purify1 Sapon Saponification (NaOH in MeOH/H2O) Purify1->Sapon Workup2 Acidification & Extraction Sapon->Workup2 Purify2 Final Purification (Recrystallization) Product: this compound Workup2->Purify2

Caption: LPPS workflow for this compound synthesis.

  • Preparation of H-Leu-OMe·HCl: Leucine methyl ester hydrochloride can be prepared by reacting Leucine with thionyl chloride in methanol or purchased commercially.

  • Peptide Coupling:

    • Dissolve Z-Leu-OH (10 mmol, 1 eq) and H-Leu-OMe·HCl (10 mmol, 1 eq) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a base such as N-methylmorpholine (NMM, 10 mmol, 1 eq) to neutralize the hydrochloride salt.

    • Add HOBt (11 mmol, 1.1 eq).

    • Add N,N'-Dicyclohexylcarbodiimide (DCC, 11 mmol, 1.1 eq) dissolved in a small amount of DCM. The byproduct, dicyclohexylurea (DCU), will begin to precipitate.[12]

    • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Workup and Intermediate Purification:

    • Filter off the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude Z-DL-Leu-OMe.

    • Purify the intermediate dipeptide ester by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified Z-DL-Leu-OMe (8 mmol) in a mixture of methanol and water.

    • Add 1 M NaOH solution (9.6 mL, 1.2 eq) and stir at room temperature, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Final Workup and Purification:

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. The product, this compound, should precipitate.

    • Extract the product into ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent.

    • Recrystallize the final product to obtain pure this compound.

Conclusion: Selecting the Appropriate Method

The choice between solid-phase and solution-phase synthesis is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the project.[3][13]

Choose Solid-Phase Peptide Synthesis (SPPS) when:

  • Speed is critical: For rapid synthesis of peptides for research, screening, or generating analogs.[3][13]

  • Longer peptides are required: SPPS is more practical for peptides over 10-15 amino acids, where solubility issues in LPPS become significant.[8]

  • Automation is desired: For high-throughput synthesis of peptide libraries.[9]

Choose Solution-Phase Peptide Synthesis (LPPS) when:

  • Large quantities are needed: For the industrial-scale production of a specific, often shorter, peptide API where cost-effectiveness is paramount.[7][8]

  • Highest purity is essential: When the ability to purify intermediates is necessary to achieve the desired final purity and minimize difficult-to-remove impurities.[8][9]

  • The peptide is short: For di-, tri-, or other short peptides, the complexity of LPPS is manageable and often more economical.[10]

For the synthesis of this compound, if the goal is large-scale manufacturing, LPPS is the superior choice due to its scalability, lower reagent costs, and the straightforward purification of the final product via recrystallization.[8] If the objective is to quickly synthesize small amounts for research purposes, SPPS offers a faster, albeit less cost-effective, alternative.

References

  • Kim, S. J., & McAlpine, S. R. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1111–1121. [Link]
  • ResearchGate. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles.
  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
  • Adesis, Inc. (2025). Solid-Phase vs.
  • Marchetti, L., & DeBoef, B. (2014). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]
  • Organic Syntheses. (n.d.). Peptide Synthesis. Organic Syntheses. [Link]
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]
  • MDPI. (2024). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. International Journal of Molecular Sciences. [Link]
  • National Institutes of Health. (2013). Solid phase versus solution phase synthesis of heterocyclic macrocycles. PubMed. [Link]
  • Powder Systems. (2025). What is Solid-phase Peptide Synthesis?. Powder Systems. [Link]
  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. PMC. [Link]
  • Master Organic Chemistry. (2018).

Sources

A Guide to the Orthogonal Purity Validation of Z-DL-Leu-OH by Melting Point and Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the exacting fields of chemical synthesis and drug development, the purity of a starting material is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. For N-α-Cbz-DL-leucine (Z-DL-Leu-OH), a protected amino acid derivative critical in peptide synthesis and as a building block for complex molecules, rigorous purity validation is non-negotiable. This guide provides an in-depth comparison of two fundamental, yet powerful, orthogonal techniques for its purity assessment: Melting Point Determination and Elemental Analysis.

This document moves beyond simple procedural lists to explain the causality behind the methods, establishing a self-validating framework for researchers. By integrating these techniques, we can achieve a holistic and trustworthy characterization of this compound, ensuring its identity, integrity, and suitability for downstream applications.

The Principle of Orthogonal Purity Assessment

Relying on a single analytical method can create blind spots. For instance, while High-Performance Liquid Chromatography (HPLC) is excellent for detecting process-related impurities, it may not reveal the presence of water or inorganic salts. Orthogonal methods, which measure different chemical and physical properties, provide a more complete and reliable picture of a compound's purity.

Melting point analysis assesses the integrity of the crystal lattice, which is sensitive to organic impurities, while elemental analysis directly measures the mass percentage of constituent elements, confirming the empirical formula and detecting non-carbon-containing impurities like water and salts.[1][2][3] Together, they form a robust primary validation system.

Method I: Melting Point Determination – A Probe of Crystalline Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow temperature range.[4] The presence of even minor impurities disrupts the crystal lattice, weakening the intermolecular forces and causing the substance to melt at a lower temperature and over a broader range—a phenomenon known as melting point depression.[4][5][6]

This makes melting point a rapid and highly sensitive indicator of purity.[7][8] A sharp melting range, consistent with a reference value, is a strong indicator of a high-purity compound.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any larger crystals gently with a spatula.

  • Capillary Loading: Invert an open-ended capillary tube and press it into the this compound powder. A small amount of sample (2-3 mm high) should enter the tube.[9]

  • Sample Packing: Tap the sealed end of the capillary tube firmly on a hard surface to pack the powder tightly into the bottom. Alternatively, drop the tube through a long glass tube to achieve consistent packing.[10] A poorly packed sample can lead to inaccurate readings.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (10-20 °C/min) to find the approximate range.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.[10]

  • Slow Heating Phase: Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate measurement.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Workflow for Melting Point Determination

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition p1 Dry & Powder This compound Sample p2 Load Capillary Tube (2-3 mm height) p1->p2 p3 Pack Sample Tightly p2->p3 a1 Insert into Apparatus p3->a1 a2 Heat Rapidly to ~20°C below MP a1->a2 a3 Heat Slowly (1-2°C/min) a2->a3 d1 Record T1: First Liquid Droplet a3->d1 d2 Record T2: Completely Liquid d1->d2 d3 Calculate Range: T1 - T2 d2->d3

Caption: Workflow for determining the melting point of this compound.

Method II: Elemental Analysis – The Definitive Identity and Composition Check

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a destructive combustion technique that provides the mass percentages of these elements in a sample.[11][12] The experimental results are compared against theoretical values calculated from the molecular formula (C₁₄H₁₉NO₄ for this compound).[3][13]

This method serves two critical functions:

  • Identity Confirmation: A close correlation between the experimental and theoretical values confirms the empirical formula of the compound.

  • Absolute Purity (Net Peptide Content): Unlike chromatographic methods that measure purity relative to other organic components, elemental analysis quantifies the amount of the target molecule against everything in the sample, including residual water or inorganic salts.[1][2][14] This provides the "net peptide content."

Theoretical Values for this compound (C₁₄H₁₉NO₄)
  • Molecular Weight: 265.30 g/mol [13]

  • Carbon (C): (14 × 12.011) / 265.30 × 100% = 63.38%

  • Hydrogen (H): (19 × 1.008) / 265.30 × 100% = 7.21%

  • Nitrogen (N): (1 × 14.007) / 265.30 × 100% = 5.28%

Experimental Protocol: CHN Combustion Analysis Overview
  • Sample Preparation: A small, precisely weighed sample (typically 1-3 mg) is required. High-accuracy weighing on a microbalance is crucial as the final results are calculated as a percentage of this initial weight.[15]

  • Combustion: The sample is placed in a tin capsule and combusted in a furnace at high temperatures (~1000 °C) in an oxygen-rich environment. This process, known as "flash combustion," converts all organic material into simple gaseous products.[11][12]

    • Carbon → Carbon Dioxide (CO₂)

    • Hydrogen → Water (H₂O)

    • Nitrogen → Nitrogen Gas/Oxides (N₂/NOx)

  • Reduction & Separation: The combustion gases are swept by a helium carrier gas through a reduction chamber (containing heated copper) to convert any nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a gas chromatography column.[12]

  • Detection & Quantification: The separated gases pass through a thermal conductivity detector (TCD), which measures the concentration of each component. The instrument's software integrates these signals and, based on calibration with a known standard, calculates the mass percentage of C, H, and N in the original sample.[12]

Workflow for Elemental (CHN) Analysis

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Accurately Weigh 1-3 mg of Sample p2 Encapsulate in Tin Foil p1->p2 a1 Flash Combustion (~1000°C in O₂) p2->a1 a2 Reduction of NOx to N₂ a1->a2 a3 GC Separation (CO₂, H₂O, N₂) a2->a3 a4 Thermal Conductivity Detection (TCD) a3->a4 d1 Quantify Gas Concentrations a4->d1 d2 Calculate Mass % of C, H, and N d3 Compare to Theoretical Values

Caption: Generalized workflow for CHN elemental analysis.

Data Interpretation & Comparative Analysis

The true power of these techniques is realized when their results are compared. For this guide, we will analyze hypothetical data for three samples: a high-purity batch of this compound, an impure batch, and a high-purity batch of its parent amino acid, DL-Leucine, for comparison.

Table 1: Comparative Purity Data

ParameterHigh-Purity this compoundImpure this compoundHigh-Purity DL-Leucine
Appearance White crystalline solidOff-white, slightly clumpyWhite crystalline solid
Molecular Formula C₁₄H₁₉NO₄C₁₄H₁₉NO₄ (Assumed)C₆H₁₃NO₂[16]
Theoretical Melting Point ~110-112 °C (Literature)~110-112 °C (Literature)~293-295 °C (decomposes)[17]
Observed Melting Point 110.5 - 111.5 °C 104 - 109 °C Decomposes >290 °C
Melting Point InterpretationSharp, narrow range consistent with high purity.Depressed and broad range, indicating impurities.Characteristic decomposition, not a true melt.
Theoretical %C 63.38%63.38%54.94%
Observed %C 63.45% 61.95% 54.89%
Theoretical %H 7.21%7.21%9.99%
Observed %H 7.18% 7.55% 10.05%
Theoretical %N 5.28%5.28%10.68%
Observed %N 5.31% 5.10% 10.71%
Elemental Analysis ΔAll values within ±0.1% of theoretical.Significant deviation (>1.4% for C), fails ±0.4% acceptance.[18]All values within ±0.1% of theoretical.
Elemental InterpretationConfirms identity and high purity. Low water/salt content.Fails to confirm purity. Deviation suggests significant impurity (e.g., residual solvent, water).Confirms identity and high purity of the parent amino acid.
Overall Purity Assessment High Purity Impure High Purity
Synergistic Insights:
  • High-Purity this compound: The sharp melting point suggests a well-ordered crystalline structure with minimal organic contaminants. The elemental analysis results, falling well within the accepted ±0.4% deviation, confirm the correct atomic composition and indicate the absence of significant non-elemental impurities.[18]

  • Impure this compound: The broad and depressed melting point is an immediate red flag for purity.[19] The elemental analysis quantifies the issue. The low carbon and nitrogen percentages could suggest the presence of excess water or a solvent with a higher relative hydrogen content, which would also explain the elevated hydrogen reading.

  • DL-Leucine Comparison: This highlights how a simple modification (the benzyloxycarbonyl protecting group) dramatically alters the physical and chemical properties of the molecule, reinforcing the importance of specific reference data for each unique compound.

Conclusion for the Practicing Scientist

The validation of this compound purity is not a single measurement but a process of building confidence through corroborating evidence. Melting point determination offers a rapid, inexpensive, and highly sensitive screen for crystalline integrity, while elemental analysis provides definitive confirmation of elemental composition and absolute purity.

By employing both methods, researchers and quality control professionals can:

  • Confidently Confirm Identity: Ensure the material is indeed this compound.

  • Rigorously Assess Purity: Detect both crystalline-disrupting impurities and non-elemental contaminants like water.

Ultimately, integrating these foundational techniques into your quality control workflow ensures the integrity of your starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Innovagen AB. (2015). Net peptide content, amino acid analysis and elemental analysis.
  • Buchi.com. Melting Point Matters: The Key to Purity, Identification, and Quality Control.
  • Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
  • Wired Chemist. Determination of Melting Point.
  • Edisco. Melting point determination.
  • NANOLAB. Melting Point Determination in Pharmaceutical Industry.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
  • University of Calgary. Melting point determination.
  • AmbioPharm. What is Net Peptide Content?.
  • SSERC. Melting point determination.
  • Portland State University. Purity and Identification of Solids Using Melting Points.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization.
  • GenScript. (2015). Examining the components of your peptide sample with AccuPep QC.
  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation.
  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers.
  • PubChem - NIH. N-Cbz-D-leucine.
  • PubChem - NIH. L-Leucine.
  • PubChem - NIH. DL-leucine.
  • PubMed Central (PMC). An International Study Evaluating Elemental Analysis.
  • Aapptec Peptides. Z-Leu-OH DCHA.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Z-DL-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, meticulous attention to detail extends beyond the benchtop; it is a core component of a robust safety culture. The proper management and disposal of chemical reagents, such as the amino acid derivative N-Benzyloxycarbonyl-DL-leucine (Z-DL-Leu-OH), is not merely a logistical task but a critical responsibility governed by scientific principles and regulatory standards. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its chemical nature and the associated regulatory framework.

Core Principle: Hazard Identification and Risk Assessment

The foundational step in any disposal protocol is a thorough understanding of the substance's hazard profile. While the parent amino acid, DL-leucine, is not classified as a hazardous substance, the addition of the N-benzyloxycarbonyl ("Z") protecting group fundamentally alters the molecule's toxicological properties.[1][2]

Based on data for the stereochemically similar Z-L-Leucine, this compound must be regarded as a hazardous substance.[2] Key hazard classifications under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard include:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]

Causality: It is this hazard profile, particularly the suspected reproductive toxicity, that mandates its disposal as regulated hazardous waste. It cannot be discarded in regular trash or washed down the drain. The primary objective of the following procedures is to ensure containment and prevent environmental release or unintended human exposure.

The Regulatory Landscape: Why Compliance Matters

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[3] Laboratories are considered hazardous waste generators and must comply with regulations detailed in Title 40 of the Code of Federal Regulations (CFR), Part 262.[3] Understanding your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) is crucial as it dictates accumulation time limits and reporting requirements.[4] This protocol is designed to align with these federal standards; however, you must also consult your institution's specific Chemical Hygiene Plan and local regulations, which may be more stringent.[5]

Standard Operating Procedure (SOP) for Disposal of this compound

This procedure outlines the lifecycle of this compound waste, from the point of generation to its final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn to mitigate risks of skin, eye, and respiratory exposure.

  • Hand Protection: Nitrile gloves are mandatory.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Body Protection: A standard lab coat.

Step 2: Waste Segregation and Containerization

Proper segregation is paramount to prevent dangerous chemical reactions.

  • Identify the Waste Stream: this compound is a non-halogenated organic solid. It should be placed in a waste stream designated for this category.

  • Select the Container: Use a chemically compatible, sealable container clearly marked for solid chemical waste. The container must be in good condition, free of leaks or cracks.

  • Do Not Mix: Never mix this compound waste with incompatible materials, particularly strong oxidizing agents.[6] It should also be kept separate from aqueous waste, sharps, and biological waste.

Step 3: Hazardous Waste Labeling

Accurate labeling is a key RCRA requirement and ensures safe handling by all personnel.

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first particle of waste is added.

  • Complete All Fields: The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: N-Benzyloxycarbonyl-DL-leucine . Avoid abbreviations.

    • The specific hazard characteristics: Irritant, Reproductive Toxin .

    • The date accumulation started (the day the first waste was added).

    • The name and contact information of the generating researcher or lab.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory staff.

  • Container Management: The waste container must be kept sealed at all times, except when actively adding waste. This prevents the release of dust or vapors.

  • Volume Limits: Do not exceed 55 gallons of total hazardous waste within the SAA.

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the safe temporary storage of waste, not its final treatment or disposal.

  • Contact EHS: Once the container is full or is ready for removal, contact your institution's Environmental Health and Safety (EHS) department (or equivalent) to schedule a pickup.

  • Documentation: Complete any internal waste pickup forms or logbook entries as required by your institution.

  • Professional Disposal: The EHS department will consolidate the waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF), which will manage its final destruction, typically via controlled incineration.[7]

Emergency Procedures: Spills and Decontamination

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Assess the Spill: For a small, manageable spill of solid this compound, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact EHS immediately.

  • Cleanup:

    • Wearing appropriate PPE, gently sweep the solid material to avoid generating dust.

    • Use an absorbent material (e.g., sand, vermiculite) for any associated solvent.[2]

    • Place all contaminated materials (spilled product, absorbent, used cleaning supplies) into a designated hazardous waste container and label it accordingly.

    • Decontaminate the area with soap and water.

Data Summary

ParameterDescriptionSource(s)
Chemical Name N-Benzyloxycarbonyl-DL-leucineN/A
Synonyms This compoundN/A
CAS Numbers Z-L-Leu-OH: 2018-66-8Z-D-Leu-OH: 28862-79-5[8][9]
Hazard Profile Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), Reproductive Toxin (Cat. 2), Respiratory Irritant (STOT SE 3)[2]
Primary Regulation Resource Conservation and Recovery Act (RCRA)[3]
Governing CFR 40 CFR Part 262: Standards Applicable to Generators of Hazardous Waste[3]
Disposal Method Collection by EHS for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][7]
Prohibited Actions Do not dispose in regular trash. Do not dispose down the drain.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G This compound Disposal Workflow start Waste Generated (this compound) ppe_check Step 1: Don Appropriate PPE start->ppe_check container_prep Step 2: Select & Prepare Compatible Waste Container ppe_check->container_prep labeling Step 3: Affix & Complete Hazardous Waste Label container_prep->labeling segregation Step 4: Add Waste to Segregated Container labeling->segregation storage Step 5: Store in SAA (Keep Container Closed) segregation->storage full_check Container Full or Ready for Removal? storage->full_check full_check->storage No ehs_contact Step 6: Contact EHS for Pickup full_check->ehs_contact Yes end Waste Removed by EHS for Final Disposal ehs_contact->end

Caption: Logical workflow for the compliant disposal of this compound.

By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety, environmental stewardship, and scientific integrity.

References

  • N-Benzyloxycarbonyl-L-leucine | 2018-66-8. Tokyo Chemical Industry (India) Pvt. Ltd. URL
  • SAFETY DATA SHEET: DL-Leucine. Fisher Scientific. URL
  • N-Benzyloxycarbonyl-L-leucine N-succinimidyl ester, 95%. Thermo Fisher Scientific. URL
  • SAFETY DATA SHEET: N-Benzyloxycarbonyl-L-leucine. Fisher Scientific. URL
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. URL
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Center for Biotechnology Information, U.S.
  • Safety D
  • Amino Acid Recycling. Sustainability Directory. URL
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office. URL
  • D-N-(Benzyloxycarbonyl)leucine. MedChemExpress. URL
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. URL
  • Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization c
  • Hazardous Waste Variations by State Matrix.
  • SAFETY DATA SHEET: N-Acetyl-DL-leucine. Apollo Scientific. URL
  • N-Cbz-D-leucine.
  • Fatty Acid and Amino Acid Derivatives in Organoc
  • RCRA Hazardous Waste Compliance in Texas. Encamp. URL

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A Researcher's Guide to the Safe Handling of Z-DL-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Z-DL-Leu-OH (N-benzyloxycarbonyl-DL-leucine). In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the safety profiles of structurally analogous compounds, including the L-enantiomer (Z-L-Leu-OH), its dicyclohexylamine salt (Z-L-Leu-OH DCHA), and the unprotected racemic mixture (DL-Leucine). A conservative approach is therefore advised, treating the compound as potentially hazardous.

Understanding the Risks: A Hazard Profile

  • Inhalation: May cause respiratory tract irritation.[1]

  • Ingestion: May be harmful if swallowed.[1]

  • Skin Contact: May cause skin irritation and could be harmful if absorbed through the skin.[1]

  • Eye Contact: May cause eye irritation.[1]

It is crucial to handle this compound with the assumption that it poses these risks until specific data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Body PartRecommended ProtectionRationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash-prone procedures.Protects against accidental splashes and airborne particles.
Hands Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact and potential absorption.
Body A laboratory coat or a chemical-resistant suit.Protects skin and personal clothing from contamination.[1]
Respiratory A dust mask or respirator, especially when handling the powder form.Minimizes the risk of inhaling airborne particles.[1]
Feet Closed-toe shoes.Protects feet from spills and falling objects.[2]

This level of protection aligns with what is generally categorized as Level D or C personal protective equipment, depending on the specifics of the procedure.[3][4]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_0 Receiving and Storage cluster_1 Handling and Experimentation cluster_2 Decontamination and Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect and Log Weighing Weighing Storage->Weighing Transport to Fume Hood Solubilization Solubilization Weighing->Solubilization Use appropriate solvent Experimentation Experimentation Solubilization->Experimentation Proceed with protocol Decontamination Decontamination Experimentation->Decontamination Clean workspace Waste_Segregation Waste_Segregation Decontamination->Waste_Segregation Separate waste streams Disposal Disposal Waste_Segregation->Disposal Follow institutional guidelines

Caption: A typical laboratory workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the label is clear and accurate.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][5] Recommended storage temperatures for similar compounds are often between 2-8°C.[6]

  • Preparation for Use:

    • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Perform all manipulations of the solid compound, such as weighing, within a certified chemical fume hood to minimize inhalation exposure.

  • During Experimentation:

    • Handle the compound with care to avoid generating dust.

    • If solubilizing, add the solvent slowly to the solid to prevent splashing.

    • Avoid contact with skin, eyes, and clothing.[7]

  • Post-Experiment:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.

    • Wash hands thoroughly with soap and water after handling the compound.[1]

Spill Management: A Calm and Collected Response

In the event of a spill, a clear and immediate response is necessary to mitigate any potential hazards.

Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and EHS Spill->Alert Assess Assess the Spill Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Clean Clean Up Spill Contain->Clean Dispose Dispose of Waste Clean->Dispose

Caption: A flowchart for responding to a this compound spill.

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and the institution's Environmental Health and Safety (EHS) office.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[8]

    • For a liquid spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste according to your institution's guidelines.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical final step in the handling process.

Waste Segregation and Disposal:

  • Solid Waste: Collect all solid this compound waste, including empty containers and contaminated materials, in a clearly labeled, sealed container. This should be disposed of through your institution's chemical waste program.[8]

  • Liquid Waste: Collect any solutions containing this compound in a designated, labeled waste container. Do not mix with other waste streams unless permitted by your EHS office.[8]

  • Drain Disposal: Do not dispose of this compound down the drain. While some related compounds are water-soluble, the lack of ecotoxicity and biodegradability data makes this an irresponsible practice.[8]

Always consult your institution's EHS guidelines and local regulations for chemical waste disposal, as requirements can vary.[8]

References

  • MedchemExpress. (n.d.). Z-Leu-OH.DCHA.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Z-Leu-OH DCHA.
  • Fisher Scientific. (2009). Safety Data Sheet: N-Benzyloxycarbonyl-L-leucine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • United States Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Cellseco. (n.d.). Material Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet: L-Leucine.
  • Fisher Scientific. (2021). Safety Data Sheet: DL-Leucine.
  • Sigma-Aldrich. (2025). Safety Data Sheet: DL-LEUCINE.
  • BenchChem. (n.d.). Personal protective equipment for handling Cbz-D-Leu-Val-Boc.
  • MedchemExpress. (n.d.). Leu-Leu-OH (L-Leucyl-L-leucine).
  • Environment, Health, and Safety. (2024). Chapter 19 – Personal Protective Equipment (PPE).
  • Carl ROTH. (n.d.). Safety Data Sheet: Z-L-Leucine.
  • Flinn Scientific. (2009). DL-Leucine Safety Data Sheet.
  • Fisher Scientific. (2012). Safety Data Sheet: L-Leucine.
  • Carl ROTH. (n.d.). Safety Data Sheet: DL-leucine.
  • Apollo Scientific. (2023). Safety Data Sheet: N-Acetyl-DL-leucine.
  • BenchChem. (n.d.). Proper Disposal of N-D-Gluconoyl-L-leucine: A Guide for Laboratory Professionals.
  • Carl ROTH. (n.d.). Safety Data Sheet: L-Leucine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.